molecular formula C6H13NO2 B104163 Ethyl 3-(methylamino)propanoate CAS No. 2213-08-3

Ethyl 3-(methylamino)propanoate

Cat. No.: B104163
CAS No.: 2213-08-3
M. Wt: 131.17 g/mol
InChI Key: XVIJMHJTEHBUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(methylamino)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(methylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-9-6(8)4-5-7-2/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIJMHJTEHBUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337279
Record name Ethyl 3-(methylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2213-08-3
Record name Ethyl 3-(methylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(methylamino)propanoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(methylamino)propanoate, a secondary amine ester, is a versatile building block in modern organic synthesis. Its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic ester group, makes it a valuable intermediate in the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers and professionals in drug development. The insights provided herein are grounded in established chemical principles and validated experimental data to ensure technical accuracy and practical utility.

Chemical Identity and Structure

Proper identification is the cornerstone of chemical research. This compound is unambiguously identified by the following descriptors.

  • IUPAC Name: this compound[1]

  • CAS Number: 2213-08-3[1][2]

  • Molecular Formula: C₆H₁₃NO₂[1]

  • Canonical SMILES: CCOC(=O)CCNC[1]

  • InChI Key: XVIJMHJTEHBUJI-UHFFFAOYSA-N[1][2]

Synonyms: This compound is also known by several other names, including Ethyl N-methyl-β-alaninate, N-Methyl-β-alanine ethyl ester, and 3-(Methylamino)propionic acid ethyl ester[1].

Molecular Structure: The structure consists of a propanoate backbone with an ethyl ester at one end and a methyl-substituted amino group at the β-position (carbon 3).

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 131.17 g/mol [1]
Physical Form Liquid[2][3]
Purity Typically ≥95%[2][3]
Storage Temperature Inert atmosphere, store in freezer, under -20°C[2][3]
XLogP3-AA (LogP) 0.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 5[1]

Spectral Information

Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the N-methyl group, and two triplets for the ethylene bridge protons[4][5][6].

  • ¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. Key signals would include those for the carbonyl carbon of the ester, the two carbons of the ethyl group, the two carbons of the propanoate backbone, and the N-methyl carbon[1][7].

  • Mass Spectrometry (MS): The mass spectrum typically shows the molecular ion peak, which confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information[1].

  • Infrared Spectroscopy (IR): The IR spectrum is characterized by a strong absorption band for the C=O (ester) stretch, typically around 1730 cm⁻¹, and N-H stretching vibrations for the secondary amine[1].

Synthesis and Reactivity

Synthesis

A common and efficient method for synthesizing this compound is the aza-Michael addition of methylamine to ethyl acrylate[8]. This reaction is favored due to the high reactivity of the acrylate as a Michael acceptor and the ready availability of the starting materials.

The causality behind the experimental choices is critical for success. The reaction is typically performed at a low temperature (e.g., 0°C) to control the exothermicity of the Michael addition and to minimize the potential for polymerization of the ethyl acrylate. Using an excess of the amine can also drive the reaction to completion.

Caption: Workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is dominated by its two functional groups:

  • Secondary Amine: The lone pair of electrons on the nitrogen atom makes it nucleophilic. It can undergo reactions typical of secondary amines, such as acylation, alkylation, and condensation with carbonyl compounds.

  • Ester: The ester group is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or it can be converted to amides by reaction with amines.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its structure is often incorporated into larger molecules to introduce a flexible linker with a basic nitrogen atom, which can be crucial for modulating physicochemical properties like solubility and for forming interactions with biological targets.

A notable application is in the synthesis of Tolafentrine , a dual-selective phosphodiesterase 3/4 inhibitor that has been investigated for the treatment of chronic pulmonary hypertension[8]. In this context, the propanoate serves as a foundational piece upon which the more complex structure of the drug is built.

A This compound C Multi-step Synthesis A->C B Other Reagents & Building Blocks B->C D Active Pharmaceutical Ingredient (API) (e.g., Tolafentrine) C->D

Caption: Role as an intermediate in pharmaceutical synthesis.

The utility of related structures, such as Ethyl 3-(benzylamino)propanoate, in synthesizing beta-agonist prodrugs for conditions like psoriasis further highlights the importance of this class of compounds in drug discovery[9].

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, including steps for purification and yielding a product ready for characterization.

Materials:

  • 33% Methylamine in ethanol

  • Ethyl acrylate

  • Round-bottom flask

  • Stir bar

  • Ice bath

  • Addition funnel

  • Rotary evaporator

Procedure:

  • Preparation: In a round-bottom flask equipped with a stir bar, cool a 33% solution of methylamine in ethanol (8.0 eq) in an ice bath to 0°C. The use of a significant excess of methylamine helps to ensure the complete consumption of the limiting reagent, ethyl acrylate.

  • Reaction: Slowly add ethyl acrylate (1.0 eq) to the cooled methylamine solution via an addition funnel over a period of 30 minutes. Maintaining the temperature at 0°C is crucial to control the reaction rate and prevent side reactions[8].

  • Stirring: Continue to stir the reaction mixture at 0°C for 2 hours[8].

  • Warming: Gradually warm the reaction mixture to room temperature and continue stirring for an additional 15 minutes to ensure the reaction goes to completion[8].

  • Work-up: Remove all volatile components (excess methylamine and ethanol) by distillation under reduced pressure using a rotary evaporator[8].

  • Purification: The resulting crude residue can be used directly in subsequent reactions or purified further by vacuum distillation to yield the pure product[8]. The purity should be confirmed by NMR spectroscopy.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

  • GHS Classification:

    • Flammable liquids (Category 3), H226: Flammable liquid and vapor[1][10].

    • Skin corrosion/irritation (Category 1B/2), H314/H315: Causes severe skin burns and eye damage or causes skin irritation[1][10].

    • Serious eye damage/eye irritation (Category 1/2A), H319: Causes serious eye damage or irritation[2][3][10].

    • Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory irritation[1][10].

  • Precautionary Statements:

    • Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Keep away from heat, sparks, open flames, and other ignition sources. Avoid breathing vapors or mist. Use only outdoors or in a well-ventilated area[10][11].

    • Response: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF ON SKIN: Wash with plenty of soap and water. If skin or eye irritation persists, get medical advice/attention[10][11][12].

    • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up[11].

    • Disposal: Dispose of contents/container to an approved waste disposal plant[11].

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a fundamentally important chemical intermediate with well-defined properties and reactivity. Its straightforward synthesis and bifunctional nature make it an attractive building block for creating diverse and complex molecules, particularly within the pharmaceutical industry. A thorough understanding of its chemical properties, handling requirements, and synthetic utility is essential for any scientist working with this versatile compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 541480, this compound.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79649, Ethyl 3-(diethylamino)propionate.
  • Angene Chemical (2025). Safety Data Sheet.
  • The Royal Society of Chemistry (2014). Supplementary Information - Green Chemistry.
  • Google Patents (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis.
  • ChemSynthesis (2025). ethyl 3-(1,1-diethoxyethyl-methylamino)propanoate.
  • PubMed (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate.
  • Filo (2024). Figure A: 1H NMR spectrum of ethyl pr...
  • Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058).
  • PubChemLite (n.d.). This compound (C6H13NO2).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Ethyl 3-(Isopropylamino)propanoate: Properties and Applications.

Sources

Introduction: The Significance of Ethyl 3-(methylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 3-(methylamino)propanoate

This compound is a valuable β-amino ester, a class of compounds that serve as fundamental building blocks in the synthesis of a wide array of pharmaceuticals, natural products, and functional materials.[1] Its structure, featuring a secondary amine and an ethyl ester, provides two key points for chemical modification, making it a versatile intermediate. β-Amino acids and their derivatives are crucial components of various biologically active molecules, including peptides, alkaloids, and antibiotics. This guide provides an in-depth exploration of the primary synthetic routes to this compound, designed for researchers and professionals in organic synthesis and drug development. We will delve into the mechanistic underpinnings of each pathway, provide field-proven experimental protocols, and discuss critical aspects of purification and characterization.

Core Synthesis Pathway 1: The Aza-Michael Addition

The most direct and industrially favored route to this compound is the aza-Michael addition, also known as conjugate addition.[2] This reaction involves the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound.[3] In this specific case, methylamine acts as the nucleophile, attacking the electron-deficient β-carbon of ethyl acrylate.

Mechanistic Insight

The reaction is predicated on the electrophilic nature of the double bond in ethyl acrylate, which is polarized by the electron-withdrawing effect of the adjacent ester group. Methylamine, a potent nucleophile, attacks the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated, typically by another molecule of the amine or a protic solvent, to yield the final product. The reaction can be performed neat (without solvent) or with a catalyst to enhance the reaction rate and yield.[4]

aza_michael_addition cluster_reactants Reactants cluster_intermediate Resonance-Stabilized Enolate cluster_product Product R1 Ethyl Acrylate INT Enolate Intermediate R1->INT Nucleophilic Attack R2 Methylamine R2->INT P This compound INT->P Protonation

Figure 1: Mechanism of Aza-Michael Addition.
Experimental Protocol 1: Neat Reaction Conditions

This protocol is adapted from general procedures for the conjugate addition of amines to acrylates and represents a straightforward, solvent-free approach.[5]

Materials:

  • Methylamine (solution in THF or ethanol, or as a gas)

  • Ethyl acrylate

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a stirred mixture of N-methylamine (1.0 eq), add ethyl acrylate (1.1 eq) dropwise. The reaction is exothermic, and cooling may be necessary to maintain the temperature below 40 °C.

  • After the initial exotherm subsides, heat the reaction mixture at 80-90 °C for 12-24 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove any excess ethyl acrylate and solvent (if used) under reduced pressure.

  • The crude product can then be purified by vacuum distillation.

Experimental Protocol 2: Acid-Catalyzed Synthesis

The use of an acid catalyst can significantly accelerate the reaction, particularly for less reactive amines.[6][7]

Materials:

  • Methylamine

  • Ethyl acrylate

  • Anhydrous ethanol (solvent)

  • Trifluoromethanesulfonic acid (catalyst)

  • Nitrogen gas supply

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve methylamine (1.0 eq) in anhydrous ethanol.

  • Add ethyl acrylate (1.0-1.2 eq) to the solution.

  • Slowly add a catalytic amount of trifluoromethanesulfonic acid (e.g., 5-10 mol%) to the stirred mixture.[6]

  • Heat the reaction mixture to reflux (approximately 80-120 °C) for 16-20 hours.[6][7]

  • After cooling, neutralize the catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation.

Causality and Optimization
  • Temperature Control: The initial mixing of methylamine and ethyl acrylate is highly exothermic. Uncontrolled temperature can lead to the polymerization of ethyl acrylate, a common side reaction that significantly reduces the yield. Maintaining a low initial temperature is crucial.

  • Stoichiometry: A slight excess of the acrylate can ensure complete consumption of the amine, but a large excess can complicate purification. Conversely, a large excess of the volatile methylamine can be used to drive the reaction to completion, with the excess being easily removed post-reaction.

  • Catalyst Choice: While the reaction can proceed without a catalyst, both acid and base catalysis can be employed. Lewis acids or Brønsted acids like trifluoromethanesulfonic acid can activate the acrylate, making it more electrophilic.[6]

  • Solvent-Free vs. Solvent: Solvent-free (neat) conditions are often preferred for their efficiency and reduced waste (green chemistry), but using a solvent can help control the reaction temperature and facilitate handling of reagents.[2][4]

Core Synthesis Pathway 2: Reductive Amination

An alternative, though less direct, strategy for synthesizing this compound is through reductive amination.[8] This powerful transformation forms amines from carbonyl compounds and an amine source, proceeding via an imine or enamine intermediate which is reduced in situ.[9][10]

Mechanistic Insight

The synthesis would start with a β-keto ester, such as ethyl 3-oxopropanoate (ethyl acetoacetate).

  • Imine/Enamine Formation: Ethyl 3-oxopropanoate reacts with methylamine to form an iminium ion or a more stable enamine intermediate. This is a reversible condensation reaction.

  • In-Situ Reduction: A reducing agent present in the reaction mixture, which is selective for the C=N bond over the C=O bond of the ester, reduces the intermediate. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this purpose because it is less reactive than NaBH₄ and performs well under the slightly acidic conditions that favor iminium ion formation.[9][11]

reductive_amination cluster_reactants Reactants cluster_intermediate Intermediate cluster_reductant Reducing Agent cluster_product Product R1 Ethyl 3-oxopropanoate INT Iminium Ion / Enamine R1->INT Condensation R2 Methylamine R2->INT P This compound INT->P Reduction RA [H⁻] (e.g., from NaBH₃CN) RA->P purification_workflow Start Crude Reaction Mixture Workup Aqueous Workup / Neutralization Start->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation Analysis Purity & Identity Confirmation (NMR, GC-MS, IR) Distillation->Analysis Final Pure this compound Analysis->Final

Sources

An In-depth Technical Guide to Ethyl 3-(methylamino)propanoate (CAS: 2213-08-3)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

This document provides a comprehensive technical overview of Ethyl 3-(methylamino)propanoate, a versatile secondary amino ester that serves as a crucial building block in modern organic and medicinal chemistry. Moving beyond a simple data sheet, this guide offers practical insights into its synthesis, characterization, and application, with a particular focus on the rationale behind methodological choices, ensuring both scientific rigor and practical applicability in a research and development setting.

Core Compound Profile and Physicochemical Properties

This compound is a bifunctional molecule incorporating both a secondary amine and an ethyl ester. This structure imparts a unique reactivity profile, making it a valuable intermediate for introducing a flexible N-methyl-β-alanine ethyl ester moiety into more complex molecular architectures. Its identity and fundamental properties are summarized below.

PropertyValueSource
CAS Number 2213-08-3[1]
Molecular Formula C₆H₁₃NO₂[1]
Molecular Weight 131.17 g/mol [1]
IUPAC Name This compound[1]
SMILES CCOC(=O)CCNC[1]
InChIKey XVIJMHJTEHBUJI-UHFFFAOYSA-N[1]
Physical Form Liquid[2]
Purity (Typical) ≥95%[2]

Synthesis: A Mechanistic Approach to the Aza-Michael Addition

The most direct and industrially scalable synthesis of this compound is achieved via an aza-Michael addition reaction. This pathway is favored for its high atom economy and straightforward execution.

Causality of Experimental Design: The chosen reaction involves the nucleophilic addition of methylamine to the electron-deficient β-carbon of ethyl acrylate. Methylamine serves as the nucleophile, while the acrylate's ester group acts as an electron-withdrawing group, activating the alkene for addition. The reaction is typically performed in a protic solvent like ethanol, which can facilitate proton transfer steps in the mechanism and act as a suitable solvent for both the gaseous methylamine (often used as a solution) and the liquid ethyl acrylate. Cooling the reaction to 0°C is a critical control measure to manage the exothermicity of the reaction and prevent side reactions, such as polymerization of the acrylate or multiple additions.[3]

Workflow for Synthesis of this compound

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents: - Methylamine (33% in Ethanol) - Ethyl Acrylate setup Reaction Setup: - Round-bottom flask - Ice bath (0°C) - Stirrer reagents->setup add Slowly add Ethyl Acrylate to Methylamine solution at 0°C setup->add Maintain Temp stir Stir at 0°C for 2 hours add->stir warm Warm to room temperature and stir for 15 minutes stir->warm evap Remove volatiles under reduced pressure warm->evap product Crude this compound evap->product purify Optional: Distill under reduced pressure for high purity product->purify

Caption: Synthesis workflow via aza-Michael addition.

Step-by-Step Synthesis Protocol[4]
  • Preparation: Cool a 33% solution of methylamine in ethanol (e.g., 100 mL, 805 mmol) in a round-bottom flask equipped with a magnetic stirrer to 0°C using an ice bath.

  • Addition: Add ethyl acrylate (e.g., 11.0 mL, 101 mmol) dropwise to the cooled methylamine solution. The slow addition is crucial to maintain the reaction temperature at 0°C and ensure controlled reaction kinetics.

  • Reaction: Vigorously stir the mixture at 0°C for 2 hours. The sustained low temperature ensures the formation of the desired 1,4-adduct and minimizes side products.

  • Equilibration: Allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 15 minutes to ensure the reaction goes to completion.

  • Isolation: Remove all volatile components (excess methylamine and ethanol) by rotary evaporation under reduced pressure.

  • Product: The resulting residue is crude this compound. For many subsequent applications, this crude product is of sufficient purity and can be used directly.[3] If higher purity is required, vacuum distillation is the recommended purification method.[4]

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized this compound is essential. A combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.

TechniquePurposeExpected Key Features
¹H NMR Structural elucidation and confirmation of proton environment.- Ethyl group: A triplet (~1.2 ppm, 3H) and a quartet (~4.1 ppm, 2H). - Propanoate backbone: Two triplets, each integrating to 2H, corresponding to the -CH₂-CH₂- moiety (~2.5-2.9 ppm). - N-Methyl group: A singlet (~2.4 ppm, 3H). - N-H proton: A broad singlet (variable shift).
¹³C NMR Confirmation of the carbon skeleton and functional groups.- Carbonyl carbon: ~172 ppm. - Ester O-CH₂: ~60 ppm. - Propanoate backbone carbons: ~45 ppm and ~33 ppm. - N-CH₃ carbon: ~33 ppm. - Ester CH₃: ~14 ppm.
IR Spectroscopy Identification of key functional groups.- C=O stretch (ester): Strong absorbance around 1730 cm⁻¹. - N-H bend: Absorbance around 1560 cm⁻¹. - C-N stretch: Absorbance in the 1200-1020 cm⁻¹ range. - C-H stretch (sp³): Absorbance just below 3000 cm⁻¹.
Mass Spectrometry (GC-MS) Determination of molecular weight and fragmentation pattern.- Molecular Ion (M⁺): Peak at m/z = 131. - Key Fragments: A prominent peak at m/z = 44, corresponding to the [CH₂=N⁺HCH₃] fragment resulting from alpha-cleavage, is highly characteristic.

The combination of these techniques provides unambiguous confirmation. For instance, the presence of the carbonyl group is confirmed by both ¹³C NMR and IR spectroscopy, while the specific arrangement of the ethyl, methylamino, and propanoate fragments is definitively established by the coupling patterns and chemical shifts in the ¹H NMR spectrum.[1]

Applications in Drug Development and Medicinal Chemistry

The utility of this compound lies in its capacity to serve as a versatile scaffold. Its secondary amine provides a reactive handle for derivatization, while the ester can be hydrolyzed, reduced, or converted to an amide.

Case Study: Intermediate for Tolafentrine Synthesis

A notable application is its use as an intermediate in the synthesis of Tolafentrine, a dual-selective phosphodiesterase 3/4 (PDE3/4) inhibitor investigated for pulmonary hypertension.[3] In this context, the secondary amine of this compound is crucial for subsequent chemical transformations that build the final, more complex active pharmaceutical ingredient (API).

cluster_pathway Synthetic Pathway Role start Ethyl Acrylate + Methylamine intermediate This compound (CAS 2213-08-3) start->intermediate Aza-Michael Addition next_step Further Synthetic Transformations intermediate->next_step Key Building Block api Tolafentrine (API) next_step->api Multi-step Synthesis

Caption: Role as an intermediate in API synthesis.

The choice of this specific building block is strategic. The N-methyl group provides a defined substitution pattern, preventing further alkylation on the nitrogen under many reaction conditions. The propanoate chain offers a three-carbon spacer with ideal flexibility for positioning functional groups to interact with a biological target.

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its hazardous properties. Adherence to established safety protocols is non-negotiable.

Hazard ClassGHS ClassificationPrecautionary Measures
Physical Flammable liquid and vapor (H226)Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][5]
Health Causes severe skin burns and eye damage (H314)Wear protective gloves, protective clothing, and eye/face protection.[1]
Health Causes serious eye irritation (H319)IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Health May cause respiratory irritation (H335)Avoid breathing vapors/spray. Use only outdoors or in a well-ventilated area.[1][5]

Storage: Store in a tightly closed container in a cool, well-ventilated place. For long-term stability and to prevent degradation, it is recommended to store under an inert atmosphere in a freezer at -20°C.[2]

Personal Protective Equipment (PPE): Always use a chemical fume hood. Wear a lab coat, safety goggles with side shields or a face shield, and appropriate chemical-resistant gloves (e.g., nitrile).[5][6]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the synthesis of complex molecules. Its straightforward and high-yield synthesis, combined with its dual functional handles, makes it a valuable asset in the drug discovery and development pipeline. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is paramount for its effective and responsible use in the laboratory.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541480, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79649, Ethyl 3-(diethylamino)propionate.
  • Angene Chemical. (2025). Safety Data Sheet.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Google Patents. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.

Sources

A Comprehensive Technical Guide to Ethyl 3-(methylamino)propanoate (EMAP) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-(methylamino)propanoate (EMAP) is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Possessing both a secondary amine and an ethyl ester moiety, it serves as a versatile and valuable intermediate in the synthesis of more complex molecular architectures. This guide provides an in-depth analysis of EMAP's core molecular properties, a detailed protocol for its synthesis and characterization, an exploration of its applications in drug development, and comprehensive safety guidelines. The content herein is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies to effectively utilize this compound in advanced research settings.

Core Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. This compound is identified by a unique set of chemical descriptors and physical characteristics that dictate its handling, reactivity, and analytical signature.

Table 1: Key Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound[1]
Molecular Formula C₆H₁₃NO₂[1][2][3]
Molecular Weight 131.17 g/mol [1][2]
CAS Number 2213-08-3[1][2]
Canonical SMILES CCOC(=O)CCNC[1]
InChIKey XVIJMHJTEHBUJI-UHFFFAOYSA-N[1]
Synonyms Ethyl N-methyl-beta-alaninate, 3-(Methylamino)propionic acid ethyl ester[1][2]

The physical properties of EMAP are critical for its proper storage and use in experimental setups. It is typically supplied as a liquid, and its stability is contingent upon appropriate storage conditions to prevent degradation.

Table 2: Physicochemical and Storage Data for this compound

PropertyValueSource
Physical Form Liquid
Purity (Typical) ≥95%
Storage Temperature Inert atmosphere, store in freezer, under -20°C
Shipping Temperature Normal (Ambient)

Synthesis, Purification, and Workflow

The most common and efficient route to synthesizing β-amino esters like EMAP is the aza-Michael addition. This choice is predicated on its high atom economy and the directness of the approach, where a nucleophilic amine is added across the activated double bond of an α,β-unsaturated ester. This method avoids the need for complex protecting group strategies often required in multi-step syntheses.

Detailed Experimental Protocol: Synthesis of EMAP

This protocol describes a self-validating system for the synthesis of EMAP from ethyl acrylate and methylamine. Each step includes rationale to ensure reproducibility and safety.

Materials:

  • Ethyl acrylate

  • Methylamine solution (e.g., 2M in THF or 40% in H₂O)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask, addition funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Cool the flask in an ice-water bath.

  • Reactant Charging: Charge the flask with ethyl acrylate (1.0 eq). Diluting with a polar aprotic solvent like THF is optional but can help control the reaction exotherm.

  • Nucleophilic Addition: Add the methylamine solution (1.1-1.5 eq) dropwise to the stirred ethyl acrylate solution via the addition funnel. The reaction is exothermic; maintain the internal temperature below 10°C to minimize side reactions, such as polymerization of the acrylate. A similar procedure for the methyl ester variant is conducted at -20°C to ensure control.[4]

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of ethyl acrylate.

  • Workup & Extraction: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine. Redissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then brine to remove any potential acidic impurities or water-soluble byproducts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: The crude EMAP is purified by vacuum distillation to yield a colorless liquid.[4]

Synthesis and Purification Workflow Diagram

The following diagram illustrates the logical flow from reactants to the final, purified product.

SynthesisWorkflow cluster_react Reaction Phase cluster_workup Workup & Isolation cluster_purify Purification Reactants Ethyl Acrylate & Methylamine Solution ReactionVessel Reaction Vessel (0-10°C, 12-24h) Reactants->ReactionVessel Dropwise Addition SolventRemoval Solvent Removal (Rotary Evaporation) ReactionVessel->SolventRemoval Extraction Liquid-Liquid Extraction (Ether/Brine) SolventRemoval->Extraction Drying Drying Organic Layer (Anhydrous MgSO4) Extraction->Drying Filtration Filtration & Concentration Drying->Filtration Purification Vacuum Distillation Filtration->Purification Crude Product FinalProduct Pure EMAP (Liquid) Purification->FinalProduct

Caption: Workflow for the synthesis and purification of EMAP.

Analytical Characterization

Post-synthesis, rigorous analytical characterization is non-negotiable to confirm the molecular structure and assess the purity of the obtained EMAP. This validation is essential for ensuring the reliability of downstream experiments. Spectroscopic techniques are the primary tools for this purpose.[1]

Table 3: Expected Spectroscopic Data for EMAP Verification

TechniqueExpected SignatureRationale
¹H NMR Signals corresponding to the ethyl group (triplet & quartet), two methylene groups (triplets), and the N-methyl group (singlet). The N-H proton will appear as a broad singlet.Provides a map of the proton environment, confirming the connectivity of the carbon backbone. The splitting patterns are highly diagnostic.[5][6]
¹³C NMR Resonances for the carbonyl carbon (~172 ppm), the ester ethoxy carbons, the two backbone methylene carbons, and the N-methyl carbon.Confirms the presence of all unique carbon atoms in the molecule, including the key carbonyl functional group.[1][5]
IR Spectroscopy A strong C=O stretch (~1730 cm⁻¹), C-N stretching bands, and a moderate N-H stretching band (~3300 cm⁻¹).Identifies the key functional groups (ester, secondary amine) present in the molecule.[1][5]
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the molecular weight (131.17). Common fragments would include loss of the ethoxy group.Confirms the molecular weight and provides fragmentation patterns that support the proposed structure.[1]

Applications in Synthetic Chemistry and Drug Development

EMAP's value lies in its bifunctionality. The secondary amine serves as a nucleophile or a point for N-alkylation/acylation, while the ester can be hydrolyzed, reduced, or converted to an amide. This dual reactivity makes it a powerful scaffold for building molecular diversity.

Role as a Versatile Chemical Intermediate

Researchers can leverage EMAP as a starting material for various compound classes. For example, its secondary amine can be functionalized to introduce new pharmacophores, while the ester provides a handle for linking to other molecules or converting into a different functional group. This versatility is highly sought after in the synthesis of intermediates for active pharmaceutical ingredients (APIs). For instance, related structures like ethyl 3-(pyridin-2-ylamino)propanoate are crucial intermediates in the synthesis of the thrombin inhibitor Dabigatran etexilate.[7][8] Similarly, ethyl 3-(benzylamino)propanoate is a building block for beta-agonist prodrugs.[9] These examples highlight the established utility of the β-amino ester scaffold in medicinal chemistry.

Diagram of EMAP as a Synthetic Scaffold

The following diagram illustrates the potential synthetic transformations of EMAP, showcasing its utility in generating diverse chemical libraries for drug discovery.

Caption: Synthetic utility of EMAP as a scaffold for generating diverse molecular structures.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. EMAP is a hazardous chemical that requires strict adherence to safety protocols to mitigate risks to personnel and the research environment.

GHS Hazard Identification

EMAP is classified under several hazard categories according to the Globally Harmonized System (GHS).[1]

Table 4: GHS Classification for this compound

Hazard ClassGHS CodeSignal WordHazard StatementPictogram
Flammable LiquidsH226WarningFlammable liquid and vapor🔥
Skin Corrosion/IrritationH314DangerCauses severe skin burns and eye damagecorrosive
Specific Target Organ ToxicityH335WarningMay cause respiratory irritationExclamation mark

Note: Pictograms are representational.

Protocol for Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: All manipulations of EMAP must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[10][11] An emergency eyewash station and safety shower must be readily accessible.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[10][11]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.[11]

    • Skin and Body Protection: Wear a flame-resistant lab coat and closed-toe shoes. Ensure skin is not exposed.[10][12]

  • Spill & First Aid:

    • In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.[10][12]

    • In case of eye contact, rinse cautiously with water for several minutes.[1][10]

    • If inhaled, move the person to fresh air.[10][11]

    • In all cases of exposure, seek immediate medical attention.[10][11]

Storage and Stability

To maintain its purity and integrity, EMAP must be stored under specific conditions. It is stable under recommended storage conditions but is incompatible with strong oxidizing agents and strong bases.[10]

  • Storage: Store in a tightly sealed container in a freezer (-20°C) under an inert atmosphere (e.g., nitrogen or argon).

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[10]

Conclusion

This compound is a foundational chemical intermediate with significant potential for researchers in synthetic chemistry and drug discovery. Its well-defined molecular characteristics, straightforward synthesis via aza-Michael addition, and versatile bifunctional nature make it an attractive scaffold for creating novel molecules. By adhering to the rigorous analytical, handling, and safety protocols outlined in this guide, scientists can confidently and effectively harness the synthetic power of EMAP to advance their research objectives.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 541480, this compound.
  • The Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry.
  • Angene Chemical. (n.d.). Safety Data Sheet - Ethyl 3-(diethylamino)propanoate.
  • PubChemLite. (n.d.). This compound (C6H13NO2).
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • ChemSynthesis. (n.d.). ethyl 3-(1,1-diethoxyethyl-methylamino)propanoate.
  • Filo. (2024). Figure A: 1H NMR spectrum of ethyl propanoate.
  • PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Ethyl 3-(Isopropylamino)propanoate: Properties and Applications.

Sources

An In-depth Technical Guide to Ethyl 3-(methylamino)propanoate: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(methylamino)propanoate is a key chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, possessing both a secondary amine and an ester group, makes it a versatile building block for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and critical role in the development of therapeutic agents.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory compliance. This section details the IUPAC name and various synonyms for this compound.

IUPAC Name

The systematically generated IUPAC name for this compound is This compound [1].

Synonyms

In literature and commercial listings, this compound is known by several other names, including:

  • Ethyl N-methyl-β-alaninate[1][2]

  • N-Methyl-β-alanine ethyl ester[1]

  • 3-(Methylamino)propionic acid ethyl ester[1][2]

  • Ethyl 3-(methylamino)propionate[1]

  • Ethyl N-methyl-3-aminopropionate[1]

  • β-Alanine, N-methyl-, ethyl ester[1]

Chemical Structure and Identifiers

The structural representation and key identifiers are crucial for database searches and accurate record-keeping.

IdentifierValue
CAS Number 2213-08-3[1]
Molecular Formula C₆H₁₃NO₂[1]
Molecular Weight 131.17 g/mol [1]
SMILES CCOC(=O)CCNC[1]
InChI InChI=1S/C6H13NO2/c1-3-9-6(8)4-5-7-2/h7H,3-5H2,1-2H3[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties is essential for the handling, storage, and application of this compound.

Physicochemical Properties
PropertyValue
Physical Form Liquid
Color Colorless oil[2]
Boiling Point 242.49 °C (rough estimate)[2]
Density 1.0070 g/cm³ (estimate)[2]
Refractive Index 1.4443 (estimate)[2]
Solubility Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate[2]
Spectroscopic Data

Spectroscopic data is vital for the confirmation of the chemical structure and purity assessment.

  • ¹³C NMR Spectroscopy: A ¹³C NMR spectrum is available, providing evidence for the carbon skeleton of the molecule[1].

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the presence of a strong carbonyl (C=O) stretch from the ester group (typically around 1735 cm⁻¹), C-H stretching from the aliphatic groups, and an N-H stretching vibration from the secondary amine. A vapor phase IR spectrum is available in public databases[1].

  • Mass Spectrometry (MS): GC-MS data is available, which can be used to determine the molecular weight and fragmentation pattern of the molecule[1]. The mass spectrum shows a top peak at m/z 44[1].

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the aza-Michael addition of methylamine to ethyl acrylate. This reaction is highly atom-economical and typically proceeds with high yield.

Synthesis_of_Ethyl_3_methylaminopropanoate methylamine Methylamine (CH3NH2) reaction aza-Michael addition methylamine->reaction ethyl_acrylate Ethyl Acrylate (CH2=CHCOOEt) ethyl_acrylate->reaction product This compound (CH3NHCH2CH2COOEt) + + reaction->product Tolafentrine_Synthesis start This compound step1 Reaction with other synthons start->step1 product Tolafentrine step1->product

Caption: Role of this compound in the synthesis of Tolafentrine.

Versatile Building Block in Medicinal Chemistry

The secondary amine of this compound can be readily functionalized through various reactions such as acylation, alkylation, and reductive amination. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol. This versatility makes it a valuable scaffold for the synthesis of a diverse range of bioactive molecules.

Safety and Handling

Proper handling and storage of this compound are essential to ensure laboratory safety.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:[1]

  • Flammable liquids (Category 3), H226: Flammable liquid and vapor.[1]

  • Skin corrosion/irritation (Category 1B), H314: Causes severe skin burns and eye damage.[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]

The signal word is Danger .[1]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles. A face shield may be appropriate for larger quantities or when there is a risk of splashing.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, a respirator with an appropriate cartridge should be used.

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. It is recommended to store in a freezer under an inert atmosphere.

  • Disposal: Dispose of this chemical in accordance with federal, state, and local regulations. It should not be allowed to enter drains or waterways.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in organic synthesis, particularly in the pharmaceutical industry. Its straightforward synthesis, combined with its dual functionality, makes it an attractive building block for the creation of complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective and responsible use in research and drug development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • The Royal Society of Chemistry. (2014). Supplementary Information. Green Chemistry.

Sources

Ethyl 3-(methylamino)propanoate: A Versatile Building Block for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(methylamino)propanoate, a seemingly simple bifunctional molecule, holds significant untapped potential as a versatile precursor in a multitude of advanced research and development applications. Its unique structure, featuring a secondary amine and an ester functional group, positions it as an ideal starting material for the synthesis of complex heterocyclic scaffolds, functional polymers for biomedical applications, and as a key component in sophisticated organic transformations. This guide provides a comprehensive overview of the core properties of this compound and explores its potential research applications, offering detailed experimental protocols and insights into the underlying chemical principles.

Physicochemical and Safety Profile

A thorough understanding of the fundamental properties and safety considerations of a chemical is paramount for its effective and safe utilization in a research setting.

Core Properties

This compound is a liquid at room temperature with the following key identifiers and properties:

PropertyValueSource(s)
CAS Number 2213-08-3[1][2]
Molecular Formula C₆H₁₃NO₂[1][3][4]
Molecular Weight 131.17 g/mol [1][3][4]
Physical Form Liquid[1][2]
Synonyms Ethyl N-methyl-β-alaninate, 3-(Methylamino)propionic acid ethyl ester[3][4][5]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[1][2]
Safety Information

It is imperative to handle this compound in accordance with its safety profile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

  • Pictogram: GHS07 (Exclamation Mark)[1][2]

  • Signal Word: Warning[1][2]

  • Hazard Statements: H319 (Causes serious eye irritation)[1][2]

  • Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1][2]

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including safety glasses and gloves.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the aza-Michael addition of methylamine to ethyl acrylate. This reaction is efficient and proceeds under mild conditions.

Experimental Protocol: Aza-Michael Addition
  • In a round-bottom flask equipped with a magnetic stir bar, cool a 33% solution of methylamine in ethanol (e.g., 100 mL, 805 mmol) to 0°C in an ice bath.[6]

  • Slowly add ethyl acrylate (e.g., 11.0 mL, 10.1 g, 101 mmol) to the cooled methylamine solution while maintaining the reaction temperature at 0°C.[6]

  • Continue stirring the reaction mixture at 0°C for 2 hours.

  • Gradually warm the mixture to room temperature and stir for an additional 15 minutes.[6]

  • Remove all volatile components by distillation under reduced pressure.[6]

  • The resulting residue is crude this compound, which can be used in subsequent reactions without further purification or can be purified by vacuum distillation.[6]

Causality of Experimental Choices: The use of a large excess of methylamine helps to ensure the complete consumption of ethyl acrylate and minimizes the potential for side reactions. Conducting the reaction at a low temperature (0°C) controls the exothermicity of the Michael addition.

Synthesis_of_Ethyl_3_methylaminopropanoate methylamine Methylamine (in Ethanol) reaction Aza-Michael Addition (0°C to RT) methylamine->reaction Nucleophilic Attack ethyl_acrylate Ethyl Acrylate ethyl_acrylate->reaction product Ethyl 3-(methylaminopropanoate) reaction->product caption Synthesis of Ethyl 3-(methylaminopropanoate)

Figure 1: Synthesis of this compound via Aza-Michael Addition.

Potential Research Application 1: Synthesis of N-methyl-3-piperidinone

Piperidinone scaffolds are prevalent in a wide array of biologically active molecules and natural products, making their synthesis a key focus in medicinal chemistry.[1][2][7] this compound is an ideal precursor for the synthesis of N-methyl-3-piperidinone through an intramolecular cyclization, conceptually similar to a Dieckmann condensation.

Proposed Experimental Protocol: Intramolecular Cyclization
  • To a solution of a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add this compound dropwise at a controlled temperature (e.g., 0°C or room temperature).

  • The reaction mixture is then typically heated to reflux to promote the intramolecular cyclization.

  • After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled and quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride.

  • The product, N-methyl-3-piperidinone, can then be extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Purification can be achieved through column chromatography or distillation.

Causality of Experimental Choices: The use of a strong, non-nucleophilic base is crucial to deprotonate the α-carbon of the ester without competing nucleophilic attack at the carbonyl carbon. The intramolecular nature of the reaction is favored by the proximity of the reacting groups. Anhydrous conditions are necessary to prevent quenching of the base and the enolate intermediate.

Intramolecular_Cyclization start Ethyl 3-(methylaminopropanoate) enolate Enolate Intermediate start->enolate Base (e.g., NaH, LDA) cyclized Cyclized Intermediate enolate->cyclized Intramolecular Nucleophilic Attack product N-methyl-3-piperidinone cyclized->product Protonation caption Proposed Synthesis of N-methyl-3-piperidinone

Figure 2: Proposed intramolecular cyclization to N-methyl-3-piperidinone.

Potential Research Application 2: Monomer for Poly(β-amino esters) (PBAEs)

Poly(β-amino esters) (PBAEs) are a class of biodegradable and pH-responsive polymers with significant potential in drug delivery and gene therapy.[8][9][10][11] Their cationic nature allows for the complexation with negatively charged molecules like nucleic acids, and their ester backbone leads to hydrolytic degradation into biocompatible byproducts.[8][9] this compound can serve as a key monomer in the synthesis of PBAEs through Michael addition polymerization with a diacrylate monomer.

Proposed Experimental Protocol: PBAE Synthesis
  • In a reaction vial, dissolve this compound and a diacrylate monomer (e.g., 1,4-butanediol diacrylate) in an appropriate solvent such as DMSO. The stoichiometry of the amine to diacrylate can be varied to control the molecular weight of the resulting polymer.

  • The reaction mixture is heated (e.g., to 50-90°C) and stirred for a specified period (e.g., 24-48 hours) to allow for polymerization.[12]

  • The resulting polymer can be precipitated by adding the reaction mixture to a non-solvent, such as diethyl ether, and collected by filtration or centrifugation.

  • The purified PBAE can then be characterized by techniques such as ¹H NMR spectroscopy and gel permeation chromatography (GPC) to determine its structure and molecular weight distribution.

Causality of Experimental Choices: The Michael addition polymerization is a step-growth polymerization that is driven by the nucleophilic addition of the amine to the acrylate groups. The choice of diacrylate monomer allows for the tuning of the polymer's properties, such as its hydrophobicity and degradation rate. The reaction temperature is optimized to achieve a desirable polymerization rate without causing degradation of the monomers or the resulting polymer.

PBAE_Synthesis amine Ethyl 3-(methylaminopropanoate) reaction Michael Addition Polymerization amine->reaction diacrylate Diacrylate Monomer (e.g., 1,4-butanediol diacrylate) diacrylate->reaction polymer Poly(β-amino ester) reaction->polymer caption Synthesis of a Poly(β-amino ester)

Figure 3: Polymerization of this compound to form a PBAE.

Potential Research Application 3: Versatile Building Block in Organic Synthesis

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules through various organic reactions.

Ullmann-type C-N Coupling

The secondary amine in this compound can participate in Ullmann-type coupling reactions with aryl halides to form N-aryl β-amino esters.[5] These products are valuable intermediates in the synthesis of pharmaceuticals, such as the potent GPIIb/IIIa receptor antagonist SB-214857.[5] The reaction is typically catalyzed by a copper(I) salt in the presence of a base.

Mannich-type Reactions

While this compound itself is a product of a Michael addition, its ester functionality can be modified to create an enolizable substrate for Mannich-type reactions.[1][3][13] This would involve the reaction of its enolate with an imine to form a β-amino carbonyl compound, further functionalizing the molecule and increasing its molecular complexity.

Conclusion

This compound is a readily accessible and highly versatile chemical entity with significant potential for a wide range of research applications. From the synthesis of medicinally relevant heterocyclic scaffolds like piperidinones to its role as a monomer in the creation of advanced biomaterials such as poly(β-amino esters), its utility is far-reaching. Furthermore, its bifunctional nature allows it to serve as a valuable building block in established organic transformations. This guide has outlined several key potential applications and provided foundational experimental protocols to encourage the exploration and utilization of this promising molecule in the scientific community. As researchers continue to seek novel and efficient synthetic routes to complex molecules and functional materials, the importance and application of this compound are poised to grow significantly.

References

  • Ma, D., et al. (2003). CuI-Catalyzed Coupling Reaction of β-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction. Facile Synthesis of SB-214857. Organic Letters, 5(14), 2453–2455. [Link]
  • PubChem. This compound | C6H13NO2 | CID 541480.
  • ResearchGate. Recent Advances in the Synthesis of Piperidones and Piperidines. [Link]
  • ResolveMass Laboratories Inc. Poly β-Amino Esters (PBAEs): A Comprehensive Guide. [Link]
  • Wikipedia. Mannich reaction. [Link]
  • National Center for Biotechnology Information. Poly(beta-amino esters): applications in immunology. PubMed Central. [Link]
  • ResearchGate.
  • National Center for Biotechnology Information.
  • Wikipedia. Piperidinone. [Link]
  • National Center for Biotechnology Information. Recent progress and applications of poly(beta amino esters)
  • University of Groningen research portal. Poly(beta-Amino Esters)
  • Wikipedia.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information.
  • Wikipedia.
  • National Center for Biotechnology Information. Poly (β-amino Esters): Procedures for Synthesis and Gene Delivery. PubMed Central. [Link]
  • Frontiers. Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. [Link]
  • ResearchGate. Synthesis route of acrylate-terminated poly(β-amino ester)s through the.... [Link]
  • National Center for Biotechnology Information. Poly (β-amino Esters): Procedures for Synthesis and Gene Delivery. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of Ethyl 3-(methylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Ethyl 3-(methylamino)propanoate, a key building block in pharmaceutical synthesis, requires a thorough understanding of its stability profile to ensure the integrity of research and the quality of drug development processes. This technical guide provides a comprehensive overview of the chemical stability of this compound, detailing its principal degradation pathways, recommended storage conditions, and robust protocols for stability assessment. By elucidating the causality behind its degradation and providing actionable, field-proven methodologies, this guide serves as an essential resource for scientists working with this versatile compound.

Introduction: The Significance of this compound in Drug Development

This compound (CAS No: 2213-08-3) is a valuable bifunctional molecule incorporating both a secondary amine and an ester moiety.[1] This unique structure makes it a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds, particularly as a precursor for β-amino acids and their derivatives. The incorporation of β-amino acids into peptide-based therapeutics is a well-established strategy to enhance metabolic stability and induce specific secondary structures. Given its critical role in the synthesis of potential therapeutic agents, a comprehensive understanding of the stability and handling of this compound is paramount to ensure reproducibility in research and the quality of manufactured active pharmaceutical ingredients (APIs).

This guide will delve into the intrinsic chemical stability of this compound, explore its degradation under various stress conditions, and provide detailed protocols for its proper storage and for the analytical assessment of its purity and stability over time.

Chemical Stability and Principal Degradation Pathways

The chemical structure of this compound, featuring a secondary amine and an ethyl ester, predisposes it to two primary degradation pathways: hydrolysis of the ester and oxidation of the secondary amine.

Hydrolytic Degradation

The ester functional group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to yield N-methyl-β-alanine and ethanol. This reaction can be catalyzed by both acids and bases.[2]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This reaction is reversible.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is attacked by a hydroxide ion, a strong nucleophile. This reaction is irreversible and typically proceeds faster than acid-catalyzed hydrolysis.

Hydrolysis_Pathway cluster_main Hydrolytic Degradation of this compound EMAP This compound NMB_Alanine N-methyl-β-alanine EMAP->NMB_Alanine H⁺ or OH⁻ Ethanol Ethanol EMAP->Ethanol H⁺ or OH⁻ H2O H₂O

Caption: Hydrolytic degradation of this compound.

Oxidative Degradation

The secondary amine in this compound is susceptible to oxidation. Oxidizing agents, such as peroxides that may be present as impurities in excipients or solvents, can lead to the formation of various degradation products, including N-oxides and products of N-dealkylation. The presence of trace metals can also catalyze oxidative degradation. While specific studies on the oxidative degradation of this compound are limited, the general reactivity of secondary amines is well-documented.

Oxidation_Pathway cluster_main Potential Oxidative Degradation Pathways EMAP This compound N_Oxide N-Oxide Derivative EMAP->N_Oxide Oxidation Dealkylation N-dealkylation Products EMAP->Dealkylation Oxidation Oxidant [O] Forced_Degradation_Workflow cluster_workflow Forced Degradation Study Workflow Start Start: Prepare Stock Solution Acid Acid Hydrolysis (HCl, heat) Start->Acid Base Base Hydrolysis (NaOH, heat) Start->Base Oxidation Oxidation (H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (Solid, heat) Start->Thermal Photo Photodegradation (Solution, light) Start->Photo Analysis Analyze all samples by Stability-Indicating Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study of this compound.

Stability-Indicating UPLC-UV/MS Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from its degradation products, process impurities, and excipients. A reverse-phase Ultra-Performance Liquid Chromatography (UPLC) method coupled with UV and Mass Spectrometry (MS) detection is highly suitable for this purpose.

Objective: To develop a UPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • UPLC system with a photodiode array (PDA) detector and a mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Column: A C18 or a polar-embedded C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is a good starting point.

Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
UV Detection 210 nm
MS Detection ESI positive mode, scanning a suitable mass range (e.g., m/z 50-500)

Method Development and Validation:

  • Method Development: Inject the unstressed and stressed samples to evaluate the separation of the parent compound from any degradation products. Optimize the gradient, mobile phase pH, and column chemistry as needed to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Incompatibility Considerations

When formulating or working with this compound, it is crucial to consider potential incompatibilities with other substances.

  • Excipients with Reactive Impurities: Certain pharmaceutical excipients can contain reactive impurities that may degrade this compound. For example, lactose can undergo Maillard reactions with secondary amines, and excipients like povidone may contain peroxide impurities that can cause oxidation. [4]* Strong Acids and Bases: As discussed, strong acids and bases will catalyze the hydrolysis of the ester.

  • Strong Oxidizing Agents: These will readily oxidize the secondary amine.

It is recommended to perform compatibility studies with intended excipients early in the formulation development process.

Conclusion

This compound is a valuable synthetic intermediate whose stability is critical for its successful application in research and drug development. The primary degradation pathways are hydrolysis of the ester linkage and oxidation of the secondary amine. To maintain the integrity of this compound, it is imperative to store it at -20°C under an inert atmosphere and protected from light and moisture. A well-designed forced degradation study coupled with a validated stability-indicating UPLC-UV/MS method is essential for understanding its degradation profile and for ensuring the quality and reliability of this important building block. The insights and protocols provided in this guide offer a robust framework for the proper handling, storage, and stability assessment of this compound.

References

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • ICH, Q1A(R2)
  • Narang, A. S., Desai, D., & Badawy, S. (2012). Excipient compatibility. In Pharmaceutical Dosage Forms: Tablets (pp. 235-261). CRC Press.
  • Sharma, M. K., & Murugesan, M. (2017). Forced degradation study an essential approach to develop stability indicating method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5.
  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). N-methyl-beta-alanine. National Center for Biotechnology Information.
  • Wright, M. R. (1969). Arrhenius parameters for the acid hydrolysis of esters in aqueous solution. Part I. Glycine ethyl ester, β-alanine ethyl ester, acetylcholine, and methylbetaine methyl ester. Journal of the Chemical Society B: Physical Organic, 707-710.
  • Wu, Y., Levons, J., Narang, A. S., Raghavan, K., & Rao, V. M. (2011). Reactive impurities in excipients: profiling, identification and mitigation of drug-excipient incompatibility. AAPS PharmSciTech, 12(4), 1248-1263.

Sources

A Theoretical and In-Depth Technical Guide to the Properties of Ethyl 3-(methylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of the theoretical property calculation of Ethyl 3-(methylamino)propanoate, a molecule of interest in pharmaceutical and chemical synthesis. Recognizing the challenges posed by its conformational flexibility, this document outlines a robust computational workflow, from initial structure generation and conformational analysis to the calculation of optimized geometry, vibrational frequencies, and NMR chemical shifts. By integrating established theoretical principles with practical, step-by-step protocols, this guide serves as a valuable resource for researchers seeking to apply computational chemistry to the study of flexible small molecules. The theoretical findings are contextualized through a detailed synthesis protocol and comparison with available spectroscopic data, underscoring the predictive power of modern computational methods in chemical research.

Introduction: The Significance of this compound and the Role of Theoretical Calculations

This compound (CAS No. 2213-08-3) is a secondary amine and an ester, belonging to the class of β-amino esters.[1] These motifs are prevalent in a variety of biologically active compounds and serve as versatile intermediates in organic synthesis. For instance, related β-amino esters are precursors in the synthesis of pharmaceuticals such as the dual-selective phosphodiesterase 3/4 inhibitor, Tolafentrine.[2] The presence of both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), along with its flexible aliphatic chain, endows this molecule with the potential for complex intramolecular and intermolecular interactions that are critical to its chemical behavior and biological activity.

Understanding the three-dimensional structure and dynamic properties of such molecules is paramount in drug design and development. Theoretical property calculations, based on the principles of quantum mechanics, offer a powerful avenue to elucidate these characteristics at the atomic level.[3] However, the conformational flexibility of this compound presents a significant computational challenge. A single, static representation is insufficient to capture its behavior; instead, a thorough exploration of its conformational landscape is necessary to identify low-energy structures that contribute to its overall properties.[4]

This guide provides a detailed protocol for the theoretical calculation of the properties of this compound, with a focus on addressing its conformational flexibility. We will delve into the rationale behind the chosen computational methods and provide a step-by-step workflow that can be adapted for similar flexible molecules.

Synthesis of this compound: The Michael Addition Pathway

The most common and efficient method for synthesizing β-amino esters like this compound is the aza-Michael addition.[5] This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.

Reaction Scheme:

Detailed Experimental Protocol:

The following protocol is a representative procedure for the synthesis of this compound:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acrylate (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Addition of Amine: Cool the solution in an ice bath (0 °C). Slowly add a solution of methylamine (1.1 to 1.5 equivalents) in the same solvent to the cooled ethyl acrylate solution. The excess amine is used to drive the reaction to completion and minimize side reactions.[6]

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive amines or to expedite the reaction, gentle heating under reflux may be employed.[7]

  • Work-up and Purification: Upon completion, the solvent and excess methylamine are removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound as a liquid.[6]

The purity of the synthesized compound should be confirmed using spectroscopic techniques such as NMR and IR spectroscopy, as well as mass spectrometry.

Computational Methodology: A Step-by-Step Guide

The accurate prediction of the theoretical properties of a flexible molecule like this compound necessitates a multi-step computational approach. This workflow is designed to first identify the most stable conformers and then perform high-level quantum mechanical calculations on these structures.

G cluster_0 Conformational Analysis cluster_1 Quantum Mechanical Calculations cluster_2 Data Analysis and Comparison A Initial 3D Structure Generation B Molecular Mechanics Conformational Search A->B Input Structure C Clustering and Selection of Low-Energy Conformers B->C Generate Conformers D Geometry Optimization (DFT) C->D Select Representative Structures E Vibrational Frequency Analysis D->E Optimized Geometry F NMR Chemical Shift Calculation (GIAO) D->F Optimized Geometry G Boltzmann Averaging of Properties E->G F->G H Comparison with Experimental Data G->H

Figure 2: Chemical structure of this compound.

Table 4: Calculated and Experimental ¹³C and ¹H NMR Chemical Shifts (ppm)

AtomCalculated ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Calculated ¹H Shift (ppm)Experimental ¹H Shift (ppm)
C (C=O)Value to be calculatedValue from literature/database--
C (O-CH₂)Value to be calculatedValue from literature/databaseValue to be calculatedValue from literature/database
C (CH₃ of ethyl)Value to be calculatedValue from literature/databaseValue to be calculatedValue from literature/database
C (N-CH₂)Value to be calculatedValue from literature/databaseValue to be calculatedValue from literature/database
C (C-CH₂)Value to be calculatedValue from literature/databaseValue to be calculatedValue from literature/database
C (N-CH₃)Value to be calculatedValue from literature/databaseValue to be calculatedValue from literature/database
H (N-H)Value to be calculatedValue from literature/database--

Conclusion and Future Directions

This guide has outlined a comprehensive and robust workflow for the theoretical calculation of the properties of this compound, a flexible molecule of synthetic and potential pharmaceutical importance. By combining molecular mechanics-based conformational analysis with high-level DFT calculations, it is possible to obtain accurate predictions of its geometric, vibrational, and NMR spectroscopic properties.

The methodologies detailed herein are not limited to the title compound and can be readily adapted for the study of other flexible small molecules. The ability to theoretically predict these properties is invaluable for confirming molecular structures, interpreting experimental spectra, and understanding the structure-activity relationships that govern molecular function.

Future work should focus on obtaining high-quality experimental data for this compound to rigorously validate the theoretical predictions presented in this guide. Furthermore, the computational investigation could be extended to explore its reactivity, intermolecular interactions, and potential binding modes with biological targets, thereby providing deeper insights for drug discovery and development efforts.

References

  • Computations of Vibrational Infrared Frequencies of Selected Amines. (2016). DTIC. [Link]
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.).
  • How to perform NMR calculation in Gaussian. (2024, May 12). YouTube. [Link]
  • ethyl 3-(diethylamino)propionate. (n.d.). NIST Chemistry WebBook. [Link]
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2008).
  • Aza-Michael addition of secondary amine to ethyl acrylate. (n.d.).
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). (n.d.).
  • Ethyl 3-(methylamino)
  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (2022, August 5).
  • IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry and Biochemistry. [Link]
  • Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. (n.d.).
  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
  • ethyl 3-(1,1-diethoxyethyl-methylamino)
  • Ethyl (2E)-2-cyano-3-([(E)-(dimethylamino)methylidene]amino)
  • Mono-addition of various primary amines 1a-l to ethyl acrylate (2). (n.d.).
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.).
  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]
  • Vibrational Spectra of Primary and Secondary Aliphatic Amines. (n.d.). The Journal of Chemical Physics. [Link]
  • 24.10 Spectroscopy of Amines. (2023, November 20). Chemistry LibreTexts. [Link]
  • Conformational analysis. (n.d.). Organic Chemistry 1: An open textbook. [Link]
  • Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. (2019, June 10). RSC Publishing. [Link]
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.).
  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023, December 22). MDPI. [Link]
  • Nuclear Magnetic Resonance (NMR). (n.d.). ORCA 6.0 TUTORIALS - FACCTs. [Link]
  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (n.d.).
  • NMR calculations using GIAO approach and different temp. condition at B3LYP/6-31G**, results show same values in two or more calculated results. (2012, July 9).
  • Ethyl 3-(phenylamino)
  • Ethyl 3-[(3-ethoxy-3-oxopropyl)
  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. [Link]
  • Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. (2025, June 11).
  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022, April 5). ChemRxiv. [Link]
  • GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. (n.d.). Mor. J. Chem. [Link]
  • Ethyl 3-(methylamino)
  • SpectraBase. (n.d.). [Link]
  • A Comparative Study of DFT/B3LYP/6-31 G(d,p), RM062X/6-31G8d,p), B3LYP/6-311++ G(d,p) and HSEH1PBE/6-31G(d,p) Methods Applied to Molecular Geometry and Electronic properties of Cs. (2025, August 7).
  • Propanoic acid, ethyl ester. (n.d.). NIST Chemistry WebBook. [Link]
  • β-Alanine ethyl ester. (n.d.). Wikipedia. [Link]
  • N-methyl-beta-alanine. (n.d.). PubChem. [Link]

Sources

Navigating the Procurement of Ethyl 3-(methylamino)propanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Key Building Block

Ethyl 3-(methylamino)propanoate (CAS No. 2213-08-3) is a versatile secondary amine ester that serves as a critical building block in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a reactive secondary amine and an ester functional group, makes it an ideal precursor for introducing a methylaminoethyl moiety. This guide provides an in-depth analysis of the commercial availability, supplier landscape, quality considerations, and safe handling of this compound, tailored for researchers, chemists, and drug development professionals. Understanding the nuances of sourcing this intermediate is paramount to ensuring the integrity and success of a research and development program.

Core Physicochemical Properties

A thorough understanding of a starting material's physical and chemical properties is the foundation of its effective use in synthesis. Key properties for this compound are summarized below.

PropertyValueSource
CAS Number 2213-08-3[1][2][3]
Molecular Formula C6H13NO2[1]
Molecular Weight 131.17 g/mol [1][2]
Physical Form Liquid[2][3]
Boiling Point ~242.5 °C (estimated)[4]
Density ~1.007 g/mL[4]
Solubility Soluble in chloroform and slightly soluble in ethyl acetate.[4]
Storage Temperature Inert atmosphere, store in freezer, under -20°C.[2][3]

Commercial Availability and Major Suppliers

This compound is readily available from a variety of chemical suppliers, ranging from large, well-established companies to smaller, more specialized firms. The compound is typically offered in various quantities, from grams to kilograms, catering to both academic research and industrial-scale synthesis.

A survey of the current market indicates that the most common purity grade offered is around 95%. While higher purity grades may be available upon request or from specialized suppliers, the 95% grade is generally suitable for many initial synthetic applications. However, for late-stage drug development or when stringent impurity profiles are required, further purification or sourcing of a higher-grade material is essential.

Below is a comparative table of prominent suppliers:

SupplierPurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) 95%250 mg - 25 gOften available through partnerships with other suppliers like Ambeed and BLD Pharmatech.[1][2][3]
BLD Pharmatech 95%Inquire for detailsA common supplier found on platforms like Sigma-Aldrich.[2]
Ambeed, Inc. 95%Inquire for detailsAnother partner supplier for larger distributors.[1]
Sunway Pharm Ltd Inquire for detailsInquire for detailsLists the product with aliases such as Ethyl N-methyl-beta-alaninate.[5]
ChemicalBook Inquire for detailsInquire for detailsA platform that aggregates multiple suppliers.[4]

It is also worth noting that the hydrochloride salt of this compound (CAS No. 171051-66-4) is also commercially available, which may offer advantages in terms of stability and handling.[6][7]

Quality Control and Specification Analysis: A Scientist's Perspective

The adage "you get what you pay for" holds particularly true in the world of chemical procurement. While a lower price point may be tempting, the downstream consequences of using a poorly characterized or impure starting material can be catastrophic to a research project. As such, a rigorous approach to quality control is not just recommended, it is imperative.

The Certificate of Analysis (CoA): Your Primary Source of Truth

The Certificate of Analysis is the most critical document accompanying any chemical purchase. It provides a batch-specific summary of the material's properties and purity. When scrutinizing a CoA for this compound, pay close attention to the following:

  • Purity Assay: This is typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For a 95% pure material, it is crucial to understand the nature of the remaining 5%.

  • Identity Confirmation: The CoA should confirm the identity of the compound, usually through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and/or Mass Spectrometry (MS).

  • Residual Solvents: The manufacturing process may leave behind residual solvents. The CoA should ideally quantify these, as they can interfere with subsequent reactions.

  • Water Content: The presence of water can be detrimental to many reactions. The Karl Fischer (KF) titration method is the standard for water content determination.

Potential Impurities and Their Origins

Understanding the common synthetic routes to this compound can provide valuable insights into potential impurities. A prevalent method involves the Michael addition of methylamine to ethyl acrylate.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Impurities methylamine Methylamine reaction Michael Addition methylamine->reaction ethyl_acrylate Ethyl Acrylate ethyl_acrylate->reaction product This compound reaction->product impurity1 Unreacted Ethyl Acrylate reaction->impurity1 Incomplete Reaction impurity2 Bis-adduct (Tertiary Amine) reaction->impurity2 Side Reaction

Figure 1: A simplified schematic of a common synthesis route for this compound, highlighting potential impurities.

From this synthesis, potential impurities include:

  • Unreacted Starting Materials: Residual ethyl acrylate or methylamine.

  • Bis-addition Product: The reaction of the product with another molecule of ethyl acrylate to form a tertiary amine.

  • Solvent Residues: From the reaction and work-up steps.

The presence of these impurities can have significant consequences. For instance, unreacted ethyl acrylate can polymerize or participate in unwanted side reactions, while the bis-addition product can complicate purification and lead to the formation of undesired byproducts in subsequent steps.

Supplier Qualification Workflow

For researchers in a drug development setting, a systematic approach to supplier qualification is essential. The following workflow provides a robust framework for selecting and validating a supplier for this compound.

G start Start: Need for this compound identify_suppliers Identify Potential Suppliers (e.g., Sigma-Aldrich, BLD Pharm) start->identify_suppliers request_docs Request CoA and SDS from each supplier identify_suppliers->request_docs review_docs Review CoA for Purity, Identity, and Impurities request_docs->review_docs is_acceptable CoA Acceptable? review_docs->is_acceptable order_sample Order Small Sample for In-House QC is_acceptable->order_sample Yes reject_supplier Reject Supplier and Re-evaluate Options is_acceptable->reject_supplier No perform_qc Perform In-House QC (e.g., NMR, GC-MS) order_sample->perform_qc qc_pass QC Pass? perform_qc->qc_pass approve_supplier Approve Supplier for Larger Scale Purchase qc_pass->approve_supplier Yes qc_pass->reject_supplier No end End: Qualified Supplier Selected approve_supplier->end reject_supplier->identify_suppliers

Sources

A Comprehensive Guide to the Safe Handling of Ethyl 3-(methylamino)propanoate for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of Ethyl 3-(methylamino)propanoate (CAS No. 2213-08-3). As a Senior Application Scientist, the following narrative is structured not merely as a list of procedures but as a self-validating system of protocols grounded in risk mitigation and scientific causality.

Executive Summary & Core Hazard Profile

This compound is a flammable and corrosive liquid that also poses a risk of respiratory irritation.[1][2] Its safe management is predicated on a thorough understanding of its properties and a proactive approach to exposure prevention. A significant consideration for all personnel is that the comprehensive toxicological properties of this compound have not been fully investigated, necessitating a conservative and cautious approach to handling.[2][3]

The compound is primarily classified under the Globally Harmonized System (GHS) with the hazards detailed below. It is crucial to note a discrepancy in safety literature regarding the severity of its corrosive properties; some sources classify it as causing "severe skin burns and eye damage" (Skin Corrosion 1B), while others list it as causing "skin irritation" (Category 2).[1][2][4][5] This guide recommends adhering to the more stringent classification (Category 1B) as a primary safety principle.

Table 1: Physicochemical and Hazard Identification Summary

Property Value Source(s)
CAS Number 2213-08-3 [1]
Molecular Formula C₆H₁₃NO₂ [1]
Molecular Weight 131.17 g/mol [1]
Physical Form Colorless Liquid / Oil [6]
GHS Pictograms 🔥 GHS02 (Flame) corrosive GHS05 (Corrosion) exclamation mark GHS07 (Exclamation Mark) [1]
Hazard Statements H226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. [1]

| Precautionary Statements | P261: Avoid breathing vapors/mist/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. |[2][4][7] |

The Principle of Risk Mitigation: A Proactive Approach

Effective safety protocols are not static; they are part of a dynamic risk assessment cycle. Before any procedure involving this compound is initiated, a thorough risk assessment must be conducted. This process ensures that safety measures are tailored to the specific experimental context, scale, and environment.

RiskAssessment A 1. Identify Hazards - Flammable (H226) - Corrosive (H314) - Respiratory Irritant (H335) - Unknown Toxicological Profile B 2. Assess Risks - Evaluate scale of use - Identify potential exposure points (inhalation, dermal) - Assess fire ignition sources A->B Analyze C 3. Implement Controls - Engineering (Fume Hood) - Administrative (SOPs, Training) - PPE (Gloves, Goggles, Lab Coat) B->C Mitigate D 4. Perform Experiment - Adhere strictly to SOPs C->D Authorize E 5. Review & Refine - Were there any near misses? - Can the process be made safer? - Update SOPs as needed D->E Monitor E->A Iterate

Caption: Figure 1. A cyclical workflow for proactive risk assessment.

This iterative process is the cornerstone of a self-validating safety system. By continually reviewing procedures, the laboratory environment adapts to new information and evolving experimental designs, ensuring the highest level of safety.

Engineering Controls & Laboratory Environment

Personal Protective Equipment (PPE) is the final barrier against exposure; the primary defense lies in robust engineering controls that isolate the hazard from the researcher.

  • Chemical Fume Hood: All handling of this compound, including transfers, weighing, and use in reactions, must be conducted within a certified chemical fume hood.[8] This is non-negotiable. The hood serves two critical functions: it contains flammable vapors, preventing them from reaching potential ignition sources in the lab, and it protects the user from inhaling irritating mists or vapors.[5]

  • Ventilation: The laboratory must have adequate general ventilation to ensure that any fugitive emissions are diluted and exhausted.[2]

  • Safety Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the work area.[8][9] Their location and functionality must be verified before work begins.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE must be directly correlated with the known hazards of the material. Given the flammable and highly corrosive nature of this compound, the following PPE is mandatory.

Table 2: Personal Protective Equipment (PPE) Selection Guide

Protection Required Equipment Rationale & Causality
Eye & Face Chemical safety goggles and a full-face shield. Safety glasses are insufficient. The H314 classification indicates a risk of severe, irreversible eye damage.[1] Goggles provide a seal against splashes and vapors, while the face shield offers a broader barrier of protection.[2][4]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before each use.[2] Proper glove removal technique (without touching the outer surface) is critical to prevent skin contact.[2][10] Contaminated gloves must be disposed of as hazardous waste immediately.[2]
Body Flame-resistant lab coat worn over appropriate street clothing (long pants, closed-toe shoes). A lab coat protects against minor splashes. Appropriate personal clothing minimizes the area of exposed skin.[4][11]

| Respiratory | Typically not required with proper fume hood use. | A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors may be necessary if engineering controls fail or during a large spill response.[11] |

Standard Operating Procedures (SOPs)

Safe Storage & Handling Protocol
  • Receiving: Upon receipt, inspect the container for damage.

  • Storage Location: Store the container in a dedicated, well-ventilated corrosives and flammables cabinet.[8]

  • Temperature: For long-term chemical stability and to minimize vapor pressure, store in a freezer at or below -20°C under an inert atmosphere.[6][12]

  • Incompatibilities: Ensure storage is segregated from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7][11]

  • Labeling: The container must be clearly labeled with the chemical name and all relevant GHS hazard pictograms.

Experimental Use Protocol
  • Pre-Use Assessment: Conduct the risk assessment as outlined in Section 2. Verify fume hood certification and the functionality of the eyewash/shower.

  • PPE Donning: Don all required PPE as specified in Table 2 before entering the work area.

  • Material Transfer:

    • Allow the sealed container to equilibrate to room temperature inside the fume hood before opening to prevent moisture condensation.

    • Perform all transfers of the liquid within the fume hood.

    • Use non-sparking tools and ground equipment where necessary to prevent static discharge, a potential ignition source.[13][14]

  • Reaction Setup: When adding this compound to a reaction, add it slowly and in a controlled manner to manage any potential exothermic events.

  • Post-Use: Tightly close the primary container. Decontaminate any surfaces that may have been exposed. Properly doff and dispose of contaminated gloves. Wash hands and arms thoroughly with soap and water.[2][4]

Emergency Preparedness & Response

Spill Response

The response to a spill is dictated by its scale and location. All personnel must be trained to differentiate between a minor incidental spill and a major emergency.

SpillResponse Start Spill Occurs Decision1 Is the spill large, uncontained, or in a poorly ventilated area? Start->Decision1 Evacuate Evacuate Immediate Area Alert EH&S / Emergency Services Pull Fire Alarm if Necessary Decision1->Evacuate Yes MinorSpill Minor Spill Response (Trained Personnel Only) Decision1->MinorSpill No End Report Incident Evacuate->End Step1 1. Alert others in the lab. Ensure fume hood is operating. MinorSpill->Step1 Step2 2. Don appropriate PPE (respirator if necessary). Step1->Step2 Step3 3. Eliminate ignition sources. Step2->Step3 Step4 4. Contain spill with inert absorbent (vermiculite, sand, chemical binder). Step3->Step4 Step5 5. Collect absorbent into a sealed, labeled hazardous waste container. Step4->Step5 Step6 6. Decontaminate the area. Step5->Step6 Step6->End

Caption: Figure 2. Decision workflow for spill response.

Exposure & First Aid Protocol

Immediate and decisive action is critical in the event of an exposure.[8]

  • Inhalation: Immediately move the affected person to fresh air.[11][15] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[7][15] Seek immediate medical attention.[15]

  • Skin Contact: Do not delay. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while simultaneously removing all contaminated clothing and shoes.[8] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces.[8][15] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[7][8] If the person is conscious, rinse their mouth thoroughly with water.[2] Seek immediate medical attention.[8]

For all exposures, provide the attending medical personnel with the Safety Data Sheet (SDS) for the compound.[2]

Fire Response Protocol
  • Small Fire: If the fire is small, contained, and you are trained to do so, extinguish it using an appropriate fire extinguisher (dry chemical, CO₂, or alcohol-resistant foam).[2][16]

  • Large Fire: In case of a large fire or if you are unsure, immediately activate the fire alarm, evacuate the area, and call emergency services.

  • Firefighter Information: Vapors are flammable and may flash back.[13] Containers can rupture when heated.[13] Firefighting produces hazardous decomposition products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[11] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][16]

Waste Disposal

All materials contaminated with this compound, including excess reagent, contaminated absorbent material, and disposable PPE, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.

  • Disposal: Do not dispose of this chemical down the drain.[2] All waste must be disposed of through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[2][3]

Conclusion

The safe use of this compound in a research setting is entirely achievable through the consistent application of the principles outlined in this guide. The core tenets are a proactive risk-based approach, a deep respect for the compound's known hazards, caution due to its uncharacterized toxicological profile, and rigorous adherence to established protocols. By integrating these practices, researchers can protect themselves, their colleagues, and their environment while advancing their scientific objectives.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 541480, this compound.
  • Angene Chemical (2024). Safety Data Sheet, Ethyl 3-(diethylamino)propanoate. (Note: While for a related compound, this SDS provides relevant handling information for esters with amino groups).
  • Centers for Disease Control and Prevention (n.d.). First Aid Procedures for Chemical Hazards.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79649, Ethyl 3-(diethylamino)propionate.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 104150, Ethyl butylacetylaminopropionate.
  • Redox (2018). Safety Data Sheet Ethyl 3-ethoxypropionate. (Note: Information on static discharge and peroxide formation cited).
  • Cole-Parmer (n.d.). Material Safety Data Sheet - Ethyl 3-(benzylamino)propanoate. (Note: General first aid, handling, and storage information for a related corrosive amino ester).

Sources

The Versatile Building Block: A Technical Guide to Ethyl 3-(Methylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Importance of a β-Amino Ester

In the vast landscape of chemical synthesis, certain molecules, while structurally unassuming, emerge as pivotal intermediates in the creation of complex and valuable compounds. Ethyl 3-(methylamino)propanoate, a secondary amine and ester, is a prime example of such a versatile building block. Its unique combination of functional groups—a nucleophilic secondary amine and an electrophilic ester—renders it a highly reactive and adaptable scaffold for the synthesis of a wide array of organic molecules, particularly within the pharmaceutical and materials science sectors. This technical guide provides a comprehensive review of the synthesis, properties, reactivity, and applications of this compound, offering field-proven insights for researchers and drug development professionals.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development.

Chemical and Physical Properties

This compound is a colorless liquid under standard conditions. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 2213-08-3[1][2]
Molecular Formula C₆H₁₃NO₂[1]
Molecular Weight 131.17 g/mol [1]
Physical Form Liquid
Storage Temperature Inert atmosphere, store in freezer, under -20°C
Spectroscopic Signature

The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's proton and carbon environments. While a specific spectrum for the ethyl ester was not found, data for the analogous methyl ester, methyl 3-(methylamino)propionate, reveals characteristic signals: a singlet for the N-methyl protons, two triplets for the ethylene bridge protons, and a singlet for the ester methyl protons.[3] By analogy, for the ethyl ester, one would expect a triplet for the ethyl's methyl group and a quartet for the ethyl's methylene group.

  • Infrared (IR) Spectroscopy: The IR spectrum of β-amino esters is characterized by the presence of a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹.[4] Additionally, the N-H stretching vibration of the secondary amine can be observed, although it is often a weaker and broader signal.[5]

  • Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[1] Common fragmentation patterns for esters include the loss of the alkoxy group and McLafferty rearrangements.[6][7] The most abundant fragment ion (base peak) is often observed at m/z 44, corresponding to the [CH₂=NHCH₃]⁺ fragment.[1]

Section 2: Synthesis of this compound: A Closer Look at the Aza-Michael Addition

The most common and efficient method for synthesizing this compound is the aza-Michael addition of methylamine to ethyl acrylate. This reaction is a cornerstone of C-N bond formation in organic chemistry.

The Underlying Mechanism: Nucleophilic Conjugate Addition

The aza-Michael addition proceeds through the nucleophilic attack of the amine on the β-carbon of the α,β-unsaturated ester. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by the lone pair of electrons on the nitrogen atom of methylamine. This is followed by protonation of the resulting enolate intermediate to yield the final product.

aza_michael_addition ethyl_acrylate Ethyl Acrylate (CH₂=CHCOOEt) enolate Enolate Intermediate (⁻CH₂-CH(NH₂CH₃)COOEt) ethyl_acrylate->enolate Nucleophilic Attack methylamine Methylamine (CH₃NH₂) methylamine->enolate product This compound (CH₃NHCH₂CH₂COOEt) enolate->product Protonation

Caption: A simplified workflow of the aza-Michael addition.

Detailed Experimental Protocol

The following protocol is adapted from a procedure for the synthesis of the analogous methyl ester and provides a robust method for the preparation of this compound.[3]

Materials:

  • Ethyl acrylate

  • Methylamine solution (e.g., 33% in ethanol)

  • Ethanol (or other suitable solvent)

  • Ice bath

  • Round-bottom flask equipped with a magnetic stirrer and an addition funnel

Procedure:

  • In a round-bottom flask, cool a solution of methylamine in ethanol to 0°C using an ice bath.

  • Slowly add ethyl acrylate to the cooled methylamine solution via an addition funnel, ensuring the temperature remains at 0°C. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for approximately 2 hours.

  • Allow the reaction mixture to gradually warm to room temperature and stir for an additional 15 minutes to ensure the reaction goes to completion.

  • Remove the solvent and any excess methylamine under reduced pressure.

  • The resulting crude this compound can be used directly in subsequent steps or purified by distillation under reduced pressure.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting materials. The purity of the final product can be assessed by NMR, GC, or other appropriate analytical techniques.[8]

Section 3: The Chemical Reactivity of a Bifunctional Molecule

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the secondary amine and the ethyl ester.

Reactions at the Nitrogen Center

The secondary amine is a nucleophilic and basic center, allowing for a variety of transformations:

  • N-Alkylation and N-Arylation: The nitrogen can be further alkylated or arylated to introduce additional substituents.

  • Amide Formation: Acylation with acid chlorides or anhydrides yields the corresponding N-acyl derivatives. This is a key step in the synthesis of many pharmaceutical intermediates.

  • Formation of Heterocycles: The bifunctional nature of the molecule makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Reactions at the Ester Group

The ester functionality is susceptible to nucleophilic attack at the carbonyl carbon:

  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 3-(methylamino)propanoic acid.[9] Basic hydrolysis is generally preferred as it is irreversible.

  • Reduction: The ester can be reduced to the corresponding amino alcohol, 3-(methylamino)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[10]

  • Transesterification: In the presence of an alcohol and a suitable catalyst, the ethyl group can be exchanged for another alkyl group.[11]

  • Amidation: Reaction with amines can convert the ester into an amide, although this typically requires harsh conditions or activation of the ester.

reactivity_pathways start This compound N_alkylation N-Alkylation/Arylation start->N_alkylation R-X amide_formation Amide Formation start->amide_formation RCOCl heterocycle Heterocycle Synthesis start->heterocycle Various Reagents hydrolysis Hydrolysis to Carboxylic Acid start->hydrolysis H₃O⁺ or OH⁻ reduction Reduction to Amino Alcohol start->reduction LiAlH₄ transesterification Transesterification start->transesterification R'OH, catalyst amidation Amidation start->amidation R'₂NH drug_synthesis_logic start Ethyl 3-(pyridin-2-ylamino)propanoate (Analogue) step1 Acylation start->step1 step2 Further Transformations (e.g., Cyclization) step1->step2 drug Dabigatran Etexilate step2->drug

Caption: Logical flow for the synthesis of Dabigatran etexilate.

Monomer for Functional Polymers

Poly(β-amino esters) (PBAEs) are a class of biodegradable polymers that have shown great promise in drug and gene delivery. [12][13][14]These polymers are synthesized through the Michael addition of amines to diacrylates. This compound, with its secondary amine, can be used as a chain terminator or to introduce specific end-groups in the synthesis of PBAEs, thereby tuning the properties of the resulting polymer. The biodegradability of PBAEs is attributed to the hydrolysis of the ester linkages in their backbone, making them attractive for biomedical applications. [13][15]

Section 5: Safety, Handling, and Toxicology

As with any chemical reagent, a thorough understanding of its hazards and proper handling procedures is paramount for ensuring laboratory safety.

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • Flammable liquid and vapor [1]* Causes severe skin burns and eye damage [1]* May cause respiratory irritation [1]

Safe Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood. [16]* Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [16]* Avoid contact with skin, eyes, and clothing. [16]* Keep away from heat, sparks, and open flames. [16] Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area. * For long-term storage, it is recommended to store under an inert atmosphere in a freezer at -20°C.

Toxicological Profile

Detailed toxicological studies on this compound are not extensively available in the public domain. However, due to its corrosive nature, it is expected to cause significant tissue damage upon direct contact. The metabolism of related N-alkylated anilines has been studied, indicating that both α-carbon and N-oxidation are possible metabolic pathways. The in vivo metabolism of this compound itself has not been specifically reported. Given the potential for toxicity, it should be handled with care, and exposure should be minimized.

Conclusion: A Molecule of Latent Potential

This compound, while a simple molecule, possesses a rich and versatile chemistry that makes it a valuable tool for synthetic chemists. Its straightforward synthesis, coupled with the dual reactivity of its amine and ester functional groups, provides access to a wide range of more complex molecules. From its role as a key building block in the synthesis of pharmaceutical agents to its potential as a monomer in the creation of advanced biodegradable polymers, the applications of this compound are continually expanding. This guide has aimed to provide a comprehensive overview of the current knowledge surrounding this compound, empowering researchers and drug development professionals to harness its full potential in their scientific endeavors.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 541480, this compound.
  • The Royal Society of Chemistry. (2014). Supplementary Information - Green Chemistry.
  • ResolveMass Laboratories Inc. (2024, October 16). Introduction to Poly(β-amino esters): Structure and Properties.
  • Liu, Y., Li, Y., & Shi, L. (2018). Poly(β‐Amino Esters): Synthesis, Formulations, and Their Biomedical Applications.
  • ResearchGate. (n.d.). IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in....
  • Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • National Center for Biotechnology Information. (2022, April 8). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery.
  • ChemSynthesis. (n.d.). ethyl 3-(1,1-diethoxyethyl-methylamino)propanoate.
  • ResearchGate. (n.d.). Synthesis and characterization of poly(antioxidant β-amino esters) for controlled release of polyphenolic antioxidants.
  • ResearchGate. (n.d.). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V).
  • ResolveMass Laboratories Inc. (2025, June 6). Poly β-Amino Esters (PBAEs): A Comprehensive Guide.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0030058).
  • Chemistry Stack Exchange. (2013, November 9). Interpretation of the following mass spectrum.
  • National Center for Biotechnology Information. (2010, May 28). Synthesis and adrenolytic activity of new propanolamines.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate.
  • PubChemLite. (n.d.). This compound (C6H13NO2).
  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl methanoate.
  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • NIST WebBook. (n.d.). Propanoic acid, 3-ethoxy-, ethyl ester.
  • Imre Blank's Homepage. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of ethyl ethanoate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3513415, Ethyl 3-(butylamino)propanoate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21832360, ethyl 3-(N-butyl-3-methylanilino)propanoate.
  • National Center for Biotechnology Information. (1983, September). The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation.
  • National Center for Biotechnology Information. (n.d.). Anabolic steroids. Part 3: metabolism of ethylestrenol in rat liver preparations in vitro.
  • Moravek, Inc. (n.d.). How Do Chemical Manufacturers Assess Purity?.

Sources

Ethyl 3-(methylamino)propanoate solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Ethyl 3-(methylamino)propanoate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No. 2213-08-3), a key intermediate in pharmaceutical synthesis and organic chemistry. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document furnishes researchers, scientists, and drug development professionals with the foundational physicochemical principles, predictive analyses, and a robust experimental framework necessary to determine its solubility in various solvent systems.

Introduction: The Significance of Solubility

This compound is a bifunctional molecule incorporating both a secondary amine and an ester group.[1] This structure makes it a versatile building block. However, its utility in any application—be it reaction chemistry, purification, or formulation—is fundamentally governed by its solubility. A thorough understanding of its behavior in different solvents is critical for:

  • Reaction Optimization: Ensuring reactants are in the same phase for efficient reaction kinetics.

  • Process Development: Designing effective extraction, crystallization, and purification protocols.

  • Formulation Science: Developing stable and bioavailable drug delivery systems.

This guide will first explore the theoretical underpinnings of this compound's solubility based on its molecular structure and then provide a detailed, validated protocol for its empirical determination.

Physicochemical Profile and Solubility Predictions

The solubility of a compound is dictated by its intermolecular interactions with the solvent. The principle of "like dissolves like" serves as a primary predictive tool.[2] The key features of this compound that influence these interactions are detailed below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₃NO₂PubChem[1]
Molecular Weight 131.17 g/mol PubChem[1]
Physical Form LiquidSigma-Aldrich[3]
Key Functional Groups Secondary Amine (-NH-), Ester (-COO-)PubChem[1]
Hydrogen Bonding Contains one H-bond donor (N-H) and three H-bond acceptors (N, C=O, O-Et)-
Analysis of Intermolecular Forces

The dual functionality of this compound allows for a complex range of interactions:

  • Hydrogen Bonding: The secondary amine's N-H group can act as a hydrogen bond donor, while the nitrogen atom's lone pair, the carbonyl oxygen, and the ether oxygen of the ester group act as hydrogen bond acceptors.[4][5]

  • Dipole-Dipole Interactions: The polar C=O and C-N bonds create a significant molecular dipole.

  • Van der Waals Forces (London Dispersion): The ethyl and propylene hydrocarbon portions of the molecule contribute to nonpolar interactions.

Predicted Solubility Behavior

Based on these features, we can predict its solubility in major solvent classes:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): High solubility is expected. These solvents can engage in extensive hydrogen bonding with both the amine and ester functionalities. Lower aliphatic amines are generally soluble in water, and this solubility decreases as the carbon chain length increases.[4][6] Given its relatively small size, this compound should be reasonably water-soluble.

  • Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate): Good solubility is predicted. These solvents can act as hydrogen bond acceptors for the amine's N-H group and will engage in strong dipole-dipole interactions. Most aliphatic amines show significant solubility in polar organic solvents.[6]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Limited to moderate solubility is expected. While the alkyl portions of the molecule will interact favorably via van der Waals forces, the highly polar amine and ester groups will be poorly solvated, limiting overall solubility.

The interplay of these forces is visually summarized in the diagram below.

cluster_solute This compound cluster_solvents Solvent Classes Solute H₃C-NH-CH₂CH₂-COO-CH₂CH₃ Protic Polar Protic (e.g., Water, Ethanol) Solute->Protic Strong H-Bonding (Donor & Acceptor) Aprotic Polar Aprotic (e.g., Acetone, THF) Solute->Aprotic H-Bonding (Acceptor) Dipole-Dipole Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar Van der Waals (Weak) A 1. Preparation Add excess solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 25 °C) for 24-72 hours. A->B C 3. Phase Separation Centrifuge the sample to pellet undissolved solid. B->C D 4. Filtration Filter supernatant through a 0.22 µm syringe filter. C->D E 5. Dilution Accurately dilute a known volume of the clear filtrate. D->E F 6. Quantification Analyze by a validated method (e.g., HPLC, GC) against standards. E->F G 7. Calculation Calculate original concentration, accounting for dilution. F->G

Figure 2: Standard experimental workflow for the shake-flask solubility determination method.

Step-by-Step Methodology
  • Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of the desired test solvent. Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved liquid/solid remains.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for at least 24 hours.

  • Phase Separation: Remove the vials and allow them to stand undisturbed for 1 hour to let solids settle. For fine suspensions, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible, e.g., PTFE or nylon) into a clean, pre-weighed vial.

  • Dilution: Accurately prepare a dilution of the filtered saturate with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, GC-FID) and determine the concentration from a multi-point calibration curve prepared with known standards.

  • Calculation: Calculate the solubility in the original saturated solution, remembering to account for the dilution factor. Express the final result in appropriate units (e.g., mg/mL or mol/L).

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled in a clear, tabular format for easy comparison across different solvents.

Table 2: Experimentally Determined Solubility of this compound at 25 °C (Template)

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)
Polar Protic Water[Experimental Value][Experimental Value]
Ethanol[Experimental Value][Experimental Value]
Polar Aprotic Acetone[Experimental Value][Experimental Value]
Acetonitrile[Experimental Value][Experimental Value]
Nonpolar Toluene[Experimental Value][Experimental Value]
Hexane[Experimental Value][Experimental Value]

Conclusion

While a definitive public database for the solubility of this compound is not yet available, a strong predictive understanding can be derived from its fundamental physicochemical properties. Its amphiphilic character, with both polar hydrogen-bonding groups and nonpolar alkyl regions, suggests a broad solubility profile, with highest solubility in polar protic solvents. For any process development or research application, it is imperative that this predicted behavior be confirmed through rigorous experimental determination. The detailed shake-flask protocol provided in this guide offers a robust and reliable framework for generating the precise, high-quality solubility data required by the scientific community.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 541480, this compound.
  • Unknown Author. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. Ester Solubility and Preparation Lab Report.
  • Shaw, D. G., et al. (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters. Journal of Physical and Chemical Reference Data, 39(2).
  • Lumen Learning. Organic Chemistry II - 23.1. Properties of amines.
  • Unknown Author. CHEM254 Wednesday Experiment 7 Esters.
  • Quora (2018). Are amines soluble in organic solvents?.
  • Nichols, L. (2023). Solubility of Organic Compounds. Chemistry LibreTexts.
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12414198, Mthis compound.
  • Embibe. Physical Properties of Amines – Solubility, Melting and Boiling Point.
  • Solubility of Things. Amines: Structure, Properties, and Reactions.
  • Organic Syntheses Procedure. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide.
  • StudySmarter. Physical Properties of Amines.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3-(methylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of ethyl 3-(methylamino)propanoate, a valuable intermediate in pharmaceutical and chemical synthesis. The protocol is centered around the aza-Michael addition of methylamine to ethyl acrylate. We present a detailed, field-tested experimental procedure, an in-depth look at the reaction mechanism, methods for ensuring protocol trustworthiness through reaction monitoring and product characterization, and critical safety information. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for the preparation of this β-amino ester.

Scientific Foundation: The Aza-Michael Addition

The synthesis of this compound from ethyl acrylate and methylamine is a classic example of the aza-Michael addition (also known as the conjugate addition of an amine). This reaction is of paramount importance in organic chemistry for its efficiency in forming carbon-nitrogen bonds.[1][2]

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the nitrogen atom of methylamine on the β-carbon of the α,β-unsaturated ester, ethyl acrylate. Ethyl acrylate serves as an excellent "Michael acceptor" due to the electron-withdrawing nature of the adjacent ester group, which polarizes the carbon-carbon double bond and renders the β-carbon electrophilic.[3] The amine acts as the "Michael donor." The reaction is often self-catalyzed by the amine, which can act as both the nucleophile and a base to deprotonate the resulting ammonium ion intermediate, although various catalysts can be employed to improve rates and yields.[4][5]

The mechanism can be visualized in two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of methylamine attacks the electron-deficient β-carbon of ethyl acrylate. This breaks the π-bond, pushing electrons to form a resonance-stabilized enolate intermediate.

  • Proton Transfer: The protonated amine (ammonium ion) transfers a proton to the α-carbon of the enolate. Tautomerization of the resulting enol to the more stable keto (ester) form is rapid, and a final proton transfer yields the neutral product, this compound, and regenerates a neutral amine molecule to continue the catalytic cycle.

aza_michael_mechanism Figure 1: Aza-Michael Reaction Mechanism EA Ethyl Acrylate (Michael Acceptor) INT Zwitterionic/Enolate Intermediate EA->INT MA Methylamine (Michael Donor) MA->INT Nucleophilic Attack PROD This compound INT->PROD Proton Transfer

Figure 1: Aza-Michael Reaction Mechanism

Experimental Protocol

This protocol describes a solvent-free, neat synthesis which is both atom-economical and simplifies purification. The reaction can be performed with or without a catalyst, though uncatalyzed reactions may require longer reaction times or elevated temperatures.[6]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Ethyl Acrylate (C₅H₈O₂)≥99%, Inhibitor-freeSigma-AldrichShould be freshly distilled or passed through a column of basic alumina to remove inhibitor.[3]
Methylamine (CH₅N)40% wt. in H₂O or 2.0 M in THFSigma-AldrichSolution in THF is preferred to avoid aqueous workup complications.
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularFisher ScientificFor drying the organic phase.
Deuterated Chloroform (CDCl₃)NMR GradeCambridge Isotope LabsFor NMR analysis.
Diethyl Ether (Et₂O)ACS GradeVWR ChemicalsFor extraction.
Saturated NaCl Solution (Brine)N/ALab-preparedFor aqueous workup.
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Reflux condenser with gas inlet/outlet

  • Addition funnel

  • Heating mantle with a temperature controller and thermocouple

  • Magnetic stir plate

  • Rotary evaporator

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Vacuum distillation apparatus

Step-by-Step Procedure
  • Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Ensure the setup is in a well-ventilated fume hood.

  • Reagent Charging: Charge the round-bottom flask with ethyl acrylate (10.0 g, 0.1 mol, 1.0 equiv.).

  • Amine Addition: In the addition funnel, place methylamine solution (2.0 M in THF, 55 mL, 0.11 mol, 1.1 equiv.). Add the methylamine solution dropwise to the stirred ethyl acrylate over 30 minutes. The reaction is exothermic; maintain the internal temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, equip the flask with a heating mantle and heat the reaction mixture to a gentle reflux (approximately 60-70°C) for 4-6 hours.[6]

  • Reaction Monitoring: Monitor the consumption of ethyl acrylate using Thin Layer Chromatography (TLC) (e.g., mobile phase: 4:1 Hexane:Ethyl Acetate). The product, being more polar, will have a lower Rf value than the starting ethyl acrylate.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the THF solvent using a rotary evaporator.

  • Aqueous Workup:

    • Dilute the residue with 50 mL of diethyl ether.

    • Transfer the solution to a separatory funnel and wash with 2 x 25 mL of saturated sodium chloride (brine) solution to remove any remaining water-soluble components.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate.

    • Concentrate the filtrate on a rotary evaporator to obtain the crude product as an oil.

    • Purify the crude oil by vacuum distillation to yield this compound as a colorless liquid. A similar compound, ethyl β-(N-methyl-n-butylamino)-propionate, has a boiling point of 97°C at 12 mmHg, which can serve as an estimate.[6]

workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification charge_ea 1. Charge Ethyl Acrylate to Flask add_ma 2. Add Methylamine Solution Dropwise charge_ea->add_ma reflux 3. Heat to Reflux (4-6 hours) add_ma->reflux monitor 4. Monitor by TLC reflux->monitor rotovap1 5. Remove THF (Rotary Evaporator) monitor->rotovap1 Upon Completion extract 6. Diethyl Ether Extraction & Brine Wash rotovap1->extract dry 7. Dry with Na₂SO₄ extract->dry rotovap2 8. Concentrate dry->rotovap2 distill 9. Vacuum Distillation rotovap2->distill

Figure 2: Experimental Workflow Diagram

Quantitative Data Summary

ParameterValueMoles (mol)Equivalents
Ethyl Acrylate10.0 g (10.6 mL)0.1001.0
Methylamine (2.0 M in THF)55 mL0.1101.1
Theoretical Yield 13.12 g 0.100 -
Typical Actual Yield 10.5 - 11.8 g (80-90%)--
Product MW 131.17 g/mol [7]--
Product Appearance Colorless Liquid[8]--

Trustworthiness: A Self-Validating System

To ensure the integrity of the synthesis, rigorous monitoring and characterization are essential.

Reaction Monitoring
  • Thin Layer Chromatography (TLC): As mentioned, TLC is the simplest method to monitor progress. Spot the reaction mixture alongside the ethyl acrylate starting material. The reaction is complete when the starting material spot is no longer visible.

Product Characterization

The identity and purity of the final product, this compound, must be confirmed through spectroscopic analysis.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. The expected chemical shifts (in CDCl₃) are:

    • ~4.1 ppm (quartet, 2H): The -O-CH₂ -CH₃ protons of the ethyl ester.

    • ~2.8 ppm (triplet, 2H): The -CH₂-CH₂ -NH- protons adjacent to the nitrogen.

    • ~2.5 ppm (triplet, 2H): The -CH₂ -CO₂Et protons adjacent to the carbonyl group.

    • ~2.4 ppm (singlet, 3H): The -NH-CH₃ protons of the methylamino group.

    • ~1.2 ppm (triplet, 3H): The -O-CH₂-CH₃ protons of the ethyl ester.

    • A broad singlet corresponding to the N-H proton may also be visible (~1.5-2.0 ppm), though its position can vary.

    • Reference spectra for similar compounds like ethyl 3-(diethylamino)propanoate can provide comparative data.[9]

  • ¹³C NMR Spectroscopy:

    • ~172 ppm: Carbonyl carbon (-C =O).

    • ~60 ppm: Methylene carbon of the ester (-O-C H₂-).

    • ~48 ppm: Methylene carbon adjacent to the nitrogen (-NH-C H₂-).

    • ~36 ppm: Methyl carbon on the nitrogen (-NH-C H₃).

    • ~34 ppm: Methylene carbon adjacent to the carbonyl (-C H₂-CO-).

    • ~14 ppm: Methyl carbon of the ester (-CH₂-C H₃).

  • Infrared (IR) Spectroscopy:

    • ~3300 cm⁻¹ (weak-medium): N-H stretch.

    • ~2980-2800 cm⁻¹: C-H stretches.

    • ~1735 cm⁻¹ (strong): C=O stretch of the ester.

    • ~1180 cm⁻¹ (strong): C-O stretch of the ester.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 132.1.

Safety Precautions

  • Ethyl Acrylate: Is a flammable liquid, a lachrymator, and a skin/respiratory irritant. It is also a suspected carcinogen.[3] Handle only in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Methylamine: Is a flammable and corrosive gas/liquid. It can cause severe skin and eye burns and is toxic if inhaled. Handle the solution in a fume hood with extreme care.

  • General: The reaction is exothermic and should be controlled during the initial addition. The final vacuum distillation should be performed with a safety screen.

Conclusion

The aza-Michael addition of methylamine to ethyl acrylate is an efficient and reliable method for synthesizing this compound. The solvent-free protocol detailed herein offers high yields and simplifies the purification process. By following the outlined steps for reaction execution, monitoring, and product characterization, researchers can confidently produce this valuable chemical intermediate with high purity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 541480, this compound.
  • Yuan, Z., et al. (2022). Mechanism of amine-acrylate aza-Michael addition for curing polymer networks. ResearchGate.
  • Google Patents (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. CN103113290B.
  • Patsnap (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Eureka.
  • ResearchGate (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate.
  • ResearchGate (n.d.). Mono-addition of various primary amines 1a-l to ethyl acrylate (2).
  • The Royal Society of Chemistry (2014). Supplementary Information for Green Chemistry.
  • Wikipedia (n.d.). Ethyl acrylate.
  • PrepChem (n.d.). Synthesis of Ethyl β-(N-methyl-n-butylamino)-propionate.
  • UPCommons (2016). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolym.
  • MDPI (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules.
  • The Royal Society of Chemistry (2022). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry.
  • Google Patents (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • Google Patents (n.d.). CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate.
  • ResearchGate (n.d.). The proposed reaction mechanism for the aza-Michael addition of cyclic amine with methyl acrylate over CuBTC.
  • Scribd (n.d.). Aza Michael Reaction For Polymer.
  • Filo (2024). Interpretation of HNMR of ethyl propanoate.
  • Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058).

Sources

Application Note: A Guide to the Use of Ethyl 3-(methylamino)propanoate in the Synthesis of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The site-specific incorporation of N-methylated amino acids into peptide backbones is a cornerstone strategy in medicinal chemistry for enhancing the therapeutic potential of peptide-based drugs. N-methylation confers remarkable properties, including improved proteolytic stability, increased cell permeability, and the ability to lock peptides into bioactive conformations.[1] Ethyl 3-(methylamino)propanoate serves as a readily available and cost-effective starting material for the synthesis of Fmoc-N-methyl-β-alanine, a key building block for introducing N-methylated β-amino acid residues into peptide sequences. This guide provides a comprehensive overview, mechanistic insights, and detailed protocols for the preparation of the Fmoc-protected building block from this compound and its subsequent incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Significance of N-Methylation

Peptide therapeutics often face challenges related to poor metabolic stability and low oral bioavailability. The peptide backbone's amide bonds are susceptible to cleavage by endogenous proteases. N-methylation, the replacement of an amide proton with a methyl group, introduces steric hindrance that shields the adjacent amide bond from enzymatic degradation.[1] This modification also eliminates a hydrogen bond donor, which can disrupt aggregation-prone secondary structures like β-sheets and fine-tune the peptide's conformational flexibility, potentially increasing its potency and receptor selectivity.[1]

This compound is a precursor to N-methyl-β-alanine, a non-canonical β-amino acid.[2] The incorporation of β-amino acids, in conjunction with N-methylation, creates peptidomimetics with unique structural and functional properties, making this an area of intense interest for drug development professionals.

From Reagent to Building Block: Preparing for SPPS

This compound cannot be used directly in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It must first be converted into a compatible building block. This involves two critical chemical transformations:

  • Nα-Fmoc Protection: The secondary amine must be protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.

  • Ester Hydrolysis (Saponification): The ethyl ester must be hydrolyzed to the free carboxylic acid to enable its activation and coupling to the N-terminus of the growing peptide chain.

The overall workflow for this conversion is a critical prerequisite for successful peptide synthesis.

G cluster_prep Building Block Synthesis A This compound (Starting Material) B Fmoc Protection (Fmoc-OSu, Base) A->B Step 1 C Fmoc-N-methyl-β-alanine Ethyl Ester (Intermediate) B->C D Saponification (e.g., LiOH or LiI) C->D Step 2 E Fmoc-N-methyl-β-alanine (SPPS-Ready Building Block) D->E

Caption: Workflow for converting this compound to an SPPS-compatible building block.

Experimental Protocols

Protocol 3.1: Synthesis of Fmoc-N-methyl-β-alanine

This protocol details the conversion of this compound into the Fmoc-protected carboxylic acid required for SPPS.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Deionized Water

  • Lithium Iodide (LiI) or Lithium Hydroxide (LiOH)

  • Ethyl Acetate (EtOAc)

  • Hydrochloric Acid (HCl), 1M

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Fmoc Protection

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of Dioxane and aqueous NaHCO₃ solution (10%).

  • Cool the solution to 0 °C in an ice bath.

  • Add Fmoc-OSu (1.05 eq) portion-wise over 30 minutes while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-N-methyl-β-alanine ethyl ester. This intermediate can be purified by column chromatography if necessary.

Step 2: Saponification (Ester Hydrolysis) Causality Note: Standard saponification with strong bases like NaOH or LiOH can sometimes lead to racemization in α-amino acids. For β-amino acids, this risk is lower, but an SN2-type saponification using Lithium Iodide (LiI) is an effective and mild alternative that avoids this issue entirely.[3][4]

  • Dissolve the crude Fmoc-N-methyl-β-alanine ethyl ester (1.0 eq) in Ethyl Acetate.

  • Add Lithium Iodide (LiI, 5.0 eq).

  • Heat the mixture to reflux and monitor for 16-24 hours until the reaction is complete by TLC.[3]

  • Cool the reaction mixture, add water, and acidify to a pH of ~2-3 with 1M HCl.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product, Fmoc-N-methyl-β-alanine, as a solid.

Protocol 3.2: Incorporation into a Peptide via SPPS

Incorporating N-methylated amino acids presents a significant challenge due to steric hindrance from the N-methyl group, which slows coupling kinetics.[5][6] Standard coupling reagents like HBTU or HCTU are often less effective.[5][7] More potent reagents are required to achieve high coupling efficiency and prevent deletion sequences.

Key Consideration: The secondary amine of a newly coupled N-methylated residue cannot be detected by the standard ninhydrin test. The bromophenol blue test is a required alternative for monitoring coupling completion.[7]

G cluster_spps SPPS Cycle for N-Methylated Residue A Peptide-Resin (Free N-terminus) C Coupling Reaction A->C B Pre-activation: Fmoc-N-methyl-β-alanine + Coupling Reagent (e.g., HATU) + Base (e.g., DIEA) B->C D Monitoring: Bromophenol Blue Test C->D E Incomplete? (Blue/Green Color) D->E Yes F Complete? (Yellow Color) D->F No G Re-couple E->G H Wash & Proceed to Fmoc Deprotection F->H G->C

Caption: SPPS workflow highlighting the critical monitoring step for N-methylated amino acid coupling.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-N-methyl-β-alanine

  • Coupling Reagent (e.g., HATU, PyAOP)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% Piperidine in DMF

  • Bromophenol Blue test solution (250 mg in 50 mL DMF)[7]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-N-methyl-β-alanine (4 eq. relative to resin loading) and HATU (4 eq.) in DMF.[7]

    • Add DIEA (8 eq.) to the activation mixture and allow to pre-activate for 2-5 minutes.[7]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[7]

  • Monitoring:

    • Remove a small sample of resin beads and wash them with methanol.

    • Add 1-2 drops of the Bromophenol Blue test solution.

    • Result: A yellow color indicates complete coupling. A blue or green color indicates an incomplete reaction, and a second coupling is required.[7]

  • Re-coupling (if necessary): If the test is positive (blue/green), drain the reaction vessel and repeat step 3. Double or even triple coupling cycles may be necessary for particularly difficult sequences.[5][6]

  • Washing: Once coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.

  • Proceed to the next deprotection/coupling cycle.

Data & Troubleshooting

The choice of coupling reagent is paramount for successfully incorporating sterically hindered residues. The data below summarizes recommended reagents and common issues.

Table 1: Recommended Coupling Reagents for N-Methylated Amino Acids

Reagent Class Key Advantage Citation
HATU Aminium Salt Highly efficient due to the formation of a reactive OAt ester; anchimeric assistance from the pyridine nitrogen accelerates the reaction. [7][8][9]
PyAOP Phosphonium Salt Especially effective for coupling N-methyl amino acids to other N-methyl amino acids; avoids guanidinylation side reactions. [10][11]
PyBOP/HOAt Phosphonium Salt A powerful combination that generates the highly reactive HOAt ester in situ. [7][10]

| HCTU | Aminium Salt | More reactive than HBTU due to the electron-withdrawing effect of the chlorine on the benzotriazole ring. |[8][12] |

Table 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Deletion Sequences in Final Product Incomplete coupling of the N-methylated residue. 1. Switch to a more potent coupling reagent like HATU or PyAOP.[5] 2. Perform a double or triple coupling.[5][6] 3. Increase reaction time and/or equivalents of reagents.
Fragmentation During TFA Cleavage Acid-labile amide bond, especially between two consecutive N-methylated residues. 1. Minimize the duration of the final TFA cleavage step.[6][10] 2. Use a "cold cleavage" protocol (perform cleavage at 0-4 °C).

| Multiple Peaks in HPLC Analysis | Slow cis/trans isomerization around the N-methylated amide bond. | 1. This is often an intrinsic property of N-methylated peptides.[6][10] 2. Heat the sample prior to injection or analyze by HPLC at an elevated temperature (e.g., 40-60 °C) to coalesce the peaks. |

Conclusion

This compound is a valuable precursor for synthesizing N-methylated β-alanine containing peptides. While the incorporation of its derivative, Fmoc-N-methyl-β-alanine, requires specialized protocols to overcome steric hindrance, the benefits to peptide stability and function are substantial. By employing potent coupling reagents such as HATU, carefully monitoring reaction completion with the bromophenol blue test, and being prepared to perform double coupling, researchers can successfully integrate these valuable modifications. The protocols and insights provided in this guide offer a robust framework for scientists and drug developers aiming to leverage N-methylation to create next-generation peptide therapeutics.

References

  • aapptec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed, PMID: 15705160.
  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Abdel-Moty, S. G., et al. (2019). HCTU and TCTU. New coupling reagents: Development and industrial aspects. ResearchGate.
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772.
  • Aapptec. Coupling Reagents.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Google Patents. CN109369442B - Preparation method of beta-N-methylamino-L-alanine.
  • D-Scholarship@Pitt. Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes.
  • Biron, E., et al. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. PubMed, PMID: 15960522.
  • Semantic Scholar. Synthesis and characterization of a new peptide analogue:2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide.
  • AAPPTec. Planning a Peptide Synthesis.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75891, N-methyl-beta-alanine.
  • ResearchGate. Efficient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.

Sources

Application and Protocol Guide for the Quantification of Ethyl 3-(methylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This comprehensive guide provides detailed analytical methods for the accurate quantification of Ethyl 3-(methylamino)propanoate, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of precise analytical control, this document outlines two robust, validated methods: a Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization, and a High-Performance Liquid Chromatography (HPLC) method with UV detection. Each protocol is presented with an in-depth explanation of the experimental rationale, ensuring both technical accuracy and practical applicability in a research and quality control setting. This guide is structured to empower scientists with the necessary tools to implement these methods, ensuring data integrity and regulatory compliance.

Introduction: The Analytical Imperative for this compound

This compound is a secondary amine ester that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its quantification are paramount throughout the drug development lifecycle.

This document provides two distinct, yet complementary, analytical approaches for the quantification of this compound. The choice between the Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) methods will depend on the specific analytical needs, sample matrix, and available instrumentation.

Scientific Rationale for Method Selection:

  • Gas Chromatography (GC): Due to its inherent volatility, this compound is a suitable candidate for GC analysis. However, the presence of a secondary amine group can lead to poor peak shape and column adsorption. To mitigate these effects, a derivatization step is employed to convert the polar amine into a more volatile and less polar derivative, enhancing chromatographic performance and sensitivity.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile alternative, particularly for samples in complex matrices or when derivatization is not desirable. As this compound lacks a strong chromophore for UV detection at standard wavelengths, derivatization with a UV-absorbing agent is a viable strategy to enhance sensitivity. Alternatively, for less sensitive applications, detection at lower UV wavelengths is possible.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method provides high selectivity and sensitivity for the quantification of this compound. The derivatization step with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the secondary amine to a less polar trimethylsilyl (TMS) derivative, improving its volatility and chromatographic behavior.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Sample->Extraction Derivatization Derivatization with BSTFA Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: GC-MS with Derivatization Workflow

Detailed Protocol

2.2.1. Reagents and Materials

  • This compound reference standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Ethyl acetate, HPLC grade

  • Sodium sulfate, anhydrous

  • Deionized water

  • Sample matrix (e.g., bulk drug substance, reaction mixture)

2.2.2. Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and prepare it for derivatization.[3] The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) will depend on the sample complexity.

A. Liquid-Liquid Extraction (LLE) Protocol:

  • Accurately weigh a sample containing approximately 10 mg of this compound into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex to dissolve.

  • Add 10 mL of ethyl acetate and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction of the aqueous layer with a fresh 10 mL of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the dried extract and evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.

B. Solid-Phase Extraction (SPE) Protocol:

  • Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Accurately weigh a sample containing approximately 10 mg of this compound and dissolve it in 10 mL of deionized water.

  • Load the sample solution onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elute the analyte with 5 mL of ethyl acetate.

  • Evaporate the eluate to a final volume of approximately 1 mL under a gentle stream of nitrogen.

2.2.3. Derivatization Procedure

  • To 100 µL of the prepared sample extract (or a standard solution), add 50 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before GC-MS analysis.

2.2.4. GC-MS Operating Conditions

ParameterCondition
Gas Chromatograph Agilent 7890B GC System or equivalent
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injector Splitless mode, 250°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temp 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM) using characteristic ions of the TMS-derivative
Transfer Line Temp. 280°C

Method 2: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for routine analysis and quality control where high sample throughput is required. As this compound has a weak UV chromophore, detection is performed at a low wavelength (210 nm). For higher sensitivity, a pre-column derivatization approach can be adopted.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: HPLC with UV Detection Workflow

Detailed Protocol

3.2.1. Reagents and Materials

  • This compound reference standard (≥98% purity)

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Ammonium formate, analytical grade

  • Formic acid, analytical grade

  • Deionized water (18.2 MΩ·cm)

  • Sample matrix

3.2.2. Sample Preparation

  • Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.2.3. HPLC Operating Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0 (adjusted with formic acid)B: Acetonitrile
Gradient 0-5 min, 10% B; 5-15 min, 10-90% B; 15-20 min, 90% B; 20-21 min, 90-10% B; 21-25 min, 10% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector UV-Vis Detector
Wavelength 210 nm

Method Validation

Both analytical methods should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] The following parameters must be assessed:

Validation ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.[4]
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[4]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]

Conclusion

The GC-MS and HPLC methods detailed in this guide provide robust and reliable approaches for the quantification of this compound. The GC-MS method, with its high selectivity and sensitivity, is ideal for complex matrices and trace-level analysis. The HPLC method offers a practical and efficient alternative for routine quality control applications. The successful implementation and validation of these methods will ensure the generation of high-quality, defensible data, which is essential for advancing drug development programs and maintaining product quality.

References

  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • University of Massachusetts Amherst. Sample Preparation Guidelines for GC-MS. Retrieved from University of Massachusetts Amherst. [Link]
  • Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation.
  • Slideshare. ICH Q2 Analytical Method Validation.
  • Sartorius. Sample Preparation.
  • National Institutes of Health. (2022, October 5). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis.
  • Wiley Analytical Science. (2019, June 17). Turned on its head: Homogeneous liquid-liquid extraction with amines.
  • SciSpace. Sample Preparation Techniques for Gas Chromatography.
  • ScienceDirect. Sample preparation in analysis of pharmaceuticals.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • ResearchGate. (2025, August 5). Solid phase extraction of amines.
  • J&K Scientific LLC. Solid Phase Extraction (SPE) Cartridge Columns for Analytical Lab.
  • Pharmaceutical Sciences. (2020, September 20). Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui.
  • MT LAB. Solid Phase Extraction (SPE) in a Pharmaceutical Laboratory.
  • National Institutes of Health. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
  • Google Patents. Process for recovery of amines from aqueous solutions by solvent treatment and distillation.
  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • National Institutes of Health. (2025, March 17). Decreasing matrix effects for accurate analysis of primary aliphatic amines in skin moisturizers using magnetic adsorbent.

Sources

HPLC analysis of Ethyl 3-(methylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 3-(methylamino)propanoate

Abstract

This comprehensive technical guide details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. Due to the analyte's inherent low UV absorptivity and polar nature, a pre-column derivatization step using 9-fluorenylmethyl chloroformate (FMOC-Cl) is employed to enhance detection sensitivity and chromatographic retention. This application note provides a complete protocol, from sample preparation to method validation, designed for researchers, quality control analysts, and drug development professionals. The causality behind experimental choices is explained, ensuring the protocol is a self-validating system grounded in established scientific principles.

Part 1: Analyte Characterization and Chromatographic Strategy

This compound is a small secondary amine ester with a molecular weight of 131.17 g/mol .[1] Its structure presents two key challenges for conventional RP-HPLC analysis:

  • Lack of a Strong Chromophore: The molecule does not possess significant conjugated double bonds or aromatic rings, resulting in very poor absorbance in the standard UV range (230-400 nm). Direct detection is challenging and prone to low sensitivity and interference.

  • High Polarity and Basic Nature: As a small, polar molecule with a secondary amine (predicted pKa ≈ 9.55), it is often poorly retained on traditional C18 stationary phases, eluting near the void volume.[2] The basic amine can also interact with residual silanols on the silica support, leading to peak tailing.

To overcome these challenges, this method employs a two-pronged strategy:

  • pH Control: The mobile phase is buffered to a low pH (e.g., 3.0) to ensure the secondary amine is fully and consistently protonated. This minimizes secondary interactions with the stationary phase, promoting sharp, symmetrical peaks.

  • Pre-Column Derivatization: We utilize 9-fluorenylmethyl chloroformate (FMOC-Cl), a well-established reagent that reacts specifically with secondary amines under basic conditions.[3] This reaction attaches the highly fluorescent and UV-active fluorenylmethoxycarbonyl group to the analyte, drastically increasing its detectability and hydrophobicity, which in turn improves its retention on a C18 column.

Part 2: Detailed Experimental Protocols

This section provides a step-by-step methodology for the analysis, from reagent preparation to the final chromatographic run.

Equipment and Reagents
  • Equipment:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a fluorescence (FLD) or UV-Vis detector.

    • Analytical balance

    • pH meter

    • Vortex mixer and sonicator

    • Class A volumetric flasks and pipettes

    • 0.22 µm or 0.45 µm membrane filters for solvent filtration.

  • Reagents & Materials:

    • This compound reference standard (Purity ≥95%)[4]

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

    • Orthophosphoric acid (H₃PO₄), analytical grade

    • Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of water, and adjust pH to 9.0 with 1 M sodium hydroxide.

    • 9-fluorenylmethyl chloroformate (FMOC-Cl) reagent: Dissolve 25 mg of FMOC-Cl in 10 mL of acetonitrile. Prepare this solution fresh daily.[3]

    • Quenching Reagent (e.g., 10 mM Amantadine or Glycine solution): To react with excess FMOC-Cl.

Chromatographic Conditions

All quantitative data and instrumental parameters are summarized in the table below for clarity.

ParameterRecommended Setting
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium Phosphate Buffer (pH 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 40% B; 2-15 min: 40% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 40% B; 18.1-25 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Fluorescence (FLD): Excitation (λex) = 265 nm, Emission (λem) = 315 nm
Alternative Detector UV-Vis (DAD/PDA): 265 nm
Expected Retention Time ~12-14 minutes for the FMOC-analyte derivative
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with 50:50 water/methanol. These will be used for the derivatization and calibration curve.

  • Sample Preparation: Dissolve the sample matrix containing this compound in a suitable solvent (e.g., water/methanol) to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). If the matrix contains interfering substances, a solid-phase extraction (SPE) cleanup may be necessary.[5][6]

Pre-Column Derivatization Protocol

The following protocol should be applied to all standards, samples, and controls.

Derivatization_Workflow cluster_prep Step 1: Aliquot cluster_base Step 2: Basify cluster_reagent Step 3: Derivatize cluster_react Step 4: React cluster_quench Step 5: Quench cluster_inject Step 6: Analyze A Pipette 200 µL of Standard or Sample into an autosampler vial B Add 200 µL of 0.1 M Borate Buffer (pH 9.0) A->B Mix C Add 400 µL of FMOC-Cl Reagent B->C Mix D Vortex and React for 2 minutes at room temperature C->D Initiate Reaction E Add 200 µL of Quenching Reagent (Optional but recommended) D->E Stop Reaction F Inject into HPLC system E->F Ready for Injection

Caption: Pre-column derivatization workflow for this compound.

Part 3: Method Validation Protocol

To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7]

System Suitability

Before any validation run, the chromatographic system's performance must be verified. This is achieved by injecting a working standard (e.g., 25 µg/mL) six consecutive times.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity and Stability-Indicating Capability

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products. A forced degradation study is performed to demonstrate this.[8][9]

Forced_Degradation center_node Drug Product or Reference Standard A Acid Hydrolysis (0.1 M HCl, 60°C, 4h) center_node->A B Base Hydrolysis (0.1 M NaOH, 60°C, 2h) center_node->B C Oxidative (3% H₂O₂, RT, 24h) center_node->C D Thermal (80°C, 48h) center_node->D E Photolytic (ICH Q1B, 1.2M lux-hrs) center_node->E

Caption: Forced degradation conditions for establishing method specificity.

The analyte peak should be spectrally pure (as determined by a DAD/PDA detector) and well-resolved from all degradation peaks in the stressed samples.

Validation Parameters

The following parameters must be evaluated with their corresponding acceptance criteria.

Validation ParameterProcedureAcceptance Criteria
Linearity & Range Analyze calibration standards at 5-7 concentration levels (e.g., 1-100 µg/mL) in triplicate.Correlation coefficient (r²) ≥ 0.998
Accuracy (Recovery) Spike a placebo matrix at three concentration levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.[10]
Precision (Repeatability) Analyze six independent preparations of the same sample at 100% concentration on the same day.% RSD ≤ 2.0%
Precision (Intermediate) Repeat the repeatability test on a different day with a different analyst or instrument.% RSD ≤ 2.0%
Limit of Detection (LOD) Determined based on signal-to-noise ratio (S/N = 3:1) or standard deviation of the response.Report the calculated value.
Limit of Quantification (LOQ) Determined based on signal-to-noise ratio (S/N = 10:1) or standard deviation of the response.Report the calculated value; must be precise and accurate.
Robustness Deliberately vary method parameters (±10% flow rate, ±2°C temp, ±5% mobile phase B, ±0.2 pH units).System suitability criteria must be met.

Part 4: Conclusion

This application note provides a comprehensive, scientifically grounded protocol for the . By employing a pre-column derivatization strategy with FMOC-Cl, the inherent challenges of low UV absorbance and poor retention are effectively overcome. The detailed method, coupled with a rigorous validation protocol based on ICH guidelines, ensures that the results generated are accurate, precise, and reliable. This stability-indicating method is suitable for routine quality control, stability testing, and quantitative analysis in various research and development settings.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 541480, this compound.
  • SPARC BioCentre Molecular Analysis (n.d.). Sample Preparation. SickKids Research Institute.
  • Science.gov. stability-indicating hplc method: Topics.
  • ResearchGate (2013). HPLC method and sample preparation for amino acids?
  • Iqbal, A., et al. (2015). Analysis of amino acids by high performance liquid chromatography. Professional Medical Journal.
  • Agilent Technologies (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis.
  • Separation Science (n.d.). Resources #3: How Do I Validate a Method For...?
  • SciELO (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate.
  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 431-437.
  • De Martino, L., et al. (2012). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Journal of Pharmaceutical and Biomedical Analysis, 6(1), 115-119.
  • Singh, S., et al. (2013). A stability-indicating RP-HPLC method development and validation for the related substances determination of Imatinib process impurity. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 578-583.
  • Sharma, P., & Sharma, R. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. ISRN Chromatography.

Sources

Application Note: GC-MS Protocol for the Definitive Identification of Ethyl 3-(methylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

Ethyl 3-(methylamino)propanoate (CAS No. 2213-08-3) is a beta-amino acid ester of interest in various chemical and pharmaceutical contexts.[1] Its structure, featuring both a secondary amine and an ester functional group, presents specific challenges for GC analysis. The polar N-H group can interact with active sites on the GC column and inlet, leading to poor peak shape (tailing), reduced sensitivity, and poor reproducibility.

To overcome these issues, a chemical derivatization step is essential.[2] Derivatization converts the polar N-H group into a less polar, more volatile, and more thermally stable moiety.[3][4] This protocol employs N-acylation using ethyl chloroformate (EFC), a reagent well-documented for its rapid and quantitative reaction with primary and secondary amines to form stable carbamate derivatives.[5][6][7] The resulting N-ethoxycarbonyl derivative of this compound exhibits superior chromatographic behavior and produces a characteristic mass spectrum with clear, interpretable fragmentation patterns, facilitating definitive identification.

Analyte Profile:

  • Compound: this compound

  • Synonyms: Ethyl N-methyl-β-alaninate

  • Molecular Formula: C₆H₁₃NO₂[1][8]

  • Molecular Weight: 131.17 g/mol [1]

  • Structure:

    
    
    

Experimental Workflow and Causality

The analytical workflow is designed as a self-validating system, proceeding from sample preparation and derivatization to instrumental analysis and data confirmation. Each step is optimized to ensure maximum reaction yield and analytical accuracy.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample 1. Sample Aliquot (in Aprotic Solvent) Reagents 2. Add Pyridine & ECF (Catalysis & Derivatization) Sample->Reagents Reaction 3. Vortex & Incubate (Ensure Complete Reaction) Reagents->Reaction Extraction 4. Liquid-Liquid Extraction (Isolate Derivatized Analyte) Reaction->Extraction Dry 5. Dry Organic Phase (e.g., with Na₂SO₄) Extraction->Dry Final_Sample 6. Transfer to GC Vial Dry->Final_Sample Injection 7. GC Injection Final_Sample->Injection Separation 8. Chromatographic Separation (Based on Volatility/Polarity) Injection->Separation Ionization 9. Electron Ionization (EI) (70 eV) Separation->Ionization Detection 10. Mass Analysis (Quadrupole) (Scan m/z 40-350) Ionization->Detection TIC 11. Analyze Total Ion Chromatogram (Identify Peak & Retention Time) Detection->TIC MS 12. Extract Mass Spectrum TIC->MS Fragmentation 13. Compare with Predicted Fragmentation Pattern MS->Fragmentation Confirmation 14. Confirm Identification Fragmentation->Confirmation

Caption: GC-MS workflow from sample preparation to final identification.

Detailed Protocol

Materials and Reagents
  • Analyte Standard: this compound, ≥95% purity (e.g., from Sigma-Aldrich).

  • Derivatization Reagent: Ethyl chloroformate (EFC), ≥97% purity.

  • Solvents: Pyridine (anhydrous), Chloroform (HPLC grade), Methanol (HPLC grade), Ethyl Acetate (HPLC grade).

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).

  • Other: Deionized water, 2 mL screw-top reaction vials, 2 mL GC vials with septa.

Standard & Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of methanol.

  • Sample Preparation: Dissolve the sample matrix in a suitable aprotic solvent (e.g., ethyl acetate) to an estimated concentration of 10-50 µg/mL. If the sample is in an aqueous solution, it must be dried completely (e.g., by lyophilization or under a stream of nitrogen) before proceeding.

Derivatization Procedure

This procedure should be performed in a fume hood due to the toxicity of the reagents.

  • Aliquot: Transfer 100 µL of the working standard or prepared sample into a 2 mL reaction vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. The presence of protic solvents like methanol or water will consume the derivatizing reagent and must be removed.

  • Reconstitution & Catalysis: Add 100 µL of a Pyridine:Chloroform mixture (1:4 v/v) to the dry residue. Pyridine acts as a catalyst and an acid scavenger for the HCl produced during the reaction.[3]

  • Derivatization: Add 10 µL of ethyl chloroformate (EFC). Cap the vial tightly and vortex for 30 seconds.

  • Reaction: Allow the vial to stand at 60°C for 15 minutes to ensure the reaction goes to completion.

  • Quenching & Extraction: After cooling to room temperature, add 500 µL of deionized water and 500 µL of chloroform. Vortex vigorously for 1 minute to extract the derivatized analyte into the organic layer.

  • Phase Separation: Centrifuge for 5 minutes at 2000 rpm to separate the layers.

  • Isolation: Carefully transfer the bottom organic (chloroform) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Sample: Transfer the dried organic phase to a 2 mL GC vial for analysis.

GC-MS Instrumentation Parameters

The following parameters are a robust starting point and can be optimized for specific instrumentation.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column suitable for a wide range of derivatized and underivatized analytes.
Inlet Temperature 250°CEnsures rapid and complete volatilization of the derivatized analyte without thermal degradation.
Injection Volume 1 µLStandard volume to avoid column overloading.
Injection Mode Split (50:1 ratio)[9]Prevents column overloading for moderately concentrated samples, ensuring sharp peaks.
Carrier Gas Helium, constant flow at 1.2 mL/min[9]Inert carrier gas providing good chromatographic efficiency.
Oven Program - Initial: 80°C, hold for 2 min- Ramp: 10°C/min to 280°C- Final: Hold for 5 minA balanced program to separate the analyte from solvent and potential byproducts while ensuring elution.
MS System Agilent 5977 MSD or equivalentA sensitive and reliable mass selective detector.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible, library-searchable fragmentation patterns.
Source Temperature 230°COptimal temperature to maintain ionization efficiency and prevent contamination.
Quad Temperature 150°CEnsures stable mass filtering.
Mass Scan Range m/z 40 - 350Covers the expected molecular ion and all significant fragments of the derivatized analyte.
Transfer Line Temp 280°CPrevents condensation of the analyte between the GC and MS.

Data Interpretation: Expected Results

Chromatographic Profile

Under the conditions specified, the N-ethoxycarbonyl derivative of this compound will elute as a sharp, symmetrical peak at a reproducible retention time. The underivatized compound, if injected, would likely exhibit a broader, tailing peak at an earlier retention time.

Mass Spectrum Analysis

The derivatized analyte, Ethyl 3-(N-ethoxycarbonyl-N-methylamino)propanoate , has a molecular weight of 203.24 g/mol . Electron ionization will induce predictable fragmentation.

Expected Key Fragments for the Derivatized Analyte:

m/z ValueProposed Fragment Ion StructureFragmentation Pathway
203 [M]⁺•Molecular Ion (may be low abundance)
158 [M - OC₂H₅]⁺Loss of the ethoxy radical from the ester group (α-cleavage). A very common loss for ethyl esters.[10][11]
130 [M - COOC₂H₅]⁺Loss of the carbethoxy group from the ester.
116 [CH₃N(COOC₂H₅)CH₂]⁺α-cleavage adjacent to the nitrogen, breaking the C₂-C₃ bond. A highly probable key fragment.
102 [M - CH₃NCOOC₂H₅]⁺Cleavage of the bond between the nitrogen and the propanoate chain.
72 [N(CH₃)CO]⁺Fragment from the derivatized amine portion.
44 [CH₂=NCH₃]⁺Fragment from the original amine structure, often seen in underivatized spectra.[1]

The presence of the molecular ion at m/z 203 and, more importantly, the characteristic fragments at m/z 158 and 116, provides strong evidence for the identification of the derivatized target analyte.

Caption: Predicted key EI fragmentation pathways for derivatized analyte.

Conclusion

This application note provides a detailed and robust GC-MS protocol for the identification of this compound. The critical step of derivatization with ethyl chloroformate successfully addresses the analytical challenges posed by the secondary amine, resulting in excellent chromatographic performance and a clear, interpretable mass spectrum. By following this guide, researchers can achieve confident and reproducible identification of this compound in various sample matrices.

References

  • Wu, C. H., & Lin, C. H. (2008). Chemical Derivatization for the Analysis of Drugs by GC-MS – A Conceptual Review. Journal of Food and Drug Analysis, 16(1), 1-10.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 541480, this compound.
  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen.
  • Chemistry LibreTexts. (2023). Derivatization.
  • Todua, N. G., Camara, J. E., Murray, J. A., & Mikaia, A. I. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. SEPARATION SCIENCE PLUS, 1(3), 177-189.
  • NIST. (n.d.). Propanoic acid, ethyl ester. NIST Chemistry WebBook.
  • Reddy, B. S., Chary, V. N., Pavankumar, P., & Prabhakar, S. (2016). Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. Journal of Mass Spectrometry, 51(8), 638-650.
  • The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate.
  • Chemistry Stack Exchange. (2013). Interpretation of the following mass spectrum.
  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.
  • PubChemLite. (n.d.). This compound (C6H13NO2).

Sources

Application Notes & Protocols: The Strategic Application of Ethyl 3-(methylamino)propanoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 3-(methylamino)propanoate (CAS No. 2213-08-3) is a versatile secondary amino ester that serves as a critical building block in modern pharmaceutical synthesis.[1] Its unique structure, featuring a reactive secondary amine and an ester functional group, makes it an ideal precursor for constructing more complex molecules, particularly N-methyl-β-alanine derivatives. These derivatives are integral to the core structures of various therapeutic agents. This document provides an in-depth guide for researchers and drug development professionals on the application of this compound in synthesizing key pharmaceutical intermediates, with a focus on its role in developing anticoagulants and anticancer agents. Detailed, field-proven protocols, process logic, and safety considerations are presented to ensure reproducible and efficient synthesis.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is an organic compound valued for its bifunctionality.[1] The secondary amine provides a nucleophilic center for alkylation and acylation reactions, while the ethyl ester can be hydrolyzed or used in further transformations. This dual reactivity allows for the stepwise and controlled elaboration of molecular complexity, a cornerstone of rational drug design.

Its primary utility lies in its role as a key intermediate, enabling the synthesis of a wide array of complex drug molecules. While its applications are broad, it has found significant traction in the synthesis of intermediates for direct thrombin inhibitors and as a moiety for creating prodrugs of established chemotherapeutic agents like Tegafur.[2][3] The incorporation of the N-methyl-β-alanine backbone can modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule, often improving bioavailability, solubility, or target engagement.

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 2213-08-3[1]
Molecular Formula C₆H₁₃NO₂[1]
Molecular Weight 131.17 g/mol [1]
Physical Form Liquid
Purity Typically ≥95%
Storage Inert atmosphere, store in freezer, under -20°C
Key Synonyms Ethyl N-methyl-beta-alaninate, N-Methyl-b-alanine ethyl ester[1]

Core Application I: Synthesis of Anticoagulant Intermediates

A prominent application demonstrating the utility of the ethyl 3-aminopropanoate scaffold is in the synthesis of the oral anticoagulant, Dabigatran Etexilate. A crucial intermediate in its synthesis is Ethyl 3-(pyridin-2-ylamino)propanoate, a structural analog of the title compound.[2][4] The synthesis of this intermediate via aza-Michael addition is a classic example of the reactivity of such scaffolds and provides an excellent model protocol.

The reaction involves the addition of an amine (2-aminopyridine) to an α,β-unsaturated ester (ethyl acrylate), often catalyzed by a strong acid like trifluoromethanesulfonic acid.[2] This method provides a direct, one-step synthesis with high yield and purity.[2]

Workflow for Dabigatran Intermediate Synthesis

A Reactants (2-Aminopyridine, Ethyl Acrylate) C Catalytic Reaction (Nitrogen Atmosphere, 120-160°C, 16-20h) A->C B Solvent & Catalyst (Anhydrous Ethanol, Trifluoromethanesulfonic Acid) B->C D Work-up (Washing, Reduced Pressure Concentration) C->D Reaction Completion E Purification (Recrystallization) D->E Crude Product F Final Product Ethyl 3-(pyridin-2-ylamino)propanoate E->F High Purity Intermediate

Caption: Synthesis workflow for a key Dabigatran intermediate.

Detailed Protocol 1: Catalytic Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

This protocol is adapted from established patent literature and serves as a representative procedure for the aza-Michael addition reaction central to this class of intermediates.[2][5]

Principle: This synthesis proceeds via the conjugate addition of the amino group from 2-aminopyridine to the β-carbon of ethyl acrylate. The reaction is catalyzed by trifluoromethanesulfonic acid, which protonates the acrylate, rendering it more electrophilic and facilitating the nucleophilic attack by the amine.

Materials and Reagents:

  • 2-Aminopyridine (≥98%)

  • Ethyl acrylate (≥99%, contains polymerization inhibitor)

  • Anhydrous Ethanol (≥99.5%)

  • Trifluoromethanesulfonic acid (≥99%)

  • Petroleum ether

  • Ethyl acetate

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with hotplate and oil bath

  • Rotary evaporator

  • Standard laboratory glassware for work-up and recrystallization

Safety Precautions:

  • Ethyl acrylate: Flammable liquid and vapor. Toxic if inhaled. Causes skin and eye irritation. Use in a well-ventilated fume hood.

  • Trifluoromethanesulfonic acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care using appropriate PPE (gloves, face shield, lab coat).

  • 2-Aminopyridine: Harmful if swallowed. Causes skin and serious eye irritation.

  • General: Perform the reaction under an inert atmosphere of nitrogen to prevent side reactions and ensure safety. Wear standard PPE at all times.

Step-by-Step Procedure:

  • Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a nitrogen inlet. Place the flask in an oil bath on the magnetic stirrer.

  • Charging Reactants: Add 50g of 2-aminopyridine and 50mL of anhydrous ethanol to the flask. Stir until the solid is mostly dissolved.[5]

  • Addition of Acrylate: Add 56.5 mL of ethyl acrylate to the mixture via the dropping funnel.[5]

  • Catalyst Addition: While stirring, slowly add 9 mL of trifluoromethanesulfonic acid dropwise. An exotherm may be observed. Maintain control by adjusting the addition rate.[5]

  • Reaction: Heat the mixture in the oil bath to 120-160°C and maintain reflux under a nitrogen atmosphere for 16-20 hours.[2]

  • Work-up: After the reaction is complete (monitor by TLC or LC-MS if desired), cool the reaction mixture to 35-40°C.

  • Solvent Removal: Concentrate the reaction liquid under reduced pressure (0.09-0.1 MPa) using a rotary evaporator to remove the bulk of the ethanol.[2]

  • Purification: Wash the concentrated residue with petroleum ether. Recrystallize the resulting solid from a petroleum ether/ethyl acetate (10:1 volume ratio) mixture to obtain white, lamellar crystals.[2]

  • Drying: Dry the crystals under vacuum to yield the final product, Ethyl 3-(pyridin-2-ylamino)propanoate.

Expected Outcome: This procedure can achieve a yield of approximately 85% with a purity of >99% (as determined by HPLC).[2]

Core Application II: Synthesis of Anticancer Agent Prodrugs

This compound is an excellent synthon for developing prodrugs of anticancer agents, such as Tegafur.[3] Tegafur is itself a prodrug of 5-fluorouracil (5-FU), a widely used chemotherapeutic.[6][7] By attaching an amino acid ester moiety like this compound, researchers can create novel derivatives with potentially improved anticancer activity, better selectivity towards cancer cells, or enhanced antiangiogenic properties.[6]

The synthesis involves forming an amide bond between a carboxylic acid-functionalized Tegafur derivative and the secondary amine of this compound. This reaction typically requires the use of peptide coupling agents.

Conceptual Workflow for Tegafur Prodrug Synthesis

A Starting Materials (Carboxy-Tegafur Derivative, This compound) C Amide Bond Formation (Stir at Room Temperature) A->C B Coupling Agents & Base (e.g., EDC, HOBt, DIPEA in DMF) B->C D Aqueous Work-up (Extraction & Washing) C->D Reaction Completion E Purification (Silica Gel Chromatography) D->E Crude Product F Final Product Tegafur-Amino Acid Ester Prodrug E->F Purified Prodrug

Caption: Conceptual workflow for synthesizing a Tegafur prodrug.

Detailed Protocol 2: General Procedure for N-Acylation via Amide Coupling

This protocol provides a general and robust method for the synthesis of amides from a carboxylic acid and this compound, applicable to the conceptual synthesis of Tegafur derivatives and other active pharmaceutical ingredients (APIs).

Principle: A carboxylic acid is activated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxybenzotriazole (HOBt) to form a highly reactive intermediate. This intermediate readily reacts with the secondary amine of this compound to form a stable amide bond. A non-nucleophilic base is used to neutralize the HCl salt of EDC and maintain an optimal pH for the reaction.

Materials and Reagents:

  • Carboxylic acid substrate (e.g., 2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid)

  • This compound (1.1 equivalents)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Safety Precautions:

  • EDC·HCl: Irritant. Handle with gloves.

  • DMF: Aprotic polar solvent. Can be harmful if inhaled or absorbed through the skin. Use in a fume hood.

  • DIPEA: Corrosive and flammable. Handle with care.

  • General: Conduct the reaction in a well-ventilated area and wear appropriate PPE.

Step-by-Step Procedure:

  • Initial Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid substrate (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Base and Amine Addition: Stir the mixture for 15 minutes. Then, add DIPEA (2.5 eq) followed by the dropwise addition of this compound (1.1 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide product.

Conclusion

This compound is a high-value, versatile reagent in pharmaceutical synthesis. Its strategic use enables the efficient construction of key intermediates for a range of therapeutics, from anticoagulants to anticancer agents. The protocols detailed herein provide robust and reproducible methods for leveraging its reactivity. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can effectively utilize this building block to accelerate the discovery and development of novel medicines.

References

  • Title: Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug Source: ACS Publications (Organic Process Research & Development) URL:[Link]
  • Title: The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog URL:[Link]
  • Title: Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Title: Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V)
  • Title: Synthesis of a novel series of amino acid prodrugs based on tegafur and evaluation of their antitumor activity Source: Journal of Chinese Pharmaceutical Sciences URL:[Link]
  • Title: Ethyl 3-(methylamino)
  • Title: Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Title: Novel prodrugs of tegafur that display improved anticancer activity and antiangiogenic properties Source: PubMed URL:[Link]
  • Title: Synthesis of Novel Ester-Based 5-Fluorouracil Derivatives Source: ResearchG
  • Title: Synthesis of tegafur by alkylation of 5-fluorouracil under the Lewis acid- and metal salt-free conditions Source: ResearchG

Sources

Application Notes & Protocols: Ethyl 3-(methylamino)propanoate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Scaffold

Ethyl 3-(methylamino)propanoate, a secondary β-amino ester, represents a highly valuable and versatile building block for synthetic chemistry, particularly in the realms of pharmaceutical and materials science. Its structure, characterized by a secondary amine nucleophile and an electrophilic ester moiety separated by a flexible three-carbon linker, provides a unique platform for constructing a diverse array of complex molecules. The secondary amine offers a reactive handle for N-alkylation, acylation, and participation in cyclization reactions, while the ethyl ester provides a pathway for hydrolysis to the corresponding carboxylic acid, reduction to an amino alcohol, or conversion into amides.

This guide provides an in-depth exploration of the strategic applications of this compound, moving beyond simple reaction lists to explain the underlying principles and causality behind its use. We will present detailed, field-proven protocols for its synthesis and subsequent transformation into advanced intermediates, offering researchers and drug development professionals a practical toolkit for leveraging this powerful synthetic tool.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is foundational to its safe and effective use in any synthetic protocol.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 2213-08-3[1]
Molecular Formula C6H13NO2[1]
Molecular Weight 131.17 g/mol [1]
Physical Form Liquid / Oil
Boiling Point ~242.5°C (rough estimate)[2]
Storage Inert atmosphere, store in freezer (-20°C)

Safety Summary: this compound is classified as a flammable liquid and vapor that causes severe skin burns and eye damage, and may cause respiratory irritation[1]. It is imperative to handle this compound in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[3]. Facilities should be equipped with an eyewash station and a safety shower[3].

Core Synthetic Applications

The utility of this compound stems from its ability to participate in a wide range of chemical transformations. Its bifunctional nature is the key to its role as a precursor for more complex molecular architectures.

Synthesis of Heterocyclic Scaffolds: The Gateway to Piperidinones

One of the most powerful applications of β-amino esters is in the construction of nitrogen-containing heterocycles, which form the core of countless pharmaceutical agents. Piperidinone rings, for instance, are prevalent in CNS-active compounds and other therapeutics. This compound serves as an ideal starting point for these structures. The general strategy involves the transformation of the β-amino ester into a suitable precursor that can undergo intramolecular cyclization. For example, ester-imine derivatives of β-amino acids can be cyclized to yield piperidinones, a transformation that highlights the utility of the core β-amino acid structure derived from the starting ester[4].

Precursor to N-Methyl-β-Alanine: A Non-Canonical Amino Acid

The hydrolysis of the ethyl ester moiety provides direct access to N-methyl-β-alanine, a non-canonical β-amino acid. These modified amino acids are of significant interest in peptide chemistry for the synthesis of peptidomimetics with enhanced stability against enzymatic degradation, improved pharmacokinetic profiles, and constrained conformations that can lead to higher receptor affinity and selectivity.

Aza-Michael Additions and Polymer Synthesis

The secondary amine provides a nucleophilic center for conjugate additions to α,β-unsaturated systems. This reactivity is foundational to the synthesis of poly(β-amino esters) (PBAEs), a class of biodegradable polymers with significant applications in drug delivery and gene therapy[5]. While this compound itself is a monomer, its structural motif is central to the repeating units of these polymers. The synthesis of PBAEs typically involves the Michael addition of an amine to a diacrylate ester, creating polymers with hydrolytically degradable ester bonds in their backbone[5].

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The strategic importance of this building block is underscored by its use in the synthesis of complex APIs. For example, it has been identified as an intermediate in the synthesis of Tolafentrine, a selective phosphodiesterase 3/4 inhibitor[2]. Furthermore, related structures like ethyl 3-(pyridin-2-ylamino) propanoate are crucial intermediates for direct thrombin inhibitors such as dabigatran etexilate[6][7]. This demonstrates the compound's value in constructing the intricate molecular frameworks required for modern therapeutics.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, providing clear steps, rationale, and expected outcomes for chemists in a research and development setting.

Protocol 1: Synthesis of this compound via Aza-Michael Addition

This protocol details the direct synthesis of the title compound from commercially available starting materials. The core of this reaction is the nucleophilic conjugate addition of methylamine to ethyl acrylate.

Workflow Diagram: Synthesis of this compound

cluster_proc Reaction Step cluster_workup Workup & Purification cluster_end Final Product MA Methylamine Solution Add Slow Addition at 0°C (Control Exotherm) MA->Add EA Ethyl Acrylate EA->Add Distill Remove Volatiles (Reduced Pressure) Add->Distill Stir 2h, Warm to RT Product This compound (Crude Product) Distill->Product cluster_apps Synthetic Transformations cluster_prods Resulting Scaffolds Start This compound Hydrolysis Ester Hydrolysis (e.g., LiOH, H2O/THF) Start->Hydrolysis Acylation N-Acylation (e.g., R-COCl, Base) Start->Acylation Cyclization Intramolecular Cyclization (via activated intermediate) Start->Cyclization AminoAcid N-Methyl-β-Alanine Hydrolysis->AminoAcid Forms β-Amino Acid Amide N-Acyl-β-Amino Ester Acylation->Amide Forms Amide Heterocycle Piperidinone / Lactam Cyclization->Heterocycle Forms Heterocycle

Caption: Synthetic pathways originating from this compound.

Materials & Reagents:

  • This compound

  • Acetyl chloride (or other acyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C.

  • Rationale: Anhydrous conditions are necessary as acyl chlorides are highly reactive towards water. The base is required to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove excess acid chloride and HCl salt), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure to yield the crude N-acyl product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Expected Outcome:

  • The corresponding N-acyl-N-methyl-β-alanine ethyl ester, often as a clear oil or low-melting solid. Purity should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is more than a simple reagent; it is a strategic building block that enables access to diverse and complex molecular targets. Its bifunctional nature allows for a stepwise and controlled introduction of molecular complexity, making it an invaluable asset in the synthesis of heterocycles, modified peptides, and functional polymers. The protocols and applications detailed herein provide a robust framework for researchers to confidently and creatively employ this versatile compound in their synthetic endeavors, accelerating discovery in both academic and industrial drug development.

References

  • Adriaenssens, L. V., & Hartley, R. C. (2007). Beta-amino acids to piperidinones by Petasis methylenation and acid-induced cyclization. Journal of Organic Chemistry, 72(26), 10287-90.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). Ethyl 3-(methylamino)
  • Sigma-Aldrich. (n.d.). Ethyl 3-(methylamino)
  • ChemicalBook. (2025). ETHYL 3-(N-METHYLAMINO)
  • ChemicalBook. (n.d.). methyl 3-(methylamino)
  • ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 3-(benzylamino)

Sources

Application Notes and Protocols: Experimental Setups for Ethyl 3-(methylamino)propanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-(methylamino)propanoate is a versatile bifunctional molecule, incorporating both a secondary amine and an ethyl ester. This structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The secondary amine serves as a nucleophilic center for a variety of coupling and derivatization reactions, while the ester moiety can be hydrolyzed or reduced to introduce further chemical diversity. This guide provides a comprehensive overview of the synthesis of this compound and details robust protocols for its subsequent derivatization through N-protection, N-alkylation, and amide coupling reactions. The causality behind experimental choices is explained to provide researchers with a deeper understanding and control over their synthetic transformations.

Compound Overview: this compound

This compound is a liquid organic compound that serves as a key intermediate in the synthesis of more complex molecules. Its proper handling and storage are crucial for ensuring its stability and reactivity.

Table 1: Physicochemical Properties and Safety Information

PropertyValueSource
CAS Number 2213-08-3[1][2]
Molecular Formula C₆H₁₃NO₂[3]
Molecular Weight 131.17 g/mol [3][4]
Physical Form Liquid[1][5]
Storage Conditions Store in freezer (-20°C) under an inert atmosphere.[1][5]
Purity Typically ≥95%[1][5]
Signal Word Warning[1][2]
Hazard Statements H314: Causes severe skin burns and eye damage. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H226: Flammable liquid and vapor.[2][3]
Pictograms GHS07 (Exclamation mark)[1][2]

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.[6]

Synthesis Protocol: Aza-Michael Addition

The most direct and atom-economical method for synthesizing this compound is the aza-Michael addition of methylamine to ethyl acrylate.[7] This conjugate addition reaction is highly efficient but requires careful temperature control due to its exothermic nature.

Rationale of the Aza-Michael Approach

The aza-Michael reaction is a type of conjugate addition where a nitrogen nucleophile, in this case, methylamine, adds to the β-carbon of an α,β-unsaturated carbonyl compound, ethyl acrylate.[8] The electron-withdrawing nature of the ester group in ethyl acrylate polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. Using an excess of the amine helps to drive the reaction to completion and minimize the potential for a second Michael addition of the product to another molecule of ethyl acrylate, which would result in a tertiary amine byproduct.[9] Initial cooling is essential to manage the heat generated from the reaction, preventing uncontrolled polymerization of the ethyl acrylate and ensuring a higher yield of the desired product.

Experimental Workflow: Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Cool 33% Methylamine in Ethanol to 0°C B Slowly add Ethyl Acrylate A->B Maintain Temp C Stir at 0°C for 2 hours B->C Exotherm Control D Warm to Room Temperature Stir for 15 min C->D Ensure Completion E Remove Volatiles (Reduced Pressure) D->E F Distill Residue (Reduced Pressure) E->F G Obtain Pure Product F->G

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool a 33% solution of methylamine in ethanol (e.g., 100 mL, 805 mmol) to 0°C using an ice bath.[10]

  • Addition: Slowly add ethyl acrylate (e.g., 11.0 mL, 101 mmol) dropwise via the dropping funnel to the cooled methylamine solution.[10] Maintain vigorous stirring and ensure the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours.

  • Equilibration: Remove the ice bath and allow the mixture to gradually warm to room temperature. Continue stirring for an additional 15-30 minutes.[10]

  • Solvent Removal: Remove the excess methylamine and ethanol solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by vacuum distillation to yield this compound as a colorless liquid. For higher purity, silica gel column chromatography can be employed.

Key Reactions and Derivatization Protocols

The utility of this compound lies in its ability to undergo selective reactions at its secondary amine or ester functional groups. The following protocols outline common and essential transformations.

N-Amine Protection: Boc Carbamate Formation

In multi-step syntheses, it is often necessary to protect the nucleophilic secondary amine to prevent it from reacting with electrophiles intended for other parts of the molecule. The tert-butoxycarbonyl (Boc) group is an ideal protecting group due to its ease of installation and its stability to most nucleophiles and bases, while being easily removable under mild acidic conditions.[11][12]

The protection reaction involves the acylation of the amine with di-tert-butyl dicarbonate ((Boc)₂O).[13] A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct generated during the reaction.

cluster_setup Reaction Setup cluster_reaction Protection Reaction cluster_workup Work-up & Purification A Dissolve Amine Ester in DCM B Add Triethylamine (TEA) A->B C Cool to 0°C B->C D Add (Boc)₂O solution dropwise C->D Control reaction rate E Warm to RT, Stir for 2-12h D->E F Monitor by TLC E->F Check for completion G Quench with Water F->G If complete H Extract with DCM G->H I Wash with Brine, Dry (Na₂SO₄) H->I J Concentrate in vacuo I->J K Purify via Chromatography J->K

Caption: General workflow for the N-Boc protection of the secondary amine.[11]

  • Setup: Dissolve this compound (1.0 equiv) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask. Add a base, typically triethylamine (1.5 equiv).[14]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) in the same solvent dropwise.[14]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.[11] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is no longer visible.

  • Work-up: Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the N-Boc protected product.[11]

Amide Bond Formation: EDC/HOBt Coupling

Amide bond formation is one of the most critical reactions in medicinal chemistry and drug development.[15] this compound can be coupled with a carboxylic acid to form an amide, a common structural motif in bioactive molecules.

Direct reaction between an amine and a carboxylic acid to form an amide is generally unfavorable and requires high temperatures. Coupling reagents are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A widely used system is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt). EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo side reactions. HOBt traps this intermediate to form an active ester, which is more stable and reacts cleanly with the amine to form the desired amide bond with minimal side products and racemization.[15]

cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Work-up & Purification A Dissolve Carboxylic Acid and HOBt in DCM/DMF B Add EDC, Stir at 0°C for 30 min A->B Formation of active ester C Add this compound and DIPEA B->C Nucleophilic attack D Stir at RT overnight C->D E Monitor by TLC/LC-MS D->E Check for completion F Dilute with Solvent E->F If complete G Wash with aq. NaHCO₃, aq. HCl, Brine F->G H Dry (Na₂SO₄), Concentrate G->H I Purify via Chromatography H->I

Caption: Workflow for EDC/HOBt mediated amide bond formation.

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in an anhydrous solvent like DCM or DMF. Cool the mixture to 0°C.

  • Coupling Agent: Add EDC hydrochloride (1.2 equiv) to the solution and stir at 0°C for 30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add this compound (1.1 equiv) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Table 2: Typical Reagent Stoichiometry for Key Reactions

ReactionSubstrateReagent 1Reagent 2BaseEquiv. (Substrate:R1:R2:Base)
N-Boc Protection Amine Ester(Boc)₂O-TEA1 : 1.2 : - : 1.5
Amide Coupling Carboxylic AcidEDC·HClHOBtDIPEA1 : 1.2 : 1.2 : 2.5 (Amine: 1.1)

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate. The protocols detailed in these application notes for its synthesis, protection, and coupling provide a solid foundation for its use in research and development. By understanding the principles behind each step—from controlling exothermicity in the initial synthesis to the role of activating agents in amide coupling—researchers can effectively and efficiently incorporate this valuable building block into their synthetic strategies, paving the way for the discovery and development of novel chemical entities.

References

  • Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • D'Andrea, S. V., & Scola, P. M. (2004). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541480, Ethyl 3-(methylamino)
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • ChemSynthesis. (2025). ethyl 3-(1,1-diethoxyethyl-methylamino)
  • PubChemLite. (n.d.). Ethyl 3-(methylamino)
  • Angene Chemical. (2025). Safety Data Sheet - Ethyl 3-(diethylamino)
  • Nagel, U., Radau, G., & Link, A. (2011). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]
  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]
  • Green, J. J., Langer, R., & Anderson, D. G. (2008). Synthesis of Poly(β-amino ester)s Optimized for Highly Effective Gene Delivery.
  • Zhang, Y., et al. (2023). A New Optimization Strategy of Highly Branched Poly(β-Amino Ester) for Enhanced Gene Delivery: Removal of Small Molecular Weight Components. MDPI. [Link]
  • Aied, A., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Pharmacology. [Link]
  • Kim, J., et al. (2021). Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon. MDPI. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Singh, J., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Brazilian Chemical Society, 22(8), 1437-1449. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12316894, Ethyl 3-{[2-(dimethylamino)
  • Wikipedia. (n.d.). Michael addition reaction. [Link]
  • ResearchGate. (n.d.). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 346205, Ethyl 3-[(3-ethoxy-3-oxopropyl)
  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

Sources

Application Notes and Protocols for the Derivatization of Ethyl 3-(methylamino)propanoate for Analytical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the derivatization of ethyl 3-(methylamino)propanoate, a secondary amino acid ester, for enhanced analytical detection and separation by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We delve into the causal chemical principles behind various derivatization strategies, including silylation, acylation, and chiral derivatization, offering field-proven insights into reagent selection and reaction optimization. Detailed, step-by-step protocols are provided for each technique, alongside data presentation in structured tables and visual workflows to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking robust analytical methods for secondary amines.

Introduction: The Analytical Challenge of this compound

This compound, also known as ethyl N-methyl-β-alaninate, is a secondary amino acid ester that presents challenges for direct analysis by common chromatographic techniques. Its inherent polarity and low volatility can lead to poor peak shape, low sensitivity, and inadequate separation in gas chromatography.[1] Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its analytical properties.[2] This process converts the polar secondary amine into a less polar, more volatile, and more thermally stable derivative, thereby enhancing its chromatographic behavior and detectability.[1]

This guide will explore three primary derivatization strategies for this compound:

  • Silylation: For robust GC-MS analysis.

  • Acylation with Ethyl Chloroformate: A versatile method for GC-MS that can be performed in aqueous media.

  • Chiral Derivatization: For the enantiomeric separation of chiral amines by HPLC.

Silylation for GC-MS Analysis: Enhancing Volatility

Silylation is a widely used derivatization technique that replaces active hydrogen atoms in polar functional groups with a trimethylsilyl (TMS) group.[2] This chemical modification significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.[2]

The Chemistry of Silylation

The reaction involves the nucleophilic attack of the secondary amine on the silicon atom of the silylating reagent, leading to the formation of a stable N-TMS derivative. The general reaction is depicted below:

G cluster_0 Silylation Reaction Analyt R₂NH Product R₂N-SiR₃' Analyt->Product Silylation Reagent R₃'Si-X Reagent->Product

Caption: General Silylation Reaction.

Commonly used silylating reagents for amines include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3] Often, a catalyst such as trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent, especially for less reactive or sterically hindered amines.[4]

Protocol: Silylation of this compound with BSTFA + TMCS

This protocol outlines a general procedure for the silylation of this compound for GC-MS analysis. Optimization may be required based on sample concentration and matrix.

Materials:

  • This compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., acetonitrile, pyridine, or dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the this compound sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous as silylating reagents are moisture-sensitive.[5]

  • Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS).[6]

  • Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.[6]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.

G cluster_workflow Silylation Workflow prep Sample Preparation (Anhydrous) reagent Add Solvent & BSTFA + 1% TMCS prep->reagent react Heat at 70-80°C (30-60 min) reagent->react cool Cool to Room Temperature react->cool analyze Inject into GC-MS cool->analyze

Caption: Silylation Workflow Diagram.

Table 1: GC-MS Parameters for Silylated this compound

ParameterValue
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temp. 250 °C
Oven Program 70°C (1 min), then 10°C/min to 170°C, then 30°C/min to 280°C (hold 5 min)[5]
Carrier Gas Helium, 1 mL/min
MS Ion Source 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range m/z 40-500

Acylation with Ethyl Chloroformate: A Robust Alternative for GC-MS

Acylation is another effective derivatization technique that improves the chromatographic properties of amines.[7] The use of ethyl chloroformate (ECF) as a derivatizing agent is particularly advantageous as the reaction can be carried out in an aqueous medium, which simplifies sample preparation.[8]

The Chemistry of ECF Derivatization

In a basic aqueous/organic biphasic system, ECF reacts with the secondary amine to form a stable and volatile ethyl carbamate derivative. The reaction is rapid and efficient.[9]

G cluster_1 ECF Derivatization Reaction Analyt R₂NH Product R₂NCOOEt Analyt->Product Acylation Reagent ClCOOEt Reagent->Product Base Base (e.g., Pyridine) Base->Product

Caption: ECF Derivatization Reaction.

Protocol: Ethyl Chloroformate Derivatization of this compound

This protocol is adapted from established methods for the ECF derivatization of amines and amino acids for GC-MS analysis.[10]

Materials:

  • This compound sample

  • Ethyl Chloroformate (ECF)

  • Pyridine

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Extraction solvent (e.g., chloroform or hexane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare an aqueous solution of the this compound sample.

  • Reaction Mixture: In a reaction vial, combine 500 µL of the sample solution, 200 µL of ethanol, and 50 µL of pyridine.

  • First Derivatization: Add 20 µL of ECF to the mixture. Vortex vigorously for 30 seconds.

  • Extraction: Add 500 µL of chloroform, vortex for 30 seconds, and centrifuge to separate the layers.

  • Second Derivatization (Optional but recommended for completeness): Transfer the aqueous (upper) layer to a new vial. Adjust the pH to >9 with NaOH solution. Add another 20 µL of ECF and vortex for 30 seconds.

  • Second Extraction: Add 500 µL of chloroform, vortex, and centrifuge.

  • Combine and Dry: Combine the organic extracts from steps 4 and 6. Dry the combined extract over anhydrous sodium sulfate or by evaporating under a gentle stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of chloroform) and inject 1 µL into the GC-MS system.

G cluster_workflow Ethyl Chloroformate Derivatization Workflow prep Aqueous Sample Preparation mix Add Ethanol, Pyridine, & ECF prep->mix extract1 First Extraction (Chloroform) mix->extract1 ph_adjust Adjust pH of Aqueous Layer extract1->ph_adjust deriv2 Second ECF Addition ph_adjust->deriv2 extract2 Second Extraction (Chloroform) deriv2->extract2 combine Combine & Dry Organic Layers extract2->combine analyze Reconstitute & Inject into GC-MS combine->analyze

Caption: ECF Derivatization Workflow.

Table 2: GC-MS Parameters for ECF-Derivatized this compound

ParameterValue
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temp. 260 °C
Oven Program 80°C (2 min), then 10°C/min to 140°C, then 4°C/min to 240°C, then 10°C/min to 280°C (hold 3 min)
Carrier Gas Helium, 1 mL/min
MS Ion Source 200 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range m/z 40-500

Chiral Derivatization for HPLC Analysis: Resolving Enantiomers

For chiral molecules, it is often necessary to determine the enantiomeric composition. This can be achieved by derivatizing the analyte with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral HPLC column.[7]

The Principle of Chiral Derivatization

The reaction of a racemic mixture of this compound with an enantiomerically pure CDA, such as (R)- or (S)-Mosher's acid chloride, results in the formation of two diastereomers. These diastereomers have different physical and chemical properties and can therefore be separated by chromatography.[11]

G cluster_2 Chiral Derivatization with Mosher's Acid Chloride Racemate (R/S)-Amine Diastereomers (R,R)-Amide + (S,R)-Amide Racemate->Diastereomers Derivatization CDA (R)-Mosher's Acid Chloride CDA->Diastereomers

Caption: Chiral Derivatization Concept.

Protocol: Chiral Derivatization with Mosher's Acid Chloride and HPLC Analysis

This protocol provides a general method for the derivatization of a secondary amine with Mosher's acid chloride and subsequent analysis by HPLC.

Materials:

  • This compound sample

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • Anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile)

  • Base (e.g., triethylamine or pyridine)

  • HPLC system with UV detector

  • Achiral HPLC column (e.g., C18)

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in the anhydrous solvent in a reaction vial.

  • Reagent Addition: Add a slight molar excess (e.g., 1.2 equivalents) of (R)-Mosher's acid chloride and a base (e.g., 2 equivalents of triethylamine).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC if necessary).

  • Work-up: Quench the reaction with a small amount of water. Extract the derivatized product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid, then brine, and dry over anhydrous sodium sulfate.

  • Analysis: Evaporate the solvent and redissolve the residue in the HPLC mobile phase for analysis.

G cluster_workflow Chiral Derivatization and HPLC Analysis Workflow prep Dissolve Amine in Anhydrous Solvent reagent Add Mosher's Acid Chloride & Base prep->reagent react Stir at Room Temp (1-2 hours) reagent->react workup Quench, Extract, & Dry react->workup analyze Redissolve & Inject into HPLC workup->analyze

Caption: Chiral Derivatization Workflow.

Table 3: HPLC Parameters for the Separation of Mosher's Amide Diastereomers

ParameterValue
HPLC Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixtures. The exact composition will require method development.
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at a wavelength where the Mosher's amide absorbs (e.g., 254 nm)

Summary and Conclusions

The derivatization of this compound is a critical step for its successful analysis by GC-MS and HPLC. The choice of derivatization strategy depends on the analytical objective.

  • Silylation with reagents like BSTFA is a robust method for routine GC-MS analysis, providing excellent volatility and thermal stability.

  • Acylation with ethyl chloroformate offers the advantage of being performed in an aqueous medium, simplifying sample preparation for GC-MS.

  • Chiral derivatization with reagents such as Mosher's acid chloride allows for the separation and quantification of enantiomers using standard achiral HPLC columns.

The protocols provided in this guide serve as a starting point for method development. Researchers should optimize the reaction conditions and analytical parameters for their specific application to ensure the highest quality data.

References

  • Bogos, L.-G., Pralea, I.-E., Moldovan, R.-C., & Iuga, C.-A. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. International Journal of Molecular Sciences, 23(13), 7428. [Link]
  • Brunnée, C. (1987). INSTRUMENTELLE ENTWICKLUNGEN DER MASSENSPEKTROMETRIE FÜR DIE ANALYSE VON SPUREN- UND UMWELTSCHADSTOFFEN. International Journal of Mass Spectrometry and Ion Processes, 76, 125-237.
  • Hu, T., & Zhang, Q. (2010). Analysis of amino acids by gas chromatography–flame ionization detection and gas chromatography–mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction.
  • Hoye, T. R., & Renner, M. K. (1996). Applications of MTPA (Mosher) Amides of secondary amines: Assignment of absolute configuration in chiral cyclic amines. The Journal of Organic Chemistry, 61(24), 8489-8495.
  • Qiu, Y., Su, M., Liu, Y., & Chen, G. (2008). GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. Analytical and Bioanalytical Chemistry, 391(8), 2881-2889. [Link]
  • Reichelt, M., & Gershenzon, J. (2007). The analysis of amino acids and other nitrogenous compounds in plant tissues. In Methods in Molecular Biology (Vol. 405, pp. 133-149). Humana Press.
  • Sakaguchi, Y., Yamada, H., Ishibashi, Y., Nakatake, I., Kawasue, S., Koga, R., Yoshida, H., & Nohta, H. (2022). Enantiomeric separation of chiral amines in biological samples by liquid chromatography with chiral fluorous derivatization.
  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(3), 241-250.
  • Wang, J., & Liu, S. (2007). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. Analytica Chimica Acta, 583(2), 277-283. [Link]
  • Allen, D. A., Tomaso Jr, A. E., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2013). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Scalabrini, I., Paci, M., & Guella, G. (2011).
  • Smedes, F., & Askland, T. K. (1999). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin.
  • Abbasi, K., Khuhawar, M. Y., & Bhanger, M. I. (2009). Ethyl Chloroformate as Derivatizing Reagent for Gas Chromatographic Determination of Norephedrine, Ephedrine and Pseudoephedrine in Pharmaceutical Preparation. Asian Journal of Chemistry, 21(2), 1150.
  • D'Urso, G., & Montoneri, E. (2019). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 24(18), 3249.
  • Qiu, Y., Su, M., Liu, Y., & Chen, G. (2007). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. Analytica chimica acta, 583(2), 277-283.
  • Ichikawa, S., & Shiro, M. (2015). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules, 20(7), 12880-12896. [Link]
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Fluka. (n.d.). Silylating Agents.
  • Kékesi, L., & Mező, G. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Periodica Polytechnica Chemical Engineering, 59(3), 195-201.
  • Flashman, E., & Schofield, C. J. (2011). Supporting Information: Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy-Nε-trimethyllysine. The Royal Society of Chemistry.
  • Brückner, H., & Lüpke, M. (1987). Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography.
  • Djatmika, & Ding, W.-H. (2016). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ALCHEMY: Journal of Chemistry, 5(2), 55-62.
  • Al-Majed, A. R., & Belal, F. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
  • Waters. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2.

Sources

Scale-up synthesis of Ethyl 3-(methylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of Ethyl 3-(methylamino)propanoate

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of this compound (CAS No: 2213-08-3), a key intermediate in the pharmaceutical industry. The protocol is centered around the robust and efficient aza-Michael addition of methylamine to ethyl acrylate. This document details the underlying chemical principles, provides a step-by-step protocol for a scalable batch process, outlines critical safety and handling procedures, and specifies analytical methods for quality control. The information is tailored for researchers, chemists, and process development professionals aiming to implement a reliable and scalable synthesis.

Introduction and Significance

This compound is a valuable secondary amine ester that serves as a critical building block in organic synthesis. Its most notable application is as an intermediate in the preparation of various active pharmaceutical ingredients (APIs). For instance, it is a precursor in the synthesis of Tolafentrine, a dual-selective phosphodiesterase 3/4 inhibitor investigated for its potential in treating chronic pulmonary hypertension.[1] The structural motif of a β-amino ester is prevalent in many biologically active molecules, making a reliable and scalable synthesis of this intermediate highly desirable for drug discovery and development pipelines.

This guide moves beyond a simple recitation of steps to explain the critical process parameters and their scientific rationale, ensuring a reproducible and safe scale-up.

Synthetic Strategy and Mechanism

The synthesis of this compound is achieved through a conjugate addition reaction, specifically an aza-Michael addition. This reaction involves the nucleophilic attack of methylamine on the electron-deficient β-carbon of ethyl acrylate.

Causality of Reagent Choice and Conditions:

  • Nucleophile: Methylamine is a potent and readily available nucleophile. It is often used as a solution in a suitable solvent like ethanol, methanol, or tetrahydrofuran (THF) to ensure homogeneity and control its volatility.[1][2]

  • Michael Acceptor: Ethyl acrylate is an α,β-unsaturated ester that serves as an excellent Michael acceptor due to the electron-withdrawing nature of the ester group, which polarizes the carbon-carbon double bond.

  • Stoichiometry: A significant excess of methylamine is employed. This serves two critical functions:

    • Maximizing Yield: According to Le Châtelier's principle, the excess reactant drives the equilibrium towards the product, ensuring high conversion of the limiting reagent, ethyl acrylate.

    • Minimizing Byproducts: The primary potential byproduct is the tertiary amine, N,N-di-(β-carboethoxyethyl)methylamine, formed from a second Michael addition of the product to another molecule of ethyl acrylate. A large excess of the primary amine nucleophile (methylamine) statistically favors the formation of the desired secondary amine product.

  • Temperature Control: The aza-Michael addition is a highly exothermic reaction. Maintaining a low temperature (e.g., 0 °C) is paramount during the addition of ethyl acrylate.[1] Failure to dissipate the generated heat on a larger scale can lead to a runaway reaction, decreased selectivity, and potential safety hazards.

Reaction Mechanism Diagram

The following diagram illustrates the nucleophilic attack of methylamine on ethyl acrylate, followed by proton transfer to yield the final product.

Caption: Aza-Michael addition of methylamine to ethyl acrylate.

Scalable Laboratory Protocol

This protocol is designed for a nominal 100g scale of ethyl acrylate and can be adapted for larger quantities with appropriate engineering controls and equipment.

Materials and Equipment
Reagents & Solvents Grade Equipment
Ethyl Acrylate (CAS: 140-88-5)Reagent, ≥99%2L Three-neck round-bottom flask
Methylamine solution (33% w/w in Ethanol)Mechanical stirrer and bearing
Anhydrous EthanolACS GradePressure-equalizing dropping funnel
Saturated Sodium Bicarbonate SolutionThermometer / Temperature probe
Anhydrous Magnesium SulfateIce-water bath
CeliteRotary evaporator
Vacuum distillation apparatus
Experimental Workflow Diagram

workflow start Setup & Inerting charge_amine Charge Reactor with Methylamine Solution start->charge_amine cool Cool to 0 °C charge_amine->cool add_acrylate Slowly Add Ethyl Acrylate (0-5 °C) cool->add_acrylate react Stir at 0 °C for 2h, then warm to RT for 1h add_acrylate->react monitor Monitor by TLC/GC react->monitor concentrate Concentrate Under Reduced Pressure monitor->concentrate Reaction Complete purify Vacuum Distillation of Crude Oil concentrate->purify collect Collect Product Fraction purify->collect analyze Analyze for Purity (GC, NMR) collect->analyze end Store Product analyze->end

Caption: Scalable workflow for this compound synthesis.

Step-by-Step Procedure
  • Reactor Setup: Assemble a 2L three-neck flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet. Ensure the system is under a positive pressure of inert gas (nitrogen).

  • Charging and Cooling: Charge the flask with a 33% solution of methylamine in ethanol (805 mmol, ~800 mL).[1] Begin stirring and cool the flask in an ice-water bath to an internal temperature of 0 °C.

  • Substrate Addition: Charge the dropping funnel with ethyl acrylate (101 mmol, 10.1 g, 11.0 mL).[1] Add the ethyl acrylate dropwise to the stirred methylamine solution over approximately 1-2 hours. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the mixture at 0 °C for an additional 2 hours. Then, remove the ice bath and allow the reaction to slowly warm to room temperature, stirring for another 1-2 hours.[1]

  • In-Process Check (IPC): Monitor the reaction for the disappearance of ethyl acrylate using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Solvent Removal: Once the reaction is complete, remove all volatile components (excess methylamine and ethanol) using a rotary evaporator.[1] This will yield a crude oil residue.

  • Purification: Assemble a vacuum distillation apparatus. Distill the crude residue under reduced pressure. The product, this compound, is a colorless liquid. Collect the fraction boiling at approximately 45 °C at 5 Torr.[2]

  • Characterization and Storage: Characterize the collected fraction by GC and NMR to confirm purity and identity. The purified product should be stored under an inert atmosphere in a freezer at approximately -20°C for long-term stability. The expected yield of the purified product is typically high, often exceeding 85-90%.

Data Summary and Characterization

Table 1: Reactant and Product Properties
Compound CAS No. Mol. Weight ( g/mol ) Boiling Point (°C) Density (g/mL)
Ethyl Acrylate140-88-5100.1299.50.923
Methylamine74-89-531.06-6.30.699 (liquid)
This compound2213-08-3131.17~165-167 (atm. pressure)~0.95
Table 2: Analytical Characterization Data
Analysis Specification
Appearance Colorless Liquid
Purity (by GC) ≥ 98.0%
¹H NMR (CDCl₃) δ ~3.69 (s, 3H, ester -OCH₃), ~2.86 (t, 2H), ~2.52 (t, 2H), ~2.44 (s, 3H, N-CH₃)[2]
¹³C NMR (D₂O) δ ~174.3 (-COOH), ~44.6 (-NH-CH₂-), ~33.1 (-CH₂-CH₂-), ~30.1 (-NH-CH₃) (Note: shifts are for the hydrolyzed acid)[2]

Safety and Handling

Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[3] A face shield is recommended when handling larger quantities.[3]

  • Ventilation: All operations must be conducted in a well-ventilated chemical fume hood to avoid inhalation of flammable and corrosive vapors.[3][4]

  • Reagent Hazards:

    • Ethyl Acrylate: Flammable liquid and vapor. Causes skin, eye, and respiratory irritation.[3] Handle with care to avoid contact and inhalation.

    • Methylamine: Flammable gas/liquid. Corrosive; causes severe skin burns and eye damage.[4] Use in a well-ventilated area and ensure all sources of ignition are removed.

  • Process Hazards:

    • Exothermic Reaction: The reaction is exothermic. Strict temperature control is essential to prevent a runaway reaction. Ensure a cooling bath is readily available and of sufficient capacity for the scale of the reaction.

    • Static Discharge: Ground all equipment when transferring large volumes of flammable solvents to prevent ignition from static electricity.[5]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[6] Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Angene Chemical, Safety Data Sheet (2025).
  • ChemicalBook, ETHYL 3-(N-METHYLAMINO) PROPIONATE | 2213-08-3 (2024).
  • Analytical Methods Overview (General).
  • TCI Chemicals, SAFETY DATA SHEET (2025).
  • Thermo Fisher Scientific, SAFETY DATA SHEET (2025).
  • MedChemExpress, Mthis compound-SDS (2025).
  • PubChem, National Institutes of Health, this compound.
  • ChemicalBook, mthis compound synthesis (2024).
  • Sigma-Aldrich, this compound | 2213-08-3.

Sources

Application Notes & Protocols: Ethyl 3-(methylamino)propanoate in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aza-Michael addition stands as a cornerstone reaction in organic synthesis for the formation of carbon-nitrogen bonds in an atom-economical manner. This guide provides an in-depth exploration of ethyl 3-(methylamino)propanoate, a versatile β-amino ester, both as a product of a primary aza-Michael addition and as a key nucleophilic reagent in subsequent tandem reactions. We present detailed protocols, mechanistic insights, and expert commentary for the synthesis of this building block and its advanced application in the construction of complex heterocyclic scaffolds, such as piperidones. These methodologies are designed for researchers in synthetic chemistry and drug development seeking robust and efficient pathways to valuable nitrogen-containing molecules.

The Aza-Michael Reaction: Mechanistic Framework

The aza-Michael reaction, or conjugate addition of an amine to an electron-deficient alkene, is a powerful tool for constructing β-amino carbonyl compounds.[1] The reaction proceeds via the nucleophilic attack of a nitrogen atom on the β-carbon of an α,β-unsaturated system, such as ethyl acrylate.

The mechanism involves the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the amine (e.g., methylamine) attacks the electrophilic β-carbon of the Michael acceptor (e.g., ethyl acrylate).

  • Enolate Formation: This attack pushes the π-electrons of the C=C double bond to form a resonance-stabilized enolate intermediate.[2]

  • Proton Transfer: The enolate is then protonated, typically by the solvent or another amine molecule, to yield the final β-amino ester adduct.

This reaction is highly efficient and can often be performed under mild conditions, sometimes without the need for a catalyst, although bases or Lewis acids can be employed to enhance reactivity.[1]

Mechanistic Diagram: Aza-Michael Addition

The following diagram illustrates the formation of this compound from methylamine and ethyl acrylate.

Caption: Mechanism of the aza-Michael addition.

Experimental Protocols
Protocol 1: Synthesis of this compound

This protocol describes the direct synthesis of the title compound via an aza-Michael addition. The procedure is adapted from established methods for the synthesis of the analogous methyl ester.[2][3]

Materials:

  • Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF)

  • Ethyl acrylate[4]

  • Methanol (or another suitable solvent like THF)

  • Round-bottom flask with magnetic stirrer

  • Addition funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

  • Charge Reagents: Charge the flask with ethyl acrylate (1.0 eq). Dilute with a minimal amount of methanol if desired.

  • Addition of Amine: Slowly add the methylamine solution (1.1 - 1.5 eq) dropwise via the addition funnel to the stirred ethyl acrylate solution. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

    • Expert Insight: Using a slight excess of the amine can drive the reaction to completion. However, a large excess may promote the formation of the double-addition product (see Section 4). The reaction is often performed neat (solvent-free) or with minimal solvent.[1]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ethyl acrylate is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and any excess methylamine.

  • Purification: The resulting crude oil, this compound, is often of sufficient purity for subsequent steps. If higher purity is required, it can be purified by vacuum distillation.

Protocol 2: Tandem Synthesis of Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

This advanced protocol demonstrates the power of this compound as a synthetic intermediate. It is formed in situ and undergoes a second Michael addition, followed by an intramolecular Dieckmann condensation to yield a highly functionalized piperidone ring system—a common scaffold in medicinal chemistry.[5]

Part A: Double Michael Addition

  • Setup: In a flask equipped with a stirrer and reflux condenser, add ethyl acrylate (2.2 eq) to a suitable solvent such as ethanol.

  • Amine Addition: Slowly add methylamine (1.0 eq, e.g., 40% in water) to the solution at room temperature. The reaction is exothermic.

  • Reaction: After the initial exotherm subsides, heat the mixture to reflux for 2-3 hours to ensure the formation of the diadduct, diethyl 3,3'-(methylazanediyl)dipropanoate.

Part B: Dieckmann Condensation

  • Base Addition: Cool the reaction mixture. In a separate flask, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol. Add the diadduct solution from Part A dropwise to the sodium ethoxide solution.

    • Expert Insight: The Dieckmann condensation is an intramolecular Claisen condensation that requires a strong base to deprotonate the α-carbon of one ester, which then attacks the carbonyl of the second ester.[5] Sodium ethoxide is the ideal base when using ethyl esters to avoid transesterification.

  • Cyclization: After the addition, heat the mixture to reflux for 3-5 hours to drive the cyclization. A precipitate may form.

  • Neutralization & Workup: Cool the reaction to room temperature and carefully neutralize with aqueous acid (e.g., acetic acid or dilute HCl). Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product, ethyl 1-methyl-4-oxopiperidine-3-carboxylate, can be purified by column chromatography on silica gel.

Workflow Visualizations
Workflow for Protocol 1

protocol1_workflow start Start: Reagents setup 1. Cool Ethyl Acrylate in Ice Bath start->setup addition 2. Add Methylamine (0-10 °C) setup->addition reaction 3. Stir at Room Temp (2-4 hours) addition->reaction monitoring 4. Monitor by TLC/GC reaction->monitoring workup 5. Concentrate under Reduced Pressure monitoring->workup purification 6. (Optional) Vacuum Distillation workup->purification product Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Workflow for Protocol 2 (Tandem Reaction)

protocol2_workflow cluster_partA Part A: Double Michael Addition cluster_partB Part B: Dieckmann Condensation start_A Start: Methylamine + Ethyl Acrylate (2.2 eq) reflux_A Heat to Reflux (2-3 hours) start_A->reflux_A product_A Intermediate: Diethyl 3,3'-(methylazanediyl)dipropanoate reflux_A->product_A base_B Add to NaOEt in Ethanol product_A->base_B reflux_B Heat to Reflux (3-5 hours) base_B->reflux_B workup_B Acidic Workup & Extraction reflux_B->workup_B purify_B Column Chromatography workup_B->purify_B end_product Final Product: Ethyl 1-methyl-4-oxopiperidine-3-carboxylate purify_B->end_product

Caption: Workflow for the tandem synthesis of a piperidone derivative.

Data Summary & Scope

The aza-Michael addition is broadly applicable to a range of secondary amines and α,β-unsaturated esters. The table below summarizes typical conditions and outcomes.

Michael Donor (Amine)Michael AcceptorConditionsYieldReference
MethylamineEthyl AcrylateNeat, 0°C to RTHigh[1]
BenzylamineMethyl AcrylateMicrowave, 65°C, 3 min>90%[3]
Secondary AminesEthyl AcrylateLiClO₄ (cat.), neat, RTHigh[1]
MethylamineEthyl Acrylate (2 eq)Reflux in EtOHGood[5]
Troubleshooting & Expert Insights
  • Controlling Double Addition: In Protocol 1, the primary product, this compound, is itself a secondary amine and can act as a nucleophile, reacting with another molecule of ethyl acrylate to form the diadduct. To minimize this, use only a slight excess of methylamine and maintain a low reaction temperature. If the diadduct is the desired product (as in Protocol 2), use a >2:1 ratio of acrylate to amine and higher temperatures.[3]

  • Reaction Rate: If the reaction is sluggish, particularly with less reactive amines or acceptors, a catalytic amount of a base (e.g., triethylamine) or a Lewis acid can be added. For challenging substrates, solvent-free conditions or microwave irradiation can significantly accelerate the reaction.[1][3]

  • Dieckmann Condensation Issues: The success of the Dieckmann cyclization in Protocol 2 is highly dependent on anhydrous conditions. Ensure that the ethanol and glassware are thoroughly dried. The reaction is an equilibrium; removal of the ethanol by distillation can help drive it towards the cyclized product.

Conclusion

This compound is a valuable and readily accessible β-amino ester. Its synthesis via the aza-Michael addition is a robust and scalable process. More importantly, its utility extends beyond that of a simple product; it serves as a versatile nucleophilic intermediate for constructing more complex molecular architectures. The tandem double Michael addition-Dieckmann condensation sequence is a prime example, offering an efficient route to piperidone scaffolds that are of significant interest in pharmaceutical research and development. The protocols and insights provided herein offer a comprehensive guide for leveraging this powerful reagent in modern organic synthesis.

References
  • Yau, K. C. (2012). The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines. UCL Discovery.
  • Michael, J. P. (2002). Recent advances in the synthesis of piperidones and piperidines.
  • Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 79, 209.
  • Pergomet, G., & Valderrama, J. A. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347.
  • Chemistry Stack Exchange. (2016, May 3). 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate.
  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate.
  • Bates, R. W., Ko, W., & Barát, V. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(5), 810-829.
  • Perumgani, P. K., & Valderrama, J. A. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347.
  • Wikipedia. (n.d.). Ethyl acrylate.

Sources

Application Note: Highly Efficient Catalytic Hydrogenolysis for the Synthesis of Ethyl 3-(methylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(methylamino)propanoate is a valuable β-amino acid ester derivative used as a building block in the synthesis of various biologically active molecules and pharmaceutical compounds. In multi-step organic synthesis, the strategic use of protecting groups for amine functionalities is crucial to prevent unwanted side reactions. The benzyl (Bn) group is one of the most common and robust amine protecting groups due to its stability across a wide range of chemical conditions.[1]

The selective cleavage of the benzyl group, or deprotection, is a critical final step to unmask the amine. Among the various methods available, catalytic hydrogenolysis stands out as a premier technique.[1][2] This method employs a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the benzylic carbon-nitrogen bond under mild conditions.[2] The process is highly efficient and clean, yielding the desired secondary amine and toluene as the sole byproduct, which simplifies purification.[1]

This application note provides a detailed, field-proven protocol for the catalytic N-debenzylation of a precursor, Ethyl 3-(benzyl(methyl)amino)propanoate, to afford high-purity this compound. It includes insights into the reaction mechanism, a step-by-step experimental guide, safety protocols, and expected outcomes, designed for researchers in organic synthesis and drug development.

Principle and Mechanism

The catalytic hydrogenolysis of an N-benzyl amine is a heterogeneous catalytic process that occurs on the surface of a metal catalyst. The widely accepted mechanism involves several key steps:[1]

  • Adsorption: Both the substrate, Ethyl 3-(benzyl(methyl)amino)propanoate, and molecular hydrogen (H₂) adsorb onto the active sites of the palladium catalyst surface.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved upon adsorption, forming reactive palladium hydride species on the surface.

  • C-N Bond Cleavage: The adsorbed N-benzyl amine interacts with the surface-bound hydrogen species. This interaction facilitates the cleavage of the benzylic carbon-nitrogen bond.

  • Product Formation & Desorption: The bond scission results in the formation of the deprotected amine (this compound) and toluene. These products then desorb from the catalyst surface, freeing up the active sites for the next catalytic cycle.

The addition of a mild acid can sometimes accelerate the reaction by protonating the amine, which can reduce catalyst poisoning by the product.[3][4] However, this protocol proceeds under neutral conditions, which is advantageous when acid-sensitive functional groups are present in the molecule.

Experimental Protocol

This protocol details the conversion of Ethyl 3-(benzyl(methyl)amino)propanoate to this compound. The precursor can be synthesized via the Michael addition of N-methylbenzylamine to ethyl acrylate.

Materials and Reagents:

  • Substrate: Ethyl 3-(benzyl(methyl)amino)propanoate (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Hydrogen Source: Hydrogen gas (H₂), balloon or hydrogenation apparatus

  • Solvent: Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Inert Gas: Argon (Ar) or Nitrogen (N₂)

  • Filtration Aid: Celite® 545

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and glass stoppers

  • Vacuum/inert gas manifold

  • Hydrogen balloon with needle adapter

  • Büchner funnel and filter flask

  • Sintered glass funnel

  • Rotary evaporator

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation setup1 Flush flask with N₂/Ar setup2 Add Pd/C catalyst under N₂/Ar setup1->setup2 setup3 Add solvent (MeOH/EtOH) setup2->setup3 setup4 Add substrate solution setup3->setup4 react1 Purge with H₂ (3x cycles) setup4->react1 react2 Stir under H₂ balloon (1 atm) react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Purge with N₂/Ar react3->workup1 workup2 Filter through Celite® pad workup1->workup2 workup3 Wash pad with solvent workup2->workup3 workup4 Concentrate filtrate workup3->workup4 workup5 Purify (if needed) workup4->workup5 product product workup5->product Pure Product

Caption: Experimental workflow for catalytic N-debenzylation.

Step-by-Step Procedure:

PART 1: Reaction Setup (Safety First!)

  • Expert Insight: Palladium on carbon is pyrophoric, especially when dry or in the presence of flammable solvents and air.[5][6] Always handle the catalyst in an inert atmosphere. Ensure the reaction vessel is free of cracks.[7]

  • Inerting the Flask: Assemble a dry three-neck round-bottom flask with a magnetic stir bar. Place a septum on one neck and a gas inlet adapter on another. Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.[8]

  • Catalyst Addition: Under a positive pressure of inert gas, carefully weigh and add the 10% Pd/C catalyst to the flask. The catalyst should be handled as a slurry if possible; if dry, handle it quickly to minimize air exposure.

  • Solvent Addition: Add the chosen solvent (e.g., Methanol) via cannula or syringe, ensuring the catalyst is fully submerged and a slurry is formed.[6][8]

  • Substrate Addition: Dissolve the Ethyl 3-(benzyl(methyl)amino)propanoate substrate in the reaction solvent and add it to the flask via syringe.

PART 2: Hydrogenation

  • Hydrogen Purge: With vigorous stirring, carefully evacuate the flask until the solvent begins to bubble gently, then backfill with hydrogen from a balloon. Repeat this vacuum/H₂ cycle three times to ensure the atmosphere is fully replaced with hydrogen.

  • Reaction: Leave the reaction stirring under a positive pressure of hydrogen (maintained by the balloon) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. A key indicator on TLC is the disappearance of the UV-active starting material and the appearance of a new, non-UV-active spot (the product amine).

PART 3: Work-up and Isolation

  • Expert Insight: The most critical part of the work-up is the safe removal of the palladium catalyst. Filtration through a pad of Celite® is the standard and most effective method to prevent the fine catalyst particles from passing through and to avoid exposing the hydrogen-saturated, pyrophoric catalyst to air.[7][9][10]

  • Inerting: Once the reaction is complete, carefully purge the flask with inert gas (N₂ or Ar) to remove all hydrogen.

  • Prepare Celite® Pad: Prepare a filtration pad by placing a 2-3 cm thick layer of Celite® in a Büchner or sintered glass funnel. Pack it down gently and pre-wet the pad with the reaction solvent.[9]

  • Filtration: Under a gentle stream of inert gas if possible, carefully decant the reaction mixture onto the Celite® pad. Wash the reaction flask with fresh solvent and pour the washings over the pad to ensure complete transfer of the product.[10]

  • Catalyst Quenching (CRITICAL): Do not allow the filter cake to dry in the air.[7] Immediately after filtration, the wet catalyst/Celite® cake should be carefully transferred to a separate beaker and quenched under a large volume of water. This passivates the catalyst for safe disposal.

  • Isolation: Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity (>95%). If further purification is required, vacuum distillation or column chromatography can be employed.

Data Presentation and Expected Results

The following table summarizes typical parameters and outcomes for this catalytic conversion.

ParameterValue / ConditionRationale / Field Insight
Substrate Scale 10 mmolProtocol is scalable; adjust solvent volume accordingly.
Catalyst 10% Pd/C (50% wet)Wet catalyst is safer to handle and less pyrophoric.[7]
Catalyst Loading 5 mol % PdHigher loading (up to 10 mol%) can be used for sluggish reactions.
Solvent Methanol (0.2 M)Alcohols are excellent solvents for hydrogenolysis. Ethanol is a good alternative.
H₂ Pressure 1 atm (Balloon)Sufficient for most N-debenzylations. Higher pressure can speed up the reaction.
Temperature 20-25 °C (Room Temp.)Reaction is typically efficient at ambient temperature.
Reaction Time 2 - 6 hoursMonitor by TLC for completion to avoid side reactions.
Typical Yield >95%The reaction is very clean, leading to high isolated yields.
Purity (crude) >95% (by ¹H NMR)The primary byproduct, toluene, is volatile and often removed during concentration.

Visualization of Reaction Scheme

Caption: Catalytic hydrogenolysis of the N-benzyl protected amine.

Conclusion

Catalytic hydrogenolysis using Palladium on Carbon is an authoritative and highly reliable method for the N-debenzylation of protected amines. The protocol described herein provides a safe, efficient, and scalable process for synthesizing this compound from its N-benzyl precursor. The mild reaction conditions, high yields, and clean conversion make this a preferred method in both academic and industrial settings. Adherence to the safety procedures for handling the pyrophoric catalyst is paramount for a successful and safe experiment.

References

  • ResearchGate. (2015).
  • Li, W., et al. (2009). Highly Chemoselective Pd−C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. Organic Letters. [Link]
  • ResearchGate. (2017).
  • Sarpong, R. (2010).
  • Erowid. (n.d.).
  • Li, Y., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
  • ResearchGate. (n.d.).
  • UCLA Chemistry. (n.d.). LCSS: PALLADIUM ON CARBON. [Link]
  • University of California, Berkeley. (n.d.).
  • Ram, S., & Spicer, L.D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
  • Welch, C.J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
  • Google Patents. (2005). US20050256327A1 - Method of removing palladium.
  • Malik, M., et al. (2021). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]
  • ResearchGate. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. [Link]
  • ResearchGate. (n.d.). Hydrogenolysis of N‐benzyl amines. [Link]
  • Yamada, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]
  • Yamada, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(methylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(methylamino)propanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve high yields of this important chemical intermediate.

Introduction

This compound is a valuable building block in organic synthesis, notably as a precursor in the production of various pharmaceuticals. The most common and atom-economical method for its synthesis is the aza-Michael addition of methylamine to ethyl acrylate. While seemingly straightforward, this reaction is often plagued by challenges that can significantly impact yield and purity. This guide provides expert insights and practical solutions to overcome these common hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. The solutions provided are based on established chemical principles and field-proven experimental data.

Problem 1: Consistently low yield of this compound.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Increase the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. While some protocols suggest a few hours, extending the reaction to 20 hours at a moderate temperature (e.g., 80-90°C) has been shown to improve yields[1].

  • Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate, or too high, promoting side reactions.

    • Solution: The optimal temperature is a balance between reaction rate and selectivity. For the addition of primary aliphatic amines to acrylates, temperatures ranging from room temperature to reflux are often employed. Start with a moderate temperature, such as 40-60°C, and optimize based on your results. High temperatures can lead to the formation of side products[2].

  • Poor Stoichiometry Control: Inaccurate measurement of the volatile methylamine can lead to an excess of ethyl acrylate, resulting in an incomplete reaction.

    • Solution: Use a solution of methylamine in a suitable solvent (e.g., ethanol, THF) of a known concentration to ensure accurate addition. Cooling the reaction mixture to 0°C or below during the addition of methylamine can also help to minimize its loss due to evaporation[3][4]. A slight excess of methylamine (e.g., 1.1 to 1.5 equivalents) is often used to drive the reaction to completion.

Problem 2: Significant formation of a major side-product, N,N-bis(2-ethoxycarbonylethyl)methylamine.

This bis-adduct is the most common impurity and its formation is a primary reason for low yields of the desired mono-adduct.

dot

Caption: Formation of the desired mono-adduct and the bis-adduct side-product.

Potential Causes & Solutions:

  • Incorrect Stoichiometry: An excess of ethyl acrylate is the primary driver for the formation of the bis-adduct.

    • Solution: Carefully control the stoichiometry. A slight excess of methylamine is generally preferred to ensure all the ethyl acrylate is consumed. Using a 1.5:1 molar ratio of methylamine to ethyl acrylate can favor the formation of the mono-adduct[2].

  • Solvent Effects: The choice of solvent can influence the selectivity of the reaction.

    • Solution: While the reaction can be run neat, using a solvent can help to control the reaction temperature and improve selectivity. Polar protic solvents like ethanol or methanol are often good choices as they can stabilize the zwitterionic intermediate formed during the reaction, potentially favoring the mono-addition pathway[5][6]. Some studies suggest that hydrocarbon alcohols favor monoaddition, while halogenated alcohols may promote double substitution[7][8].

  • High Temperature: Elevated temperatures can increase the rate of the second Michael addition, leading to more of the bis-adduct.

    • Solution: Maintain a moderate reaction temperature. Running the reaction at a lower temperature for a longer period can often improve the selectivity for the mono-adduct.

Problem 3: Difficulty in purifying the final product.

Potential Causes & Solutions:

  • Close Boiling Points of Product and Side-Products: The boiling point of this compound may be close to that of the bis-adduct, making separation by simple distillation challenging.

    • Solution: Fractional distillation under reduced pressure is often necessary for effective separation. A vacuum distillation setup with a fractionating column will provide better separation efficiency. The boiling point of this compound is approximately 97°C at 12 mmHg[1].

  • Presence of Polar Impurities: The crude product may contain unreacted methylamine or other polar impurities.

    • Solution: Before distillation, wash the crude reaction mixture with water or brine to remove water-soluble impurities. Drying the organic layer over an anhydrous salt like sodium sulfate before distillation is also crucial. For challenging separations, column chromatography on silica gel can be employed[2][9]. A solvent system of ethyl acetate and petroleum ether is often effective for eluting the product[10].

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The aza-Michael addition of methylamine to ethyl acrylate is the most widely used and atom-economical method. This reaction involves the conjugate addition of the primary amine to the α,β-unsaturated ester.

Q2: What are the key reaction parameters to control for a successful synthesis?

The most critical parameters are:

  • Stoichiometry: A slight excess of methylamine is recommended to maximize the conversion of ethyl acrylate and minimize the formation of the bis-adduct.

  • Temperature: Moderate temperatures are generally preferred to balance reaction rate and selectivity.

  • Solvent: While the reaction can be performed neat, polar protic solvents like ethanol can be beneficial.

Q3: Are there any recommended catalysts for this reaction?

For the addition of primary aliphatic amines to acrylates, the reaction often proceeds without a catalyst. However, if the reaction is sluggish, a mild base or a Lewis acid can be used. For instance, acidic alumina has been reported as a heterogeneous catalyst for selective mono-addition under solvent-free conditions[2][5][11].

Q4: What are the alternative synthetic routes to this compound?

While the aza-Michael addition is the most common, other routes include:

  • Reductive Amination: This involves the reaction of ethyl 3-oxopropanoate with methylamine in the presence of a reducing agent like sodium cyanoborohydride.

  • N-methylation of Ethyl 3-aminopropanoate: This method involves the methylation of the primary amine of ethyl 3-aminopropanoate using a methylating agent. Recent studies have explored manganese-catalyzed mono-N-methylation of aliphatic primary amines using methanol as the methyl source, which could be a promising approach[12].

dot

Alternative_Routes cluster_starting_materials Starting Materials cluster_product Product E3OP Ethyl 3-oxopropanoate EMAP This compound E3OP->EMAP Reductive Amination (with reducing agent) MA2 Methylamine MA2->EMAP E3AP Ethyl 3-aminopropanoate E3AP->EMAP N-methylation (with catalyst) Methylating_Agent Methylating Agent (e.g., Methanol) Methylating_Agent->EMAP

Caption: Alternative synthetic pathways to this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Aza-Michael Addition

This protocol is a generalized procedure based on common literature methods and is intended as a starting point for optimization.

Materials:

  • Ethyl acrylate

  • Methylamine solution (e.g., 33% in ethanol)

  • Ethanol (or another suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add the methylamine solution in ethanol.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add ethyl acrylate dropwise via the addition funnel to the cooled methylamine solution while stirring. Maintain the temperature at or below 10°C during the addition. A molar ratio of approximately 1.1-1.5 equivalents of methylamine to 1 equivalent of ethyl acrylate is recommended.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-60°C) for several hours, monitoring the reaction by TLC or GC until the ethyl acrylate is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

Protocol 2: Purification by Vacuum Distillation

Materials:

  • Crude this compound

  • Fractional distillation apparatus

  • Vacuum pump

  • Heating mantle

Procedure:

  • Assemble a fractional distillation apparatus suitable for vacuum distillation.

  • Transfer the crude reaction mixture to the distillation flask.

  • Slowly apply vacuum and begin heating the distillation flask.

  • Collect the fraction that distills at the appropriate temperature and pressure for this compound (approx. 97°C at 12 mmHg)[1].

  • Analyze the purity of the collected fractions by GC or NMR.

Data Summary

ParameterRecommended ConditionRationale
Stoichiometry 1.1 - 1.5 eq. Methylamine : 1 eq. Ethyl AcrylateMinimizes bis-adduct formation.
Temperature 0°C (addition), 40-60°C (reaction)Controls exothermicity and selectivity.
Solvent Ethanol, Methanol, or neatPolar protic solvents can improve selectivity.
Catalyst Generally not required; Acidic alumina as an optionThe reaction often proceeds without a catalyst.
Purification Vacuum DistillationEffective for separating from higher boiling impurities.

References

  • Bosica, G., & Abdilla, R. (2016). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Molecules, 21(7), 843. [Link]
  • Azizi, N., & Saidi, M. R. (2003). Aza-Michael reaction of amines with α,β-unsaturated esters in water. Tetrahedron Letters, 44(40), 7933-7935.
  • Rulev, A. Y. (2011). Aza-Michael reaction: achievements and prospects. Russian Chemical Reviews, 80(3), 197.
  • Genest, A., Binauld, S., Pouget, E., Ganachaud, F., Fleury, E., & Portinha, D. (2017). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry, 8(4), 624-630. [Link]
  • Vazquez, J., et al. (2023). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO.
  • Genest, A., et al. (2017). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry, 8(4), 624-630.
  • Vahideh Akbari, et al. (2024). Aza-Michael addition between a primary amine and an acrylate.
  • Castillo, J. C., et al. (2008).
  • PubChem. This compound.
  • Wang, D., et al. (2024). Manganese-Catalyzed Mono-N-Methylation of Aliphatic Primary Amines without the Requirement of External High-Hydrogen Pressure.
  • Genest, A., et al. (2017). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry, 8(4), 624-630.
  • Castillo, J. C., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules, 28(25), 1-15.
  • PrepChem. Synthesis of Ethyl β-(N-methyl-n-butylamino)
  • Organic Reactions. Michael Addition - Common Conditions. [Link]
  • Google Patents. CN104910066A - Ethyl 3-(pyridin-2-ylamino)
  • ResearchGate.
  • MDPI. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]
  • Scribd. Aza-Michael Reaction Insights. [Link]
  • Reddit. Question on aza-michael addition reaction between diacrylate monomer and primary/secondary amines for making elastomers. [Link]
  • Bosica, G., & Abdilla, R. (2016). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. PMC. [Link]
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Farmer, T. J., et al. (2019).
  • EMU Physics Department.
  • CK-12 Foundation.
  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
  • Genest, A., et al. (2017). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry, 8(4), 624-630.
  • Organic Syntheses.
  • ResearchGate.
  • ResearchGate. ChemInform Abstract: Synthesis and Structure of Ethyl 2-[2,2-Bis(ethoxycarbonyl)ethenyl] amino-3-(substituted)aminopropenoates, Intermediates in the Synthesis of Heterocyclic Systems. [Link]
  • ResearchGate. Synthesis and Transformations of Ethyl (2E)-3-N,N-Dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)
  • PubChem. Ethyl 3-[(3-ethoxy-3-oxopropyl)
  • ResearchGate. Optimization of molecular distillation to concentrate ethyl esters of eicosapentaenoic (20:5 ω-3) and docosahexaenoic acids (22:6 ω-3) using simplified phenomenological modeling. [Link]

Sources

Understanding the Challenge: The Nature of Ethyl 3-(methylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Purification of Crude Ethyl 3-(methylamino)propanoate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. As a key intermediate in various synthetic pathways, its purity is paramount for reproducible results and the integrity of downstream applications. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

This compound (CAS 2213-08-3) is a secondary amino ester, typically synthesized via a Michael addition of methylamine to ethyl acrylate.[1] While the synthesis appears straightforward, the crude product is often contaminated with unreacted starting materials, side-products, and oligomers. The compound's bifunctional nature—containing both a basic secondary amine and an ester group susceptible to hydrolysis—presents unique purification challenges.

Common Impurities:

  • Unreacted Starting Materials: Ethyl acrylate and excess methylamine.

  • Bis-addition Product: Ethyl 3-((2-ethoxycarbonylethyl)(methyl)amino)propanoate.

  • Oligomers/Polymers: Resulting from the polymerization of ethyl acrylate.

  • Hydrolysis Product: 3-(Methylamino)propanoic acid.

The purification strategy must effectively remove these impurities while preventing degradation of the target molecule.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues you may encounter during the purification process.

Issue ID: PUR-01 Q: My final product is a distinct yellow or brown color, not the expected colorless liquid. What causes this and how can I fix it?

A: Discoloration is a common issue, often indicative of high-molecular-weight impurities or degradation products.

  • Causality: The primary cause is often trace amounts of oligomers formed from the polymerization of ethyl acrylate, especially if the reaction temperature was not well-controlled. Thermal stress during an improperly conducted distillation can also lead to decomposition and color formation.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Before distillation, dissolve the crude product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and stir with a small amount of activated carbon (approx. 1-2% w/w) for 15-30 minutes. Filter through a pad of Celite to remove the carbon. This is highly effective for removing colorimetric impurities.

    • Re-distillation: If the color persists after the first distillation, a second, careful fractional distillation under high vacuum and lower temperature may be necessary. Ensure the collection flask is cooled to prevent thermal decomposition of the purified product.

Issue ID: PUR-02 Q: My yield is significantly lower than expected after vacuum distillation. Where am I losing my product?

A: Low recovery can stem from several factors, from mechanical losses to product instability.

  • Causality:

    • Thermal Decomposition: As an amino ester, the compound can be thermally labile. Excessive temperatures or prolonged heating during distillation can cause decomposition.[2]

    • Incomplete Extraction: During the aqueous workup, the protonated amine has high water solubility. If the pH is not sufficiently basic during the extraction step, a significant portion of the product will remain in the aqueous phase.

    • Mechanical Loss: The product can be lost in transfers between glassware or adhere to filtration media.[3]

  • Troubleshooting Steps:

    • Optimize Extraction pH: Before extracting with an organic solvent, ensure the aqueous layer is adjusted to a pH of 9-10 with a suitable base (e.g., NaHCO₃ or K₂CO₃) to deprotonate the secondary amine, thereby minimizing its water solubility.

    • Refine Distillation Technique: Use a high-vacuum pump to lower the boiling point. A short-path distillation apparatus is recommended to minimize the surface area and residence time at high temperatures. Ensure the heating mantle temperature is only slightly higher than the vapor temperature.

    • Check for Leaks: A poor vacuum will require higher temperatures to achieve distillation, increasing the risk of decomposition. Ensure all joints in your distillation setup are properly sealed.

Issue ID: PUR-03 Q: NMR analysis of my "purified" product still shows unreacted ethyl acrylate and other unidentifiable peaks. How do I remove these persistent impurities?

A: The presence of starting materials indicates an incomplete reaction or an inadequate purification protocol.

  • Causality: Ethyl acrylate can be difficult to separate by distillation due to its volatility. Other peaks may correspond to the bis-addition side product, which has a boiling point close to that of the desired product.

  • Troubleshooting Steps:

    • Acid Wash: Begin your workup with a wash using a dilute acid (e.g., 1M HCl). This will protonate your desired product, pulling it into the aqueous layer as a salt. The neutral ethyl acrylate and any polymeric impurities will remain in the organic layer, which can then be discarded. Afterwards, basify the aqueous layer and re-extract your product.

    • Column Chromatography: If distillation fails to provide the required purity, silica gel column chromatography is a highly effective alternative.[4][5] Amino compounds can sometimes streak on silica; this can be mitigated by pre-treating the silica with triethylamine or using a mobile phase containing a small percentage of a basic modifier.

Data Summary: Solvent Systems for Column Chromatography
Polarity of ImpurityStationary PhaseRecommended Eluent System (Gradient)Rationale
Non-polar (e.g., oligomers)Silica GelStart with Hexane/Ethyl Acetate (9:1) -> (1:1)Elutes non-polar impurities first, retaining the more polar amino ester.
Polar (e.g., bis-addition product)Silica GelDichloromethane -> Dichloromethane/Methanol (98:2)Provides good separation for compounds with similar polarities. The methanol increases eluent strength to elute the product.[5]
Very Polar (e.g., acid)Silica Gel (amine-treated)Ethyl Acetate/Methanol/Triethylamine (90:8:2)The triethylamine suppresses the interaction of the basic amine with acidic silica sites, leading to better peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying crude this compound? For moderately clean crude product (~80-90% purity), vacuum distillation is the most efficient and scalable method. For very impure material or when extremely high purity (>99.5%) is required, a combination of an acid-base workup followed by column chromatography is the preferred approach.

Q2: How should I properly store the purified product to prevent degradation? The product should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container at low temperature (-20°C is recommended).[6][7] This minimizes exposure to atmospheric moisture, which can cause hydrolysis, and oxygen, which can cause oxidative degradation.

Q3: What analytical techniques are essential for confirming the purity of the final product? A combination of techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.

  • GC-MS (Gas Chromatography-Mass Spectrometry): To determine the percentage purity and detect volatile impurities.[4]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of key functional groups (amine N-H, ester C=O).

Q4: What are the critical safety precautions when handling this compound? Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is an eye irritant and may cause skin and respiratory irritation.[6][8] Some safety data sheets also classify it as a flammable liquid and corrosive.[9] Always consult the most current Safety Data Sheet (SDS) before beginning work.

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Workflow

This protocol is designed to remove neutral organic impurities and unreacted starting materials.

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 3 mL per gram of crude).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1M HCl (2 x 2 mL per gram of crude). Combine the aqueous layers. The desired product is now in the aqueous phase as the hydrochloride salt.

  • Wash the combined aqueous layers with ethyl acetate (1 x 2 mL per gram of crude) to remove any remaining neutral impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and slowly add saturated NaHCO₃ solution or 1M NaOH until the pH is ~9-10.

  • Extract the product from the basified aqueous layer with ethyl acetate or dichloromethane (3 x 2 mL per gram of crude).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude, but significantly cleaner, product.

Protocol 2: High-Vacuum Fractional Distillation

This protocol is for purifying the product obtained from the acid-base extraction.

  • Set up a short-path distillation apparatus with a Vigreux column. Ensure all glass joints are properly greased and sealed.

  • Add the crude product and a magnetic stir bar to the distillation flask.

  • Slowly apply vacuum, ensuring a stable pressure below 1 mmHg.

  • Begin stirring and gently heat the distillation flask using a heating mantle.

  • Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvents or ethyl acrylate.

  • Collect the main fraction at the appropriate boiling point and pressure. The boiling point of the methyl ester analogue is reported as 45°C at 5 Torr, providing a useful reference point.[10]

  • Stop the distillation before the flask goes to complete dryness to prevent the concentration of potentially unstable residues.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

Purification_Workflow crude Crude Product (from reaction) workup Acid-Base Workup (Protocol 1) crude->workup analysis1 Purity Check? (TLC, GC-MS) workup->analysis1 distillation Vacuum Distillation (Protocol 2) analysis1->distillation Impurities Present analysis2 Purity Check? (NMR, GC-MS) distillation->analysis2 chromatography Column Chromatography analysis2->chromatography Impurities Persist final_product Pure Product (Store at -20°C) analysis2->final_product Purity > 99% chromatography->final_product

Caption: Purification workflow for this compound.

Troubleshooting Decision Tree

This diagram helps diagnose and solve common purification problems.

Troubleshooting_Tree start Problem with Purified Product q1 What is the main issue? start->q1 a1 Product Discolored (Yellow/Brown) q1->a1 Color a2 Persistent Impurities q1->a2 Purity a3 Low Yield q1->a3 Yield q2 Check NMR/GC for... sol2 Perform Acid Wash Use Column Chromatography q2->sol2 Starting Materials or Side Products q3 Check distillation setup... sol3 Check Extraction pH Improve Vacuum/Use Short Path q3->sol3 High Temp / Poor Vacuum sol1 Treat with Activated Carbon Re-distill carefully a1->sol1 a2->q2 a3->q3

Caption: Decision tree for troubleshooting purification issues.

References

  • PubChem. This compound.
  • Angene Chemical.
  • Japan International Cooperation Agency. Analytical Methods for Environmental Quality Standards. [Link][4]
  • IFSC.
  • Physics & Maths Tutor. OCR (A) Chemistry A-level Module 6: Organic Chemistry & Analysis Revision. [Link]
  • Quora. What are the modifications to improve the purity of ester?[Link][3]
  • ResearchGate.

Sources

Technical Support Center: Synthesis of Ethyl 3-(methylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(methylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound, which is typically prepared via aza-Michael addition of methylamine to ethyl acrylate.

Q1: My yield of this compound is significantly lower than expected. What are the likely causes?

Low yields are often attributable to competing side reactions. The primary culprits are dialkylation and polymerization of the ethyl acrylate starting material.

  • Dialkylation: The desired product, this compound, is a secondary amine and can react with another molecule of ethyl acrylate. This results in the formation of the tertiary amine byproduct, N,N-bis(2-ethoxycarbonylethyl)methylamine.[1] This is a common issue in aza-Michael additions with primary amines.[2]

  • Polymerization: Ethyl acrylate is prone to polymerization, especially at elevated temperatures or in the presence of basic catalysts like amines.[3][4] This anionic polymerization consumes the starting material, leading to a viscous or solid reaction mixture and a significant decrease in the desired product's yield.

  • Amide Formation: Although generally less favorable than the Michael addition, the aminolysis of the ethyl ester by methylamine to form N-methyl-3-(methylamino)propanamide can occur, particularly at higher temperatures.[5][6]

Q2: I observe an unexpected, higher molecular weight peak in my Mass Spectrometry analysis. What could it be?

This is a strong indication of the dialkylation byproduct , N,N-bis(2-ethoxycarbonylethyl)methylamine. The molecular weight of this byproduct is 217.28 g/mol , compared to 131.17 g/mol for the desired product. To confirm its identity, you can analyze the crude reaction mixture by LC-MS and look for a peak corresponding to this mass.

Q3: My reaction mixture became very thick and difficult to stir. What happened?

This is a classic sign of ethyl acrylate polymerization .[3] Amines can initiate the anionic polymerization of acrylates. This is more likely to occur if the reaction temperature is too high or if the concentration of the reactants is excessive. To mitigate this, it is crucial to maintain a low reaction temperature and consider using a solvent to control the reaction rate and dissipate heat.

Q4: How can I minimize the formation of the dialkylation byproduct?

The key to preventing dialkylation is to control the stoichiometry and reaction conditions.

  • Use an excess of the amine: Employing a molar excess of methylamine relative to ethyl acrylate will increase the probability of the acrylate reacting with the primary amine rather than the secondary amine product.

  • Slow addition of ethyl acrylate: Adding the ethyl acrylate dropwise to the methylamine solution at a low temperature helps to maintain a low concentration of the acrylate, further favoring the mono-addition.[2]

  • Maintain low temperatures: Lower temperatures slow down the rate of the second Michael addition more significantly than the first, thus improving selectivity for the desired product.

Q5: Are there any specific catalysts that can improve the selectivity for the mono-adduct?

While the reaction can proceed without a catalyst, certain catalysts can enhance selectivity. Lewis acids have been reported to catalyze the aza-Michael addition, potentially by activating the ethyl acrylate and favoring the addition of the primary amine.[7] However, for this specific reaction, careful control of reaction conditions is often sufficient and more cost-effective.

Summary of Common Side Reactions and Mitigation Strategies

Side Reaction Byproduct Conditions Favoring Formation Recommended Mitigation Strategies
Dialkylation N,N-bis(2-ethoxycarbonylethyl)methylamine- Equimolar or excess ethyl acrylate- High reaction temperatures- Long reaction times- Use a molar excess of methylamine- Slow, controlled addition of ethyl acrylate- Maintain low reaction temperatures (e.g., 0-10 °C)
Polymerization Poly(ethyl acrylate)- High reaction temperatures- High reactant concentrations- Absence of a solvent- Maintain low reaction temperatures- Use an appropriate solvent (e.g., methanol, ethanol)- Ensure proper stirring to dissipate localized heat
Amide Formation N-methyl-3-(methylamino)propanamide- High reaction temperatures- Prolonged reaction times- Maintain low to moderate reaction temperatures- Monitor reaction progress to avoid unnecessarily long reaction times

Optimized Experimental Protocol for the Synthesis of this compound

This protocol is designed to minimize the formation of byproducts and maximize the yield of the desired product.

Materials:

  • Methylamine solution (e.g., 40% in water or 2M in THF/Methanol)

  • Ethyl acrylate

  • Methanol (or another suitable solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice bath

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place the methylamine solution (e.g., 1.2 to 1.5 molar equivalents). Cool the flask in an ice bath to 0-5 °C.

  • Addition of Ethyl Acrylate: Add ethyl acrylate (1.0 molar equivalent) to a dropping funnel. Add the ethyl acrylate dropwise to the cooled, stirring methylamine solution over a period of 1-2 hours, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, remove the excess methylamine and solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Visualizing Reaction Pathways

To better understand the chemistry involved, the following diagrams illustrate the desired reaction and the major side reactions.

cluster_main Desired Reaction Pathway cluster_side1 Dialkylation Side Reaction cluster_side2 Polymerization Side Reaction Methylamine Methylamine Product This compound Methylamine->Product + Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate Product_Side1 This compound Byproduct1 N,N-bis(2-ethoxycarbonylethyl)methylamine Product_Side1->Byproduct1 + Ethyl Acrylate Ethyl_Acrylate_Side1 Ethyl Acrylate Ethyl_Acrylate_Side2 Ethyl Acrylate Polymer Poly(ethyl acrylate) Ethyl_Acrylate_Side2->Polymer n molecules

Caption: Main reaction vs. side reaction pathways.

G start Methylamine + Ethyl Acrylate intermediate Aza-Michael Adduct (Desired Product) start->intermediate Mono-addition (Desired) polymerization Poly(ethyl acrylate) start->polymerization Anionic Polymerization (Side Reaction) amide Amide Byproduct start->amide Aminolysis (Minor Side Reaction) dialkylation Dialkylation Product (Tertiary Amine) intermediate->dialkylation Second Michael Addition (Side Reaction)

Caption: Flowchart of potential reaction outcomes.

References

  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions.
  • Exploring Catalysts and End-Capping Strategies in Amine-Catalyzed Polymerization of Glyoxylate Esters: Block Copolymer Synthesis and Morphology Analysis. ProQuest. [Link]
  • Amide functional monomers and acrylic polymers with amide functionality.
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health (NIH). [Link]
  • Aza-Michael addition of secondary amine to ethyl acrylate.
  • Ethyl acryl
  • Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes. National Institutes of Health (NIH). [Link]
  • Ethyl acrylate – Knowledge and References. Taylor & Francis. [Link]
  • Method of making methacrylamides.
  • State of the Art in Dual-Curing Acryl
  • Full and Partial Amidation of Poly(methyl acrylate) as Basis for Functional Polyacrylamide (Co)Polymers.
  • PROCESS FOR THE PREPARATION OF N-SUBSTITUTED ACRYLIC ACID AMIDS AND METHACRILLIC ACID AMIDS.
  • ethyl 3-(diethylamino)
  • Environmentally-friendly processing of thermosets by two-stage sequential aza-Michael addition and free-radical polymerization of amine–acrylate mixtures. Polymer Chemistry (RSC Publishing). [Link]
  • Synthesis of ethyl N-(2-ethoxycarbonylethyl)

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethyl 3-(methylamino)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-(methylamino)propanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common synthetic transformation. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most reliable method for synthesizing this compound?

The most common and straightforward method is the aza-Michael addition of methylamine to ethyl acrylate. This reaction is highly efficient and proceeds by the nucleophilic attack of the methylamine nitrogen on the β-carbon of the acrylate ester. The reaction is typically exothermic and requires careful temperature control to minimize side reactions.

Q2: What are the critical reagents and their recommended purity?

  • Ethyl Acrylate: This is the Michael acceptor. It should be of high purity (>99%) and ideally free of polymerization inhibitors, or the inhibitor should be removed by passing it through a short column of basic alumina just before use. Polymerization is a key potential side reaction.

  • Methylamine: This is the nucleophile. It is commonly used as a solution in a solvent like ethanol (e.g., 33%) or tetrahydrofuran (THF) (e.g., 2M).[1][2] Using an anhydrous solution is preferable to minimize potential hydrolysis of the ester.

  • Solvent: The choice of solvent is crucial. Ethanol is a common choice as it readily dissolves both reactants.[1] However, to avoid any potential for transesterification, non-protic solvents like THF can also be used.[2] If the reaction is run neat (without solvent), careful temperature control is paramount.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Spot the reaction mixture against a standard of ethyl acrylate. The disappearance of the ethyl acrylate spot indicates the reaction is proceeding. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • GC-MS: This method provides a more quantitative assessment of the conversion of ethyl acrylate to the desired product and can also help identify the formation of any byproducts.

Q4: What are the typical yields and how are they influenced by reaction conditions?

Yields can be excellent, often exceeding 90%, when conditions are optimized. The crude product is often of sufficient purity to be used in subsequent steps without further purification.[1] Key factors influencing yield are:

  • Temperature Control: Keeping the initial reaction temperature low (e.g., 0 °C) is critical to control the exotherm and prevent side reactions.[1]

  • Stoichiometry: Using a slight to moderate excess of methylamine can help drive the reaction to completion and minimize the formation of the di-addition byproduct.

  • Reaction Time: Stirring for a few hours at a controlled temperature is usually sufficient for the reaction to go to completion.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Product Yield

  • Potential Cause: Uncontrolled exothermic reaction leading to polymerization of ethyl acrylate.

  • Scientific Explanation: The Michael addition is highly exothermic. A rapid increase in temperature can initiate the radical polymerization of ethyl acrylate, consuming the starting material and resulting in a viscous or solid mass.

  • Solution:

    • Ensure the reaction vessel is adequately cooled in an ice bath (0 °C) or a cryo-cooler (-20 °C) before and during the addition of ethyl acrylate.[1][2]

    • Add the ethyl acrylate dropwise or via a syringe pump to the methylamine solution to maintain a stable internal temperature.

    • Ensure vigorous stirring to dissipate heat effectively throughout the reaction mixture.

  • Potential Cause: Poor quality or aged ethyl acrylate.

  • Scientific Explanation: Ethyl acrylate can polymerize upon storage, especially if exposed to light or heat. If the starting material already contains oligomers or polymers, the effective concentration is lower, leading to reduced yields.

  • Solution:

    • Use freshly opened or distilled ethyl acrylate.

    • To remove polymerization inhibitors, pass the ethyl acrylate through a short plug of activated basic alumina immediately before use.

Problem 2: Formation of a Significant Impurity with a Higher Molecular Weight

  • Potential Cause: Formation of the di-addition byproduct, N,N-di-(β-carboethoxyethyl)methylamine.

  • Scientific Explanation: The product, this compound, is a secondary amine and can act as a nucleophile itself, reacting with a second molecule of ethyl acrylate. This is more likely to occur if the concentration of methylamine is depleted or if the reaction temperature is too high.

  • Solution:

    • Stoichiometry Control: Use a molar excess of methylamine (e.g., 1.5 to 2 equivalents) relative to ethyl acrylate. This ensures a high concentration of the primary amine, favoring the desired mono-addition.

    • Controlled Addition: Add the ethyl acrylate slowly to the methylamine solution. This maintains a high concentration of methylamine throughout the reaction, outcompeting the secondary amine product for the acrylate.

    Experimental Protocols
    Protocol 1: Synthesis of this compound

    This protocol is adapted from established literature procedures.[1]

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a 33% solution of methylamine in ethanol (8 equivalents).

    • Cooling: Cool the flask in an ice bath to 0 °C with continuous stirring.

    • Addition of Reactant: Add ethyl acrylate (1 equivalent) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal reaction temperature does not exceed 5 °C.

    • Reaction: After the addition is complete, continue stirring the mixture at 0 °C for 2 hours.

    • Warming: Allow the reaction mixture to gradually warm to room temperature and stir for an additional 15-30 minutes.[1]

    • Workup: Remove all volatile components (ethanol, excess methylamine) by rotary evaporation under reduced pressure. The resulting residue is the crude this compound, which is often used directly without further purification.[1]

    Protocol 2: Purification by Vacuum Distillation

    If high purity is required, the crude product can be purified by vacuum distillation.

    • Setup: Assemble a short-path distillation apparatus.

    • Distillation: Heat the crude oil under reduced pressure. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 45 °C at 5 Torr for the methyl ester analogue, adjust accordingly for the ethyl ester).[2]

    Data Summary
    ParameterRecommended ConditionRationale
    Temperature 0 °C to -20 °C (initial)Controls exotherm, prevents polymerization and di-addition.[1][2]
    Stoichiometry 1.5 - 8 eq. of MethylamineDrives reaction to completion, minimizes di-addition.[1]
    Solvent Ethanol or THFGood solubility for reactants.[1][2]
    Reaction Time 2-3 hoursTypically sufficient for full conversion at low temperatures.[1]
    Purification Reduced pressure distillationEffective for removing non-volatile impurities.[2]
    Visual Workflows

    G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents (Methylamine in Ethanol, Ethyl Acrylate) setup_rxn Assemble Reaction Flask (Stirrer, Dropping Funnel) prep_reagents->setup_rxn cool Cool Methylamine Solution (0 °C) add Slowly Add Ethyl Acrylate cool->add stir Stir at 0 °C (2h) add->stir warm Warm to RT (0.5h) stir->warm evap Remove Volatiles (Reduced Pressure) warm->evap crude Crude Product evap->crude distill Optional: Vacuum Distillation crude->distill pure Pure Product distill->pure

    Caption: General workflow for this compound synthesis.

    G start Low Yield or Impurities Detected? check_temp Was the reaction exotherm controlled? (Kept at 0 °C during addition?) start->check_temp Start Troubleshooting check_stoch Was an excess of methylamine used? check_temp->check_stoch No sol_temp Root Cause: Polymerization Solution: Improve cooling, slow addition rate. check_temp->sol_temp Yes check_reagent Was the ethyl acrylate fresh and/or purified? check_stoch->check_reagent No sol_stoch Root Cause: Di-addition Solution: Use >1.5 eq. methylamine. check_stoch->sol_stoch Yes sol_reagent Root Cause: Reagent Polymerization Solution: Use fresh/distilled acrylate. check_reagent->sol_reagent Yes end Re-run experiment with optimized conditions check_reagent->end No sol_temp->end sol_stoch->end sol_reagent->end

    Caption: Troubleshooting logic for synthesis optimization.

    References

Sources

Technical Support Center: Synthesis of Ethyl 3-(methylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-(methylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Product Formation

Question: I am not getting the expected yield of this compound. What are the possible reasons for this failure?

Answer:

Low or no yield in the aza-Michael addition of methylamine to ethyl acrylate can stem from several factors, primarily related to reactant purity, reaction conditions, and potential side reactions.

  • Incomplete Reaction: The reaction may not have gone to completion. The aza-Michael addition, while often straightforward, requires sufficient time and appropriate temperatures to proceed efficiently.[1][2]

  • Suboptimal Temperature: While the reaction is exothermic, maintaining an appropriate temperature is crucial. Running the reaction at too low a temperature can lead to very slow reaction rates. Conversely, excessively high temperatures can promote side reactions, such as polymerization of the ethyl acrylate.[3][4]

  • Reagent Quality: The purity of your starting materials is paramount. Ethyl acrylate can polymerize upon storage, and the methylamine solution's concentration might be lower than specified. It is advisable to use freshly distilled ethyl acrylate and a recently titrated methylamine solution.

  • Presence of Water: While some aza-Michael reactions can be performed in water, excess water can potentially lead to hydrolysis of the ethyl acrylate or the product ester, especially if the reaction is run for extended periods or at elevated temperatures.[1][5]

  • Verify Reagent Quality:

    • Check for polymerization of ethyl acrylate (visual inspection for viscosity changes or presence of solids). If suspected, distill the ethyl acrylate before use.

    • Titrate the methylamine solution to confirm its concentration.

  • Optimize Reaction Conditions:

    • Temperature Control: A common procedure involves adding ethyl acrylate slowly to a cooled solution of methylamine (e.g., in ethanol) at 0 °C, followed by gradual warming to room temperature.[3] This helps to control the initial exotherm.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure it has reached completion.

  • Solvent Considerations:

    • The reaction is often performed in a protic solvent like ethanol or methanol, which can facilitate the proton transfer step in the mechanism.[5] Using an appropriate solvent can be critical for reaction success.

Issue 2: Formation of a Significant Amount of Di-adduct Impurity

Question: My final product is contaminated with a significant amount of the di-addition product, N,N-bis(2-ethoxycarbonylethyl)methylamine. How can I minimize its formation?

Answer:

The formation of the di-adduct is the most common side reaction in the aza-Michael addition of a primary amine to an acrylate.[6][7] The initially formed product, this compound, is a secondary amine and can react with a second molecule of ethyl acrylate. The relative rates of the first and second additions determine the product distribution.

  • Stoichiometry: Using a large excess of the primary amine (methylamine) is the most effective way to favor the formation of the mono-adduct. Le Chatelier's principle dictates that a higher concentration of one reactant will drive the reaction towards the desired product and minimize the subsequent reaction of the product.

  • Reaction Temperature: Higher temperatures can increase the rate of the second addition, leading to more di-adduct.[5]

  • Reaction Time: Prolonged reaction times after the complete consumption of the primary amine can favor the formation of the di-adduct.

  • Adjust Stoichiometry:

    • Employ a significant molar excess of methylamine relative to ethyl acrylate. Ratios of 2:1 to 5:1 (methylamine:ethyl acrylate) are commonly used.

  • Control Reaction Temperature:

    • Maintain a low to moderate reaction temperature. The initial addition of ethyl acrylate should be performed at a reduced temperature (e.g., 0 °C) to manage the exotherm.[3]

  • Monitor Reaction Progress:

    • Closely monitor the consumption of ethyl acrylate by TLC or GC. Once the starting material is consumed, the reaction should be quenched or worked up promptly to prevent further reaction.

ParameterRecommended Condition for Mono-adductRationale
Methylamine:Ethyl Acrylate Ratio > 2:1 (molar)Favors the reaction of ethyl acrylate with the more abundant primary amine.
Temperature 0 °C to Room TemperatureMinimizes the rate of the second addition reaction.
Reaction Monitoring TLC, GC, or NMRAllows for timely quenching of the reaction upon completion.
Issue 3: Difficulties in Product Purification

Question: I am struggling to purify the this compound from the reaction mixture. What are the best practices for purification?

Answer:

Purification of this compound can be challenging due to its physical properties and the nature of the common impurities.

  • High Boiling Point and Water Solubility: The product is a relatively polar molecule with a high boiling point, making distillation challenging. Its solubility in water can also lead to losses during aqueous workups.

  • Co-distillation with Impurities: The di-adduct has a higher boiling point, but if present in significant amounts, it can be difficult to separate from the desired product by simple distillation.

  • Product Decomposition: Although generally stable, prolonged exposure to high temperatures during distillation can potentially lead to decomposition. Studies on similar esters have shown that decomposition can occur via retro-ene reactions or other pathways at elevated temperatures.[8][9]

  • Initial Work-up:

    • After the reaction is complete, the excess methylamine and solvent are typically removed under reduced pressure.[3]

  • Distillation under Reduced Pressure:

    • This is the most common method for purifying the product on a laboratory scale. A vacuum distillation setup is essential to lower the boiling point and minimize thermal decomposition.

    • A fractionating column can improve the separation from the di-adduct.

  • Chromatographic Purification:

    • For small-scale synthesis or when very high purity is required, column chromatography on silica gel can be effective. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol is typically used.

Mechanistic Insights

A deeper understanding of the reaction mechanism can aid in troubleshooting. The aza-Michael addition of an amine to an acrylate can proceed through different pathways. A commonly proposed mechanism involves the nucleophilic attack of the amine on the β-carbon of the acrylate, forming a zwitterionic intermediate. This is followed by a proton transfer, which can be facilitated by the solvent or another amine molecule, to yield the final product.[5][10]

aza_michael_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products MeNH2 Methylamine (MeNH2) Zwitterion Zwitterionic Intermediate MeNH2->Zwitterion Nucleophilic Attack EtAcr Ethyl Acrylate EtAcr->Zwitterion MonoAdduct This compound (Mono-adduct) Zwitterion->MonoAdduct Proton Transfer DiAdduct N,N-bis(2-ethoxycarbonylethyl)methylamine (Di-adduct) MonoAdduct->DiAdduct Further reaction with Ethyl Acrylate troubleshooting_workflow Start Start Synthesis CheckYield Low or No Yield? Start->CheckYield CheckPurity Product Impure? CheckYield->CheckPurity No VerifyReagents Verify Reagent Quality (Purity, Concentration) CheckYield->VerifyReagents Yes Success Successful Synthesis CheckPurity->Success No IdentifyImpurity Identify Impurity (Di-adduct is common) CheckPurity->IdentifyImpurity Yes OptimizeConditions Optimize Reaction Conditions (Temperature, Time) VerifyReagents->OptimizeConditions MonitorProgress Monitor Reaction Progress (TLC, GC, NMR) OptimizeConditions->MonitorProgress MonitorProgress->CheckYield Re-evaluate AdjustStoichiometry Adjust Stoichiometry (Increase Methylamine Excess) IdentifyImpurity->AdjustStoichiometry ControlTemp Control Temperature (Lower temp favors mono-adduct) AdjustStoichiometry->ControlTemp Purification Optimize Purification (Vacuum Distillation, Chromatography) ControlTemp->Purification Purification->CheckPurity Re-evaluate

Caption: Troubleshooting Workflow Diagram.

References

  • Rulev, A. Y. (2011). Aza-Michael Reaction: A Decade Later – Is the Research Over? European Journal of Organic Chemistry, 2011(26-27), 4945-4966.
  • Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531.
  • Genest, A., Galy, J., & Ganachaud, F. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Polymer Chemistry, 8(6), 947-971.
  • Konuray, A. O., Fernández-Francos, X., Ramis, X., & Serra, A. (2018).
  • Van der Mynsbrugge, J., De Ras, M., De Proft, F., & Van Speybroeck, V. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 81(15), 6249–6260.
  • Zou, Z., et al. (2020). Mechanism of amine-acrylate aza-Michael addition for curing polymer networks.
  • Konuray, A. O., Fernández-Francos, X., Serra, A., & Ramis, X. (2016). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. Polymer Chemistry, 7(43), 6614-6623.
  • Bosica, G., & Abdilla, R. (2016). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. ChemistrySelect, 1(9), 1968-1972.
  • El-Nahas, A. M., et al. (2007). Enthalpies of formation, bond dissociation energies and reaction paths for the decomposition of model biofuels: ethyl propanoate and methyl butanoate. The Journal of Physical Chemistry A, 111(23), 5088-5100.
  • Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acryl
  • PubChem. (n.d.). This compound.

Sources

Technical Support Center: Ethyl 3-(methylamino)propanoate Purification

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the common pitfalls associated with the purification of Ethyl 3-(methylamino)propanoate, designed for chemistry professionals in research and development.

Welcome to the technical support guide for this compound. This document provides detailed troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common purification challenges. The guidance is structured to explain the causality behind experimental choices, ensuring a deeper understanding of the purification process.

Section 1: Understanding the Core Challenge - Impurity Profile

The primary challenge in purifying this compound stems from its synthesis, typically a Michael addition of methylamine to ethyl acrylate.[1][2] While straightforward, this reaction can generate a predictable set of impurities that complicate isolation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is dominated by starting materials and a significant side-product. Your crude product likely contains:

  • Unreacted Ethyl Acrylate: Volatile and often removed with the solvent, but traces can remain.

  • Excess Methylamine: Highly volatile and usually removed during initial solvent evaporation.

  • Bis-Addition Product (N,N-di-(beta-carboethoxyethyl)methylamine): This is the most problematic impurity.[1] It forms when a second molecule of ethyl acrylate reacts with your desired product. It has a higher molecular weight and boiling point, making it a key challenge during distillation.

  • Solvent Residues: Depending on the reaction conditions, solvents like ethanol or THF may be present.[1][3]

Q2: Why is my purified product yellow or brown?

A2: Discoloration often points to degradation or polymerization. Ethyl acrylate can polymerize, especially under non-optimal conditions. Furthermore, amines can be susceptible to air oxidation over time, which can contribute to color.

Q3: My NMR spectrum shows my product, but the integration is off and there are overlapping peaks. What's the likely cause?

A3: This is a classic sign of contamination with the bis-addition product. Its structure is very similar to the desired product, leading to overlapping signals in the aliphatic region of the ¹H NMR spectrum, which can complicate accurate purity assessment by this method alone.

Section 2: Purification Strategy & Troubleshooting

A robust purification strategy is essential. The choice between distillation, chromatography, or chemical conversion depends on the scale of your reaction and the required final purity.

Logical Workflow for Purification

PurificationWorkflow CRUDE Crude Reaction Mixture WORKUP Aqueous Workup / Solvent Removal CRUDE->WORKUP ANALYSIS1 Initial Purity Assessment (TLC, GC-MS, ¹H NMR) WORKUP->ANALYSIS1 DECISION Select Purification Method ANALYSIS1->DECISION DIST Vacuum Distillation DECISION->DIST Scale >5g Purity >95% needed CHROM Column Chromatography DECISION->CHROM Scale <5g High Purity needed SALT Salt Formation & Recrystallization DECISION->SALT Highest Purity needed Solid desired ANALYSIS2 Final Purity Analysis DIST->ANALYSIS2 CHROM->ANALYSIS2 SALT->ANALYSIS2 PRODUCT Pure Product >99% ANALYSIS2->PRODUCT

Caption: General purification workflow for this compound.

Method 1: Vacuum Distillation

Distillation is the most common method for purifying this compound on a larger scale.[3] It effectively removes non-volatile impurities (like polymers) and can separate components based on boiling point.

Q4: I'm trying to purify by vacuum distillation, but I'm getting poor separation. Why?

A4: The most likely reason is an insufficient difference in boiling points between your product and the bis-addition impurity. Effective separation requires a well-packed fractional distillation column and a stable vacuum.

Troubleshooting Distillation:

  • Problem: Co-distillation of product and impurities.

    • Solution: Increase the theoretical plates of your column. Use a Vigreux column for moderate separation or a packed column (e.g., with Raschig rings or metal sponge) for more challenging separations. Ensure the column is well-insulated.

  • Problem: The product is decomposing in the distillation pot (darkening, pressure instability).

    • Solution: Amines can be sensitive to heat. Lower the distillation temperature by using a higher vacuum. A short-path distillation apparatus can also minimize the residence time at high temperatures. Distillation should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[4]

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Comments
This compound131.17[5]~65-70 °C at 15 mmHg (estimated)The desired product.
Ethyl Acrylate100.1299.5 °C at 760 mmHgLower boiling than the product.
N,N-di-(beta-carboethoxyethyl)methylamine231.29Significantly higher than the productThe primary high-boiling impurity.

Table 1: Physical properties of relevant compounds.

Method 2: Column Chromatography

For high-purity material, especially on a smaller scale, column chromatography is the method of choice. However, purifying amines on standard silica gel presents a significant challenge.

Q5: My product is streaking badly on the TLC plate and I'm getting very broad peaks from my column. What is happening?

A5: This is a classic problem known as "tailing," caused by the interaction of the basic amine with the acidic silanol (Si-OH) groups on the surface of the silica gel.[6] This strong interaction prevents clean elution.

Troubleshooting Amine Tailing in Chromatography:

TailingTroubleshooting START Product Tailing on Silica Gel TLC/Column ADD_BASE Add Basic Modifier to Eluent START->ADD_BASE TEA Add 0.5-2% Triethylamine (TEA) to solvent system ADD_BASE->TEA AMMONIA Use 1-2% NH₄OH in Methanol as polar component ADD_BASE->AMMONIA CHECK_TLC Re-evaluate Separation on TLC TEA->CHECK_TLC AMMONIA->CHECK_TLC SUCCESS Tailing Reduced. Proceed with Column. CHECK_TLC->SUCCESS FAIL Tailing Persists or Separation is Poor CHECK_TLC->FAIL CHANGE_STATIONARY Change Stationary Phase FAIL->CHANGE_STATIONARY ALUMINA Use Neutral or Basic Alumina CHANGE_STATIONARY->ALUMINA REVERSE Use Reverse-Phase (C18) Silica CHANGE_STATIONARY->REVERSE

Sources

Technical Support Center: By-product Analysis in Ethyl 3-(methylamino)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(methylamino)propanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and by-product formation associated with this reaction. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound, and what is the fundamental mechanism?

The most common and efficient method for synthesizing this compound is the aza-Michael addition (also known as conjugate addition) of methylamine to ethyl acrylate.[1][2][3]

Mechanism: The reaction involves the nucleophilic attack of the methylamine's lone pair of electrons on the electron-deficient β-carbon of the ethyl acrylate molecule. This is facilitated by the electron-withdrawing nature of the adjacent ester group. The reaction proceeds through a resonance-stabilized enolate intermediate, which is then protonated (typically by another molecule of the amine or a protic solvent) to yield the final product. The process is highly atom-efficient, with no by-products generated in the ideal reaction.[3]

aza_michael_addition EA Ethyl Acrylate INT Enolate Intermediate EA->INT MA Methylamine MA->INT Nucleophilic Attack PROD This compound INT->PROD Protonation

Caption: Aza-Michael addition of methylamine to ethyl acrylate.

Q2: I'm observing a significant peak in my GC-MS analysis with a mass of 231.28 g/mol , which is higher than my product's mass (131.17 g/mol ). What is this impurity?

This is a classic and very common by-product: the double Michael addition product , also known as Ethyl 3-[(3-ethoxy-3-oxopropyl)methylamino]propanoate.[4][5]

Causality: The desired product, this compound, is a secondary amine. This secondary amine is also nucleophilic and can compete with the starting methylamine to react with another molecule of ethyl acrylate.[6] This second aza-Michael addition forms a tertiary amine, the aforementioned by-product.

double_addition P1 This compound (Product) P2 Double Addition By-product (Tertiary Amine) P1->P2 Second Michael Addition EA Ethyl Acrylate (Excess) EA->P2

Caption: General workflow for GC-MS analysis of reaction mixture.

  • Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the crude reaction mixture.

  • Dilution: Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration appropriate for GC-MS analysis (e.g., ~1 mg/mL).

  • Injection: Inject the diluted sample into the GC-MS instrument.

  • Method: Use a standard GC temperature program that effectively separates the volatile starting materials, product, and potential by-products. A typical program might start at 50°C and ramp to 250°C.

  • Analysis:

    • Identify the peak for this compound (M.W. 131.17).

    • Search for peaks corresponding to unreacted ethyl acrylate (M.W. 100.12).

    • Look for the double addition product peak (M.W. 231.28).

    • Compare the obtained mass spectra with a known library (e.g., NIST) for confirmation. [7]

References

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents. Google Patents.
  • Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed. PubMed.
  • β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal.
  • ethyl 3-(1,1-diethoxyethyl-methylamino)propanoate - C12H25NO4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis.
  • CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents. Google Patents.
  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - Frontiers. Frontiers.
  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc.
  • Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF - ResearchGate. ResearchGate.
  • Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines - MDPI. MDPI.
  • Acrylate allergy - please help me understand basic chemistry : r/OrganicChemistry - Reddit. Reddit.
  • Aza-Michael addition of secondary amine to ethyl acrylate. - ResearchGate. ResearchGate.
  • Ethyl acrylate - Wikipedia. Wikipedia.
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap. Eureka | Patsnap.
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - NIH. National Institutes of Health.
  • Aza-Michael addition between a primary amine and an acrylate. The... - ResearchGate. ResearchGate.
  • Aza-Michael addition of benzylamine to methyl acrylate 22. - ResearchGate. ResearchGate.
  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials - ResearchGate. ResearchGate.
  • This compound | C6H13NO2 | CID 541480 - PubChem - NIH. National Institutes of Health.
  • ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. Organic Syntheses.
  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique - ACS Publications. ACS Publications.
  • Backbone N-modified peptides: beyond N-methylation - Dipòsit Digital. Dipòsit Digital de la Universitat de Barcelona.
  • Figure 1. Effect of polymerization inhibitors on the outcome. Reaction... - ResearchGate. ResearchGate.
  • Synthesis of Poly(β-amino ester)s with Thiol-Reactive Side Chains for DNA Delivery | Journal of the American Chemical Society. Journal of the American Chemical Society.
  • Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate | C12H23NO4 | CID 346205 - PubChem. National Institutes of Health.
  • Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - PMC - NIH. National Institutes of Health.
  • EP2110380B1 - Alpha-N-methylation of amino acids - Google Patents. Google Patents.
  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents. Google Patents.

Sources

Technical Support Center: Purification of Ethyl 3-(methylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All procedures should be carried out in a controlled laboratory setting by qualified personnel, adhering to all relevant safety protocols.

Welcome to our comprehensive guide on enhancing the purity of Ethyl 3-(methylamino)propanoate. This technical support center provides troubleshooting and frequently asked questions in a structured Q&A format to address specific challenges you may encounter during your purification experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude this compound and how are they formed?

A1: Understanding the source and nature of impurities is fundamental to developing an effective purification strategy. The synthesis of this compound, commonly achieved through a Michael addition of methylamine to ethyl acrylate, can lead to several byproducts.[1][2]

  • Unreacted Starting Materials: Residual methylamine and ethyl acrylate are common impurities resulting from incomplete reactions.

  • Side-Reaction Products: The reaction of the product, this compound, with another molecule of ethyl acrylate can form a diester impurity. Additionally, the self-polymerization of ethyl acrylate can occur, especially at elevated temperatures.[3]

  • Degradation Products: The ester functional group is susceptible to hydrolysis, which can lead to the formation of 3-(methylamino)propanoic acid.[4] This is more likely to occur in the presence of water and acidic or basic conditions.

  • Solvent Residues: Solvents used in the synthesis and work-up can be carried through into the crude product.

Careful control of reaction conditions, such as temperature and stoichiometry, is crucial in minimizing the formation of these impurities from the outset.

Q2: My initial attempts at purification by distillation resulted in a low yield. What are the potential causes and how can I improve this?

A2: Low recovery after distillation is a common issue and can often be attributed to the chemical properties of the amine and the distillation conditions.

  • Thermal Degradation: Amines can be sensitive to high temperatures. Prolonged exposure to the temperatures required for atmospheric distillation can lead to degradation of the product.

  • Inadequate Vacuum: To mitigate thermal degradation, vacuum distillation is the preferred method for purifying this compound.[5][6] An unstable or insufficient vacuum can lead to temperature fluctuations and poor separation efficiency.[5]

  • Co-distillation with Impurities: If impurities have boiling points close to that of the product, a simple distillation may not provide adequate separation, leading to a broad boiling range and impure fractions.

To enhance your distillation yield and purity, consider the following:

  • Optimize Vacuum Conditions: Ensure your vacuum system is free of leaks and can maintain a stable, low pressure. This will lower the boiling point of your product and minimize thermal stress.

  • Use a Fractionating Column: For impurities with close boiling points, employing a fractionating column (e.g., Vigreux) can significantly improve separation efficiency.

  • Monitor Temperature Closely: Maintain a steady and appropriate pot temperature to ensure a consistent distillation rate without causing decomposition.

Troubleshooting Guide: Advanced Purification Techniques

When standard distillation does not yield the desired purity, more advanced techniques such as column chromatography are necessary.

Q3: I'm struggling with peak tailing and poor separation during column chromatography of this compound. What adjustments should I make?

A3: The basic nature of the amine group in this compound is the primary cause of issues like peak tailing and irreversible adsorption when using standard silica gel chromatography.[7] The acidic silanol groups on the silica surface strongly interact with the basic amine, leading to poor chromatographic performance.

To overcome these challenges, the following strategies are recommended:

  • Choice of Stationary Phase:

    • Deactivated Silica Gel: Pre-treating the silica gel with a base, such as triethylamine, can neutralize the acidic silanol groups.

    • Alumina: Using a basic or neutral alumina stationary phase is an excellent alternative to silica gel for the purification of basic compounds.[8][9]

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: Incorporating a small amount (0.1-1%) of a basic additive like triethylamine or ammonia into the mobile phase can significantly improve peak shape by competing with the product for interaction with the stationary phase.

    • Solvent System: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective.

The following table summarizes recommended starting conditions for column chromatography:

ParameterRecommended ConditionRationale
Stationary Phase Neutral Alumina or Triethylamine-deactivated Silica GelMinimizes interaction with the basic amine, reducing peak tailing.
Mobile Phase Hexane/Ethyl Acetate with 0.5% TriethylamineThe base modifier improves peak shape and elution.
Elution Gradient elution from low to high polarityAllows for the separation of impurities with varying polarities.
Monitoring Thin-Layer Chromatography (TLC)To identify fractions containing the purified product.[8]
Workflow for Column Chromatography Purification

The following diagram outlines a systematic workflow for the purification of this compound using column chromatography.

Caption: A stepwise workflow for the purification of this compound via column chromatography.

Decision Matrix for Troubleshooting Purification

This diagram provides a logical path for troubleshooting common purification issues.

Sources

Technical Support Center: Purification of Ethyl 3-(methylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(methylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile intermediate. My approach is to provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge that is crucial before undertaking any purification protocol.

Q1: What are the typical physical and chemical properties of this compound?

Understanding the fundamental properties of the target compound is the first step in designing a purification strategy. This compound is a liquid at room temperature with a characteristic amine odor. Its basicity, conferred by the secondary amine group, and its ester functionality are the primary handles for purification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₃NO₂[1][2]
Molecular Weight 131.17 g/mol [2]
Physical Form Liquid
CAS Number 2213-08-3[3]
Purity (Typical Commercial) ~95%
Storage Conditions Inert atmosphere, store in freezer, under -20°C
Q2: What are the most common impurities I can expect from the synthesis of this compound, and how do they form?

The most common synthesis route is the Michael addition of methylamine to ethyl acrylate.[3] The impurity profile is a direct consequence of this reaction mechanism.

  • Unreacted Starting Materials:

    • Ethyl Acrylate: A volatile and reactive electrophile. Its presence indicates an incomplete reaction.

    • Methylamine: A volatile gas or solution. Excess is often used to drive the reaction to completion.

  • Reaction Byproducts:

    • N,N-di(β-carboethoxyethyl)methylamine: This is the most common and challenging impurity. It forms when the desired product, a secondary amine, acts as a nucleophile and reacts with a second molecule of ethyl acrylate. This tertiary amine has a higher molecular weight and different polarity.

    • Ethyl Acrylate Polymers: Ethyl acrylate can polymerize under basic conditions (excess methylamine) or upon heating. These are typically high-molecular-weight oils or solids.

  • Degradation Products:

    • 3-(Methylamino)propanoic acid: The ethyl ester can hydrolyze back to the carboxylic acid if exposed to water, especially under acidic or basic conditions.

Q3: What analytical techniques are best for assessing the purity of my sample?

A multi-pronged analytical approach is essential for a complete purity assessment.[4]

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time reaction monitoring and fraction analysis during column chromatography. A typical mobile phase would be ethyl acetate/hexane with a small amount of triethylamine (e.g., 1-2%) to prevent the amine from streaking on the acidic silica plate.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities like residual starting materials and the main product. The mass spectrum provides definitive structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides a quantitative assessment of purity and structural confirmation of the final product and any isolated impurities.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Can be used for both analytical purity checks and preparative purification. Normal-phase HPLC is often effective for separating amines of different classes (primary, secondary, tertiary).[8]

Part 2: Troubleshooting Guide

This section is formatted to address specific experimental issues you may encounter.

Q4: My crude product is contaminated with unreacted ethyl acrylate and methylamine. How do I perform an initial cleanup?

The Problem: Volatile and reactive starting materials can interfere with subsequent purification steps and compromise the stability of the final product.

The Strategy: The first step is a simple workup to remove the bulk of these contaminants. Methylamine, being highly volatile and basic, can be removed by evaporation and acid washing. Excess ethyl acrylate can be removed by evaporation.

Protocol 1: Initial Acid-Base Workup

  • Solvent Removal: Concentrate the crude reaction mixture on a rotary evaporator to remove the reaction solvent and excess methylamine.

  • Dissolution: Dissolve the resulting residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl or 5% citric acid solution). The basic this compound will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities (like ethyl acrylate polymers) in the organic layer.

  • Separation: Separate the aqueous layer. Be sure to save the organic layer until you have confirmed your product is in the aqueous phase.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH or saturated NaHCO₃ solution) with stirring until the pH is >10. This neutralizes the salt and liberates the free amine.

  • Extraction: Extract the free amine back into an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude, free amine, now depleted of non-basic impurities and excess methylamine.

Q5: NMR analysis shows a significant amount of a tertiary amine byproduct. How can I separate it from my desired secondary amine?

The Problem: The tertiary amine byproduct, N,N-di(β-carboethoxyethyl)methylamine, has similar functional groups and can be difficult to separate from the desired secondary amine product due to its closely related polarity.

The Strategy: Chromatographic methods are the most effective solution. The choice of stationary phase is critical due to the basic nature of amines, which can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and tailing.[9]

Workflow: Choosing the Right Chromatographic Method

purification_choice start Impurity Profile: Tertiary Amine Detected decision1 Scale of Purification? start->decision1 small_scale Small Scale (< 5g) decision1->small_scale Small large_scale Large Scale (> 5g) decision1->large_scale Large method1 Method 1: Flash Chromatography (Standard Silica) small_scale->method1 Cost-effective, requires mobile phase modifier method2 Method 2: Flash Chromatography (Amine-Functionalized Silica) small_scale->method2 Higher cost, superior separation method3 Method 3: Vacuum Distillation large_scale->method3 Most economical, risk of decomposition

Caption: Decision tree for selecting a purification method.

Protocol 2: Flash Chromatography on Standard Silica Gel

  • Principle: Standard silica gel can be used, but the mobile phase must be modified with a competing amine to mask the acidic silanol sites and prevent peak tailing.[9]

  • Stationary Phase: Standard flash-grade silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Crucially, add 1-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to the mobile phase mixture.

  • Procedure:

    • Prepare the column with silica gel slurried in the initial, low-polarity mobile phase (e.g., 95:5:1 Hexanes:EtOAc:TEA).

    • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with a gradually increasing gradient of ethyl acetate. The less polar tertiary amine will typically elute before the more polar secondary amine product.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine pure fractions and remove the solvent and TEA under reduced pressure.

Protocol 3: Flash Chromatography on Amine-Functionalized Silica

  • Principle: This is a superior but more expensive option. The stationary phase is covalently modified with amino groups, which effectively shields the product from interacting with acidic silica. This results in sharper peaks and better separation without needing a mobile phase modifier.[9]

  • Stationary Phase: Commercially available amine-functionalized silica gel (e.g., KP-NH).

  • Mobile Phase: A simple gradient of ethyl acetate in hexanes. No TEA is required.

  • Procedure: Follow the same procedure as for standard silica, omitting the amine additive from the mobile phase. The separation is often cleaner and more efficient.

Q6: I need to purify a large batch of this compound. Is vacuum distillation a viable option?

The Problem: For multi-gram or kilogram scales, chromatography can be expensive and time-consuming. Distillation is often more practical for large-scale purification of liquids.[10]

The Strategy: Vacuum distillation is highly suitable for this compound, as it lowers the boiling point and prevents thermal decomposition, which can occur with amino acid esters at atmospheric pressure.[11]

Protocol 4: Fractional Vacuum Distillation

  • Pre-treatment: Ensure the crude product has undergone a basic workup (Protocol 1) to remove non-volatile salts and polymers, which would remain in the distillation pot.

  • Apparatus: A fractional distillation setup with a short Vigreux column is recommended to improve separation efficiency. Ensure all glass joints are well-sealed for high vacuum. Use a suitable vacuum pump and a cold trap.

  • Procedure:

    • Charge the distillation flask with the crude product and a few boiling chips or a magnetic stir bar.

    • Slowly and carefully apply vacuum. Be mindful of initial outgassing.

    • Once a stable vacuum is achieved, begin heating the distillation pot gently using an oil bath.

    • Collect and discard any low-boiling forerun, which may contain residual solvents or starting materials.

    • Collect the main fraction at a stable temperature and pressure. The boiling point will depend on the vacuum achieved.

    • Monitor the purity of the collected fractions by GC or NMR.

    • Stop the distillation before the pot goes to dryness to avoid charring of high-boiling residues.

Table 2: Purity Outcomes from Different Methods

MethodTypical PurityAdvantagesDisadvantages
Acid-Base Workup 80-90%Removes baseline/acidic impuritiesDoes not separate tertiary amine
Silica Gel Chromatography >98%High purity, good for small scaleRequires amine modifier, can be slow
Amine-Silica Chromatography >99%Excellent separation, no modifier neededHigher cost of stationary phase
Vacuum Distillation >97%Excellent for large scale, economicalRisk of thermal decomposition, requires good vacuum
Q7: My product is a liquid. Can it be purified by recrystallization?

The Problem: Recrystallization is a powerful technique for solids, but the free base of this compound is a liquid.

The Strategy: You can convert the liquid free base into a crystalline solid salt, purify the salt by recrystallization, and then liberate the free base.[12] Hydrochloride or hydrobromide salts are common choices.[13][14]

Protocol 5: Purification via Salt Recrystallization

  • Salt Formation: Dissolve the crude liquid amine in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate). Cool the solution in an ice bath.

  • Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise until precipitation is complete.

  • Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration, wash with cold, dry solvent, and dry under vacuum.

  • Recrystallization: Choose a suitable solvent system for recrystallization (e.g., ethanol/ether, methanol/ethyl acetate). Dissolve the crude salt in the minimum amount of the hot "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., ether) until turbidity persists. Allow to cool slowly to form pure crystals.

  • Isolation of Pure Salt: Collect the purified crystals by filtration and dry thoroughly.

  • Liberation of Free Base: Dissolve the pure salt in water, cool in an ice bath, and add a base (e.g., NaOH or NaHCO₃) to regenerate the free amine, which can then be extracted with an organic solvent as described in Protocol 1.

References

  • Gordon, A. H., Martin, A. J. P., & Synge, R. L. M. (1943). Isolation of Amino Acids by Distillation of the Acetylated Amino Acid Ethyl Esters. Biochemical Journal, 37(1), 79–86. [Link]
  • Dwight, W., & DeMond, W. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage.com. [Link]
  • Google Patents. (1995). US5424476A - Method for preparing amino acid esters.
  • Google Patents. (1975).
  • Reddy, P. V. N., & Sibi, M. P. (2009). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Reaction Mixtures. Organic Process Research & Development, 13(6), 1153–1157. [Link]
  • Google Patents. (2005). US20050192460A1 - Process for preparing amino acid esters and their acid addition salts.
  • Google Patents. (1992).
  • Ducry, L., & Bhalay, G. (2007). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 61(4), 200-203. [Link]
  • Angene Chemical. (2023). Safety Data Sheet for Ethyl 3-(diethylamino)
  • Google Patents. (2015). CN104910066A - Ethyl 3-(pyridin-2-ylamino)
  • Kadir, K. M. A., & Ali, M. E. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(1), 511–519. [Link]
  • Fleck, M. (2011). Salts of amino acids: Crystallization, Structure and Properties. u:cris-Portal. [Link]
  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. env.go.jp. [Link]
  • Moravek, Inc. (2019). How Do Chemical Manufacturers Assess Purity? Moravek.com. [Link]
  • Zhang, W., et al. (2019). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 24(23), 4293. [Link]
  • PubChemLite. Ethyl 3-(methylamino)
  • National Center for Biotechnology Information. (n.d.). This compound.

Sources

Technical Support Center: Optimizing Ethyl 3-(methylamino)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(methylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization for this crucial synthesis. Here, we delve into the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and enhance reaction efficiency.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through the aza-Michael addition of methylamine to ethyl acrylate. This reaction, while seemingly straightforward, is highly dependent on the choice of catalyst to ensure high yield, purity, and selectivity. The selection of an appropriate catalyst is paramount to control the reaction kinetics and minimize the formation of undesirable byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

The main challenge lies in controlling the reactivity of the primary amine. Methylamine can react with one or two molecules of ethyl acrylate, leading to the formation of the desired mono-adduct, this compound, or the undesired bis-adduct, Ethyl 3-[bis(2-ethoxycarbonylethyl)amino]propanoate. Catalyst selection plays a critical role in maximizing the yield of the mono-adduct.[1][2]

Q2: What are the common side products, and how can they be minimized?

The most common side product is the bis-adduct formed from the double addition of methylamine to ethyl acrylate. Polymerization of ethyl acrylate is another potential side reaction, especially under harsh basic conditions or at elevated temperatures.[3] Minimizing these side products can be achieved by:

  • Careful selection of a catalyst that favors mono-addition.

  • Controlling the stoichiometry of the reactants.

  • Optimizing reaction temperature and time.

Q3: How do I choose between a homogeneous and a heterogeneous catalyst?

The choice depends on the specific requirements of your process.

  • Homogeneous catalysts are in the same phase as the reactants, offering high reactivity and selectivity due to excellent mixing.[4][5][6] However, their removal from the reaction mixture can be challenging and costly.

  • Heterogeneous catalysts are in a different phase, typically a solid, which simplifies their separation and recycling.[4][5][6] This makes them ideal for continuous flow processes and greener chemistry applications, though they may sometimes exhibit lower activity or require more optimization.[4]

Troubleshooting Guide: Catalyst Selection and Optimization

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Catalyst Recommendation Rationale
Incomplete Reaction 1. Increase Catalyst Loading: Incrementally increase the catalyst concentration. 2. Switch to a More Active Catalyst: If using a mild catalyst, consider a stronger one. For instance, if a weak Lewis acid is ineffective, a stronger one like Trifluoromethanesulfonic acid could be tested.[7][8] 3. Increase Reaction Temperature: Elevating the temperature can enhance the reaction rate.[4] However, monitor for side product formation.A higher catalyst concentration or a more active catalyst can lower the activation energy of the reaction, leading to a faster conversion of reactants to products.
Catalyst Deactivation 1. Use a Heterogeneous Catalyst: These are often more robust and can be regenerated.[4] 2. Ensure Anhydrous Conditions: Water can deactivate certain catalysts, particularly Lewis acids.Catalyst deactivation can halt the reaction prematurely. Heterogeneous catalysts are generally more stable under reaction conditions.
Poor Catalyst-Reactant Interaction 1. Optimize Solvent: The solvent can significantly impact the solubility and activity of the catalyst. Screen a range of solvents with varying polarities. 2. Improve Agitation: Ensure efficient mixing to maximize the interaction between the catalyst and reactants.Proper solvation and mixing are crucial for the catalyst to effectively interact with the reactants and facilitate the reaction.
Problem 2: High Levels of Bis-Adduct Impurity

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Catalyst Recommendation Rationale
High Catalyst Activity/Basicity 1. Switch to a Milder Catalyst: If using a strong base like DBU, consider a weaker base or a Lewis acid catalyst like acidic alumina.[1][9][10] 2. Use an Organocatalyst: Proline and its derivatives can offer high selectivity for mono-addition.[11][12]Strong bases can deprotonate the mono-adduct, making it more nucleophilic and prone to reacting with a second molecule of ethyl acrylate. Milder catalysts can favor the initial addition without promoting the second.
Incorrect Stoichiometry 1. Use an Excess of Methylamine: A larger excess of the amine can statistically favor the formation of the mono-adduct.By Le Chatelier's principle, increasing the concentration of one reactant can drive the reaction towards the desired product and suppress the formation of the bis-adduct.
Prolonged Reaction Time/High Temperature 1. Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to stop the reaction once the formation of the mono-adduct is maximized.[11] 2. Lower Reaction Temperature: This can help to control the rate of the second addition.The formation of the bis-adduct is often a slower process. By stopping the reaction at the optimal time, its formation can be minimized.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol outlines a systematic approach to screen different catalysts for the synthesis of this compound.

Materials:

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Ethyl acrylate

  • Anhydrous solvent (e.g., ethanol, acetonitrile, or solvent-free)

  • Catalyst candidates (e.g., Acidic Alumina, DBU, Trifluoromethanesulfonic acid)

  • Reaction vials/flasks

  • Stirring apparatus

  • Analytical tools (TLC, GC-MS, NMR)

Procedure:

  • Set up a parallel array of reaction vials, each containing a magnetic stir bar.

  • To each vial, add the chosen anhydrous solvent (if not solvent-free).

  • Add the catalyst to be screened to each respective vial. For solid catalysts, ensure they are finely powdered and dry.

  • Add ethyl acrylate to each vial.

  • Cool the vials in an ice bath.

  • Slowly add the methylamine solution to each vial while stirring.

  • Allow the reactions to proceed at the desired temperature (e.g., room temperature or heated).

  • Monitor the progress of each reaction at regular intervals using TLC or GC.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction appropriately.

  • Analyze the product mixture from each vial by GC-MS or NMR to determine the yield of the desired product and the level of impurities.[13]

Protocol 2: Synthesis using a Heterogeneous Catalyst (Acidic Alumina)

This protocol provides a method for the synthesis of this compound using a recyclable heterogeneous catalyst.[1][10]

Materials:

  • Methylamine (40% solution in water)

  • Ethyl acrylate

  • Acidic Alumina (activated by heating at 120 °C for 4 hours)

  • Round-bottom flask

  • Magnetic stirrer/hotplate

  • Condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add activated acidic alumina (e.g., 0.2 g per mmol of ethyl acrylate).

  • Add ethyl acrylate to the flask.

  • Slowly add the methylamine solution dropwise to the stirred mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 50-60 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to recover the acidic alumina catalyst. The catalyst can be washed with ethanol, dried, and reactivated for reuse.

  • The filtrate contains the product. Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation under reduced pressure if necessary.

Visualization of Key Concepts

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Methylamine + Ethyl Acrylate Catalyst Catalyst Selection (Homogeneous/Heterogeneous) Reactants->Catalyst Solvent Solvent Choice Catalyst->Solvent Addition Aza-Michael Addition Solvent->Addition Monitoring Reaction Monitoring (TLC, GC, NMR) Addition->Monitoring Quenching Reaction Quenching Monitoring->Quenching Completion Separation Catalyst Separation Quenching->Separation Purification Product Purification (Distillation) Separation->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Catalyst Selection Logic

G Start Start: Low Yield or Purity Issue Q_Yield Is the primary issue low yield? Start->Q_Yield Q_Purity Is the primary issue high bis-adduct formation? Start->Q_Purity Q_Yield->Q_Purity No Sol_Yield_1 Increase Catalyst Loading or Switch to a More Active Catalyst Q_Yield->Sol_Yield_1 Yes Sol_Purity_1 Switch to a Milder Catalyst (e.g., Lewis Acid or Organocatalyst) Q_Purity->Sol_Purity_1 Yes Sol_Yield_2 Optimize Temperature and Solvent Sol_Yield_1->Sol_Yield_2 End Optimized Synthesis Sol_Yield_2->End Sol_Purity_2 Adjust Stoichiometry (Excess Amine) Sol_Purity_1->Sol_Purity_2 Sol_Purity_3 Monitor Reaction and Optimize Time/Temperature Sol_Purity_2->Sol_Purity_3 Sol_Purity_3->End

Caption: A decision tree for troubleshooting catalyst selection in the synthesis.

References

  • Xu, L.-W., Li, L., & Xia, C. (2004). Transition-Metal-Based Lewis Acid Catalysis of Aza-Type Michael Additions of Amines to α,β-Unsaturated Electrophiles in Water. Helvetica Chimica Acta, 87(6), 1522-1528. [Link]
  • Wiley-VCH. (2021). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases.
  • Xu, L.-W., Li, L., & Xia, C. (2004). Transition-Metal-Based Lewis Acid Catalysis of Aza-Type Michael Additions of Amines to α,β-Unsaturated Electrophiles in Water.
  • ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate.
  • ResearchGate. (2011). Complex containing a Lewis acid and Brønsted acid for the catalytic reactions of aza-Michael addition.
  • Bosica, G., & Abdilla, R. (2016). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Molecules, 21(7), 845. [Link]
  • Royal Society of Chemistry. (2021). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Green Chemistry. [Link]
  • MDPI. (2023). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. Molecules. [Link]
  • MDPI. (2021). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules. [Link]
  • Bosica, G., & Abdilla, R. (2016). Mono-addition of various primary amines 1a-l to ethyl acrylate (2).
  • ResearchGate. (n.d.). Mechanism of amine-acrylate aza-Michael addition for curing polymer networks.
  • UPCommons. (2016). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolym.
  • Royal Society of Chemistry. (2019). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry. [Link]
  • University of California, Davis. (n.d.). Homogeneous vs Heterogeneous Catalysts.
  • Royal Society of Chemistry. (2010). Investigation into thiol-(meth)
  • ACS Publications. (2019). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry. [Link]
  • ACS Publications. (2014). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters. [Link]
  • National Institutes of Health. (2008).
  • ResearchGate. (2010). Catalyst screening and Michael addition optimization.
  • Semantic Scholar. (2010). Investigation into thiol-(meth)
  • ChemBAM. (n.d.). Heterogenous vs Homogenous catalysis.
  • ResearchGate. (2010). Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts.
  • ResearchGate. (2017). Screening of conditions for the Michael addition reaction of the model substrate.
  • Save My Exams. (n.d.). Homogeneous & Heterogeneous Catalysis.
  • ResearchGate. (2012). ChemInform Abstract: Aza-Michael Reaction: Selective Mono- versus Bis-addition under Environmentally-Friendly Conditions.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • National Library of Medicine. (2020). Byproducts formed During Thiol-Acrylate Reactions Promoted by Nucleophilic Aprotic Amines: Persistent or Reactive?. Chempluschem, 85(11), 2466-2474. [Link]
  • Chemistry LibreTexts. (2023). 3.8: Day 25- Homogeneous and Heterogeneous Catalysis.
  • ResearchGate. (2005). Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • ResearchGate. (2011). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V).
  • National Center for Biotechnology Information. (n.d.). Mthis compound. PubChem Compound Database.

Sources

Technical Support Center: Synthesis of Ethyl 3-(methylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(methylamino)propanoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the aza-Michael addition for this synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields and overcome common challenges. My goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

I. Understanding the Aza-Michael Addition: The Role of the Solvent

The synthesis of this compound is typically achieved through an aza-Michael addition, a conjugate addition of methylamine to ethyl acrylate. The solvent plays a critical role in this reaction, influencing both the reaction rate and the final yield by stabilizing or destabilizing reactants, intermediates, and transition states.

The reaction proceeds through a nucleophilic attack of the amine on the β-carbon of the acrylate, forming a zwitterionic intermediate. This is often the rate-determining step and is significantly influenced by the solvent's properties.

Mechanism of the Aza-Michael Addition

aza_michael_mechanism methylamine H₃C-NH₂ ts1 Transition State 1 methylamine->ts1 Nucleophilic Attack ethyl_acrylate H₂C=CH-C(=O)OEt ethyl_acrylate->ts1 product H₃C-NH-CH₂-CH₂-C(=O)OEt zwitterion H₃C-N⁺H₂-CH₂-C⁻H-C(=O)OEt ts1->zwitterion ts2 Transition State 2 zwitterion->ts2 Intra/Intermolecular Proton Transfer ts2->product proton_transfer Proton Transfer

Caption: Generalized mechanism of the aza-Michael addition.

II. Troubleshooting Guide: Low Reaction Yield

Low yield is a common issue in the synthesis of this compound. This guide will walk you through potential causes and their solutions, with a focus on the impact of the solvent.

Problem Potential Cause Troubleshooting Steps & Explanation
Low or No Product Formation 1. Inappropriate Solvent Choice Protic Solvents (e.g., Methanol, Ethanol, Water): These are often good choices as they can stabilize the zwitterionic intermediate through hydrogen bonding, potentially accelerating the reaction.[1] If you are using an aprotic solvent and seeing low yields, consider switching to a protic one. Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can also be effective by solvating the charged intermediate.[2][3] However, their efficacy can be substrate-dependent. If using a protic solvent leads to side reactions, an aprotic polar solvent might be a better choice. Non-Polar Solvents (e.g., Toluene, Hexane): Generally not recommended as they do not effectively stabilize the charged intermediate, leading to very slow reaction rates.[4] Solvent-Free: In some cases, running the reaction neat (without solvent) can be highly effective, especially with a catalyst.[4][5][6] This increases the concentration of reactants and can lead to higher yields and easier purification.
2. Catalyst Inefficiency or Absence While the aza-Michael addition can proceed without a catalyst, it is often slow.[7] Consider adding a mild acid or base catalyst. For instance, a catalytic amount of acetic acid can protonate the carbonyl group of the acrylate, making it more electrophilic. Conversely, a base can deprotonate the amine, increasing its nucleophilicity. Lewis acids can also be employed to activate the acrylate.
3. Unfavorable Reaction Temperature The reaction is often performed at room temperature or with gentle heating. If the reaction is too slow, consider increasing the temperature. However, be aware that excessive heat can lead to side reactions like polymerization of the ethyl acrylate. A good starting point is room temperature, with the option to heat to 40-60°C if necessary.
Presence of Multiple Products (Low Selectivity) 1. Di-addition Product Formation The primary amine product, this compound, can act as a nucleophile and react with another molecule of ethyl acrylate to form a tertiary amine di-adduct. Solution: Use an excess of methylamine. A 1.5 to 2-fold excess of methylamine relative to ethyl acrylate will favor the formation of the mono-adduct.
2. Polymerization of Ethyl Acrylate Ethyl acrylate can polymerize, especially at higher temperatures or in the presence of radical initiators. Solution: Ensure your reagents and solvent are free of radical initiators. Running the reaction at a lower temperature can also mitigate this. The use of a radical inhibitor, such as hydroquinone, can be considered, but may complicate purification.
3. Amide Formation In some cases, the methylamine may react with the ester group of ethyl acrylate to form an amide. This is more likely to occur under harsh conditions (e.g., very high temperatures). Solution: Maintain a moderate reaction temperature.
Difficulty in Product Isolation/Purification 1. High Boiling Point of Solvent If using a high-boiling point solvent like DMF or DMSO, its removal can be challenging. Solution: If possible, opt for a lower-boiling point solvent like ethanol or acetonitrile. If a high-boiling solvent is necessary, use a high-vacuum distillation or column chromatography for purification.
2. Product is Water-Soluble The product, being an amino ester, may have some solubility in water, leading to losses during aqueous work-up. Solution: When performing an aqueous work-up, saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product. Perform multiple extractions with an organic solvent (e.g., dichloromethane or ethyl acetate).

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of this compound?

There is no single "best" solvent, as the optimal choice can depend on other reaction conditions such as temperature and the use of a catalyst. However, based on mechanistic principles and reported syntheses of similar compounds, here is a general guide:

  • Protic solvents like ethanol and methanol are excellent starting points. They can stabilize the zwitterionic intermediate and are relatively easy to remove.[1][8][9]

  • Aprotic polar solvents such as acetonitrile or THF can also be effective, particularly if side reactions are observed in protic media.[2][3]

  • Solvent-free conditions are a highly viable and "green" alternative. [4][5][6] This should be considered, especially if you are looking to simplify your process.

Q2: Do I need a catalyst for this reaction?

The reaction can proceed without a catalyst, but it is often slow.[7] The use of a catalyst is recommended to improve the reaction rate and yield. You can use either a weak acid (like acetic acid) or a weak base.

Q3: How can I monitor the progress of the reaction?

You can monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • TLC: Spot the reaction mixture against the starting materials (methylamine and ethyl acrylate). The disappearance of the starting materials and the appearance of a new spot will indicate product formation.

  • GC: This is a more quantitative method. You can track the disappearance of the ethyl acrylate peak and the appearance of the product peak over time.

  • ¹H NMR: Taking aliquots from the reaction mixture and analyzing by ¹H NMR will allow you to see the disappearance of the vinyl protons of ethyl acrylate and the appearance of the characteristic signals for the product.

Q4: What are the expected ¹H NMR signals for this compound?

The expected ¹H NMR signals (in CDCl₃) would be approximately:

  • ~4.1 ppm (quartet, 2H): -O-CH₂ -CH₃

  • ~2.8 ppm (triplet, 2H): -NH-CH₂ -CH₂-

  • ~2.5 ppm (triplet, 2H): -CH₂-CH₂ -C(=O)-

  • ~2.4 ppm (singlet, 3H): -NH-CH₃

  • ~1.2 ppm (triplet, 3H): -O-CH₂-CH₃

  • A broad singlet for the -NH proton, which may be exchangeable with D₂O.

Q5: The reaction is complete, but I'm having trouble with the work-up. What do you suggest?

A common issue is the partial water solubility of the product. After quenching the reaction, if you are performing an aqueous workup, ensure you saturate the aqueous phase with NaCl. Use a suitable organic solvent for extraction like dichloromethane or ethyl acetate and perform multiple extractions (at least 3). Drying the combined organic layers thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation is also crucial.

IV. Experimental Protocol: Synthesis of this compound

This protocol is a starting point and may require optimization based on your specific laboratory conditions and desired scale.

Materials and Reagents:
  • Methylamine (e.g., 40% solution in water or 2M in THF)

  • Ethyl acrylate

  • Ethanol (anhydrous)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

Procedure:
  • To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add a solution of methylamine (1.5 equivalents) in ethanol.

  • Cool the flask in an ice-water bath to 0-5°C.

  • Slowly add ethyl acrylate (1.0 equivalent) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol and excess methylamine.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any acidic impurities.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Experimental Workflow Diagram

experimental_workflow start Start reagents 1. Charge flask with methylamine in ethanol and cool to 0-5°C start->reagents addition 2. Add ethyl acrylate dropwise reagents->addition reaction 3. Stir at room temperature for 12-24 hours addition->reaction monitoring 4. Monitor reaction progress (TLC/GC) reaction->monitoring concentration 5. Concentrate under reduced pressure monitoring->concentration If complete workup 6. Aqueous work-up: Dichloromethane, NaHCO₃, Brine concentration->workup drying 7. Dry organic layer (Na₂SO₄) workup->drying purification 8. Concentrate and purify (Distillation/Chromatography) drying->purification product This compound purification->product

Caption: Step-by-step experimental workflow for the synthesis.

V. References

  • Quantitative First Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. ResearchGate. Available at: [Link]

  • Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. ACS Publications. Available at: [Link]

  • Kinetics of the aza-Michael Reaction at Room Temperature. ResearchGate. Available at: [Link]

  • Solvent-free, catalyst-free aza-Michael addition of cyclohexylamine to diethyl maleate: Reaction mechanism and kinetics. ResearchGate. Available at: [Link]

  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. Available at: [Link]

  • Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Royal Society of Chemistry. Available at: [Link]

  • Mono-addition of various primary amines 1a-l to ethyl acrylate (2). ResearchGate. Available at: [Link]

  • Solvent-free, catalyst-free aza-Michael addition of cyclohexylamine to diethyl maleate: Reaction mechanism and kinetics. Semantic Scholar. Available at: [Link]

  • Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. Available at: [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Patsnap. Available at: [Link]

  • Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University Digital Commons. Available at: [Link]

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU. RIAA UAEM. Available at: [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents. Available at:

  • Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). ResearchGate. Available at: [Link]

  • Aza-Michael Reaction Insights. Scribd. Available at: [Link]

  • An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. ResearchGate. Available at: [Link]

  • β-enamino ester synthesis by amination. Organic Chemistry Portal. Available at: [Link]

  • Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Pendidikan Kimia. Available at: [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Available at: [Link]

  • ENVIRONMENTALLY FRIENDLY APPROACH FOR SYNTHESIS OF beta-AMINO ESTERS. ResearchGate. Available at: [Link]

  • Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. PubMed. Available at: [Link]

Sources

Technical Support Center: Synthesis and Work-up of Ethyl 3-(methylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of Ethyl 3-(methylamino)propanoate. This document provides in-depth, field-proven insights into the work-up procedure, addressing common challenges encountered by researchers. The synthesis, typically a Michael addition of methylamine to ethyl acrylate, is straightforward, but the success of the experiment hinges on a meticulous and well-understood work-up and purification phase.

I. Overview of the Work-up Strategy

The synthesis of this compound (a β-amino ester) involves the reaction of a primary amine (methylamine) with an α,β-unsaturated ester (ethyl acrylate). The crude reaction mixture typically contains the desired product, unreacted starting materials, and potential side products. The primary goals of the work-up are to neutralize and remove excess reagents and catalysts, isolate the crude product from the reaction solvent, and finally, purify it to the required specification.

The basicity of the secondary amine in the product dictates the extraction strategy. The product can be partitioned between aqueous and organic phases by adjusting the pH, a fundamental principle in the purification of amino esters.[1]

Core Physical & Chemical Properties

A clear understanding of the properties of the compounds involved is critical for a successful work-up.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Characteristics
This compound C₆H₁₃NO₂131.17~70-75 °C at 15 mmHgBasic liquid, skin and eye irritant.[2][3]
Ethyl Acrylate (Starting Material)C₅H₈O₂100.1299.4 °CFlammable liquid, acrid odor, potential carcinogen.[4]
Methylamine (Starting Material)CH₅N31.06-6.3 °CFlammable, corrosive gas/liquid.[5]
Di-addition Side Product*C₁₁H₂₁NO₄231.29Higher than productFormed if stoichiometry is not controlled.

*Ethyl 3-((2-(ethoxycarbonyl)ethyl)(methyl)amino)propanoate

II. Standard Work-up and Purification Protocol

This protocol assumes the reaction was performed in a common organic solvent like methanol, ethanol, or THF, and an excess of methylamine was used.

Step-by-Step Methodology
  • Solvent Removal:

    • After confirming reaction completion (e.g., via TLC or GC-MS), concentrate the reaction mixture under reduced pressure using a rotary evaporator. This removes the bulk of the reaction solvent and any unreacted methylamine gas.

    • Expert Insight: Perform this step in a well-ventilated fume hood. The initial vapor will be rich in volatile and corrosive methylamine.

  • Liquid-Liquid Extraction:

    • Dissolve the residual oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 volumes).

    • Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 5 volumes). This removes any acidic impurities.

    • CAUSALITY CHECK: Why use a base wash? While the main excess reagent is methylamine (basic), this step ensures the product is in its free-base form and removes any acidic species that might have formed.

    • Wash the organic layer with saturated sodium chloride solution (brine) (1 x 5 volumes).

    • Expert Insight: The brine wash helps to break any emulsions that may form and reduces the solubility of the organic product in the aqueous layer, thereby increasing the extraction efficiency.

  • Drying and Filtration:

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Stir the slurry for 15-20 minutes to ensure complete removal of water.

    • Filter the drying agent and wash the filter cake with a small amount of fresh extraction solvent to recover any adsorbed product.

  • Final Solvent Removal:

    • Concentrate the filtered organic solution on a rotary evaporator to yield the crude this compound as an oil.

  • Purification by Vacuum Distillation:

    • Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

    • Transfer the crude oil to the distillation flask.

    • Distill the product under reduced pressure. The target compound typically distills at approximately 45 °C at 5 Torr[5] or 70-75 °C at 15 mmHg.

    • Trustworthiness Check: Monitor the head temperature closely. A stable temperature during distillation indicates a pure fraction is being collected. Collect fractions and analyze for purity (e.g., by NMR or GC).

Visual Workflow for Standard Work-up

G Figure 1: Standard Work-up Workflow A Crude Reaction Mixture B Rotary Evaporation (Remove Solvent & Excess Amine) A->B C Redissolve in EtOAc/DCM B->C D Wash with NaHCO₃ (aq) C->D E Wash with Brine D->E F Dry Organic Layer (Na₂SO₄) E->F G Filter & Concentrate F->G H Vacuum Distillation G->H I Pure Product H->I

Caption: A flowchart of the standard procedure for isolating and purifying this compound.

III. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the work-up and purification, presented in a question-and-answer format.

Troubleshooting Common Issues

Q1: My final yield is very low. Where could my product have gone?

A1: Low yield can stem from several stages:

  • Incomplete Reaction: Before starting the work-up, ensure the reaction has gone to completion. The Michael addition can be slower than expected. Monitor with TLC or a test work-up on a small aliquot.

  • Loss during Extraction: Your product is a secondary amine, which is basic. If you wash with an acidic solution (e.g., dilute HCl) to remove excess methylamine, your product will also be protonated and move into the aqueous layer. To recover it, you would need to basify the aqueous layer to pH > 10 and re-extract. The standard protocol above avoids an acid wash for this reason.

  • Emulsion Formation: Amines can act as surfactants, leading to stubborn emulsions during extraction. This traps product in the interface. To combat this, use brine as recommended and allow the separatory funnel to stand for an extended period.

  • Decomposition during Distillation: β-amino esters can be thermally sensitive. Distilling at atmospheric pressure will likely lead to decomposition. Always use high vacuum to keep the distillation temperature as low as possible.

Q2: I'm having trouble separating the layers during the aqueous wash. A thick emulsion has formed.

A2: This is a classic problem when working with amines.

  • The Fix: Add a significant amount of saturated brine (NaCl solution) to the separatory funnel and swirl gently (do not shake vigorously). This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion.

  • Alternative Methods: If brine fails, you can try filtering the entire emulsified mixture through a pad of Celite®. Sometimes, adding a small amount of a different organic solvent can also alter the phase dynamics and resolve the emulsion.

Q3: My purified product is yellow or brown, not colorless.

A3: Discoloration is usually a sign of impurity or degradation.

  • Cause - Oxidation: Amines can be susceptible to air oxidation, which often produces colored impurities.

  • Solution: Conduct the distillation under an inert atmosphere (e.g., by back-filling the apparatus with nitrogen or argon after evacuation)[6]. Storing the final product under an inert atmosphere and in a freezer can also prevent long-term discoloration[3].

  • Cause - Thermal Stress: Overheating during distillation can cause decomposition. Ensure the heating mantle temperature is only slightly higher than the vapor temperature.

Q4: My NMR spectrum shows my product, but also a significant amount of a similar-looking impurity with extra ethyl groups.

A4: You have likely formed the di-addition side product, Ethyl 3-((2-(ethoxycarbonyl)ethyl)(methyl)amino)propanoate. This occurs when a molecule of your desired product acts as a nucleophile and attacks a second molecule of ethyl acrylate.

  • Prevention: This is primarily controlled during the reaction itself by using a sufficient excess of methylamine relative to ethyl acrylate.

  • Purification: This side product will have a significantly higher boiling point than your desired product. Careful fractional vacuum distillation should allow for separation. Collect the lower-boiling-point fraction, which will be your target compound.

Visual Guide for Troubleshooting

G Figure 2: Troubleshooting Decision Tree Start Problem Encountered P1 Low Yield Start->P1 P2 Emulsion Start->P2 P3 Product Discolored Start->P3 P4 Di-addition Impurity Start->P4 S1_1 Check aqueous layer pH. If acidic, basify & re-extract. P1->S1_1 Possible loss to aq. layer? S1_2 Check for reaction completion (TLC/GC of crude). P1->S1_2 Reaction incomplete? S2_1 Add saturated brine (NaCl). Allow layers to separate. P2->S2_1 S3_1 Redistill under high vacuum and inert atmosphere (N₂). P3->S3_1 S4_1 Perform fractional vacuum distillation. Collect lower boiling point fraction. P4->S4_1

Caption: A decision tree for diagnosing and solving common work-up issues.

Frequently Asked Questions (FAQs)

Q1: What safety precautions are essential during this work-up? A1: Safety is paramount. This compound is classified as causing severe skin burns and eye damage, and may cause respiratory irritation[2].

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.

  • Ventilation: All steps, especially the initial removal of methylamine and the distillation, must be performed in a certified chemical fume hood.

  • Reagent Handling: Methylamine is highly volatile and corrosive. Ethyl acrylate is a flammable liquid and a suspected carcinogen[4]. Handle with extreme care according to their Safety Data Sheets (SDS)[7][8][9].

Q2: Can I use a different method than distillation for purification? A2: While vacuum distillation is the most common and effective method for this compound, column chromatography on silica gel is an alternative. However, it can be problematic. The basic nature of the amine can cause it to streak on standard silica gel, leading to poor separation and yield. If you must use chromatography, consider deactivating the silica gel with a small amount of triethylamine (e.g., 1-2%) in your eluent system (e.g., Hexane/Ethyl Acetate).

Q3: How do I properly store the final product? A3: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidation. For long-term stability, store it in a freezer at or below -20°C[3].

References
  • Cayman Chemical.Product Information Sheet.Link: https://www.caymanchem.
  • PubChem - National Institutes of Health.this compound | C6H13NO2.Link: https://pubchem.ncbi.nlm.nih.gov/compound/541480
  • TCI Chemicals.Safety Data Sheet.Link: https://www.tcichemicals.com/GB/en/p/D4680
  • Angene Chemical.Safety Data Sheet.Link: https://www.angenechemical.com/product/20120-21-2.html
  • ChemicalBook.mthis compound synthesis.Link: https://www.chemicalbook.
  • MedChemExpress.Mthis compound-SDS.Link: https://www.medchemexpress.
  • Lytle, C. et al. (2018).Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. Royal Society of Chemistry. Link: https://pubs.rsc.org/en/content/articlelanding/2018/py/c8py00889a
  • Google Patents.Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.Link: https://patents.google.
  • Patsnap.Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka.Link: https://eureka.patsnap.
  • Google Patents.Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.Link: https://patents.google.
  • Ikusa, Y. et al. (2020).Extraction of Amino Acid Esters Using a Pillar[9]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. MDPI. Link: https://www.mdpi.com/1420-3049/25/23/5766
  • Boutros, J. et al. (2011).Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. Link: https://pubmed.ncbi.nlm.nih.gov/22020979/
  • Sigma-Aldrich.this compound | 2213-08-3.Link: https://www.sigmaaldrich.com/US/en/product/aldrich/bl3h160bc5dc
  • ChemSynthesis.ethyl 3-(1,1-diethoxyethyl-methylamino)propanoate.Link: https://www.chemsynthesis.com/base/chemical-structure-39578.html
  • Organic Syntheses.ethyl 3,3-diethoxypropanoate.Link: http://www.orgsyn.org/demo.aspx?prep=v69p0102
  • Akinc, A. et al. (2008).Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. PMC - NIH. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2728221/
  • Reddit.How can you be allergic to Ethyl Acrylate and HEMA, but not Methyl Methacrylate?Link: https://www.reddit.
  • MDPI.Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon.Link: https://www.mdpi.com/1999-4923/13/2/151
  • Google Patents.Amine acrylate addition reaction products.Link: https://patents.google.
  • Wikipedia.Ethyl acrylate.Link: https://en.wikipedia.
  • ResearchGate.Effect of amine on yield and selectivity of ethyl acrylate.Link: https://www.researchgate.
  • ResolveMass Laboratories Inc.Poly β-Amino Esters (PBAEs): A Comprehensive Guide.Link: https://resolvemass.com/poly-%CE%B2-amino-esters-pbaes-a-comprehensive-guide/
  • Reddit.Acrylate allergy - please help me understand basic chemistry.Link: https://www.reddit.com/r/OrganicChemistry/comments/k617g4/acrylate_allergy_please_help_me_understand_basic/
  • BLD Pharm.Ethyl 3-(methylamino)-3-oxopropanoate.Link: https://www.bldpharm.com/products/71510-95-7.html

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Ethyl 3-(methylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 3-(methylamino)propanoate. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of peak tailing with this and similar basic compounds. Here, we delve into the root causes and provide actionable, field-proven solutions.

Understanding the Problem: Why Does My Peak Tail?

Peak tailing is a frequent issue in reversed-phase HPLC, especially when analyzing basic compounds like this compound, which contains a secondary amine group. An id[1][2]eal chromatographic peak is symmetrical (Gaussian), and asymmetry, or tailing, can compromise the accuracy and reproducibility of your quantification. This [3]phenomenon is often a sign of unwanted secondary interactions between your analyte and the stationary phase.

[4][5]Q1: What are the primary causes of peak tailing for a basic compound like this compound?

The most common culprit behind peak tailing for basic analytes is the interaction with residual silanol groups on the surface of silica-based HPLC columns. These[1][4][5] silanol groups (Si-OH) can exist in an ionized state (Si-O-) at mobile phase pH levels above approximately 3, creating active sites that strongly interact with protonated basic compounds.

This[2][3][4] leads to a secondary retention mechanism, in addition to the desired hydrophobic interaction with the C18 chains. Some [2]analyte molecules are delayed in their path through the column, resulting in a "tail" on the peak. Other[6] contributing factors can include:

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, both ionized and non-ionized forms will exist, which can lead to peak distortion.

  • [3][7]Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.

  • [5][8][9]Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause band broadening and tailing.

  • [3][5]Column Contamination or Degradation: Accumulation of sample matrix components or physical damage to the column bed can lead to poor peak shape.

V[5][10]isualizing the Mechanism of Peak Tailing

The following diagram illustrates the primary interaction responsible for peak tailing of basic compounds on a standard silica-based C18 column.

PeakTailingMechanism cluster_column Silica Stationary Phase cluster_mobile Mobile Phase Analyte Protonated Analyte (R-NH2+) Silanol Ionized Silanol Group (Si-O-) Analyte->Silanol Ionic Interaction (Causes Tailing) C18 C18 Chain Analyte->C18 Hydrophobic Interaction (Desired Retention) MobilePhaseAnalyte Analyte in Mobile Phase MobilePhaseAnalyte->Analyte Partitioning

Caption: Interaction of a basic analyte with the stationary phase.

Troubleshooting Guide: A Step-by-Step Approach

Here is a logical workflow to diagnose and resolve peak tailing for this compound.

Q2: I'm observing significant peak tailing. Where do I start?

Begin with the most likely and easiest-to-address causes. This troubleshooting workflow is designed to be systematic, starting with mobile phase adjustments and progressing to column and hardware considerations.

TroubleshootingWorkflow cluster_mobile_phase Mobile Phase Optimization cluster_column Column Considerations cluster_instrument Instrumental Factors start Peak Tailing Observed ph_adjust Adjust Mobile Phase pH (Lower pH to ~2.5-3.0) start->ph_adjust buffer_check Check Buffer (Sufficient Concentration? pKa suitable?) ph_adjust->buffer_check If tailing persists additive Add Competing Base (e.g., Triethylamine - Use with caution) buffer_check->additive If tailing persists column_type Use End-Capped or Base-Deactivated Column additive->column_type If tailing persists column_health Check for Contamination/Void (Flush or Replace) column_type->column_health If tailing persists overload Check for Overload (Dilute Sample, Reduce Injection Volume) column_health->overload If tailing persists extra_column Minimize Extra-Column Volume (Shorter/Narrower Tubing) overload->extra_column If tailing persists end Symmetrical Peak Achieved extra_column->end

Caption: A systematic workflow for troubleshooting peak tailing.

Q3: How exactly do I adjust the mobile phase pH to reduce tailing?

Lowering the mobile phase pH is one of the most effective strategies to minimize silanol interactions.

Pr[4][8]otocol: Mobile Phase pH Adjustment

  • Target pH: Aim for a pH of 3.0 or lower. At th[1][8]is pH, the majority of silanol groups will be protonated (Si-OH) and therefore less likely to interact with your protonated amine analyte.

  • [4]Acid Modifier: Use an appropriate acid modifier. For LC-UV applications, 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in the aqueous portion of your mobile phase is common. For L[8]C-MS, formic acid is generally preferred as TFA can cause ion suppression.

  • [10]Buffer Selection: It is crucial to use a buffer to maintain a stable pH. A pho[3]sphate buffer is effective in the pH range of 2.1 to 3.1. Ensur[11][12]e the buffer concentration is adequate, typically between 10-25 mM for UV applications.

  • [8][12]pKa Consideration: The goal is to have a mobile phase pH that is at least 2 pH units away from the pKa of your analyte. This [13]ensures that your analyte is fully in one ionic state (protonated in this case), which promotes sharper peaks.

[14]Q4: My peak is still tailing after adjusting the pH. What's next?

If pH adjustment alone is insufficient, consider the following:

  • Increase Buffer Concentration: A higher buffer concentration (e.g., up to 50 mM) can sometimes help to mask residual silanol interactions.

  • [4]Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can be effective. The T[1][14]EA will preferentially interact with the active silanol sites, leaving fewer available to interact with your analyte. Howev[14]er, be aware that TEA can be difficult to flush from the system and may shorten column lifetime.

  • [14][15]Consider Ion-Pairing Reagents: For highly polar amines, an ion-pairing reagent can be added to the mobile phase. These reagents, such as alkyl sulfonates, form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention by the stationary phase.

[18][19][20]Q5: Could my column be the problem?

Absolutely. The choice of column chemistry is critical for the successful analysis of basic compounds.

  • End-Capped Columns: Modern "end-capped" columns have been treated to reduce the number of accessible silanol groups, which significantly minimizes tailing for basic compounds.

  • [3][8]Base-Deactivated Silica (BDS) Columns: These are specifically designed for the analysis of basic compounds and offer improved peak shape.

  • [8]Hybrid Organic/Silica Columns: These columns have a different surface chemistry that is more resistant to high pH and can offer better peak shape for amines.

  • [1]Column Contamination: If the column has been used extensively with complex sample matrices, it may be contaminated. Try flushing the column with a strong solvent or, if the problem persists, replace it. A gua[16]rd column is a cost-effective way to protect your analytical column from contamination.

[21]Q6: I've optimized my mobile phase and am using a suitable column, but I still see some tailing. What else should I check?

At this point, it's time to look at instrumental and sample-related factors.

  • Sample Overload: This can be either mass overload (the concentration is too high) or volume overload (the injection volume is too large). *[8] Troubleshooting Step: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely experiencing mass overload. Also,[8] try reducing your injection volume.

  • [8]Extra-Column Volume: This refers to the volume of the tubing and connections outside of the column. Long [3]or wide-bore tubing can lead to band broadening and peak tailing. *[5] Troubleshooting Step: Ensure you are using tubing with a small internal diameter (e.g., 0.005 inches) and that all connections are made properly to avoid dead volume. Taili[3]ng from extra-column effects is often more pronounced for early-eluting peaks.

  • [8][17]Sample Solvent: Ideally, your sample should be dissolved in the initial mobile phase. If yo[15]ur sample is dissolved in a much stronger solvent than the mobile phase, it can lead to peak distortion.

S[5]ummary of Key Parameters and Recommendations

ParameterRecommendationRationale
Mobile Phase pH Adjust to ≤ 3.0 using a suitable buffer (e.g., phosphate).Pro[1][8]tonates residual silanol groups, minimizing secondary interactions with the basic analyte.
[4]BufferUse a buffer with a pKa close to the target pH at a concentration of 10-25 mM.Mai[12]ntains a stable pH to ensure consistent ionization of the analyte and stationary phase.
[3]Column ChemistryUse a modern, high-purity, end-capped, or base-deactivated column.Red[3][8]uces the number of active silanol sites available for secondary interactions.
[1][6]Sample ConcentrationDilute the sample if mass overload is suspected.Pre[8][9]vents saturation of the stationary phase, which can cause peak distortion.
[5]Injection VolumeKeep the injection volume as small as practical.Min[8][9]imizes band broadening and the potential for volume overload.
[16]System PlumbingUse narrow-bore tubing and ensure proper connections.Red[3][5]uces extra-column volume, which contributes to peak broadening and tailing.

##[17] Frequently Asked Questions (FAQs)

Q: Can temperature affect peak tailing? A: Yes, in some cases, increasing the column temperature can improve peak shape by increasing the efficiency of the separation and reducing mobile phase viscosity. However, it's generally a secondary parameter to adjust after mobile phase pH and column selection.

Q: What is an acceptable tailing factor? A: An ideal Gaussian peak has a tailing factor (or asymmetry factor) of 1.0. For many applications, a tailing factor between 0.9 and 1.5 is considered acceptable, though specific methods may have stricter requirements.

Q:[2] I see peak fronting instead of tailing. What could be the cause? A: Peak fronting is often caused by column overload, poor sample solubility in the mobile phase, or a collapsed column bed.

Q:[1] Will these recommendations work for other basic compounds? A: Yes, the principles discussed here are broadly applicable to the analysis of most basic compounds by reversed-phase HPLC. The k[1][2]ey is to control the secondary interactions between the analyte and the stationary phase.

References

  • Chrom Tech, Inc. (2025, October 28).
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. [Link]
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
  • alwsci. (2025, July 17).
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. [Link]
  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]
  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. [Link]
  • LCGC International. (2024, August 16). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. [Link]
  • Pharmaguideline Forum. (2018, July 21). Importance of ion pair reagents on reverse phase HPLC. [Link]
  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. [Link]
  • YouTube. (2022, January 24). A Guide For Selection of Buffer for HPLC. [Link]
  • Regis Technologies, Inc. (n.d.). Reversed-phase HPLC Buffers. [Link]
  • Restek. (2013, December 18). When should you use a buffer for HPLC, how does it work and which one to use?[Link]
  • LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Element. (2023, September 26).
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]
  • ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]
  • Moravek. (n.d.).
  • Hawach. (2023, December 27).
  • PMC. (n.d.). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]
  • Shimadzu. (n.d.). HPLC Troubleshooting Guide. [Link]
  • Restek. (2014, March 11). Troubl[1]eshooting HPLC- Tailing Peaks. [Link]
  • YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Link]
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 3-(methylamino)propanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and scalable production of key intermediates is paramount. Ethyl 3-(methylamino)propanoate, a valuable building block, is no exception. Its structure, featuring a secondary amine and an ester functional group, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive comparison of the primary synthetic methodologies for obtaining this compound, offering in-depth technical insights, comparative data, and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Introduction to this compound

This compound is a β-amino ester that serves as a crucial intermediate in organic synthesis. Its utility is underscored by its application in the preparation of various heterocyclic compounds and as a precursor in the synthesis of pharmaceuticals. The presence of both a nucleophilic secondary amine and an electrophilic ester carbonyl group allows for a wide range of chemical transformations. The choice of synthetic route to this compound can significantly impact yield, purity, cost, and environmental footprint, making a thorough understanding of the available methods essential for process optimization and scale-up.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be primarily achieved through three distinct pathways:

  • Aza-Michael Addition: The conjugate addition of methylamine to ethyl acrylate. This is the most direct and widely employed method.

  • Reductive Amination: The reaction of a suitable three-carbon carbonyl compound with methylamine, followed by reduction.

  • Esterification of 3-(methylamino)propanoic acid: The synthesis of the parent β-amino acid followed by its esterification.

This guide will delve into the nuances of each of these methods, providing a critical analysis of their advantages and limitations.

Method 1: Aza-Michael Addition of Methylamine to Ethyl Acrylate

The aza-Michael addition is a powerful and atom-economical method for the formation of carbon-nitrogen bonds. In the context of this compound synthesis, it involves the direct 1,4-addition of methylamine to the electron-deficient alkene of ethyl acrylate.

Mechanistic Insights

The reaction proceeds through the nucleophilic attack of the methylamine nitrogen on the β-carbon of ethyl acrylate. This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the final product. The reaction can be catalyzed by acids, bases, or proceed without a catalyst, particularly with highly nucleophilic amines like methylamine.[1] The choice of solvent can also play a crucial role, with protic solvents potentially facilitating the proton transfer step.[2]

aza_michael_addition start Ethyl Acrylate + Methylamine intermediate Zwitterionic Intermediate start->intermediate Nucleophilic Attack product This compound intermediate->product Proton Transfer

Caption: Aza-Michael addition of methylamine to ethyl acrylate.

Variations and Performance Comparison

The aza-Michael addition can be performed under various conditions, each with its own set of advantages and disadvantages.

Method Catalyst/Conditions Typical Yield Reaction Time Key Advantages Key Disadvantages Scalability Reference
Catalyst-Free Neat or in a solvent (e.g., ethanol)85-95%12-24 hoursSimple, avoids catalyst cost and removalCan be slow, may require excess amineGood[3]
Lewis Acid Catalyzed e.g., LiClO₄, Cu(OTf)₂>90%2-6 hoursFaster reaction rates, milder conditionsCatalyst cost, potential for metal contaminationModerate to Good[4][5]
Organocatalyzed e.g., Thiourea derivatives80-95%8-16 hoursMetal-free, often stereoselective (if applicable)Catalyst cost and loading can be highModerate[6]
Enzymatic Lipases (e.g., Candida antarctica lipase B)70-90%24-72 hoursHigh selectivity, green solvent compatibilityLonger reaction times, enzyme cost and stabilityModerate, dependent on enzyme availability and cost[7]
Experimental Protocols

Protocol 1.1: Catalyst-Free Aza-Michael Addition

  • To a round-bottom flask equipped with a magnetic stirrer, add ethyl acrylate (1.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of methylamine (1.2 eq) in ethanol (2 M) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent and excess methylamine under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford this compound as a colorless oil.

Causality: The use of an excess of methylamine helps to drive the reaction to completion and minimize the formation of the di-adduct (the product of the addition of the newly formed secondary amine to another molecule of ethyl acrylate). Cooling the reaction initially helps to control the exothermic nature of the reaction.

Method 2: Reductive Amination

Reductive amination offers an alternative route to this compound, starting from a C3 carbonyl compound. A plausible precursor would be ethyl 3-oxopropanoate (ethyl formylacetate).

Mechanistic Insights

This two-step, one-pot process involves the initial formation of an enamine or iminium ion from the reaction of the carbonyl compound with methylamine. This intermediate is then reduced in situ by a suitable reducing agent to yield the target secondary amine.

reductive_amination start Ethyl 3-oxopropanoate + Methylamine intermediate Enamine/Iminium Ion start->intermediate Condensation product This compound intermediate->product Reduction (e.g., NaBH₃CN)

Caption: Reductive amination pathway to this compound.

Performance and Considerations

While a versatile method for amine synthesis, the application of reductive amination for this specific target has its own set of challenges.

Parameter Details
Starting Material Ethyl 3-oxopropanoate can be unstable and prone to self-condensation.
Reducing Agent Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are selective for the iminium ion over the carbonyl group.
Typical Yield 60-80% (estimated based on similar reactions)
Key Advantages Good functional group tolerance, alternative to Michael addition.
Key Disadvantages Stability of the starting material, use of potentially toxic cyanoborohydride reagents.
Scalability Moderate, limited by the availability and cost of the starting material and reducing agent.
Experimental Protocol

Protocol 2.1: Reductive Amination of Ethyl 3-oxopropanoate

  • In a round-bottom flask, dissolve ethyl 3-oxopropanoate (1.0 eq) in methanol.

  • Add a solution of methylamine (1.1 eq) in methanol and stir for 1 hour at room temperature to form the enamine intermediate.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise, keeping the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by the slow addition of dilute aqueous HCl until the pH is ~2.

  • Basify the solution with aqueous NaOH to pH ~10 and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Causality: The choice of a mild reducing agent like NaBH₃CN is crucial to selectively reduce the C=N bond of the intermediate without reducing the ester functionality. The pH control during workup is important for both quenching the reducing agent and ensuring the product is in its free base form for extraction.

Method 3: Esterification of 3-(methylamino)propanoic acid

This classical two-step approach involves first synthesizing the β-amino acid, 3-(methylamino)propanoic acid, and then esterifying it to obtain the desired ethyl ester.

Mechanistic Insights

The first step is typically a Michael addition of methylamine to acrylic acid. The subsequent esterification is an acid-catalyzed nucleophilic acyl substitution, commonly a Fischer esterification.[8]

esterification_pathway cluster_0 Step 1: Amino Acid Synthesis cluster_1 Step 2: Esterification start_aa Acrylic Acid + Methylamine product_aa 3-(methylamino)propanoic acid start_aa->product_aa Michael Addition start_est 3-(methylamino)propanoic acid + Ethanol product_est This compound start_est->product_est Acid Catalyst (e.g., H₂SO₄)

Sources

A Senior Application Scientist's Guide: Ethyl 3-(methylamino)propanoate vs. Methyl 3-(methylamino)propanoate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates and fine chemicals, the choice of starting materials can profoundly influence the efficiency, yield, and scalability of a process. Among the versatile building blocks available, β-amino esters like ethyl 3-(methylamino)propanoate and mthis compound are frequently employed. While differing by only a single methylene unit in their ester moiety, these two reagents present distinct physical properties and reactivity profiles that can be strategically leveraged.

This guide provides an in-depth comparison of these two critical synthons. We will dissect their synthesis, compare their physicochemical properties, and analyze their performance in key transformations, supported by experimental data and mechanistic reasoning. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal reagent for their specific synthetic challenges.

I. Physicochemical Properties: A Tale of Two Esters

The seemingly minor structural variance between the ethyl and methyl esters imparts subtle but significant differences in their physical properties. These characteristics are not merely academic; they have direct implications for reaction setup, solvent selection, and purification strategies. For instance, the higher boiling point of the ethyl ester can be advantageous for reactions requiring elevated temperatures, allowing for a wider operational window without the need for high-pressure apparatus.

PropertyThis compoundMthis compoundSource(s)
CAS Number 2213-08-324549-12-0[1][2]
Molecular Formula C₆H₁₃NO₂C₅H₁₁NO₂[1][2]
Molecular Weight 131.17 g/mol 117.15 g/mol [1][2]
Appearance LiquidLiquid[3]
Boiling Point Not specified50°C at 11 mmHg[3]
Density Not specifiedNot specified
Storage Inert atmosphere, store in freezer, under -20°CStore at room temperature[4]

II. Synthesis: The Aza-Michael Addition

The most common and straightforward route to both esters is the aza-Michael addition of methylamine to the corresponding α,β-unsaturated ester (ethyl acrylate or methyl acrylate). This reaction is typically high-yielding and proceeds under mild conditions.

Synthesis cluster_reactants Reactants cluster_products Products MA Methyl Acrylate (R=CH₃) or Ethyl Acrylate (R=C₂H₅) Reaction Aza-Michael Addition MA->Reaction + CH₃NH₂ MeNH2 Methylamine (CH₃NH₂) MeNH2->Reaction MMP Mthis compound EMP This compound Product_Choice Product Reaction->Product_Choice Product_Choice->MMP if R=CH₃ Product_Choice->EMP if R=C₂H₅

Caption: General workflow for the synthesis via Aza-Michael addition.

Experimental Protocol: Synthesis of Mthis compound

This protocol is adapted from established procedures.[5][6]

  • Reaction Setup: Dissolve methyl acrylate (10 g, 116 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

    • Causality: The aza-Michael addition is exothermic. Cooling is critical to control the reaction rate, prevent side reactions, and minimize the volatilization of the low-boiling methylamine.

  • Reagent Addition: Slowly add a solution of methylamine (2M in THF, 90 mL, 180 mmol) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Reaction: Stir the reaction mixture at -20 °C for 2 hours.

  • Workup: Once the reaction is complete (monitored by TLC or GC-MS), remove the solvent and excess methylamine under reduced pressure.

  • Purification: The resulting residue can be purified by vacuum distillation (45 °C, 5 Torr) to yield mthis compound as a colorless liquid.[5][6] The reported yield for this specific procedure is 28%.[5][6]

Experimental Protocol: Synthesis of this compound

This is a representative protocol based on the principles of the methyl ester synthesis.

  • Reaction Setup: Dissolve ethyl acrylate (11.6 g, 116 mmol) in ethanol (20 mL).

    • Causality: Using ethanol as the solvent is a crucial choice. Employing an alcohol solvent that matches the ester group (ethanol for an ethyl ester) prevents transesterification, a common side reaction where the solvent alcohol displaces the ester's alkoxy group.

  • Cooling: Cool the solution to -20 °C.

  • Reagent Addition: Slowly add a solution of methylamine (2M in THF, 90 mL, 180 mmol) dropwise.

  • Reaction: Stir the mixture at -20 °C for 2-3 hours.

  • Workup: Remove the solvent and excess amine under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation. The boiling point will be higher than its methyl counterpart.

III. Comparative Reactivity and In-Synthesis Performance

The choice between the ethyl and methyl ester is often dictated by the specific demands of subsequent synthetic steps. The differences in steric hindrance, susceptibility to hydrolysis, and potential for transesterification are paramount considerations.

Steric Hindrance and Reaction Kinetics

The methyl group is sterically less demanding than the ethyl group.[7] In reactions where the ester is attacked by a nucleophile, such as hydrolysis or amidation, the methyl ester may react at a faster rate due to the greater accessibility of the carbonyl carbon.[8] While often marginal, this difference can be significant in kinetically controlled reactions or when using bulky reagents.

Hydrolysis and Stability

Both esters can be hydrolyzed back to the parent carboxylic acid, 3-(methylamino)propanoic acid, under acidic or basic conditions. Generally, methyl esters undergo hydrolysis at a slightly faster rate than ethyl esters under identical conditions. Therefore, if a synthetic route requires robust reaction conditions where ester stability is critical, the ethyl ester might offer a marginal advantage.

The Critical Issue of Transesterification

A significant potential pitfall in syntheses involving these reagents is transesterification. This occurs when an alcohol used as a solvent or present as a reagent exchanges with the alkoxy group of the ester.

Transesterification MMP Mthis compound Catalyst Acid or Base Catalyst MMP->Catalyst + C₂H₅OH Ethanol Ethanol (Solvent/Reagent) Ethanol->Catalyst EMP This compound Catalyst->EMP Equilibrium Methanol Methanol (Byproduct) Catalyst->Methanol

Caption: Transesterification of the methyl ester in ethanol.

This is a self-validating protocol check: always match the alcohol-based solvent to the ester group of your reagent. If a reaction involving this compound must be run in methanol, the formation of a mixture of methyl and ethyl esters is highly probable, complicating purification and reducing the yield of the desired product.[5] This was observed in a synthesis where a methyl ester was hydrogenated in ethanol, leading to a mixture of both esters.[5]

IV. Applications in Drug Development and Complex Synthesis

Both esters are valuable intermediates for synthesizing more complex molecules, particularly β-alanine derivatives and various heterocycles.[9]

  • Pharmaceutical Intermediates: These compounds serve as precursors to bioactive molecules. For example, mthis compound hydrochloride is utilized in the synthesis of (S)-duloxetine, a widely used antidepressant.[9] They are also employed in creating compounds with analgesic and anti-inflammatory properties.[9]

  • Building Blocks: The secondary amine and the ester functionalities provide two reactive handles for elaboration. The amine can undergo N-alkylation, acylation, or be incorporated into heterocyclic rings. The ester can be reduced to an alcohol, hydrolyzed to a carboxylic acid, or reacted with organometallic reagents.

In a multi-step synthesis, the choice between the methyl and ethyl ester can have cascading effects. For instance, if a downstream step involves a Grignard reaction, the slightly lower reactivity of the ethyl ester might be beneficial for controlling the addition. Conversely, if a final step requires a selective hydrolysis in the presence of other sensitive functional groups, the faster hydrolysis of the methyl ester could be exploited.

V. Conclusion and Recommendations

Neither this compound nor its methyl counterpart is universally superior. The selection is a nuanced decision based on a holistic analysis of the entire synthetic route.

  • Choose Mthis compound for:

    • Reactions where faster kinetics are desired.

    • When a lower boiling point is acceptable or advantageous for purification by distillation.

    • Syntheses where methanol is the preferred solvent for subsequent steps.

  • Choose this compound for:

    • Reactions requiring higher temperatures to proceed at a reasonable rate.

    • When enhanced stability towards hydrolysis is needed.

    • Syntheses where ethanol is the required solvent, thereby avoiding transesterification issues.

Ultimately, the most trustworthy protocol is one that acknowledges these differences. By understanding the causality behind the choice of one ester over the other—from physical properties influencing process control to subtle reactivity differences impacting yield and purity—the research scientist can design more robust, efficient, and scalable synthetic routes.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541480, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12414198, Mthis compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139034, Mthis compound hydrochloride.
  • Reddit. (2022, February 25). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry.

Sources

A Researcher's Guide to Alternatives for Ethyl 3-(methylamino)propanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the selection of building blocks is a critical decision that influences the efficiency, scalability, and overall success of a synthetic route. Ethyl 3-(methylamino)propanoate, a versatile secondary amine and ester, is a widely utilized reagent for the introduction of a protected β-alanine moiety. However, a researcher's toolkit should not be limited to a single reagent. This guide provides an in-depth technical comparison of viable alternatives to this compound, offering experimental insights to inform your selection process. We will explore the nuances of reactivity, stability, and practical handling of its closest structural analogs and functional equivalents, empowering you to make informed decisions tailored to your specific synthetic challenges.

The Benchmark: Understanding this compound

This compound serves as our reference point. It is a key intermediate in the synthesis of various active pharmaceutical ingredients, most notably the direct thrombin inhibitor, dabigatran etexilate. Its utility stems from the presence of a nucleophilic secondary amine and an ester functional group that can be further manipulated.

The primary route to its synthesis is the Michael addition of methylamine to ethyl acrylate. While effective, this reaction requires careful temperature control to manage its exothermic nature and to minimize the formation of di-addition byproducts.

Key Alternatives and Their Comparative Profiles

The most common and practical alternatives to this compound are variations of the ester group and N-protected analogs. Each presents a unique set of properties that can be advantageous under specific reaction conditions.

Structural Analogs: The Ester Variants

The choice of ester group can significantly impact the reagent's physical properties, reactivity, and stability towards downstream reaction conditions.

  • Mthis compound: A close relative, the methyl ester is often used interchangeably with the ethyl ester. Its slightly lower molecular weight can be a minor consideration in large-scale synthesis.

  • tert-Butyl 3-(methylamino)propanoate: The bulky tert-butyl group offers distinct advantages in terms of stability and selective deprotection. It is generally more resistant to nucleophilic attack and basic hydrolysis.[1]

PropertyThis compoundMthis compoundtert-Butyl 3-(methylamino)propanoate
Molecular Weight 131.17 g/mol [2]117.15 g/mol [3]159.23 g/mol [4]
Boiling Point ~160-162 °C~50 °C @ 11 Torr[5]Not readily available
Form Liquid[6]Liquid[7]Solid or semi-solid[8]
Commercial Availability & Relative Price Widely available, relatively low cost[6]Readily available, comparable to ethyl ester[5][7]Available, generally higher cost[8]
Functional Equivalents: The N-Protected Analogs

In multi-step syntheses, protecting the secondary amine can be a strategic choice to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose.

  • N-Boc-β-alanine ethyl ester: This reagent provides the same β-alanine backbone but with a protected amine. The Boc group is stable under a wide range of conditions but can be readily removed with acid.

PropertyN-Boc-β-alanine ethyl ester
Molecular Weight 217.26 g/mol
Boiling Point Not readily available
Form Not readily available
Commercial Availability & Relative Price Readily available, significantly higher cost

Performance in Key Synthetic Transformations

The true measure of a reagent's utility lies in its performance in common chemical reactions. Here, we compare the alternatives in two fundamental transformations: amide bond formation and conjugate addition.

Amide Bond Formation

A primary application of these reagents is in amide coupling reactions, where the secondary amine reacts with an activated carboxylic acid. The choice of ester can influence the reaction conditions and the ease of purification.

Workflow for a Typical Amide Coupling Reaction

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Carboxylic Acid Carboxylic Acid Reaction Mixture Reaction Mixture Carboxylic Acid->Reaction Mixture Coupling Agent (e.g., EDC, HATU) Coupling Agent (e.g., EDC, HATU) Coupling Agent (e.g., EDC, HATU)->Reaction Mixture Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Reaction Mixture Alternative Reagent Alternative Reagent Alternative Reagent->Reaction Mixture Aqueous Work-up Aqueous Work-up Reaction Mixture->Aqueous Work-up Chromatography Chromatography Aqueous Work-up->Chromatography Amide Product Amide Product Chromatography->Amide Product

Caption: Generalized workflow for amide bond formation.

While direct comparative studies are limited, the choice between the ethyl and methyl esters in amide coupling is often dictated by the volatility of the corresponding alcohol byproduct (ethanol vs. methanol), which can simplify purification. The tert-butyl ester, being more sterically hindered, might exhibit slightly slower reaction kinetics.

Ester Hydrolysis: A Key Consideration

The stability of the ester group to hydrolysis is a critical factor, particularly if the synthetic route involves acidic or basic conditions.

  • Acidic Hydrolysis: The rate of acid-catalyzed hydrolysis generally follows the order: tert-butyl > ethyl ≈ methyl .[9][10] The tert-butyl ester is readily cleaved under acidic conditions due to the formation of a stable tert-butyl carbocation.[11]

  • Basic Hydrolysis (Saponification): The rate of base-catalyzed hydrolysis is influenced by steric hindrance around the carbonyl group. Therefore, the order of reactivity is generally: methyl > ethyl > tert-butyl .[11][12]

Ester Hydrolysis Pathway

cluster_ester Ester cluster_conditions Hydrolysis Conditions cluster_products Products Ester Ester Acidic (H+) Acidic (H+) Ester->Acidic (H+) Reversible Basic (OH-) Basic (OH-) Ester->Basic (OH-) Irreversible Carboxylic Acid Carboxylic Acid Acidic (H+)->Carboxylic Acid Alcohol Alcohol Acidic (H+)->Alcohol Basic (OH-)->Alcohol Carboxylate Salt Carboxylate Salt Basic (OH-)->Carboxylate Salt

Caption: General pathways for ester hydrolysis.

Experimental Protocols

To provide a practical context, here are representative protocols for the synthesis of the key reagents.

Protocol 1: Synthesis of Mthis compound

This procedure is adapted from a literature method.[13]

  • Dissolve methyl acrylate (10 g, 116 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to -20 °C using an appropriate cooling bath.

  • Slowly add a 2M solution of methylamine in tetrahydrofuran (90 mL, 180 mmol) via an addition funnel, maintaining the reaction temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for 2 hours.

  • Remove the solvent and excess methylamine under reduced pressure.

  • Distill the residue under reduced pressure (e.g., 45 °C at 5 Torr) to obtain methyl 3-(methylamino)propionate as a colorless liquid. (Reported yield: 28%)[13]

Protocol 2: N-Boc Protection of a β-Amino Ester

This is a general procedure for the Boc protection of an amino ester.

  • Dissolve the β-amino ester (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the solution.

  • If the starting material is a hydrochloride salt, add a non-nucleophilic base such as triethylamine (1.1 equivalents) to neutralize the acid.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection of N-Boc-β-alanine ethyl ester

This protocol outlines the standard procedure for removing a Boc protecting group.[14]

  • Dissolve the N-Boc-β-alanine ethyl ester in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

  • Stir the solution at room temperature for 30-60 minutes, monitoring the deprotection by TLC.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure.

  • Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.

  • The resulting amine salt can often be used in the next step without further purification.

Greener Synthetic Approaches

The principles of green chemistry are increasingly important in modern synthesis. For β-amino esters, several greener alternatives to traditional methods are emerging.

  • Solvent-Free Synthesis: Michael additions can often be performed under solvent-free conditions, sometimes with microwave irradiation, to reduce solvent waste and reaction times.[15][16]

  • Enzymatic Synthesis: The use of enzymes, such as lipases, can catalyze the Michael addition of amines to acrylates in a highly selective manner under mild conditions, often in greener solvents like methanol.[13][17][18]

Conclusion and Recommendations

The choice of reagent as an alternative to this compound is a strategic decision that should be guided by the specific demands of the synthetic route.

  • For routine applications where the ester is a stable handle for further transformations, Mthis compound offers a cost-effective and readily available alternative with similar reactivity to the ethyl ester.

  • When enhanced stability to basic conditions is required, or when selective acidic cleavage of the ester is desired, tert-Butyl 3-(methylamino)propanoate is the superior choice, despite its higher cost.

  • For multi-step syntheses where the secondary amine requires protection to avoid side reactions, N-Boc-β-alanine ethyl ester is an excellent, albeit more expensive, option that provides robust protection and straightforward deprotection.

By carefully considering the factors of reactivity, stability, cost, and the growing importance of sustainable synthesis, researchers can select the optimal building block to streamline their synthetic efforts and achieve their research goals with greater efficiency.

References

  • Wang, Z., et al. (2018). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 23(10), 2629. [Link]
  • Forgó, P., & Forró, E. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(6), 3998-4010. [Link]
  • Organic Chemistry Portal.
  • Miranda, R., et al. (2005). The solvent free preparation of beta-amino esters alpha,beta-unsaturated ketones and esters with domestic microwave oven. Journal of the Brazilian Chemical Society, 16(6b), 1357-1362. [Link]
  • PubMed. Enzymatic synthesis of enantiomerically pure beta-amino ketones, beta-amino esters, and beta-amino alcohols with Baeyer-Villiger monooxygenases. [Link]
  • Semantic Scholar. Enzymatic synthesis of enantiomerically pure beta-amino ketones, beta-amino esters, and beta-amino alcohols with Baeyer-Villiger monooxygenases. [Link]
  • Scite.ai. The solvent free preparation of beta-amino esters alpha,beta-unsaturated ketones and esters with domestic microwave oven. [Link]
  • LookChem. Methyl 3-(methylamino)
  • ResearchGate.
  • RSC Publishing. Designing a green poly(β-amino ester)
  • RSC Publishing. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]
  • Cenmed Enterprises. N-Boc-beta-alanine ethyl ester. [Link]
  • Oxford Academic. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. [Link]
  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
  • Canadian Science Publishing. PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII.
  • Fisher Scientific. BLD Pharm 100MG tert-Butyl 3-(methylamino)propanoa te. [Link]
  • Chemistry LibreTexts. Hydrolysis of Esters. [Link]
  • Chemguide. hydrolysing esters. [Link]
  • Chemistry Steps.
  • PubChem. Ethyl 3-(methylamino)
  • Semantic Scholar.
  • PubMed. Short synthesis of ethyl 3-(3-aminophenyl)
  • ResearchGate. Short Synthesis of Ethyl 3-(3-Aminophenyl)
  • ResearchGate.
  • PubChem. tert-butyl 3-(4-ethyl-N-methylanilino)
  • PubChemLite. Tert-butyl 3-(methylamino)
  • PubChem. Methyl 3-(methylamino)

Sources

A Comparative Spectroscopic Guide to Ethyl 3-(methylamino)propanoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Context

Ethyl 3-(methylamino)propanoate is a versatile bifunctional molecule, featuring both a secondary amine and an ester group. This structure makes it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Chemical modifications at the nitrogen or the ester moiety lead to a variety of derivatives with distinct physicochemical properties. Accurate and efficient characterization of these analogs is paramount in drug development and chemical research, and spectroscopy is the cornerstone of this analytical process. This guide will focus on three common classes of derivatives: N-acyl, N-alkyl, and alternative ester derivatives, comparing their spectral signatures to the parent compound.

Spectroscopic Fundamentals at a Glance

Before dissecting the spectra of our target molecules, a brief overview of the core techniques is warranted:

  • ¹H and ¹³C NMR Spectroscopy: These techniques probe the magnetic environments of hydrogen and carbon nuclei, respectively. The chemical shift (δ) indicates the electronic environment of a nucleus, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) provides information about neighboring protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies (wavenumbers, cm⁻¹), making it a powerful tool for identifying the presence or absence of groups like carbonyls (C=O) and amines (N-H).

  • Mass Spectrometry (MS): MS determines the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation patterns, offers valuable clues about its structure.

Spectroscopic Profile of this compound

To establish a baseline for our comparisons, we first examine the spectral data for the parent compound, this compound.

Structure: CH₃-NH-CH₂-CH₂-CO-O-CH₂-CH₃

Expected Spectroscopic Features:

  • ¹H NMR: Key signals include a triplet for the ethyl ester's CH₃, a quartet for the ethyl ester's OCH₂, two triplets for the propylene chain's CH₂ groups, a singlet for the N-CH₃, and a broad singlet for the N-H proton. Protons adjacent to the nitrogen and the carbonyl group will be deshielded, appearing at a higher chemical shift.[1][2]

  • ¹³C NMR: We anticipate signals for the two carbons of the ethyl group, the two carbons of the propylene backbone, the N-methyl carbon, and the ester carbonyl carbon. The carbonyl carbon will be the most downfield signal (typically 170-185 ppm).[3]

  • IR Spectroscopy: A characteristic sharp, single N-H stretching peak for the secondary amine should appear around 3350-3300 cm⁻¹.[1][4][5] A strong C=O stretch for the saturated ester will be prominent around 1750-1735 cm⁻¹.[6][7][8] Additionally, C-N stretching can be observed in the 1200-1029 cm⁻¹ region.[9]

  • Mass Spectrometry: The molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight (131.17 g/mol ).[10] A key fragmentation is often α-cleavage at the C-C bond adjacent to the nitrogen, which would result in a prominent base peak. For this molecule, cleavage between C2 and C3 of the propanoate chain would yield a stable iminium ion, [CH₃-NH=CH₂]⁺, at m/z 44.[11]

Comparative Spectroscopic Analysis of Derivatives

The true power of spectroscopy lies in its ability to distinguish between closely related structures. Let's explore how modifying the parent molecule impacts the spectral data.

N-Acyl Derivatives (e.g., Ethyl 3-[acetyl(methyl)amino]propanoate)

Introducing an acyl group (like an acetyl group, -C(O)CH₃) converts the secondary amine into a tertiary amide. This fundamental change has profound spectroscopic consequences.

Structure: CH₃-N(C(O)CH₃)-CH₂-CH₂-CO-O-CH₂-CH₃

  • ¹H NMR:

    • Disappearance of N-H Signal: The most obvious change is the absence of the broad N-H proton signal.

    • Downfield Shift of Proximal Protons: The electron-withdrawing effect of the newly formed amide carbonyl group significantly deshields the adjacent protons. Expect the N-CH₃ singlet and the N-CH₂ triplet to shift downfield (to a higher ppm value) compared to the parent compound.

    • New Acetyl Signal: A new sharp singlet will appear around 2.1 ppm, corresponding to the three protons of the acetyl group.

  • ¹³C NMR:

    • New Amide Carbonyl: A second carbonyl signal will appear in the spectrum, typically in the 1690-1630 ppm range for the amide, distinct from the ester carbonyl.[6]

    • Shifted Carbons: The N-CH₃ and N-CH₂ carbons will also experience a downfield shift due to the deshielding effect of the amide group.

  • IR Spectroscopy:

    • Disappearance of N-H Stretch: The secondary amine N-H stretch around 3300 cm⁻¹ will be absent.[5]

    • New Amide C=O Stretch: A strong amide carbonyl (C=O) absorption band will appear, typically between 1680-1630 cm⁻¹, which is at a lower wavenumber than the ester C=O stretch.[6] This is a key diagnostic feature.

  • Mass Spectrometry:

    • Increased Molecular Weight: The molecular ion peak will increase by the mass of the added acyl group (e.g., +42 for acetyl).

    • Altered Fragmentation: The fragmentation pattern will now be dominated by cleavage adjacent to the amide group. For the N-acetyl derivative, a prominent fragment corresponding to [CH₃CO]⁺ (m/z 43) is likely.

N-Alkyl Derivatives (e.g., Ethyl 3-(diethylamino)propanoate)

Replacing the N-methyl group with a larger alkyl group (like ethyl) transforms the secondary amine into a tertiary amine.

Structure: (CH₃CH₂)₂-N-CH₂-CH₂-CO-O-CH₂-CH₃

  • ¹H NMR:

    • Disappearance of N-H Signal: As with N-acylation, the N-H signal disappears.

    • Disappearance of N-CH₃ Signal: The sharp singlet for the N-methyl group is replaced by signals corresponding to the new N-alkyl group. For an N-ethyl group, this would be a quartet and a triplet.

    • Upfield Shift (Slight): Tertiary amines are slightly more electron-donating than secondary amines. Consequently, the protons on the carbons adjacent to the nitrogen may show a slight upfield shift compared to the parent compound.

  • ¹³C NMR:

    • The N-CH₃ signal is replaced by signals for the new alkyl group's carbons.

  • IR Spectroscopy:

    • Complete Absence of N-H Stretch: The defining feature is the total lack of any N-H stretching bands in the 3500-3300 cm⁻¹ region, confirming the tertiary amine structure.[1][4][12]

  • Mass Spectrometry:

    • Increased Molecular Weight: The molecular ion peak will reflect the mass of the larger alkyl group. For a diethyl derivative, the molecular weight is 173.27 g/mol .[13]

    • Characteristic Fragmentation: α-cleavage remains the dominant fragmentation pathway. For ethyl 3-(diethylamino)propanoate, the loss of a propyl radical from the propanoate chain leads to the formation of a stable iminium ion, [(CH₃CH₂)₂N=CH₂]⁺, which would be the base peak at m/z 86.

Ester Derivatives (e.g., Mthis compound)

Changing the ester group (e.g., from ethyl to methyl) primarily affects the signals associated with that part of the molecule, leaving the aminopropanoate backbone largely unchanged.

Structure: CH₃-NH-CH₂-CH₂-CO-O-CH₃

  • ¹H NMR:

    • Ester Group Signals: The characteristic triplet and quartet of the ethyl group will be replaced by a sharp singlet for the methyl ester's O-CH₃ group, typically appearing around 3.7 ppm.[7] The rest of the spectrum will be very similar to the parent compound.

  • ¹³C NMR:

    • The two signals for the ethyl ester carbons will be replaced by a single signal for the methyl ester carbon.

  • IR Spectroscopy:

    • The IR spectrum will be nearly identical to the parent compound, as the fundamental vibrating bonds (N-H, C=O, C-N) are unchanged. The C-O stretch may shift slightly, but this is often difficult to resolve in a complex region of the spectrum.[8]

  • Mass Spectrometry:

    • Decreased Molecular Weight: The molecular ion peak will be lower by 14 mass units (the difference between an ethyl and a methyl group).

    • Similar Fragmentation: The fragmentation pattern of the aminopropanoate portion will be very similar, with the base peak likely remaining at m/z 44.

Data Summary

CompoundKey ¹H NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)Key MS Fragments (m/z)
This compound (Parent) ~2.4 (s, 3H, N-CH₃), ~3.3 (s, broad, 1H, NH), ~4.1 (q, 2H, OCH₂), ~1.2 (t, 3H, OCH₂CH₃)~3300 (N-H stretch, 1 peak), ~1735 (C=O ester stretch)131 (M⁺), 44 (base peak)
N-Acetyl Derivative ~2.1 (s, 3H, COCH₃), ~3.0 (s, 3H, N-CH₃), No N-H signal~1735 (C=O ester), ~1650 (C=O amide), No N-H stretch173 (M⁺), 43
N,N-Diethyl Derivative ~1.0 (t, 6H, N(CH₂CH₃)₂), ~2.6 (q, 4H, N(CH₂CH₃)₂), No N-H signal~1735 (C=O ester), No N-H stretch[12]173 (M⁺), 86 (base peak)
Methyl Ester Derivative ~2.4 (s, 3H, N-CH₃), ~3.3 (s, broad, 1H, NH), ~3.7 (s, 3H, OCH₃)~3300 (N-H stretch, 1 peak), ~1735 (C=O ester stretch)117 (M⁺), 44 (base peak)

Experimental Protocols

NMR Sample Preparation and Acquisition (General)
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • D₂O Exchange: For unambiguous identification of the N-H proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The N-H signal will disappear due to proton-deuterium exchange.[1]

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Background Scan: Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a single drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (Electron Ionization - GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) into a gas chromatograph to separate the analyte from any impurities. A standard non-polar column (e.g., DB-5) is typically suitable.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio, and a mass spectrum is generated.

Visualization of Concepts

Below are diagrams to visually summarize the key concepts discussed.

G cluster_workflow Spectroscopic Analysis Workflow Sample Analyte Sample NMR NMR Spectroscopy (¹H, ¹³C, D₂O exch.) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Data Spectral Data (Shifts, Frequencies, m/z) NMR->Data IR->Data MS->Data Interpretation Data Interpretation & Structure-Spectra Correlation Data->Interpretation Confirmation Structural Confirmation Interpretation->Confirmation

Caption: General workflow for the spectroscopic identification of organic compounds.

G cluster_parent Parent: this compound cluster_derivative Derivative: N-Acetyl P_Struct CH₃-NH-CH₂-CH₂-CO-O-CH₂-CH₃ D_Struct CH₃-N(COCH₃)-CH₂-CH₂-CO-O-CH₂-CH₃ P_Struct->D_Struct Acylation (-H, +COCH₃) P_IR IR: N-H stretch (~3300 cm⁻¹) P_NMR ¹H NMR: N-H signal (broad) D_IR IR: NO N-H stretch. New C=O amide (~1650 cm⁻¹) D_NMR ¹H NMR: NO N-H signal. New COCH₃ singlet.

Caption: Key structural and spectroscopic changes upon N-acylation.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary toolkit for the unambiguous identification of this compound and its derivatives. By understanding how common structural modifications—such as N-acylation, N-alkylation, and ester exchange—manifest in the spectral data, researchers can confidently characterize their synthesized compounds. The disappearance of the N-H signal in both NMR and IR is a definitive marker for substitution at the nitrogen, with the appearance of a new amide carbonyl in the IR spectrum specifically confirming N-acylation. Mass spectrometry provides crucial molecular weight information and corroborates structural assignments through predictable fragmentation patterns, most notably the α-cleavage that is characteristic of amines. This guide serves as a foundational reference for interpreting these spectral changes, facilitating more efficient and accurate research and development.

References

  • TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?
  • Workman, J., & V-Mon, L. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • Labtraining. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541480, this compound.
  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79649, Ethyl 3-(diethylamino)propionate.

Sources

A Senior Application Scientist's Guide to Validating the Structure of Synthesized Ethyl 3-(methylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative framework for the validation of Ethyl 3-(methylamino)propanoate, a valuable building block in organic synthesis. We will move beyond rote procedural descriptions to explore the causal reasoning behind experimental choices, ensuring a self-validating analytical workflow. This document is designed to be a practical resource, grounded in established analytical principles and supported by experimental data.

The Synthetic Pathway: Aza-Michael Addition

The synthesis of this compound is commonly achieved through aza-Michael addition of methylamine to ethyl acrylate. This reaction is a classic example of a conjugate addition, where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated ester.

cluster_reactants Reactants cluster_product Product methylamine Methylamine (CH₃NH₂) product This compound methylamine->product Aza-Michael Addition ethyl_acrylate Ethyl Acrylate ethyl_acrylate->product

Caption: Synthesis of this compound via Aza-Michael Addition.

Understanding the reaction mechanism is crucial for anticipating potential side products. The primary amine can, in principle, react a second time with another molecule of ethyl acrylate, leading to the formation of a tertiary amine, Ethyl 3,3'-(methylazanediyl)dipropanoate. Controlling the stoichiometry and reaction conditions is therefore critical to favor the desired mono-addition product.

Orthogonal Validation: A Multi-Technique Approach

No single analytical technique is sufficient to definitively prove a chemical structure. A robust validation strategy employs a suite of orthogonal techniques, each providing a unique piece of the structural puzzle. For this compound, the core analytical toolkit comprises Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Validation Structural Validation NMR->Validation IR->Validation MS->Validation

Caption: Orthogonal workflow for structural validation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound.

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized product in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it should dissolve the sample and have a known, non-interfering residual solvent peak.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift axis using the TMS signal.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

¹H NMR: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show five distinct signals, each corresponding to a unique proton environment.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-CH₂-CH₃~1.25Triplet3HProtons of the ethyl ester methyl group, split by the adjacent methylene group.
-NH-CH₃~2.45Singlet3HProtons of the N-methyl group, a singlet as there are no adjacent protons to couple with.
-CO-CH₂-~2.55Triplet2HMethylene protons adjacent to the carbonyl group, split by the neighboring methylene group.
-NH-CH₂-~2.85Triplet2HMethylene protons adjacent to the nitrogen, split by the neighboring methylene group.
-O-CH₂-~4.15Quartet2HMethylene protons of the ethyl ester, split by the adjacent methyl group.

Comparison with a Potential Side-Product: Ethyl 3,3'-(methylazanediyl)dipropanoate

The presence of the double-addition product would introduce distinct signals in the ¹H NMR spectrum. The symmetry of this molecule would lead to a simpler spectrum than one might initially expect.

Assignment (Double-Addition Product) Expected Chemical Shift (δ, ppm) Multiplicity Integration Distinguishing Feature
-CH₂-CH₃~1.25Triplet6HIntegration value would be double that of the desired product.
N-CH₃~2.35Singlet3HSimilar to the desired product, but may be slightly shifted.
-CO-CH₂-~2.50Triplet4HIntegration value would be double that of the desired product.
N-(CH₂-)₂~2.75Triplet4HIntegration value would be double that of the desired product.
-O-CH₂-~4.15Quartet4HIntegration value would be double that of the desired product.

The most telling sign of the double-addition product would be the change in integration ratios. The absence of an N-H proton signal would also be a key indicator.

¹³C NMR: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Assignment Chemical Shift (δ, ppm) Rationale
-CH₂-C H₃~14.2The methyl carbon of the ethyl group, in the typical aliphatic region.
-NH-C H₃~36.0The N-methyl carbon, shifted downfield due to the electronegativity of the nitrogen atom.
-CO-C H₂-~34.5The methylene carbon alpha to the carbonyl group.
-NH-C H₂-~46.0The methylene carbon alpha to the nitrogen atom, shifted further downfield by the nitrogen.
-O-C H₂-~60.5The methylene carbon of the ethyl ester, significantly deshielded by the adjacent oxygen.
-C=O~172.5The carbonyl carbon of the ester, appearing at a characteristic low-field chemical shift.[1]

Comparison with Potential Impurities

  • Ethyl Acrylate (Unreacted Starting Material): Would show characteristic sp² carbon signals between 128-131 ppm and a carbonyl signal around 166 ppm.

  • Ethyl 3,3'-(methylazanediyl)dipropanoate (Double-Addition Product): Due to symmetry, this molecule would exhibit fewer than the nine expected carbon signals. The signals for the two ethyl ester groups would be equivalent, as would the two propanoate chains attached to the nitrogen.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The presence or absence of characteristic absorption bands provides crucial evidence for the structure of this compound.

Experimental Protocol: Liquid Film IR

1. Sample Preparation:

  • Place a single drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

2. Data Acquisition:

  • Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty spectrometer.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Interpreting the IR Spectrum

The IR spectrum of this compound should display the following key absorptions:

Wavenumber (cm⁻¹) Vibrational Mode Significance
~3300-3350 (weak-medium, sharp)N-H stretchConfirms the presence of a secondary amine. This is a critical peak for distinguishing from the tertiary amine double-addition product.
~2980-2800C-H stretch (sp³)Indicates the presence of aliphatic C-H bonds.
~1735 (strong, sharp)C=O stretchCharacteristic absorption for an ester carbonyl group.
~1250-1020C-N stretch and C-O stretchThese stretches confirm the presence of the amine and ester functionalities.

Comparative Analysis of IR Spectra

Compound Key Differentiating Feature(s)
This compound Presence of a distinct N-H stretching band around 3300-3350 cm⁻¹.
Ethyl Acrylate Presence of a C=C stretching band around 1630 cm⁻¹ and vinylic C-H stretches above 3000 cm⁻¹. Absence of an N-H stretch.
Ethyl 3,3'-(methylazanediyl)dipropanoate Absence of an N-H stretching band. The rest of the spectrum would be broadly similar to the desired product.

The presence of the N-H stretch is the most definitive piece of evidence from IR spectroscopy for the successful synthesis of the desired secondary amine.

III. Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation pattern, further corroborates the proposed structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

2. Data Acquisition:

  • Inject the sample into the GC, where it is vaporized and separated from any impurities.

  • The separated components are then introduced into the mass spectrometer.

  • Electron ionization (EI) is a common method for fragmenting the molecule.

Analyzing the Mass Spectrum

The mass spectrum of this compound is expected to show the following key features:

  • Molecular Ion Peak (M⁺): A peak at m/z = 131, corresponding to the molecular weight of the compound (C₆H₁₃NO₂).[2]

  • Key Fragmentation Peaks:

    • m/z = 88: Loss of the ethyl group (-CH₂CH₃, 29 Da) and a hydrogen atom from the nitrogen, followed by cyclization is a possible fragmentation pathway.

    • m/z = 74: McLafferty rearrangement, a characteristic fragmentation of esters, would lead to a fragment of this mass.

    • m/z = 58: Alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of the -COOCH₂CH₃ group (73 Da).

    • m/z = 44: A common fragment for secondary amines, resulting from cleavage of the C-C bond alpha to the nitrogen.

Comparative Mass Spectral Data

Compound Molecular Ion (m/z) Key Differentiating Fragments (m/z)
This compound 13188, 74, 58, 44
Ethyl Acrylate 100Fragments corresponding to the loss of -OCH₂CH₃ (55) and -CH₂CH₃ (71).
Ethyl 3,3'-(methylazanediyl)dipropanoate 217A significantly higher molecular ion peak. Fragmentation would likely involve losses of the ethyl ester side chains.

The molecular ion peak is a powerful tool for confirming the elemental composition of the synthesized product and for distinguishing it from potential side-products with different molecular weights.

Conclusion: A Self-Validating Approach to Structural Confirmation

By employing a multi-technique, orthogonal approach, we can confidently validate the structure of synthesized this compound. The convergence of data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry creates a self-validating system where each technique corroborates the findings of the others. This rigorous analytical workflow is essential for ensuring the quality and reliability of chemical synthesis in research and development. The comparative data presented for potential impurities and side-products provides a clear framework for identifying and troubleshooting any deviations from the expected synthetic outcome.

References

  • PubChem. This compound.
  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link].
  • Zou, W., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Polymer Chemistry, 8(4), 691-703.
  • Van Houten, J. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • University of Colorado Boulder. IR Spectroscopy of Liquids. [Link].
  • Pennsylvania State University. Acquiring 1H NMR spectrum (Quick instructions for Topspin). [Link].

Sources

A Senior Application Scientist's Guide to Purity Assessment of Ethyl 3-(methylamino)propanoate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical research and development, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of experimental reproducibility, drug efficacy, and patient safety.[1][2] Ethyl 3-(methylamino)propanoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Even trace impurities can lead to unwanted side reactions, alter biological activity, and introduce significant delays and costs to the drug development pipeline.[3]

This guide provides a comprehensive framework for the purity assessment of this compound sourced from different commercial suppliers. We will delve into the rationale behind the selection of analytical techniques, provide detailed, field-tested protocols, and present a comparative analysis of hypothetical data to illustrate the importance of rigorous quality assessment.

The "Why": Understanding Potential Impurities

The most common synthesis route for this compound involves the Michael addition of methylamine to ethyl acrylate.

cluster_impurities Potential Impurities Ethyl Acrylate Ethyl Acrylate This compound This compound Ethyl Acrylate->this compound Michael Addition Methylamine Methylamine Methylamine->this compound Diethylamine Diethylamine Unreacted Starting Materials Unreacted Starting Materials Bis-adduct Bis-adduct

Caption: Synthesis of this compound and potential impurities.

This seemingly straightforward reaction can give rise to several impurities, including:

  • Unreacted Starting Materials: Residual ethyl acrylate and methylamine.

  • Bis-adduct Impurity: The product of a secondary Michael addition, 3-(methyl(3-ethoxy-3-oxopropyl)amino)propanoate.

  • Impurities from Starting Materials: For example, diethylamine present in the methylamine source.

Given these potential contaminants, a multi-pronged analytical approach is essential for a comprehensive purity assessment.

The "How": A Multi-Modal Analytical Workflow

No single analytical technique is sufficient to identify and quantify all potential impurities.[4] We, therefore, employ an orthogonal approach, leveraging the strengths of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

cluster_0 Sample Receipt & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Logging Sample Logging Solution Preparation Solution Preparation Sample Logging->Solution Preparation GC-MS GC-MS Solution Preparation->GC-MS HPLC HPLC Solution Preparation->HPLC qNMR qNMR Solution Preparation->qNMR Impurity Identification Impurity Identification GC-MS->Impurity Identification Purity Quantification Purity Quantification HPLC->Purity Quantification qNMR->Purity Quantification Comparative Report Comparative Report Impurity Identification->Comparative Report Purity Quantification->Comparative Report

Caption: Overall workflow for the purity assessment of this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Rationale: GC-MS is an ideal technique for identifying and semi-quantifying volatile and semi-volatile impurities, such as unreacted starting materials and low molecular weight byproducts. The mass spectrometer provides structural information, aiding in the confident identification of unknown peaks. Given that amino esters can be analyzed by GC, this is a suitable first-pass technique.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with analytical grade methanol.

    • Transfer an aliquot to a GC vial for analysis.

  • Instrumentation and Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • MS System: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MSD Transfer Line: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 35-400 amu.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Identify the main component peak corresponding to this compound.

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Calculate the area percentage of each impurity relative to the total peak area.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

Rationale: HPLC is a robust and precise technique for quantifying the main component and non-volatile impurities. For amines that lack a strong UV chromophore, derivatization is often employed. However, to avoid potential side reactions and complexities from a derivatization step, we will utilize a method with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or UV detection at a low wavelength if sensitivity is sufficient. For this guide, we will outline a reversed-phase method with UV detection, which is widely accessible.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase A.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent with a UV detector.

    • Column: C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak to determine the purity.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Rationale: qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[5][6] By using a certified internal standard, the purity of the target compound can be calculated directly from the integral ratios of their respective NMR signals.[7] This technique is particularly valuable as it is non-destructive and provides structural confirmation simultaneously.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.

  • Instrumentation and Conditions:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Solvent: DMSO-d6.

    • Temperature: 298 K.

    • Pulse Program: A standard 90° pulse sequence (e.g., zg30).

    • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (a value of 30 s is generally a safe starting point).

    • Number of Scans: 16 or more for good signal-to-noise.

  • Data Analysis:

    • Process the 1H NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Select well-resolved, non-overlapping signals for both the analyte and the internal standard.

    • Integrate the selected signals.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparative Data Analysis

To illustrate the practical application of these methods, we present hypothetical purity data for this compound from three different suppliers.

SupplierGC-MS Purity (% Area)HPLC Purity (% Area)qNMR Purity (% w/w)Major Impurities Identified (GC-MS)
Supplier A 99.899.799.6Unreacted Ethyl Acrylate (0.15%)
Supplier B 98.598.298.1Bis-adduct (1.2%), Diethylamine (0.2%)
Supplier C 99.299.195.3Unidentified non-volatile impurity

Analysis of Results:

  • Supplier A demonstrates high purity across all three analytical techniques, with only a minor amount of a volatile starting material detected.

  • Supplier B shows significantly lower purity, with the presence of both a reaction byproduct (bis-adduct) and an impurity likely originating from the starting materials (diethylamine).

  • Supplier C presents an interesting case. While the chromatographic methods indicate high purity, the qNMR result is significantly lower. This discrepancy suggests the presence of a non-volatile, non-UV active impurity that is not detected by GC-MS or HPLC under the employed conditions, but is quantifiable by qNMR. This highlights the importance of using orthogonal analytical methods for a complete purity picture.

Conclusion and Recommendations

The purity of this compound can vary significantly between suppliers, underscoring the necessity of a robust, multi-technique approach to quality assessment. While chromatographic methods like GC-MS and HPLC are excellent for impurity profiling and routine quality control, qNMR provides an invaluable orthogonal method for absolute purity determination, capable of detecting impurities that may be missed by other techniques.

For critical applications in drug development, it is strongly recommended that researchers:

  • Request and critically evaluate the Certificate of Analysis (CoA) from the supplier. Look for the analytical methods used and the level of detail provided on impurities.

  • Perform in-house purity verification using at least two orthogonal analytical techniques. The combination of HPLC and qNMR is particularly powerful.

  • Consider the potential impact of identified impurities on downstream chemistry and biological assays.

By investing in a thorough purity assessment of starting materials, researchers can build a foundation of quality and reliability that will pay dividends throughout the drug discovery and development process.

References

  • Pauli, G. F., Chen, S.-N., & Jaki, B. U. (2012). Purity by Absolute qNMR. Bruker.[Link]
  • News-Medical. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.
  • ResearchGate. (2015). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases.
  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • Regis Technologies. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination.
  • PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate.
  • Techmate. (2023). The Importance of High-Purity Chemicals in Pharmaceutical Testing.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate.

Sources

A Comparative Guide to the Biological Activity of Ethyl 3-(methylamino)propanoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-amino acid esters represent a versatile class of organic compounds with significant potential in medicinal chemistry and drug development. Their structural similarity to endogenous amino acids allows them to interact with biological systems, while offering greater metabolic stability. Ethyl 3-(methylamino)propanoate serves as a foundational scaffold in this class. By systematically modifying its structure to create analogs, researchers can explore and optimize various biological activities.

This guide provides a comparative analysis of the biological activities of synthetically-derived analogs of this compound. We will delve into the rationale behind the structural modifications, present standardized protocols for evaluating their cytotoxic and antimicrobial effects, and analyze hypothetical structure-activity relationships (SAR). The objective is to furnish researchers with a robust framework for designing and screening novel therapeutic candidates based on this promising chemical scaffold.

The Chemical Landscape and Rationale for Analog Design

The parent compound, this compound, possesses a simple yet versatile structure comprising a β-amino group, an ethyl ester, and an N-methyl substituent. To explore the structure-activity relationship, we designed a series of analogs by modifying three key positions:

  • The Ester Group (R¹): Altering the alkyl chain length of the ester (from ethyl to tert-butyl) can influence the compound's lipophilicity and hydrolysis rate, which in turn affects cell permeability and bioavailability.

  • The N-Substituent (R²): Replacing the N-methyl group with a larger, more complex group like a benzyl moiety can introduce steric bulk and potential for additional molecular interactions (e.g., pi-stacking), which may enhance binding to a biological target.

  • The α-Carbon (R³): Introducing a substituent on the carbon alpha to the carbonyl group can create a chiral center and provide an additional point of interaction within a target's binding site.

For the purpose of this guide, we will compare the parent compound with three hypothetical analogs:

Compound IDStructureR¹ (Ester Group)R² (N-Substituent)R³ (α-Substituent)
EM-01 (Parent) EthylMethylH
EM-02 tert-ButylMethylH
EM-03 EthylBenzylH
EM-04 EthylMethylPhenyl

Methodologies for Comparative Bioactivity Assessment

To ensure a reliable and objective comparison, standardized in vitro assays are essential. Here, we detail the protocols for assessing two key biological activities: cytotoxicity against a cancer cell line and broad-spectrum antimicrobial activity. The evaluation of cytotoxic potential is a critical first step in the discovery of new anticancer agents[1].

Experimental Workflow

The overall workflow for screening these novel analogs is a multi-step process that ensures systematic evaluation from initial compound preparation to final data analysis and interpretation.

G cluster_prep Preparation Phase cluster_assay Bioactivity Screening Phase cluster_analysis Data Analysis Phase Compound Synthesized Analogs (EM-01 to EM-04) StockSol Prepare Stock Solutions (e.g., 10 mM in DMSO) Compound->StockSol SerialDil Perform Serial Dilutions (for dose-response) StockSol->SerialDil Cytotoxicity Cytotoxicity Assay (MTT Protocol) SerialDil->Cytotoxicity Antimicrobial Antimicrobial Assay (Agar Well Diffusion) SerialDil->Antimicrobial IC50 Calculate IC50 Values (% Cell Viability) Cytotoxicity->IC50 ZOI Measure Zones of Inhibition (mm) Antimicrobial->ZOI SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR ZOI->SAR G Compound EM-03 / EM-04 (Hypothesized Inhibitor) Cleavage_Complex Topo I - DNA Cleavable Complex Compound->Cleavage_Complex stabilizes TopoI DNA Topoisomerase I (Topo I) TopoI->Cleavage_Complex nicks DNA DNA_Supercoiled Supercoiled DNA DNA_Supercoiled->TopoI binds DNA_Relaxed Relaxed DNA Cleavage_Complex->DNA_Relaxed re-ligates & releases Apoptosis Apoptosis (Cell Death) Cleavage_Complex->Apoptosis leads to DNA damage

Caption: Hypothesized mechanism of action via stabilization of the DNA-Topo I complex.

Conclusion

This guide demonstrates a systematic approach to evaluating the biological activity of this compound analogs. Our hypothetical data suggests that the core scaffold is highly tunable. Specifically, the introduction of aromatic moieties, such as an N-benzyl group, can significantly enhance both cytotoxic and antimicrobial activities. This structure-activity relationship provides a strong rationale for prioritizing analogs like EM-03 for further investigation, including mechanism-of-action studies and optimization for improved potency and selectivity. The protocols and analytical framework presented here offer a template for researchers to explore the vast chemical space of β-amino acid esters in the quest for novel therapeutic agents.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
  • Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. (n.d.). BenchChem.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (n.d.). BenchChem.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). Semantic Scholar.
  • Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory.
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2022). MDPI.
  • SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. (n.d.). SciELO.
  • Role of Cytotoxicity Experiments in Pharmaceutical Development. (2018). SciSpace.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Scarborough, R. M. (1999). Structure-activity relationships of beta-amino acid-containing integrin antagonists. Current Medicinal Chemistry, 6(10), 971–981.
  • Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. (2010). Zeitschrift für Naturforschung C, 65(11-12), 647–652.

Sources

Navigating the Synthesis of Ethyl 3-(methylamino)propanoate: A Cost-Benefit Analysis for Researchers and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 3-(methylamino)propanoate, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, can be produced through several synthetic pathways. For researchers, scientists, and drug development professionals, selecting the optimal route requires a thorough evaluation of not only the chemical efficiency but also the economic and environmental viability of each method. This guide provides an in-depth comparative analysis of the two primary synthesis routes: the direct Michael Addition and the two-step Reductive Amination, offering a comprehensive cost-benefit analysis to inform your process development decisions.

At a Glance: Michael Addition vs. Reductive Amination

MetricMichael AdditionReductive Amination
Starting Materials Ethyl acrylate, MethylamineEthyl 3-oxopropanoate, Methylamine
Key Reagents Base catalyst (optional)Reducing agent (e.g., NaBH₃CN)
Number of Steps OneTwo (Imine formation and reduction)
Typical Yield Moderate to HighHigh
Process Simplicity HighModerate
Cost of Raw Materials Generally LowerPotentially Higher
Safety Concerns Handling of volatile and flammable reactantsUse of hydride reducing agents, cyanide byproduct potential with NaBH₃CN
Environmental Impact High atom economyPotentially lower atom economy, hazardous waste from reducing agents
Scalability Generally straightforwardMay require more process control

Route 1: The Direct Approach - Michael Addition

The aza-Michael addition of methylamine to ethyl acrylate represents the most direct and atom-economical pathway to this compound. This one-pot reaction is attractive for its simplicity and potentially lower raw material costs.

Workflow: Michael Addition

EA Ethyl Acrylate Reactor Reaction Vessel EA->Reactor MA Methylamine MA->Reactor Solvent Solvent (e.g., Methanol) Solvent->Reactor Purification Distillation/Purification Reactor->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Michael Addition workflow for this compound synthesis.

Experimental Protocol: Michael Addition
  • Reaction Setup: A solution of methylamine (in a suitable solvent like methanol or THF) is cooled to a low temperature (e.g., -20 °C) in a reaction vessel equipped with a stirrer and a dropping funnel.[1]

  • Addition of Ethyl Acrylate: Ethyl acrylate is added dropwise to the cooled methylamine solution while maintaining the low temperature to control the exothermic reaction.[1]

  • Reaction: The mixture is stirred for a specified period (e.g., 2 hours) at the low temperature.[1]

  • Work-up: The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.[1]

Cost-Benefit Analysis: Michael Addition

Benefits:

  • Cost-Effective Raw Materials: Ethyl acrylate and methylamine are generally less expensive than the starting materials for the reductive amination route. For instance, bulk pricing for ethyl acrylate can range from approximately $1243/MT to $1817/MT depending on the region and market conditions[2]. Methylamine, available as a solution, is also a commodity chemical with competitive pricing[3][4].

  • Process Simplicity: The one-step nature of the Michael addition simplifies the overall process, potentially reducing equipment and labor costs in an industrial setting.

  • High Atom Economy: In principle, this reaction has a 100% atom economy as all atoms from the reactants are incorporated into the final product.

Drawbacks:

  • Yield Variability: While potentially high, yields can be variable and are sensitive to reaction conditions. One documented lab-scale procedure reports a yield of 28%[1]. However, industrial processes are likely optimized for higher conversions.

  • Safety of Reactants: Both methylamine and ethyl acrylate are volatile, flammable, and toxic.[5][6][7] Handling large quantities requires stringent safety protocols, including well-ventilated areas, specialized personal protective equipment (PPE), and measures to prevent static discharge.[6][7]

  • Potential for Side Reactions: Dimerization or polymerization of ethyl acrylate can occur, especially at higher temperatures, leading to impurities and reduced yield.

Route 2: The Controlled Pathway - Reductive Amination

Reductive amination offers a more controlled, albeit multi-step, approach to the synthesis of this compound. This route involves the initial formation of an imine or enamine intermediate from ethyl 3-oxopropanoate and methylamine, followed by in-situ reduction.

Workflow: Reductive Amination

EOP Ethyl 3-oxopropanoate Reactor Reaction Vessel EOP->Reactor MA Methylamine MA->Reactor Solvent Solvent (e.g., Methanol) Solvent->Reactor RA Reducing Agent (e.g., NaBH3CN) RA->Reactor Purification Work-up & Purification Reactor->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Reductive Amination workflow for this compound synthesis.

Experimental Protocol: Reductive Amination
  • Imine Formation: Ethyl 3-oxopropanoate and methylamine are dissolved in a suitable solvent, such as methanol. An acid catalyst (e.g., a few drops of acetic acid) can be added to facilitate the formation of the imine intermediate.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture. NaBH₃CN is often preferred as it is selective for the imine over the ketone starting material[8].

  • Reaction: The reaction is stirred at a controlled temperature until the reaction is complete, which can be monitored by techniques like TLC or GC-MS.

  • Work-up: The reaction is quenched, and the solvent is removed. The crude product is then taken up in an organic solvent and washed with an aqueous solution (e.g., saturated potassium carbonate) to remove impurities.

  • Purification: The organic layer is dried, and the solvent is evaporated. The final product is purified, typically by chromatography or distillation.

Cost-Benefit Analysis: Reductive Amination

Benefits:

  • High Yields and Selectivity: Reductive amination is known for providing high yields of the desired amine with good selectivity, often with fewer byproducts compared to other amination methods[9][10].

  • "Greener" Alternative: Reductive amination is often considered a greener alternative to methods involving alkyl halides, as it avoids the formation of halide waste streams[9].

  • Control over the Reaction: The two-step nature of the reaction (in-situ) allows for better control over the process variables.

Drawbacks:

  • Higher Raw Material Costs: Ethyl 3-oxopropanoate is generally more expensive than ethyl acrylate. The cost of the reducing agent, such as sodium cyanoborohydride, also adds significantly to the overall cost. Prices for sodium cyanoborohydride can range from approximately $830/kg to $2580/kg depending on the supplier and quantity[5][11].

  • Process Complexity: The multi-step nature of this route can translate to longer reaction times and potentially more complex process control in a manufacturing setting.

  • Hazardous Reagents and Waste: Sodium cyanoborohydride is toxic and requires careful handling. The work-up can also generate cyanide-containing waste streams that require specialized disposal procedures[11]. Proper waste management is crucial to minimize environmental impact[4][11].

Head-to-Head Comparison: Scalability, Safety, and Environmental Impact

FeatureMichael AdditionReductive Amination
Scalability Generally considered straightforward to scale up. The main challenge is managing the exothermicity of the reaction, which requires efficient cooling systems.Scalable, but may require more stringent process control to manage the addition of the reducing agent and potential side reactions. The handling of solid NaBH₃CN at a large scale can also pose logistical challenges.
Safety Requires robust safety protocols for handling large volumes of flammable and toxic methylamine and ethyl acrylate.[5][6][7] This includes closed-system transfers, effective ventilation, and grounding of equipment to prevent static discharge.[6][7]The primary safety concern is the handling of sodium cyanoborohydride, which is toxic and can release hydrogen cyanide gas upon contact with acids. Proper quenching and waste treatment protocols are essential.
Environmental Impact High atom economy is a significant advantage. The main environmental concern is the potential for unreacted volatile organic compounds (VOCs) to be released. Proper containment and solvent recycling are necessary.The atom economy is lower due to the use of a reducing agent. The generation of borate salts and potentially cyanide-containing waste from NaBH₃CN are significant environmental drawbacks that require appropriate waste treatment.

Conclusion: Making the Right Choice for Your Application

The choice between Michael Addition and Reductive Amination for the synthesis of this compound is not straightforward and depends heavily on the specific priorities of the project.

  • For cost-sensitive projects and large-scale industrial production where process simplicity is paramount, the Michael Addition route is highly attractive. The lower cost of raw materials and the one-step nature of the reaction are significant advantages. However, this route requires robust engineering controls to manage the safety hazards associated with the reactants and to optimize the yield.

  • For applications where high purity and yield are critical, and where the higher cost of raw materials can be justified, the Reductive Amination route is a strong contender. This method offers greater control over the reaction and can lead to a cleaner product profile. However, the environmental and safety considerations associated with the use of hydride reducing agents must be carefully managed.

Ultimately, a thorough process hazard analysis (PHA) and a detailed cost model, taking into account not just raw material costs but also waste disposal and capital expenditure for safety and environmental controls, should be conducted before selecting a route for large-scale production. For laboratory-scale synthesis, the choice may be dictated by the availability of starting materials and the desired level of control over the reaction.

References

  • Petrochemicals Europe. EBAM Safe Handling and Storage of Acrylic Esters. [Link]
  • Alkali Scientific. Methylamine, 50 kg (8220919050) | MilliporeSigma® (Sigma-Aldrich). [Link]
  • IMARC Group. Ethyl Acrylate Prices, Chart, Monitor, News & Demand. [Link]
  • Carl ROTH. Methylamine, 1 l, plastic, CAS No. 74-89-5. [Link]
  • Sdfine. METHYLAMINE SOLN 40% LR (monomethylamine soln.). [Link]
  • SYNTHETIKA. Methylamine Aqueous Solution MMA40 40% - 1L. [Link]
  • MDPI.
  • IndiaMART.
  • Aaltodoc.
  • ResearchGate.
  • Chemsrc. Ethyl 3-(3-isopropylphenyl)
  • PubMed. Comparative life cycle assessment of ammonia production by coke oven gas via single and coproduction processes. [Link]
  • Organic Chemistry Portal. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. [Link]
  • MDPI.
  • ResearchGate. Comparative life cycle assessment of various ammonia production methods. [Link]
  • Wikipedia.
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Google Patents. CN104910066A - Ethyl 3-(pyridin-2-ylamino)
  • ResearchGate. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]
  • PubMed. Short synthesis of ethyl 3-(3-aminophenyl)
  • Occupational Safety and Health Administration.
  • ResearchGate. Short Synthesis of Ethyl 3-(3-Aminophenyl)
  • ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]
  • PubChem. Ethyl 3-(methylamino)
  • MDPI. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]
  • ChemRxiv.
  • Organic Syntheses.
  • Nature.

Sources

A Comparative Guide to the Synthesis of Ethyl 3-(methylamino)propanoate: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and chemical synthesis, the principles of green chemistry are no longer a niche consideration but a fundamental pillar of responsible innovation. The synthesis of Ethyl 3-(methylamino)propanoate, a key building block in the preparation of various active pharmaceutical ingredients, provides an excellent case study for comparing traditional synthetic routes with more sustainable, green alternatives. This guide offers a detailed comparison of these approaches, supported by experimental data and mechanistic insights, to empower researchers in making more environmentally conscious decisions in their synthetic endeavors.

The Imperative for Greener Synthesis

The traditional synthesis of β-amino esters, including this compound, often relies on methods that utilize hazardous solvents, stoichiometric reagents, and energy-intensive conditions. These factors contribute to a larger environmental footprint, generate significant waste, and can pose safety risks. Green chemistry addresses these challenges by promoting the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

This guide will explore the widely employed traditional method for synthesizing this compound—the Michael addition of methylamine to ethyl acrylate—and contrast it with emerging green alternatives that offer significant advantages in terms of efficiency, safety, and environmental impact.

Traditional Synthesis: The Michael Addition

The aza-Michael addition is a cornerstone of carbon-nitrogen bond formation. In the context of this compound synthesis, it involves the conjugate addition of methylamine to ethyl acrylate.

Reaction Scheme:

A representative traditional protocol for a similar compound, mthis compound, involves dissolving methyl acrylate in a mixture of methanol and tetrahydrofuran (THF) and cooling the solution to -20°C before the slow addition of a methylamine solution.[1] While effective in forming the desired product, this method has several drawbacks from a green chemistry perspective:

  • Solvent Use: The use of a solvent mixture, particularly the inclusion of THF, is a significant concern. THF is a volatile and flammable solvent with potential health hazards.

  • Low Temperature: Maintaining a reaction temperature of -20°C requires considerable energy input, increasing the overall energy consumption of the process.

  • Low Yield: The reported yield for this traditional synthesis of the methyl ester is a modest 28%, indicating a significant portion of the starting materials are not converted to the desired product, contributing to waste.[1]

Experimental Protocol: Traditional Michael Addition (Adapted for Ethyl Ester)
  • Dissolve ethyl acrylate (10.0 g, 100 mmol) in a mixture of methanol (20 mL) and tetrahydrofuran (90 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to -20°C using a suitable cooling bath.

  • Slowly add a solution of methylamine (2.0 M in THF, 90 mL, 180 mmol) to the stirred solution over a period of 1 hour, maintaining the temperature at -20°C.

  • Stir the reaction mixture at -20°C for an additional 2 hours.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Remove the solvents under reduced pressure.

  • Purify the residue by vacuum distillation to obtain this compound.

Green Chemistry Approaches: A Path to Sustainable Synthesis

Several innovative approaches have emerged that align with the principles of green chemistry, offering significant improvements over traditional methods for the synthesis of β-amino esters. These methods focus on minimizing solvent use, employing catalysts, and utilizing more energy-efficient reaction conditions.

Solvent-Free, Catalytic Michael Addition

A highly attractive green alternative is the use of a solid-supported catalyst in a solvent-free system. Silica-supported aluminium chloride has been shown to be an effective catalyst for the Michael addition of amines to α,β-unsaturated esters.[2] This approach eliminates the need for organic solvents, simplifying the work-up procedure and reducing waste. The reaction can often be carried out at room temperature or with gentle heating, further enhancing its green credentials.

Experimental Protocol: Solvent-Free Catalytic Michael Addition
  • In a round-bottom flask, mix ethyl acrylate (10.0 g, 100 mmol) and methylamine (40% aqueous solution, 11.6 g, 150 mmol).

  • Add a catalytic amount of silica-supported aluminium chloride (e.g., 5 mol%).

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the catalyst can be removed by simple filtration.

  • The excess methylamine and water can be removed under reduced pressure to yield the crude product, which can be further purified by distillation if necessary.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry tool.[3][4] Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions.[4] For the synthesis of β-amino esters, microwave heating can be applied to solvent-free reactions or reactions in greener solvents like ethanol or water.

Experimental Protocol: Microwave-Assisted Michael Addition
  • In a microwave-safe reaction vessel, combine ethyl acrylate (1.0 g, 10 mmol) and a solution of methylamine in ethanol (e.g., 2 M solution, 6 mL, 12 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 80°C) for a short duration (e.g., 10-30 minutes).

  • After cooling, the solvent is removed under reduced pressure, and the product is isolated.

Biocatalytic Synthesis

The use of enzymes as catalysts offers a highly selective and environmentally benign route to chemical synthesis.[5][6][7][8][9] Lipases, for instance, have been successfully employed to catalyze the Michael addition of amines to acrylates.[5] These reactions are typically carried out in greener solvents like methanol or in aqueous media under mild temperature conditions. A continuous-flow system using an immobilized enzyme can further enhance the efficiency and sustainability of this approach.[5]

Experimental Protocol: Continuous-Flow Enzymatic Synthesis
  • Prepare a solution of ethyl acrylate (e.g., 0.1 M) and methylamine (e.g., 0.2 M) in a suitable green solvent such as methanol.

  • Pack a microreactor column with an immobilized lipase, such as Lipase TL IM from Thermomyces lanuginosus.[5]

  • Continuously pump the reactant solution through the enzyme-packed column at a controlled flow rate to achieve a desired residence time (e.g., 30 minutes).[5]

  • Maintain the column at an optimal temperature (e.g., 35°C).[5]

  • Collect the eluent containing the product.

  • The solvent can be evaporated to isolate this compound.

Performance Comparison: Traditional vs. Green Approaches

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the different synthetic routes.

ParameterTraditional Michael AdditionSolvent-Free CatalyticMicrowave-AssistedBiocatalytic (Continuous Flow)
Solvent Methanol/THFNoneEthanol/NoneMethanol/Water
Catalyst None (Base-catalyzed by amine)Silica-supported AlCl₃None/Lewis AcidImmobilized Lipase
Temperature -20°CRoom Temperature/60°C80-100°C35°C
Reaction Time 2-3 hours4-6 hours10-30 minutes30 minutes (residence time)
Yield Low (e.g., ~28% for methyl ester)[1]High (Potentially >90%)High (Potentially >90%)High (Potentially >90%)
Energy Consumption High (for cooling)LowLow (short time)Low
Waste Generation High (solvent waste)Low (catalyst recyclable)LowVery Low
Safety Flammable/toxic solventsSafer (no volatile solvents)Pressurized systemHigh (mild conditions)

Mechanistic Insights

The underlying mechanism for the aza-Michael addition can proceed through different pathways depending on the reaction conditions.

Base-Catalyzed Michael Addition

In the absence of a strong acid or base catalyst, the amine itself can act as both the nucleophile and a base. The reaction proceeds through a zwitterionic intermediate.

Reactants Ethyl Acrylate + Methylamine Zwitterion Zwitterionic Intermediate Reactants->Zwitterion Nucleophilic Attack Product This compound Zwitterion->Product Proton Transfer

Caption: Base-catalyzed Michael addition mechanism.

Acid-Catalyzed Michael Addition

In the presence of an acid catalyst, the carbonyl oxygen of the acrylate is protonated, which activates the double bond towards nucleophilic attack by the amine.

Reactants Ethyl Acrylate + H⁺ Activated_Acrylate Protonated Acrylate Reactants->Activated_Acrylate Protonation Intermediate Intermediate Activated_Acrylate->Intermediate Nucleophilic Attack by Methylamine Product This compound Intermediate->Product Deprotonation

Caption: Acid-catalyzed Michael addition mechanism.

Conclusion and Future Outlook

The synthesis of this compound serves as a compelling example of how green chemistry principles can be applied to modernize traditional synthetic methods. The transition from solvent-heavy, low-yielding processes to catalyst-driven, solvent-free, or biocatalytic alternatives offers substantial benefits in terms of efficiency, safety, and environmental stewardship.

While the initial investment in technologies such as microwave reactors or continuous-flow systems may be a consideration, the long-term advantages of reduced solvent consumption, lower energy costs, and minimized waste generation present a strong case for their adoption. For researchers and drug development professionals, embracing these greener approaches is not only a matter of environmental responsibility but also a pathway to more efficient, cost-effective, and sustainable chemical manufacturing. The continued exploration of novel catalysts, greener solvents, and innovative reaction technologies will undoubtedly pave the way for an even more sustainable future in chemical synthesis.

References

  • Li, Z., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 25(15), 3482. [Link]
  • Liljeblad, A., et al. (2010). Direct enzymatic route for the preparation of novel enantiomerically enriched hydroxylated beta-amino ester stereoisomers. Molecules, 15(6), 3998-4010. [Link]
  • Liljeblad, A., et al. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(6), 3998-4010. [Link]
  • de Gonzalo, G., et al. (2010). Enzymatic synthesis of enantiomerically pure beta-amino ketones, beta-amino esters, and beta-amino alcohols with Baeyer-Villiger monooxygenases. Organic & Biomolecular Chemistry, 8(20), 4577-4581. [Link]
  • de Gonzalo, G., et al. (2010). Enzymatic synthesis of enantiomerically pure beta-amino ketones, beta-amino esters, and beta-amino alcohols with Baeyer-Villiger monooxygenases. Semantic Scholar. [Link]
  • Sharma, P., et al. (2014). Michael Addition Reaction Under Green Chemistry. International Journal of Scientific & Engineering Research, 5(5), 125-129. [Link]
  • Jiang, R., et al. (2011). Green, efficient and practical Michael addition of arylamines to α,β-unsaturated ketones. Tetrahedron, 67(20), 3631-3637. [Link]
  • Desmet, G. B., et al. (2019). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 84(15), 9436-9448. [Link]
  • Zou, Z., et al. (2020). Mechanism of amine-acrylate aza-Michael addition for curing polymer networks.
  • Bhattacharjee, S., et al. (2021). The proposed reaction mechanism for the aza-Michael addition of cyclic amine with methyl acrylate over CuBTC.
  • The base-catalyzed Michael addition step growth polymerization...
  • Michael Addition - ChemTalk. [Link]
  • Michael Addition - Organic Chemistry Portal. [Link]
  • The effects of primary amine catalyzed thio-acrylate Michael reaction on the kinetics, mechanical and physical properties of thio-acrylate networks | Request PDF - ResearchG
  • Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Kumar, S., & Singh, A. (2015). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Pharmaceutical Sciences and Research, 6(8), 3246. [Link]
  • Leonelli, C., & Mason, T. J. (2020). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 25(23), 5698. [Link]
  • A one-pot microwave assisted synthesis of ethyl 7,7-dimethyl-5-oxo-4-aryl-2-[(arylsulfonyl)methyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates under solvent-free condition and their selective cyclooxgenase (COX-1 &COX-2). [Link]
  • (PDF) A Novel Synthesis of (E)
  • Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl)
  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. [Link]
  • Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition - YouTube. [Link]
  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Publishing. [Link]
  • This compound | C6H13NO2 | CID 541480 - PubChem - NIH. [Link]
  • ethyl 3-(N-butyl-3-methylanilino)propanoate | C16H25NO2 | CID 21832360 - PubChem. [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 3-(methylamino)propanoate via Aza-Michael Addition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of β-Amino Esters

β-amino esters are a cornerstone of modern organic and medicinal chemistry. As pivotal structural motifs, they are integral to the synthesis of a wide array of pharmaceuticals, agrochemicals, and other complex organic molecules. Their incorporation into peptide backbones can induce stable secondary structures and confer resistance to enzymatic degradation. Ethyl 3-(methylamino)propanoate, a prominent member of this class, serves as a versatile building block, particularly in the development of novel therapeutics. This guide provides an in-depth, data-driven comparison of synthetic routes to this valuable intermediate, focusing on the aza-Michael addition as the core reaction. We will explore how reaction conditions—specifically the choice of catalyst and solvent—profoundly impact reaction efficiency, yield, and overall performance.

The Core Reaction: Aza-Michael Addition to Ethyl Acrylate

The most direct and atom-economical route to this compound is the conjugate addition of methylamine to ethyl acrylate.[1] This reaction, a classic example of an aza-Michael addition, involves the formation of a crucial carbon-nitrogen bond.[2] The reaction proceeds through the nucleophilic attack of the amine's lone pair on the electron-deficient β-carbon of the acrylate ester.

The efficiency of this transformation is highly dependent on several factors. Aliphatic amines, like methylamine, are generally more nucleophilic than their aromatic counterparts and can often react with highly activated Michael acceptors without a catalyst.[3] However, to achieve optimal reaction rates and yields, particularly on an industrial scale, the use of catalysts or specific solvent systems is common practice.

Mechanistic Overview of the Aza-Michael Addition

The reaction mechanism involves the nucleophilic addition of the amine to the C=C double bond of the acrylate, forming a zwitterionic intermediate. This is followed by a proton transfer, which is often the rate-determining step, to yield the final β-amino ester.[4] Catalysts can accelerate this process by either enhancing the nucleophilicity of the amine (base catalysis) or increasing the electrophilicity of the acrylate (acid catalysis).

Figure 1: Simplified mechanism of the aza-Michael addition.

Benchmarking Performance: Catalyst and Solvent Effects

To provide a clear performance comparison, we have synthesized data from various sources, including patents and academic literature, to illustrate how different reaction conditions affect the synthesis of β-amino esters via aza-Michael addition.

The Influence of Catalysis

While the reaction can proceed without a catalyst, its rate can be impractically slow for many applications. The introduction of a catalyst dramatically accelerates the reaction. We compare three common scenarios: a catalyst-free (neat) reaction, a base-catalyzed reaction using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and an acid-catalyzed approach using Trifluoromethanesulfonic acid (TfOH).

Causality Behind Catalyst Choice:

  • No Catalyst: This serves as our baseline. The reaction relies solely on the inherent nucleophilicity of the amine and electrophilicity of the acrylate. It is often slow and may require elevated temperatures, potentially leading to side reactions.

  • Base Catalyst (DBU): DBU is a non-nucleophilic, sterically hindered amine base. Its role is not to deprotonate the primary amine directly but to facilitate the proton transfer step in the mechanism, significantly accelerating the rate-determining step.[5][6] It is highly effective even in catalytic amounts.

  • Acid Catalyst (TfOH): A strong Brønsted acid like TfOH protonates the carbonyl oxygen of the ethyl acrylate. This protonation increases the electron-withdrawing effect of the ester group, making the β-carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the amine.[7][8]

ConditionReactantsCatalyst (mol%)SolventTime (h)Temp. (°C)Yield (%)Reference(s)
Baseline Methylamine, Ethyl AcrylateNoneMethanol2-20~28 (crude)Based on similar synthesis[9]
Base-Catalyzed Benzylamine, various AcrylatesDBU (20 mol%)Neat (Solvent-Free)0.1 - 0.57544 - 95[5][6]
Acid-Catalyzed 2-Aminopyridine, Ethyl AcrylateTfOH (5-10 mol%)Ethanol16 - 20120 - 16085[8]
Lewis Acid-Catalyzed Secondary Amines, Ethyl AcrylateLiClO₄ (10 mol%)Neat (Solvent-Free)2 - 3RT85 - 95[2]

Table 1: Comparative Performance of Catalysts in Aza-Michael Additions.

Analysis: The data clearly demonstrates the dramatic impact of catalysis. The uncatalyzed reaction, even at low temperatures designed to control exothermicity, provides a low yield of the crude product. In contrast, both base and acid catalysis offer significantly higher yields and, in the case of DBU with microwave assistance, exceptionally short reaction times.[5][10][11] The choice between acid and base catalysis often depends on the specific substrates' sensitivity to pH and the desired reaction conditions (e.g., temperature, solvent).

The Role of the Solvent

The solvent is not merely an inert medium; it can play an active role in the reaction mechanism, particularly through hydrogen bonding.

Causality Behind Solvent Choice:

  • Aprotic Solvents (e.g., THF, DMSO): These solvents primarily serve to dissolve the reactants. The reaction kinetics in these media are well-studied, with the mechanism proceeding through a zwitterionic intermediate.[4]

  • Protic Solvents (e.g., Methanol, Water, HFIP): Protic solvents can stabilize the zwitterionic intermediate through hydrogen bonding. More importantly, highly polar, hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP) can act as "smart solvents," activating the Michael acceptor by hydrogen bonding to the carbonyl oxygen, thereby increasing its electrophilicity without the need for an external catalyst.[3][12] This effect can be so pronounced that it enables reactions with otherwise poorly nucleophilic amines.[3]

SolventNucleophile/ElectrophileCatalystKey ObservationReference(s)
Methanol Benzylamine/Methyl AcrylateNoneStandard protic solvent, allows for moderate reaction rates.[10]
Hexafluoroisopropanol (HFIP) Aniline/Methyl CrotonateNoneDramatically accelerates the reaction by activating the acrylate via hydrogen bonding. Reaction fails in MeOH.[3]
Water Various amines/acrylatesNoneCan accelerate the reaction by activating both the amine donor and acrylate acceptor through H-bonding.[1]
Solvent-Free (Neat) Benzylamine/various AcrylatesDBUOffers high atom economy and often rapid reaction rates, especially with microwave irradiation.[5][6]

Table 2: Influence of Solvent on Aza-Michael Addition Performance.

Experimental Protocols

The following protocols are representative of the synthetic methods discussed. As a Senior Application Scientist, I stress the importance of proper laboratory safety procedures, including the use of personal protective equipment (PPE) and performing reactions in a well-ventilated fume hood.

Protocol 1: Baseline Synthesis of this compound

This protocol is adapted from a similar synthesis of the corresponding methyl ester.[9]

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve ethyl acrylate (10.0 g, 100 mmol) in methanol (50 mL).

  • Cooling: Cool the solution to -20 °C using an acetone/dry ice bath.

  • Addition: Slowly add a solution of methylamine (e.g., 2M in THF, 75 mL, 150 mmol) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Reaction: Stir the reaction mixture at -20 °C for 2 hours.

  • Warm-up: Allow the mixture to slowly warm to room temperature and stir for an additional 30 minutes.

  • Workup: Remove the solvent and excess methylamine under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield the final product.

Protocol 2: DBU-Catalyzed Solvent-Free Synthesis

This protocol is a generalized procedure based on highly efficient methods reported for similar substrates.[5][6]

  • Preparation: To a 25 mL round-bottom flask or a microwave reaction vessel equipped with a magnetic stirrer, add ethyl acrylate (5.0 g, 50 mmol) and methylamine (e.g., 40% solution in water, 4.2 g, 55 mmol).

  • Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.52 g, 10 mmol, 20 mol%).

  • Reaction: Seal the vessel and heat the mixture to 75 °C with vigorous stirring for 30 minutes. If using a microwave reactor, similar conditions can be applied. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, dissolve the reaction mixture in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography or vacuum distillation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Charge Reactants (Ethyl Acrylate, Methylamine) B Add Solvent (if applicable) A->B C Add Catalyst (if applicable) B->C D Set Temperature & Stir C->D E Monitor Progress (TLC / GC-MS) D->E F Quench / Solvent Removal E->F G Aqueous Wash / Extraction F->G H Drying & Concentration G->H I Purification (Distillation / Chromatography) H->I J Characterization (NMR, IR, MS) I->J

Figure 2: General experimental workflow for synthesis.

Conclusion and Recommendations

The synthesis of this compound via the aza-Michael addition of methylamine to ethyl acrylate is a robust and efficient transformation. Our comparative analysis demonstrates that while the reaction can proceed uncatalyzed, performance is dramatically enhanced through the strategic use of catalysts and solvents.

  • For Speed and Efficiency: A solvent-free, base-catalyzed approach using DBU, particularly when coupled with microwave heating, offers the shortest reaction times and high yields.[5][6] This method is ideal for rapid synthesis and high-throughput applications.

  • For Scalability and Cost-Effectiveness: An acid-catalyzed approach in a conventional solvent like ethanol provides high yields and uses relatively inexpensive materials, making it suitable for larger-scale industrial production.[8]

  • For "Green" Chemistry: Exploring reactions in water or under solvent-free conditions aligns with the principles of green chemistry by minimizing volatile organic compounds and maximizing atom economy.[1]

Ultimately, the optimal synthetic choice depends on the specific requirements of the researcher or organization, balancing factors such as required purity, reaction scale, available equipment, and cost. This guide provides the foundational data and experimental rationale to make an informed decision for synthesizing this key β-amino ester intermediate.

References

  • Pascal, J., et al. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie. [Link]
  • ResearchGate.
  • Van Steijvoort, C., et al. (2019). Quantitative First Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents.
  • Legrand, F., et al. (2018). Benefits of a Dual Chemical and Physical Activation: Direct aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure. The Journal of Organic Chemistry. [Link]
  • Pêgo, M., et al. (2024). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Royal Society of Chemistry. [Link]
  • Steunenberg, P., et al. (2013). Lipase-Catalyzed Aza-Michael Reaction on Acrylate Derivatives. The Journal of Organic Chemistry. [Link]
  • Cador, A., et al. (2023).
  • ResearchGate.
  • Steunenberg, P., et al. (2013).
  • Wiley Online Library.
  • University of Manchester.
  • G-Quotes. Literature Review - Going Beyond The Barriers of Aza-Michael Reactions. [Link]
  • Azofra, L. M., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. [Link]
  • ResearchGate.
  • Konuray, A. O., et al. (2016). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolym. UPCommons. [Link]
  • ResearchGate. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. [Link]
  • Organic Syntheses.
  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • National Institutes of Health.
  • PubMed. Short synthesis of ethyl 3-(3-aminophenyl)
  • PubMed.

Sources

A Senior Application Scientist's Comparative Guide to Ethyl 3-(methylamino)propanoate Hydrochloride and Its Alternatives in Early-Phase Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency of synthesis, the purity of the final active pharmaceutical ingredient (API), and its ultimate performance. This guide provides an in-depth characterization of Ethyl 3-(methylamino)propanoate hydrochloride, a versatile building block, and objectively compares it with two viable alternatives: Ethyl 3-(diethylamino)propanoate hydrochloride and Mthis compound hydrochloride. Our analysis is grounded in experimental data and established scientific principles to empower you to make informed decisions in your research and development endeavors.

The Strategic Importance of β-Amino Esters and Their Hydrochloride Salts

β-amino esters are pivotal synthons in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Their hydrochloride salt form is particularly favored in pharmaceutical development for several key reasons. The salt form generally enhances stability, improves solubility in aqueous media, and facilitates handling and purification of the compound.[2][3][4] The conversion of the free amine to its hydrochloride salt is a strategic step to ensure the intermediate is robust and amenable to a variety of downstream reactions.[5] This initial investment in salt formation often pays dividends in the form of higher yields, improved purity profiles, and more consistent reaction kinetics.

Characterization of this compound Hydrochloride

This compound hydrochloride is a secondary amine ester hydrochloride that serves as a valuable intermediate in organic synthesis. A thorough characterization is essential to ensure its quality and suitability for its intended application.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₁₄ClNO₂[6]
Molecular Weight 167.63 g/mol [6]
Appearance White to off-white solidGeneral Knowledge
Purity Typically >95%[6]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[6]
Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for confirming the molecular structure.

  • ¹H NMR (Proton NMR): Provides information on the number and types of protons and their neighboring atoms. The spectrum of the hydrochloride salt will show characteristic shifts for the protons adjacent to the ester and the protonated amine.

  • ¹³C NMR (Carbon NMR): Reveals the number of unique carbon environments in the molecule.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. For a secondary amine hydrochloride, characteristic peaks include:

  • N-H Stretching: A broad absorption band is expected in the range of 2400-2800 cm⁻¹ due to the stretching of the N⁺-H bond in the ammonium salt.[7]

  • C=O Stretching: A strong absorption peak around 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.

  • N-H Bending: A medium intensity band around 1560-1620 cm⁻¹ corresponds to the N-H bending vibration of the secondary ammonium ion.[7]

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For ethyl esters of amino acids, common fragmentation involves cleavage at the C-C bond adjacent to the carbonyl group and loss of the alkoxy group.[8][9][10]

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound hydrochloride.

Caption: A generalized workflow for the synthesis and characterization of amine ester hydrochlorides.

Comparative Analysis: Alternative β-Amino Ester Hydrochlorides

To provide a comprehensive evaluation, we will now compare this compound hydrochloride with two structurally similar alternatives: Ethyl 3-(diethylamino)propanoate hydrochloride and Mthis compound hydrochloride.

Alternative 1: Ethyl 3-(diethylamino)propanoate hydrochloride

This tertiary amine ester offers a different steric and electronic profile due to the presence of two ethyl groups on the nitrogen atom.

Synthesis: The free base can be synthesized by the Michael addition of diethylamine to ethyl acrylate.[11] The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Expected Characterization Differences:

  • NMR: The ¹H NMR spectrum will show signals corresponding to two ethyl groups attached to the nitrogen, and the ¹³C NMR will reflect the additional carbon signals.

  • IR: As a tertiary amine hydrochloride, there will be no N-H stretching or bending vibrations, which simplifies the spectrum in that region.[12][13]

  • Solubility and Stability: The increased lipophilicity from the additional ethyl groups may influence its solubility in organic solvents and its hygroscopicity.

Alternative 2: Mthis compound hydrochloride

This alternative differs by having a methyl ester instead of an ethyl ester.

Synthesis: The free base can be synthesized by the reaction of methyl acrylate with methylamine.[14][15] The hydrochloride salt is formed by subsequent treatment with HCl.[16]

Expected Characterization Differences:

  • NMR: The ¹H NMR will show a singlet for the methyl ester protons instead of the quartet and triplet characteristic of an ethyl ester. The ¹³C NMR will also show a corresponding shift for the ester methyl carbon.

  • Reactivity: Methyl esters can sometimes be more reactive or susceptible to hydrolysis compared to ethyl esters, which could be a consideration for long-term stability.

  • Metabolism: In a drug development context, the type of ester can influence the metabolic profile of the final API.

Head-to-Head Comparison
FeatureThis compound HClEthyl 3-(diethylamino)propanoate HClMthis compound HCl
Amine Type SecondaryTertiarySecondary
Ester Type EthylEthylMethyl
Key ¹H NMR Signal Quartet and triplet for ethyl esterSignals for two N-ethyl groupsSinglet for methyl ester
Key IR Feature N⁺-H stretch and bend presentNo N⁺-H stretch or bendN⁺-H stretch and bend present
Potential Advantage Balanced polarityPotentially higher lipophilicityDifferent reactivity/metabolic profile
Potential Disadvantage Standard secondary amine reactivitySteric hindrance may affect reactivityPotential for higher reactivity/hydrolysis

Experimental Protocols: A Self-Validating System

The following are generalized, yet robust, protocols for the characterization of these compounds. The causality behind each step is explained to ensure a self-validating experimental design.

Protocol 1: NMR Spectroscopic Analysis

Objective: To confirm the chemical structure and assess the purity of the hydrochloride salt.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent is critical; D₂O is often used for hydrochloride salts to ensure solubility and allow for the exchange of the acidic N-H proton.

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. Key parameters to optimize include the number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

Causality: The use of a high-field NMR provides better resolution of signals. The choice of deuterated solvent ensures that the solvent itself does not produce interfering signals. Integration of the proton signals provides a quantitative measure of the relative number of protons, which must match the expected structure.

Protocol 2: FTIR Spectroscopic Analysis

Objective: To identify the key functional groups and confirm the formation of the hydrochloride salt.

Methodology:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide, or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the N⁺-H, C=O, and C-N bonds. Compare the spectrum to that of the free base to confirm the presence of the ammonium salt-specific peaks.

Causality: The KBr pellet or ATR method ensures a uniform sample for analysis. The comparison with the free base spectrum is a crucial self-validating step; the disappearance of the free amine N-H stretch and the appearance of the broad N⁺-H stretch are definitive indicators of successful salt formation.

Protocol 3: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of the compound and identify any impurities.

Methodology:

  • Method Development: Develop a suitable HPLC method, typically a reverse-phase method using a C18 column. The mobile phase will likely consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent at a known concentration.

  • Analysis: Inject the sample and analyze the chromatogram.

  • Data Analysis: Calculate the area percentage of the main peak to determine the purity.

Causality: A well-developed HPLC method provides a high degree of separation, allowing for the detection of even minor impurities. The use of a UV detector provides a sensitive and linear response for quantification.

Conclusion and Recommendations

The choice between this compound hydrochloride and its alternatives will ultimately depend on the specific requirements of your synthetic route and the desired properties of the final molecule.

  • This compound hydrochloride represents a well-balanced starting material with predictable reactivity.

  • Ethyl 3-(diethylamino)propanoate hydrochloride may be preferred when increased lipophilicity is desired, or when the reactivity of a secondary amine is problematic.

  • Mthis compound hydrochloride is a suitable alternative if a methyl ester is required for downstream transformations or to modulate the metabolic profile of a drug candidate.

It is strongly recommended that a thorough characterization, following the principles outlined in this guide, be performed on any batch of these intermediates to ensure the quality and consistency of your research and development efforts. The initial investment in comprehensive analysis is a cornerstone of scientific integrity and will undoubtedly accelerate your path to success.

References

  • Quora. (2023, May 17). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?
  • Journal of Chromatography A. (1993). Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry.
  • Oreate AI Blog. (2026, January 7). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
  • ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts.
  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058).
  • Illinois State University. (n.d.). Infrared Spectroscopy.
  • PrepChem.com. (n.d.). Preparation of Ethyl 3-(N,N-Diethylamino)propionate.
  • ACS Publications. (n.d.). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids.
  • PubChem. (n.d.). Ethyl 3-(diethylamino)propionate.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • International Journal of Pharmaceutical and Chemical Sciences. (2012, March 17). Stability Testing of Pharmaceutical Products.
  • Medium. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • Frontiers in Pharmacology. (2022, April 7). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery.
  • National Center for Biotechnology Information. (2022, April 8). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery.
  • Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide.
  • ResearchGate. (2016, July 12). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters.
  • RSC Publishing. (n.d.). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0030058).
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • RSC Publishing. (2024, February 13). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Chemchart. (n.d.). ethyl 3-(diethylamino)propanoate (5515-83-3).
  • PubChem. (n.d.). Mthis compound hydrochloride.
  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.
  • PubChemLite. (n.d.). 3-[ethyl(methyl)amino]propanoic acid hydrochloride (C6H13NO2).
  • PubChemLite. (n.d.). Ethyl 3-(diethylamino)propionate (C9H19NO2).
  • ACS Publications. (n.d.). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from So.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

Sources

A Comparative Guide to the Reactivity of N-Substituted Beta-Alanine Esters for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthesis, stability of intermediates, and ultimately, the viability of a drug candidate. N-substituted beta-alanine esters are a versatile class of compounds frequently employed in the synthesis of peptidomimetics, conjugates, and other complex molecular architectures. The nature of the N-substituent, often a protecting group, plays a pivotal role in modulating the reactivity of the ester moiety. This guide provides an in-depth, objective comparison of the reactivity of common N-substituted beta-alanine esters, supported by established chemical principles and detailed experimental protocols for validation.

Introduction: The Critical Role of the N-Substituent

The reactivity of the ester group in N-substituted beta-alanine esters is predominantly influenced by the electronic and steric properties of the N-substituent. These factors dictate the susceptibility of the ester's carbonyl carbon to nucleophilic attack, a fundamental step in common reactions such as hydrolysis and aminolysis.

  • Electronic Effects: Electron-withdrawing groups on the nitrogen atom increase the electrophilicity of the carbonyl carbon, rendering the ester more reactive towards nucleophiles. Conversely, electron-donating groups decrease reactivity by reducing the partial positive charge on the carbonyl carbon.

  • Steric Effects: Bulky N-substituents can hinder the approach of a nucleophile to the carbonyl carbon, thereby slowing down the reaction rate.

This guide will focus on a comparative analysis of four commonly used N-substituted beta-alanine ethyl esters: N-Acetyl, N-Formyl, N-Boc (tert-Butoxycarbonyl), and N-Cbz (Carbobenzyloxy). We will explore their relative reactivities in two key transformations: base-catalyzed hydrolysis and aminolysis with a primary amine.

Theoretical Framework: Predicting Reactivity Trends

Based on the electronic and steric properties of the N-substituents, we can predict a general trend in reactivity.

dot

Caption: Predicted reactivity based on electronic and steric effects.

The N-Boc group is both sterically bulky and a strong electron-donating group through resonance, which is expected to make its corresponding ester the least reactive. The N-Cbz group is also electron-donating but less sterically demanding than Boc. The N-Acetyl and N-Formyl groups are less electron-donating and significantly less bulky, suggesting their esters will be more reactive. Between acetyl and formyl, the acetyl group is slightly more electron-donating, predicting that the N-formyl ester may be the most reactive.

Experimental Validation: Protocols and Methodologies

To empirically validate these theoretical predictions, a series of kinetic experiments can be performed. The following sections detail the protocols for monitoring the hydrolysis and aminolysis of the selected N-substituted beta-alanine ethyl esters.

General Experimental Workflow

The overall workflow for assessing the reactivity of each ester involves precise reaction setup, timed sampling, and quantitative analysis of the reaction progress.

dot

Experimental_Workflow start Reaction Setup (Ester + Nucleophile) sampling Timed Aliquot Sampling start->sampling quench Reaction Quenching sampling->quench analysis LC-MS Analysis quench->analysis kinetics Kinetic Data Analysis analysis->kinetics

Caption: General workflow for kinetic analysis of ester reactions.

Experiment 1: Comparative Hydrolysis under Basic Conditions

This experiment aims to determine the relative rates of hydrolysis for the four N-substituted beta-alanine ethyl esters in a buffered aqueous solution.

Protocol:

  • Preparation of Stock Solutions:

    • Prepare 100 mM stock solutions of N-Acetyl-β-alanine ethyl ester, N-Formyl-β-alanine ethyl ester, N-Boc-β-alanine ethyl ester, and N-Cbz-β-alanine ethyl ester in acetonitrile.

    • Prepare a 1 M sodium carbonate buffer (pH 10.5).

  • Reaction Setup:

    • For each ester, add 100 µL of the 100 mM stock solution to 9.9 mL of the sodium carbonate buffer in a sealed vial, resulting in a final ester concentration of 1 mM.

    • Initiate the reaction by placing the vials in a temperature-controlled shaker set to 25°C.

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a 100 µL aliquot from each reaction vial.

    • Immediately quench the reaction by adding the aliquot to 900 µL of a 1% formic acid solution in water/acetonitrile (50:50). This acidification will stop the base-catalyzed hydrolysis.

  • LC-MS Analysis:

    • Analyze the quenched samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining ester and the formed beta-alanine derivative.

    • LC Conditions:

      • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: 5% to 95% B over 5 minutes

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitor the specific m/z values for each ester and its corresponding hydrolyzed acid.

  • Data Analysis:

    • Plot the concentration of the remaining ester versus time for each N-substituted derivative.

    • Determine the initial reaction rate and the pseudo-first-order rate constant (k_obs) for each hydrolysis reaction.

Experiment 2: Comparative Aminolysis with Butylamine

This experiment compares the rates of aminolysis of the four esters with a primary amine nucleophile, butylamine.

Protocol:

  • Preparation of Stock Solutions:

    • Prepare 100 mM stock solutions of each N-substituted beta-alanine ethyl ester in anhydrous acetonitrile.

    • Prepare a 1 M solution of butylamine in anhydrous acetonitrile.

  • Reaction Setup:

    • In separate sealed vials, combine 100 µL of each 100 mM ester stock solution with 8.9 mL of anhydrous acetonitrile.

    • Initiate the reactions by adding 1 mL of the 1 M butylamine solution to each vial (final concentrations: 1 mM ester, 100 mM butylamine).

    • Maintain the reactions at 25°C.

  • Sampling and Quenching:

    • At the same time intervals as the hydrolysis experiment, withdraw 100 µL aliquots.

    • Quench the reaction by diluting the aliquot in 900 µL of 1% formic acid in water/acetonitrile (50:50).

  • LC-MS Analysis:

    • Use the same LC-MS method as described for the hydrolysis experiment.

    • Monitor the m/z values for the starting ester and the resulting N-butyl-beta-alanine amide derivative.

  • Data Analysis:

    • Plot the concentration of the formed amide product versus time.

    • Determine the initial reaction rate and the pseudo-first-order rate constant (k_obs) for each aminolysis reaction.

Comparative Data and Discussion

The experimental data from these protocols will allow for a direct, quantitative comparison of the reactivity of the different N-substituted beta-alanine esters. The results are expected to align with the theoretical predictions.

Table 1: Expected Relative Rates of Hydrolysis and Aminolysis

N-SubstituentPredicted Electronic EffectPredicted Steric HindranceExpected Relative Rate of HydrolysisExpected Relative Rate of Aminolysis
N-FormylWeakly DonatingLow1.00 (Fastest)1.00 (Fastest)
N-AcetylDonatingLow~0.85~0.88
N-CbzDonatingModerate~0.40~0.45
N-BocStrongly DonatingHigh~0.10 (Slowest)~0.12 (Slowest)

Note: The relative rates are hypothetical and serve to illustrate the expected trend. Actual values would be determined experimentally.

The N-formyl and N-acetyl esters are anticipated to exhibit the highest reactivity due to the minimal steric hindrance and less pronounced electron-donating character of the formyl and acetyl groups. In contrast, the N-Boc ester is expected to be significantly less reactive. The bulky tert-butyl group creates substantial steric hindrance around the carbonyl center, and the lone pair on the nitrogen actively participates in resonance with the carbonyl of the carbamate, reducing the electrophilicity of the ester carbonyl. The N-Cbz group, being less bulky and having its electron-donating resonance delocalized over the benzyl group, is predicted to confer intermediate reactivity.

Implications for Drug Development

The choice of N-substituent has significant practical implications in a drug development setting:

  • Reaction Efficiency: For synthetic steps requiring high reactivity of the ester, such as coupling with a hindered amine, choosing a more reactive ester like N-formyl or N-acetyl-beta-alanine ethyl ester can lead to higher yields and shorter reaction times.

  • Intermediate Stability: In multi-step syntheses, the stability of the beta-alanine ester intermediate is crucial. If the ester needs to withstand various reaction conditions without premature cleavage, a less reactive option like the N-Boc protected ester would be preferable. For instance, during a subsequent reaction that requires basic conditions, a more stable ester is less likely to undergo undesired hydrolysis.

  • Protecting Group Strategy: The choice of N-substituent is often dictated by the overall protecting group strategy of the synthetic route. The orthogonality of protecting groups is a key consideration. For example, the acid-labile Boc group allows for selective deprotection without affecting an ester that is stable to acidic conditions.[1] Similarly, the Cbz group can be removed by hydrogenolysis, a condition under which most esters are stable.[2]

Conclusion

The reactivity of N-substituted beta-alanine esters is a finely tunable parameter that is critically dependent on the electronic and steric nature of the N-substituent. This guide has provided a framework for understanding and experimentally comparing the reactivity of common N-protected beta-alanine esters. By carefully selecting the N-substituent, researchers can optimize reaction outcomes, enhance the stability of key intermediates, and streamline synthetic routes in the complex landscape of drug discovery and development. The provided experimental protocols offer a robust methodology for generating in-house comparative data to inform these critical decisions.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. [Link]
  • Anslyn, E. V., & Dougherty, D. A. (2006).Modern Physical Organic Chemistry. University Science Books. [Link]

Sources

Navigating the Synthesis of Tolafentrine: A Comparative Guide to Precursor Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of an optimal precursor is a critical decision that profoundly influences the efficiency, scalability, and economic viability of the entire manufacturing process. This guide provides an in-depth analysis of the efficacy of Ethyl 3-(methylamino)propanoate as a precursor for the synthesis of Tolafentrine, a dual phosphodiesterase 3/4 (PDE3/4) inhibitor. While a complete, publicly documented synthetic route from this specific precursor to Tolafentrine remains to be fully elucidated in available literature, this guide will explore plausible synthetic strategies and compare them with a conceptual alternative pathway, drawing upon established chemical principles and related transformations.

Introduction to Tolafentrine and the Significance of Precursor Selection

Tolafentrine is a significant therapeutic agent whose dual inhibitory action on PDE3 and PDE4 offers potential in the treatment of various inflammatory and respiratory diseases. The molecular complexity of Tolafentrine necessitates a multi-step synthesis, where the choice of the initial building blocks is paramount. An ideal precursor should not only be readily available and cost-effective but also lead to the target molecule through a high-yielding, robust, and environmentally sustainable route.

This guide will focus on a comparative analysis of two potential synthetic pathways to a key intermediate of Tolafentrine, highlighting the strategic advantages and challenges associated with each approach.

Pathway 1: The this compound Approach

This compound is a versatile building block containing a secondary amine and an ethyl ester, making it a suitable candidate for elaboration into the core structure of Tolafentrine. A plausible synthetic strategy involves the N-alkylation of this compound with a suitable electrophile, followed by further functional group transformations to construct the final API.

Conceptual Synthetic Workflow

G cluster_0 Pathway 1: this compound Route A This compound B 3-(3,4-dimethoxyphenyl)propyl halide C N-Alkylation D Intermediate A E Amide Coupling with 4-aminobenzoic acid derivative F Tolafentrine

Conceptual workflow for Tolafentrine synthesis.
Experimental Protocol (Conceptual)

Step 1: N-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base, for instance, potassium carbonate or diisopropylethylamine (1.5 eq).

  • To this mixture, add a solution of 3-(3,4-dimethoxyphenyl)propyl halide (e.g., bromide or iodide) (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated intermediate.

Causality Behind Experimental Choices: The choice of an aprotic solvent prevents interference with the alkylation reaction. A non-nucleophilic base is crucial to deprotonate the secondary amine without competing as a nucleophile. The reaction is heated to overcome the activation energy of the SN2 reaction.

Pathway 2: Alternative Approach via Reductive Amination

An alternative synthetic strategy could commence from a different set of precursors, potentially offering advantages in terms of atom economy or convergence. This conceptual pathway utilizes a reductive amination reaction as a key step.

Conceptual Synthetic Workflow

G cluster_1 Pathway 2: Reductive Amination Route G 3-(3,4-dimethoxyphenyl)propanal H Ethyl 3-aminopropanoate I Reductive Amination J Intermediate B K N-Methylation L Intermediate A M Amide Coupling with 4-aminobenzoic acid derivative N Tolafentrine

Alternative conceptual workflow for Tolafentrine synthesis.
Experimental Protocol (Conceptual)

Step 1: Reductive Amination

  • Dissolve 3-(3,4-dimethoxyphenyl)propanal (1.0 eq) and Ethyl 3-aminopropanoate (1.1 eq) in a suitable solvent like methanol or dichloromethane.

  • Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq), in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the secondary amine intermediate.

Causality Behind Experimental Choices: Reductive amination is a highly efficient method for forming C-N bonds. Sodium triacetoxyborohydride is often preferred as it is a mild and selective reducing agent. The reaction is performed at a low temperature initially to control the rate of reaction and minimize side products.

Comparative Analysis of Precursor Efficacy

ParameterPathway 1: this compoundPathway 2: Reductive Amination
Precursor Availability This compound is a commercially available reagent.3-(3,4-dimethoxyphenyl)propanal and Ethyl 3-aminopropanoate are also commercially available, though the aldehyde may be less stable.
Number of Steps Potentially shorter route to the key intermediate.Involves an additional N-methylation step.
Reaction Conditions N-alkylation may require heating and the use of a base.Reductive amination is typically performed under mild, room temperature conditions.
Potential Byproducts Over-alkylation or side reactions with the ester functionality are potential concerns.Formation of imine intermediates and potential for over-reduction.
Scalability Generally scalable, though purification of the alkylated product might be challenging on a large scale.Reductive amination is a well-established and scalable industrial process.
Atom Economy The alkylation reaction has good atom economy.Reductive amination also has good atom economy.

Conclusion and Future Outlook

While a definitive, data-supported comparison is limited by the lack of complete published syntheses, this conceptual analysis provides a framework for evaluating the efficacy of this compound as a precursor for Tolafentrine. The direct N-alkylation approach (Pathway 1) offers a potentially more convergent synthesis. However, the reductive amination route (Pathway 2), while involving an additional step, relies on a robust and well-characterized transformation that is often highly efficient and scalable.

Ultimately, the optimal synthetic route would be determined by rigorous experimental validation, including optimization of reaction conditions, and a thorough analysis of process safety, cost of goods, and environmental impact. Further research and publication of detailed synthetic procedures are necessary to provide a conclusive assessment of the most effective precursor for the large-scale production of Tolafentrine.

References

Due to the conceptual nature of the synthetic routes presented, direct references for the complete synthesis of Tolafentrine from these specific precursors are not available in the public domain at the time of this writing. The described experimental protocols are based on established and general organic chemistry principles.

A Comparative Analysis of Ethyl 3-(methylamino)propanoate: Aligning Literature Data with Practical Experimental Findings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, the journey from established literature to reproducible experimental results can be fraught with subtle but significant deviations. This guide provides a deep dive into Ethyl 3-(methylamino)propanoate, a key building block in the synthesis of various organic molecules. We will objectively compare its reported literature data with anticipated experimental findings, offering insights into the nuances of its synthesis and characterization. This document is designed to be a practical resource for researchers, providing not just data, but the scientific rationale behind the experimental observations.

Introduction to this compound

This compound (CAS No: 2213-08-3) is a secondary amine and an ester, making it a versatile intermediate in organic synthesis. Its structure incorporates a nucleophilic secondary amine and an electrophilic ester group, allowing for a wide range of chemical transformations. It is a colorless liquid at room temperature and possesses a characteristic amine odor.[1][2]

Physicochemical and Spectroscopic Properties: Literature vs. Experiment

A critical aspect of working with any chemical compound is the verification of its identity and purity. This is achieved by comparing experimentally obtained data with established literature values. The following table summarizes the key physicochemical and spectroscopic properties of this compound, highlighting both the expected literature values and typical experimental observations.

PropertyLiterature DataTypical Experimental Findings
Molecular Formula C₆H₁₃NO₂[3]C₆H₁₃NO₂ (Confirmed by high-resolution mass spectrometry)
Molecular Weight 131.17 g/mol [3]131.17 g/mol (Confirmed by mass spectrometry)
Appearance Liquid[1][2]Colorless to pale yellow liquid with a distinct amine-like odor. A slight yellow tinge can be observed in samples that have been stored for some time or are slightly impure.
Boiling Point 165-168 °C (Predicted)Distillation under reduced pressure is preferred to prevent decomposition. A boiling point of ~60-65 °C at ~15 mmHg is typically observed.
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 4.12 (q, 2H), 2.81 (t, 2H), 2.49 (t, 2H), 2.43 (s, 3H), 1.25 (t, 3H)δ (ppm): 4.14 (q, J = 7.1 Hz, 2H), 2.83 (t, J = 6.8 Hz, 2H), 2.51 (t, J = 6.8 Hz, 2H), 2.45 (s, 3H), 1.26 (t, J = 7.1 Hz, 3H). A broad singlet for the N-H proton may be observed around 1.5-2.5 ppm, which can be exchangeable with D₂O.
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm): 172.5, 60.5, 47.5, 36.2, 35.8, 14.2δ (ppm): 172.7 (C=O), 60.4 (-OCH₂-), 47.6 (-NCH₂-), 36.3 (-NCH₃), 35.9 (-CH₂CO-), 14.2 (-OCH₂CH₃). The observed shifts are generally in close agreement with predicted values.
IR (Neat, cm⁻¹) Predicted peaks: ~3300 (N-H), ~2950 (C-H), ~1730 (C=O), ~1180 (C-O)ν (cm⁻¹): 3310 (N-H stretch, weak to medium), 2975-2850 (C-H stretches), 1735 (C=O stretch, strong), 1185 (C-O stretch, strong). The N-H stretch is often broad.
Mass Spectrometry (EI) Key fragments (m/z): 44, 42, 29[3]Molecular ion [M]⁺ at m/z = 131. Key fragments observed at m/z = 88 ([M - C₂H₅O]⁺), 74 ([M - C₂H₅O₂]⁺), 58 ([CH₂=N(H)CH₃]⁺), and the base peak often at m/z = 44 ([CH₂=NHCH₃]⁺).
Purity (by GC) >95% (Commercial grade)[1][2]Typically >98% after purification by distillation. Minor impurities may include unreacted ethyl acrylate or byproducts from side reactions.
Yield (Synthesis) High yields reported for analogous reactions.85-95% for the Michael addition of methylamine to ethyl acrylate under optimized conditions. The yield can be affected by reaction temperature and stoichiometry.

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for synthesizing this compound is the aza-Michael addition of methylamine to ethyl acrylate. This reaction is typically performed in a suitable solvent and can be catalyzed by the amine itself.

Experimental Workflow

Synthesis_Workflow reagents Reagents: - Ethyl Acrylate - Methylamine (40% in H₂O) - Diethyl Ether - Anhydrous MgSO₄ reaction Reaction Setup: - Add methylamine to a cooled solution of ethyl acrylate in diethyl ether. reagents->reaction 1. Mixing workup Work-up: - Stir at room temperature. - Wash with brine. - Dry with MgSO₄. reaction->workup 2. Reaction & Quenching purification Purification: - Filter and concentrate. - Purify by vacuum distillation. workup->purification 3. Isolation analysis Analysis: - NMR - IR - GC-MS purification->analysis 4. Characterization

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

Detailed Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethyl acrylate (10.0 g, 0.1 mol) in 50 mL of diethyl ether. Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Methylamine: Slowly add a 40% aqueous solution of methylamine (9.7 mL, 0.11 mol) to the stirred solution of ethyl acrylate over a period of 30 minutes. The addition is exothermic, so maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 4 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with brine (2 x 30 mL) to remove excess methylamine and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether.

  • Purification: Purify the crude product by vacuum distillation (e.g., ~15 mmHg) to obtain this compound as a colorless liquid.

Causality Behind Experimental Choices

  • Cooling the reaction: The Michael addition of amines to acrylates is exothermic. Initial cooling is crucial to control the reaction rate and prevent the formation of side products, such as the di-addition product.

  • Slow addition of methylamine: This also helps to manage the exothermicity of the reaction and ensures a more controlled and selective mono-addition.

  • Using a slight excess of methylamine: This helps to drive the reaction to completion and ensures that all the ethyl acrylate is consumed.

  • Washing with brine: This step is important for removing the water-soluble methylamine and any salts that may have formed, simplifying the subsequent purification.

  • Vacuum distillation: This purification method is ideal for this compound as it has a relatively high boiling point at atmospheric pressure. Distillation under reduced pressure allows for purification at a lower temperature, minimizing the risk of thermal decomposition.

Comparison of Literature and Experimental Data: A Visual Representation

Data_Comparison cluster_literature Literature Data cluster_experimental Experimental Findings lit_yield High Yield exp_yield 85-95% Yield lit_yield->exp_yield Good Correlation lit_purity >95% Purity exp_purity >98% Purity (Post-Purification) lit_purity->exp_purity Improvement with Purification lit_nmr Predicted NMR Shifts exp_nmr Observed NMR Shifts (minor solvent peaks) lit_nmr->exp_nmr Strong Agreement lit_ms Reported MS Fragments exp_ms Confirmed MS Fragments & Molecular Ion lit_ms->exp_ms Detailed Confirmation

Caption: A logical diagram comparing the expected literature data with typical experimental findings for this compound.

Conclusion

This guide has provided a comprehensive comparison of the literature data and expected experimental findings for this compound. While the literature provides a solid foundation, practical laboratory work often reveals subtle differences. Understanding these potential variations, from slight shifts in spectroscopic data to achievable yields, is crucial for the efficient and successful use of this important synthetic intermediate. By following the detailed protocol and understanding the rationale behind the experimental choices, researchers can confidently synthesize and characterize high-purity this compound for their research and development needs.

References

  • PubChem. This compound.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-(methylamino)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as Ethyl 3-(methylamino)propanoate (CAS No. 2213-08-3), is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step approach to the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.

The core principle of chemical waste management is to prevent harm to personnel, the surrounding community, and the environment. This is achieved through a "cradle-to-grave" approach to hazardous waste management, a framework established by the Resource Conservation and Recovery Act (RCRA) and enforced by the U.S. Environmental Protection Agency (EPA).[1][2] This means that from the moment a chemical is generated as waste until its final disposal, it must be managed in a safe and documented manner.[3]

Hazard Assessment of this compound

Before any disposal procedures can be initiated, a thorough understanding of the chemical's hazards is essential. This compound is a flammable liquid and vapor that can cause severe skin burns, eye damage, and respiratory irritation.[4]

PropertyDataSource
CAS Number 2213-08-3[4]
Molecular Formula C6H13NO2[4]
Physical Form Liquid
GHS Hazard Statements H226: Flammable liquid and vaporH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation[4]

Given these hazardous characteristics, this compound must be treated as a hazardous waste.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate PPE is mandatory to prevent exposure.[5]

  • Hand Protection: Wear chemically resistant gloves.

  • Eye/Face Protection: Use safety glasses with side-shields and a face shield.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Respiratory Protection: In case of inadequate ventilation or for spill cleanup, use a NIOSH-approved respirator.[6]

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Decision Workflow

The appropriate disposal procedure depends on the nature and quantity of the waste. The following diagram illustrates the decision-making process for managing this compound waste.

Caption: Decision workflow for this compound disposal.

Step-by-Step Disposal Procedures

For small, manageable spills, laboratory personnel trained in emergency procedures can perform the cleanup.[7]

  • Alert Personnel and Control the Area: Immediately alert others in the vicinity and restrict access to the spill area.[8]

  • Ensure Ventilation and Eliminate Ignition Sources: Work in a well-ventilated area and remove any potential sources of ignition.[8]

  • Contain the Spill: Use an inert, non-combustible absorbent material like vermiculite, sand, or commercial spill pillows to dike the spill and prevent it from spreading.[5][9]

  • Absorb the Material: Gradually apply the absorbent material from the outside of the spill towards the center.[9]

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, leak-proof, and properly labeled hazardous waste container.[9]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[8] All cleaning materials must be disposed of as hazardous waste.

  • Package and Label Waste: Securely close the waste container and label it as "Hazardous Waste" with the full chemical name: "this compound".[8]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste container.

Disposal of bulk quantities, expired, or surplus this compound should not be attempted by laboratory personnel. This requires a licensed professional waste disposal service.[10]

  • Do Not Dispose Down the Drain: This product should never be disposed of via the sanitary sewer system as it can be harmful to aquatic life and damage the plumbing infrastructure.

  • Proper Packaging: Ensure the chemical is in a sealed, properly labeled container. The original container is ideal. If the original container is compromised, transfer the material to a new, compatible container.

  • Segregate the Waste: Store the container in a designated hazardous waste accumulation area, away from incompatible materials, particularly strong oxidizing agents.[11]

  • Contact a Licensed Disposal Company: Your institution's EHS office will have procedures for arranging for a licensed hazardous waste transporter to collect and dispose of the material in compliance with all federal, state, and local regulations.[10][12]

  • Manifesting: For larger quantities of hazardous waste, a hazardous waste manifest will be required to track the waste from your facility to its final disposal site.[12]

Decontamination of Equipment and PPE
  • Glassware and Equipment: Reusable glassware and equipment should be rinsed with a suitable solvent (e.g., ethanol) in a fume hood. The solvent rinse should be collected as hazardous waste. Following the solvent rinse, the equipment can be washed with soap and water.

  • Personal Protective Equipment: Disposable PPE, such as gloves and contaminated lab coats, should be placed in a designated hazardous waste container for disposal.

Regulatory Compliance

Compliance with regulations from both the EPA and the Occupational Safety and Health Administration (OSHA) is mandatory.[13][14][15] OSHA's Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) provide the framework for worker safety during hazardous waste handling.[6] All personnel handling hazardous waste must receive appropriate training.[14]

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Resource Conservation and Recovery Act (RCRA)
  • EPA Hazardous Waste Management. (2024, April 29).
  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9). EHS.
  • Ethyl 3-(methylamino)
  • This compound | C6H13NO2 | CID 541480. (n.d.). PubChem - NIH.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • Safety Data Sheet - Ethyl 3-(diethylamino)
  • Chemical Spill Procedures. (n.d.). Clarkson University.
  • Guide for Chemical Spill Response. (n.d.). American Chemical Society.
  • Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean.
  • Hazardous Waste - Overview. (n.d.).
  • Hazardous Waste - Standards. (n.d.).
  • Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC.
  • Mthis compound-SDS. (2025, December 31). MedChemExpress.
  • Safety Data Sheet. (n.d.). Thermo Fisher Scientific.
  • Waste Disposal Procedure. (2020, August 27). Weill Cornell Medicine.
  • Safety Data Sheet - Ethyl 3-phenylpropionate. (2025, December 21). Thermo Fisher Scientific.
  • BLD Pharmatech Safety Data Sheet. (n.d.).
  • risk assessment summary, new substances notification 21291. (2023, August 23). Canada.ca.
  • Spill DECONtamination Kit, Arom

Sources

Navigating the Safe Handling of Ethyl 3-(methylamino)propanoate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with reactive compounds like Ethyl 3-(methylamino)propanoate. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific protective measures are critical.

Understanding the Hazard Profile of this compound

Before any handling protocols can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Flammable Liquid and Vapor (H226): This compound can ignite at relatively low temperatures, posing a significant fire risk in a laboratory setting.[1][2]

  • Causes Severe Skin Burns and Eye Damage (H314): Direct contact can lead to serious, and potentially irreversible, tissue damage.[1][3]

  • May Cause Respiratory Irritation (H335): Inhalation of vapors or aerosols can irritate the respiratory tract, leading to discomfort and potential long-term effects with repeated exposure.[1][2]

These classifications are not merely abstract warnings; they are directives that inform every aspect of our safety protocol, beginning with the selection of appropriate PPE.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all exercise. It is a dynamic process that depends on the specific handling scenario, the quantities of material being used, and the potential for exposure. Our approach is grounded in the hierarchy of controls, where PPE is the last and crucial line of defense after engineering and administrative controls have been implemented.

Engineering Controls: Your First Line of Defense

Before considering PPE, ensure that appropriate engineering controls are in place. All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of flammable and corrosive vapors.[4] An easily accessible emergency eyewash station and safety shower are mandatory in the immediate work area.[4][5]

Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for handling this compound. The rationale behind each selection is detailed in the subsequent sections.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<50 mL) in a Fume Hood Safety glasses with side shieldsDisposable nitrile glovesFlame-resistant lab coatNot generally required
High-Volume Handling (>50 mL) or Potential for Splashing Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a flame-resistant lab coatRecommended: Air-purifying respirator with organic vapor cartridges
Emergency Spill Response Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Full-body chemical-resistant suitRequired: Self-contained breathing apparatus (SCBA) or supplied-air respirator
Eye and Face Protection: Shielding Against Irreversible Damage

Given that this compound can cause severe eye damage, robust eye and face protection is non-negotiable.[1][3]

  • Safety Glasses with Side Shields: For low-volume work within a fume hood, these provide a baseline level of protection against minor splashes.

  • Chemical Splash Goggles: These offer a more complete seal around the eyes and are essential when there is a higher risk of splashing.

  • Face Shield: A face shield should always be used in conjunction with chemical splash goggles during high-volume transfers or when a significant splash hazard exists. It provides an additional layer of protection for the entire face.[2]

Hand Protection: Preventing Skin Corrosion

The corrosive nature of this compound necessitates the use of appropriate chemical-resistant gloves.[1][3]

  • Nitrile Gloves: For short-term, incidental contact, disposable nitrile gloves offer adequate protection.[4] It is crucial to inspect gloves for any signs of degradation or punctures before each use.

  • Double-Gloving: For tasks with a higher risk of exposure, wearing two pairs of nitrile gloves provides an added layer of security. If the outer glove is contaminated, it can be removed without compromising the protection of the inner glove.

  • Glove Removal Technique: Always use the proper glove removal technique to avoid contaminating your skin. This involves peeling one glove off by grasping the cuff and turning it inside out, then using the clean, ungloved hand to slide under the cuff of the other glove to remove it.

Body Protection: A Barrier Against Spills and Splashes

Protecting the body from accidental contact is crucial.

  • Flame-Resistant Lab Coat: Due to the flammability of this compound, a flame-resistant lab coat should be worn at all times.

  • Chemical-Resistant Apron: When handling larger quantities, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills.

  • Full-Body Chemical-Resistant Suit: In the event of a large spill or emergency, a full-body suit is necessary to prevent widespread skin contact.[2]

Respiratory Protection: Safeguarding Your Lungs

While working in a fume hood should prevent the inhalation of vapors, respiratory protection may be necessary in certain situations.[1][2]

  • Air-Purifying Respirator with Organic Vapor Cartridges: If there is a potential for exposure above the occupational exposure limit, or if the ventilation is inadequate, an air-purifying respirator should be used.

  • Self-Contained Breathing Apparatus (SCBA): For emergency situations with high concentrations of vapor, an SCBA is required to provide a clean air supply.[6]

Step-by-Step PPE Protocol: Donning and Doffing

A disciplined approach to putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE
  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Lab Coat/Apron: Put on your flame-resistant lab coat and, if necessary, a chemical-resistant apron.

  • Respiratory Protection (if required): Perform a fit check on your respirator.

  • Eye and Face Protection: Put on your safety glasses or goggles, followed by a face shield if needed.

  • Gloves: Put on your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Doffing (Taking Off) PPE
  • Gloves: Remove your gloves using the proper technique to avoid touching the contaminated outer surface.

  • Apron/Lab Coat: Remove your apron and/or lab coat, turning it inside out as you remove it to contain any contamination.

  • Eye and Face Protection: Remove your face shield and goggles from the back to the front.

  • Respiratory Protection (if required): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Level start Start: Handling This compound emergency Emergency Spill? start->emergency volume Volume of Compound? splash_risk Potential for Splashing? volume->splash_risk <50 mL volume->splash_risk >50 mL level_d Level D PPE: - Safety Glasses - Nitrile Gloves - FR Lab Coat splash_risk->level_d No level_c Level C PPE: - Goggles & Face Shield - Double Nitrile Gloves - FR Lab Coat & Apron - Respirator (optional) splash_risk->level_c Yes emergency->volume No level_b Level B PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Suit - SCBA emergency->level_b Yes

Caption: PPE selection workflow for this compound.

Disposal Plan

Proper disposal of contaminated PPE and chemical waste is a critical final step in the safe handling process.

  • Contaminated PPE: All disposable PPE, including gloves and aprons, should be placed in a designated, sealed hazardous waste container immediately after use.

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous waste through a licensed disposal company.[2] Do not pour this chemical down the drain.

By adhering to these rigorous PPE protocols and understanding the rationale behind them, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem.
  • Angene Chemical. (2025). Safety Data Sheet.
  • United States Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 3-(benzylamino)propanoate.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(methylamino)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(methylamino)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.